Diphenyl(trimethylsilyl)phosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diphenyl(trimethylsilyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19PSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWVGNUJAAOVSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169128 | |
| Record name | Diphenyl(trimethylsilyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17154-34-6 | |
| Record name | Diphenyl(trimethylsilyl)phosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017154346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl(trimethylsilyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Diphenylphosphino)trimetylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diphenyl(trimethylsilyl)phosphine chemical properties
An In-Depth Technical Guide to Diphenyl(trimethylsilyl)phosphine: Properties, Reactivity, and Applications
Introduction
This compound, (C₆H₅)₂PSi(CH₃)₃, is a versatile organophosphorus reagent that has become an invaluable tool for researchers in organic synthesis, organometallic chemistry, and materials science. As a member of the silylphosphine family, its utility is primarily derived from the reactivity of the phosphorus-silicon (P-Si) bond. This bond is readily cleaved, making the compound an excellent and convenient precursor for the diphenylphosphino moiety [(C₆H₅)₂P-], which can be transferred to a wide range of electrophilic substrates. Compared to using highly reactive and often pyrophoric reagents like lithium diphenylphosphide or diphenylphosphine itself, this compound offers a more manageable and "user-friendly" alternative for introducing the diphenylphosphino group.[1]
This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, with a focus on the mechanistic principles that govern its utility. It is intended for scientists and professionals who require a deep technical understanding of this reagent to leverage its full potential in research and development.
Physicochemical and Spectroscopic Profile
This compound is a liquid at room temperature with physical properties that necessitate careful handling, particularly its flammability.[2]
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₉PSi | [3] |
| Molecular Weight | 258.37 g/mol | [2] |
| Appearance | Liquid | [2] |
| Density | 1.009 g/mL at 25 °C | [2] |
| Boiling Point | 119-120 °C at 0.2 mmHg | [2] |
| Refractive Index (n20/D) | 1.603 | [2] |
| Flash Point | 10 °C (50 °F) - closed cup |
Structural and Spectroscopic Data
The key structural feature is the P-Si bond, which has a typical length in the range of 2.24-2.25 Å in related silylphosphines.[4] This bond is weaker than a P-C or Si-C bond, contributing to its chemical lability.
| Spectrum Type | Key Features and Typical Chemical Shifts (δ) |
| ¹H NMR | Phenyl protons (C₆H₅): multiplet in the range of δ 7.0-7.5 ppm. Trimethylsilyl protons (Si(CH₃)₃): singlet around δ 0.3 ppm, often showing coupling to the ³¹P nucleus. |
| ³¹P NMR | A single resonance typically observed in the high-field region, around δ -251 ppm for the related tris(trimethylsilyl)phosphine.[5] |
| ¹³C NMR | Phenyl carbons: multiple signals in the aromatic region (δ 120-140 ppm). Trimethylsilyl carbons: a single signal in the aliphatic region. |
| FT-IR | Characteristic absorptions for P-Si, Si-C, and aromatic C-H bonds. |
Spectroscopic data for this compound is available from various databases.[3][6][7]
Synthesis and Purification
The most common and efficient synthesis of this compound involves the reaction of an alkali metal diphenylphosphide with trimethylsilyl chloride. This method relies on the nucleophilic substitution at the silicon center by the phosphide anion.
General Synthetic Workflow
The synthesis can be visualized as a two-step process, often performed in a single pot: first, the generation of the diphenylphosphide anion, followed by its reaction with the silylating agent.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
CAUTION: This reaction must be performed under a strict inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Alkyllithium reagents are pyrophoric, and the product is flammable and air/moisture sensitive.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet.
-
Reagent Preparation: In the flask, dissolve diphenylphosphine in anhydrous tetrahydrofuran (THF).
-
Phosphide Generation: Cool the solution to 0 °C in an ice bath. Slowly add an equimolar amount of n-butyllithium (n-BuLi) solution via the dropping funnel. The solution will typically develop a deep orange or red color, indicating the formation of the lithium diphenylphosphide anion. Allow the mixture to stir at this temperature for 30 minutes.
-
Silylation: Slowly add one equivalent of trimethylsilyl chloride to the cooled solution. The color of the solution will fade as the reaction proceeds.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound as a clear liquid.[2]
Core Reactivity and Mechanistic Insights
The synthetic utility of this compound is dominated by the cleavage of the P-Si bond. It serves as a convenient and storable source of the nucleophilic diphenylphosphide anion.
Role as a Diphenylphosphide Anion Synthon
The P-Si bond is polarized towards the phosphorus atom, making it susceptible to attack by both electrophiles and nucleophiles. This allows this compound to act as a synthetic equivalent (a "synthon") for the Ph₂P⁻ anion, which is otherwise generated from more hazardous reagents.
Reactions with Electrophiles
This is the most common application. The phosphorus atom acts as a nucleophile, attacking an electrophilic center and displacing the trimethylsilyl group, which is typically captured by a nucleophilic species.
Caption: General mechanism for the reaction with an electrophile (E-Nu).
Protocol: Synthesis of a Tertiary Phosphine
-
Under an inert atmosphere, dissolve this compound in an anhydrous solvent like THF.
-
Add one equivalent of an alkyl halide (e.g., benzyl bromide).
-
Stir the reaction at room temperature. The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the starting material signal and the appearance of the new tertiary phosphine signal.
-
Upon completion, the volatile byproduct (trimethylsilyl bromide) and the solvent can be removed under vacuum to yield the crude tertiary phosphine, which can be further purified if necessary. This reaction provides a straightforward route to various phosphine ligands.[8]
Reactions with Protic Reagents
The P-Si bond is sensitive to moisture and alcohols. Protic reagents readily cleave the bond to generate diphenylphosphine (Ph₂PH) and a silylated byproduct. This reactivity underscores the need for anhydrous handling conditions.
Reaction: (C₆H₅)₂PSi(CH₃)₃ + R-OH → (C₆H₅)₂PH + (CH₃)₃Si-OR
This reaction can be a convenient in situ method for generating diphenylphosphine for subsequent reactions if desired.
Applications in Modern Synthesis
The unique reactivity of this compound makes it a valuable reagent in catalysis, drug discovery, and materials science.
Precursor to Phosphine Ligands for Catalysis
Phosphine ligands are crucial in homogeneous catalysis, influencing the activity, selectivity, and stability of metal catalysts.[9] this compound is an excellent starting material for synthesizing a wide array of tertiary phosphine ligands. Its applications are prominent in various cross-coupling reactions.[10]
-
Suzuki-Miyaura Coupling
-
Heck Reaction
-
Buchwald-Hartwig Amination
-
Sonogashira Coupling
-
Negishi Coupling
-
Stille Coupling
The ability to easily synthesize custom phosphine ligands from this reagent allows for the fine-tuning of catalyst performance for specific transformations, a key strategy in modern drug development and fine chemical synthesis.[11][12]
Caption: Role as a precursor to ligands for catalytic cycles.
Safe Handling and Storage
Due to its reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.
Hazard Information
| Hazard Type | GHS Classification | Precautionary Codes |
| Physical | Highly Flammable Liquid and Vapor (Category 2) | H225 |
| Health | Suspected of causing cancer, Causes skin/eye irritation, May cause respiratory irritation | H315, H319, H335, H351 |
| Safety | Keep away from heat/sparks/open flames. Use non-sparking tools. Handle under inert gas. | P210, P233, P242, P280 |
Data sourced from aggregated GHS information and supplier safety data sheets.[3]
Handling and Storage Protocol
-
Inert Atmosphere: Always handle this compound under an inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.
-
Personal Protective Equipment (PPE): Wear flame-retardant lab coats, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[13]
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, well-ventilated area designated for flammable liquids.[13][14]
-
Quenching and Disposal: Unused or waste material must be quenched carefully. Dilute the reagent with an inert, high-boiling solvent (e.g., toluene). Slowly add a less reactive alcohol like isopropanol while cooling the mixture. Once the reaction subsides, a more reactive alcohol like ethanol can be added, followed by water. Dispose of the resulting waste in accordance with local regulations.[1]
Conclusion
This compound is a powerful and versatile reagent whose value lies in the controlled reactivity of its P-Si bond. It provides a safer and more convenient route to the diphenylphosphide moiety compared to traditional organometallic precursors. Its primary application as a starting material for the synthesis of tertiary phosphine ligands makes it a cornerstone reagent in the development of advanced catalysts for cross-coupling reactions, which are fundamental to the pharmaceutical and fine chemical industries. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.
References
- PubChem. This compound.
- Cole-Parmer. Material Safety Data Sheet - [tris(trimethylsilyl)]phosphine, 98%. [Link]
- MDPI. (2020). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. Symmetry. [Link]
- Gelest, Inc. (2016). TRIS(TRIMETHYLSILYL)PHOSPHINE. [Link]
- RWTH Publications. Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. [Link]
- PrepChem.com. Preparation of Trimethylsilylethyl Diphenyl Phosphine. [Link]
- LookChem. Cas 17154-34-6,this compound. [Link]
- ResearchGate. This compound and Dimethyl(trimethylsilyl)‐phosphine. Inorganic Syntheses. [Link]
- SpectraBase. This compound - Optional[1H NMR] - Spectrum. [Link]
- ACS Publications. Silylphosphanes: Developments in Phosphorus Chemistry. Chemical Reviews. [Link]
- ResearchGate.
- SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]
- PrepChem.com. Synthesis of diphenyl phosphine. [Link]
- ResearchGate. (2016). New synthesis of trimethylsilyl diphenylphosphinite. [Link]
- RSC Publishing. P–P bond cleavage; energetics and structural changes in tetramethyldiphosphine and tetrasilyldiphosphine from ab initio MO calculations. Journal of the Chemical Society, Dalton Transactions. [Link]
- ACS Publications. Synthesis of novel organo(silyl)phosphine synthons and their conversion to new organophosphines. Inorganic Chemistry. [Link]
- RSC Publishing. Molecular structures of silylphosphine, silylmethylphosphine, and silyldimethylphosphine: an electron diffraction study. Journal of the Chemical Society, Dalton Transactions. [Link]
- ACS Publications. Synthesis of Alkylsilylphosphines. Journal of the American Chemical Society. [Link]
- Inorganic Syntheses. TRIS(TRIMETHYLSILYL)PHOSPHINE AND LITHIUM BIS(TRIMETHYLSILYL)PHOSPHIDE· BIS-(TETRAHYDROFURAN). [Link]
- ProChem, Inc. (2023).
- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Phosphine Ligands: Enhancing Catalysis with Diphenyl-2-pyridylphosphine. [Link]
- ACS Publications. Synthesis of novel organo(silyl)phosphine synthons and their conversion to new organophosphines. Inorganic Chemistry. [Link]
- YouTube. (2021). Synthesis of Tris(trimethylsilyl)
- PubMed Central. Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings. [Link]
- ResearchGate. (a) FT-IR spectrum of (2,4,6-trimethylbenzoyl)diphenylphosphine oxide... [Link]
- ACS Publications. (2022). Phosphine-Mediated Cleavage of Sulfur–Sulfur Bonds. [Link]
- ResearchGate. (2016). Spontaneous Si-C Bond Cleavage in (TriphosSi)-Nickel Complexes. [Link]
- ResearchGate. C–P vs C–H Bond Cleavage of Triphenylphosphine at Platinum(0): Mechanism of Formation, Reactivity, Redox Chemistry, and NMR Chemical Shift Calculations of a μ-Phosphanido Diplatinum(II)
- ResearchGate. Cleavage of the Au−P Bond in Au-Substituted Phosphines. [Link]
- ACS Publications. The Reaction of Triphenylphosphine Oxide with Alkyllithium and Grignard Reagents. Journal of the American Chemical Society. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. This compound technical grade 17154-34-6 [sigmaaldrich.com]
- 3. This compound | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Molecular structures of silylphosphine, silylmethylphosphine, and silyldimethylphosphine: an electron diffraction study - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 6. spectrabase.com [spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. mdpi.com [mdpi.com]
- 9. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]
- 10. This compound technical grade 17154-34-6 [sigmaaldrich.com]
- 11. Cas 17154-34-6,this compound | lookchem [lookchem.com]
- 12. nbinno.com [nbinno.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
Diphenyl(trimethylsilyl)phosphine CAS number 17154-34-6
The ability to easily generate tertiary phosphines makes this compound an indispensable tool in the development of ligands for homogeneous catalysis. [16]The properties of a metal catalyst are finely tuned by the steric and electronic nature of its phosphine ligands. [17]By reacting this compound with various functionalized alkyl halides or epoxides, a diverse library of phosphine ligands can be synthesized, enabling the optimization of catalytic processes critical to drug development and fine chemical synthesis. [2]
References
- This compound | C15H19PSi | CID 140190.
- Preparation of Trimethylsilylethyl Diphenyl Phosphine. PrepChem.com. [Link]
- GHS 11 (Rev.11) SDS Word 下载CAS: 17154-34-6 Name: (Diphenylphosphino)trimetylsilanethis compound. XiXisys. [Link]
- Asymmetric Electrophilic Reactions in Phosphorus Chemistry. MDPI. [Link]
- This compound and Dimethyl(trimethylsilyl)‐phosphine.
- Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. 3M. [Link]
- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- Synthesis of Alkylsilylphosphines. Journal of the American Chemical Society. [Link]
- Cas 17154-34-6,this compound. LookChem. [Link]
- New synthesis of trimethylsilyl diphenylphosphinite.
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]
- Diphenylphosphine - Optional[31P NMR] - Chemical Shifts. SpectraBase. [Link]
- SUPLEMENTARY INFORMATION. The Royal Society of Chemistry. [Link]
- Triphenylphosphine oxide enabled synthesis of alkyl halides and esters....
- NMR Spectroscopy :: 31P NMR Chemical Shifts.
- Highly efficient anionic ring-opening reactions of epoxide triggered by phosphide.
- Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. PMC, NIH. [Link]
- Phosphine Catalysis of Allenes with Electrophiles. PMC, NIH. [Link]
- PS-Triphenylphosphine. Biotage. [Link]
- How Bulky Can a Phosphine Ligand Be?. ChemistryViews. [Link]
- P-31 NMR Data for Protonated Trialkyl Phosphines | Download Table.
- TRIS(TRIMETHYLSILYL)PHOSPHINE AND LITHIUM DIS(TRIMETHYLSILYL)PHOSPHIDE' DIS-(TETRAHYDROFURAN). [Link]
- Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. Dr Andryj Borys, YouTube. [Link]
- Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction.
- Tetramethylphosphinane as a new secondary phosphine synthon. PMC, NIH. [Link]
- Reactions of Epoxides | Organic Chemistry Lessons. Total Organic Chemistry, YouTube. [Link]
- Wittig reaction. Name-Reaction.com. [Link]
- Ring Opening of Epoxides by Strong Nucleophiles. The Organic Chemistry Tutor, YouTube. [Link]
- The Reactions of Tris(Trimethylsilyl)Methyl Lithium with Some Epoxides.
Sources
- 1. CAS 17154-34-6: this compound [cymitquimica.com]
- 2. Cas 17154-34-6,this compound | lookchem [lookchem.com]
- 3. This compound | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to Diphenyl(trimethylsilyl)phosphine: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of Diphenyl(trimethylsilyl)phosphine (DPTSP), a versatile organophosphorus reagent. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's core properties, synthesis, mechanistic behavior, and practical applications, with a focus on providing field-proven insights and robust, validated protocols.
Core Compound Profile and Physicochemical Properties
This compound, systematically named diphenyl(trimethylsilyl)phosphane, is a valuable synthetic intermediate widely used in organic and organometallic chemistry.[1][2] Its utility stems from the polarized and labile Phosphorus-Silicon (P-Si) bond, which allows it to serve as a stable, manageable precursor to the highly reactive diphenylphosphide anion.[3] This characteristic makes it a superior alternative to alkali metal phosphides (e.g., LiPPh₂) in many applications, offering improved solubility in organic solvents and enhanced safety and handling.
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 258.37 g/mol | [1][2] |
| Molecular Formula | C₁₅H₁₉PSi | [1][2] |
| CAS Number | 17154-34-6 | [1][2] |
| Appearance | Liquid | [2] |
| Density | 1.009 g/mL at 25 °C | [2] |
| Boiling Point | 119-120 °C at 0.2 mmHg | [2] |
| Refractive Index | n20/D 1.603 | |
| Flash Point | 10 °C (50 °F) - closed cup | [2] |
Spectroscopic Data: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the identity and purity of DPTSP.
-
³¹P NMR: The phosphorus nucleus exhibits a characteristic chemical shift. While specific values can vary with solvent, they are typically found in the region expected for tertiary phosphines.
-
¹H NMR: The proton NMR spectrum will show a singlet for the nine equivalent protons of the trimethylsilyl (TMS) group and multiplets in the aromatic region for the ten protons of the two phenyl groups.[1][4]
Synthesis of this compound
The most common and reliable laboratory synthesis involves the reaction of an alkali metal diphenylphosphide with trimethylsilyl chloride (TMSCl). This procedure requires stringent anhydrous and anaerobic conditions due to the high reactivity and air-sensitivity of the phosphide intermediate.
Workflow for Laboratory Synthesis of DPTSP
Caption: General workflow for the synthesis of DPTSP.
Detailed Experimental Protocol: Synthesis from Diphenylphosphine
This protocol describes a self-validating system for producing high-purity DPTSP. The causality for each step is explained to ensure both success and safety.
Materials:
-
Diphenylphosphine (Ph₂PH)
-
n-Butyllithium (n-BuLi), 1.6 M solution in hexanes
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Standard Schlenk line and glassware
Procedure:
-
System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Causality: Diphenylphosphine and its lithium salt are highly susceptible to oxidation. An inert atmosphere is critical to prevent the formation of diphenylphosphine oxide and other byproducts.[3]
-
-
Reagent Addition: Charge the flask with diphenylphosphine followed by anhydrous THF. Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Add n-butyllithium solution dropwise via the dropping funnel to the stirred solution. A color change (typically to orange or red) should be observed, indicating the formation of the lithium diphenylphosphide (LiPPh₂) anion. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Causality: n-BuLi is a strong base that quantitatively deprotonates diphenylphosphine to form the nucleophilic phosphide.[3] The low temperature controls the exothermic reaction.
-
-
Silylation: Cool the solution back to 0 °C and add trimethylsilyl chloride dropwise. The characteristic color of the phosphide anion should fade as it is consumed. Upon completion, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Causality: The LiPPh₂ anion acts as a potent nucleophile, attacking the electrophilic silicon atom of TMSCl and displacing the chloride ion to form the P-Si bond.
-
-
Workup and Isolation: Remove the solvent (THF and hexanes) under reduced pressure. Add anhydrous hexanes to the residue to precipitate the lithium chloride (LiCl) byproduct. Filter the mixture under an inert atmosphere using a cannula or a filter frit.
-
Causality: DPTSP is soluble in hexanes, while the inorganic salt LiCl is not. This allows for a straightforward separation.
-
-
Purification: The filtrate contains the crude product. For high-purity DPTSP, the hexanes are removed in vacuo, and the resulting oil is purified by vacuum distillation.
-
Causality: Distillation separates the desired product from non-volatile impurities and any remaining starting materials.
-
Core Reactivity and Mechanistic Insights
The synthetic utility of DPTSP is dominated by the reactivity of its P-Si bond. This bond can be cleaved by various reagents, effectively releasing a "Ph₂P⁻" synthon.
Nucleophilic Cleavage of the P-Si Bond
The P-Si bond is readily cleaved by nucleophiles, most notably alkoxides and water/alcohols. For example, treatment with methanol (MeOH) quantitatively yields diphenylphosphine and methoxytrimethylsilane. This reaction is often used to indirectly generate diphenylphosphine in situ.
Caption: Core reactivity pathways of this compound.
Use as a Diphenylphosphide Equivalent
DPTSP reacts with alkyl halides to form tertiary phosphines. This reaction proceeds via nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide. The trimethylsilyl group is transferred to the leaving halide, forming a volatile silyl halide byproduct, which drives the reaction forward. This method avoids the use of highly basic and pyrophoric reagents like LiPPh₂.[5]
This reactivity is central to its application in synthesizing custom phosphine ligands, which are crucial components of catalysts used in drug synthesis and fine chemical production.[6]
Applications in Drug Development and Organic Synthesis
The unique reactivity of DPTSP makes it an indispensable tool for constructing complex molecules.
-
Synthesis of Phosphine Ligands: As detailed above, DPTSP is a key reagent for synthesizing chiral and achiral phosphine ligands for transition-metal catalysis. These catalysts are used in asymmetric hydrogenation, cross-coupling reactions (e.g., Suzuki, Heck), and hydroformylation, all of which are cornerstone reactions in modern pharmaceutical manufacturing.[5][6]
-
Phosphorus Ylide Generation: In some contexts, DPTSP can be used in Wittig-type reactions. Cleavage of the P-Si bond followed by quaternization and deprotonation can lead to the formation of phosphorus ylides for olefination reactions.[7]
-
Nucleophilic Phosphination: DPTSP serves as an excellent reagent for introducing a diphenylphosphino group onto a molecule. For example, it can react with epoxides or α,β-unsaturated carbonyl compounds (Michael addition) to create functionalized phosphines, which are versatile intermediates for further elaboration into drug scaffolds.
Safety, Handling, and Storage
As a senior scientist, it is imperative to stress the stringent safety protocols required when handling this reagent.
Primary Hazards:
-
Flammability: DPTSP is a highly flammable liquid with a low flash point.[1] It must be kept away from all ignition sources.
-
Air and Moisture Sensitivity: The P-Si bond is sensitive to moisture, and the phosphine moiety is susceptible to air oxidation.[8]
-
Toxicity: While specific toxicity data for DPTSP is limited, organophosphorus compounds should generally be handled as potentially toxic. Avoid inhalation, ingestion, and skin contact.[8][9]
Handling Protocol:
-
Always handle this compound in a well-ventilated fume hood.
-
Use standard inert atmosphere techniques (Schlenk line or glovebox) for all transfers and reactions.
-
Wear appropriate Personal Protective Equipment (PPE), including flame-retardant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (argon or nitrogen).[8]
-
Keep in a cool, dry, well-ventilated area designated for flammable liquids, away from heat and sources of ignition.[8]
Conclusion
This compound is a powerful and versatile reagent whose value lies in its ability to act as a stable and convenient source of the diphenylphosphide nucleophile. Its applications in the synthesis of specialized phosphine ligands and complex organic molecules make it a critical tool for researchers in academia and industry, particularly within the field of drug discovery and development. Proper understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory.
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 140190, this compound.
- Gimbert, Y., & Lemaire, M. (2020). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. Symmetry, 12(1), 108.
- Cheméo (n.d.). This compound.
- Wikipedia contributors (2023). Triphenylphosphine. In Wikipedia, The Free Encyclopedia.
- PrepChem (2020). Preparation of Trimethylsilylethyl Diphenyl Phosphine.
- ResearchGate (n.d.). This compound and Dimethyl(trimethylsilyl)‐phosphine.
- SpectraBase (n.d.). This compound.
- NIST (n.d.). Phosphine, tris[4-(trimethylsilyl)phenyl]-. In NIST Chemistry WebBook.
- LookChem (n.d.). Cas 17154-34-6,this compound.
- American Chemical Society (n.d.). Synthesis of Alkylsilylphosphines. Journal of the American Chemical Society. (Note: This is a representative citation; a specific article would be cited in practice).
- Morgalyuk, V. P., et al. (2016). New synthesis of trimethylsilyl diphenylphosphinite. Mendeleev Communications.
- The Royal Society of Chemistry (2017). Supporting Information for: [Article Title]. Retrieved from [Link].
- The Royal Society of Chemistry (n.d.). SUPLEMENTARY INFORMATION. Retrieved from [Link].
- ResearchGate (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines.
Sources
- 1. This compound | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 4. spectrabase.com [spectrabase.com]
- 5. mdpi.com [mdpi.com]
- 6. Cas 17154-34-6,this compound | lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Diphenyl(trimethylsilyl)phosphine structure and bonding
An In-depth Technical Guide to the Structure and Bonding of Diphenyl(trimethylsilyl)phosphine
Abstract
This compound, (C₆H₅)₂PSi(CH₃)₃, is a versatile organophosphorus compound widely employed in synthetic chemistry. This guide provides a detailed examination of its molecular structure, the nuanced nature of its chemical bonding, and the interplay between its steric and electronic properties. We will explore the pivotal phosphorus-silicon (P-Si) bond, analyzing its polarity, length, and reactivity in contrast to its phosphorus-carbon (P-C) linkages. This analysis is supported by spectroscopic data, principles of molecular geometry, and insights from computational studies. Furthermore, this document outlines standard experimental protocols for the synthesis and characterization of the title compound, providing researchers and drug development professionals with a comprehensive technical resource.
Introduction
This compound is a key member of the silylphosphine family of reagents, valued for its unique reactivity profile that bridges organophosphorus and organosilicon chemistry.[1] With the chemical formula C₁₅H₁₉PSi and a molecular weight of 258.37 g/mol , it is recognized by its CAS Registry Number 17154-34-6.[2][3] This compound serves as an important precursor for the formation of phosphorus-carbon bonds and as a ligand in transition metal catalysis.[1][4] Its utility stems from the strategic placement of three distinct functional groups on the central phosphorus atom: two phenyl rings and one trimethylsilyl (TMS) group. This arrangement imparts a balance of steric bulk and electronic characteristics that dictates its structure and chemical behavior. Understanding the fundamental principles of its structure and bonding is crucial for its effective application in complex synthetic challenges.
| Property | Value | Source |
| IUPAC Name | diphenyl(trimethylsilyl)phosphane | [3] |
| CAS Number | 17154-34-6 | [2] |
| Molecular Formula | C₁₅H₁₉PSi | [2] |
| Molecular Weight | 258.37 g/mol | [3][5] |
| Appearance | Liquid | [5] |
| Boiling Point | 119-120 °C at 0.2 mmHg | [5] |
| Density | 1.009 g/mL at 25 °C | [5] |
Molecular Structure and Geometry
The molecular architecture of this compound is centered around a trivalent phosphorus atom. The geometry is fundamentally pyramidal, consistent with VSEPR theory for an AX₃E₁ system, where the phosphorus lone pair occupies one vertex of a distorted tetrahedron. The substituents—two phenyl groups and a trimethylsilyl group—are covalently bonded to the phosphorus center.
-
P-Si Bond Length: Based on ab initio calculations for the parent silylphosphine (H₃Si-PH₂), a typical P-Si single bond length is approximately 2.25 Å.[6] This is significantly longer than a P-C bond (≈1.84 Å) or a Si-C bond (≈1.88 Å), reflecting the larger atomic radii of both silicon and phosphorus.
-
P-C Bond Length: The P-C bonds to the phenyl rings are expected to be in the typical range for triarylphosphines, around 1.83-1.85 Å.
-
Bond Angles: The C-P-C and Si-P-C bond angles are anticipated to be larger than the 93.6° angle in phosphine (PH₃) but smaller than the ideal tetrahedral angle of 109.5°. The steric bulk of the TMS and phenyl groups forces these angles to widen to minimize van der Waals strain. In sterically crowded phosphines, these angles can approach and even exceed 110°.[7]
The trimethylsilyl group, with its freely rotating methyl groups, and the two phenyl rings create a sterically demanding environment around the phosphorus atom. This "remote steric hindrance" is a critical feature that influences its coordination chemistry, often favoring the formation of less-crowded metal complexes and influencing the selectivity of catalytic reactions.[8]
Analysis of Chemical Bonding
The chemical properties of this compound are a direct consequence of the nature of its covalent bonds, particularly the unique P-Si bond.
The Phosphorus-Silicon (P-Si) Bond
The P-Si bond is the most reactive and synthetically important linkage in the molecule. Its characteristics are defined by:
-
Polarity: Based on the Pauling scale, the electronegativity of phosphorus (2.19) is slightly higher than that of silicon (1.90).[9] This results in a bond with a degree of polar character, polarized as Pᵟ⁻-Siᵟ⁺. This polarization makes the silicon atom susceptible to nucleophilic attack and the phosphorus atom a target for electrophiles.
-
Bond Strength: The P-Si bond is weaker than a typical P-C or Si-C bond, contributing to its facile cleavage in chemical reactions. This lower bond energy is a key driver for its use as a phosphinating agent, where the formation of stronger Si-O or Si-halogen bonds provides the thermodynamic driving force for the reaction.[1]
-
pπ-dπ Interaction: A classical, though debated, concept in main group chemistry is the potential for pπ-dπ back-bonding. This model suggests that the lone pair on the phosphorus atom (in a p-orbital) can donate electron density into the empty, energetically accessible 3d-orbitals of the silicon atom. While the extent of this interaction is a subject of theoretical discussion, it is often invoked to explain subtle effects on bond lengths and the electronic properties of silylphosphines.
Electronic and Steric Effects of Substituents
The overall reactivity of the phosphorus center is modulated by the combined electronic and steric influences of its substituents.[10]
-
Electronic Effects: The trimethylsilyl group is generally considered to be a weak σ-donor, slightly increasing the electron density on the phosphorus atom compared to a hydrogen atom. The phenyl groups are primarily σ-withdrawing due to the sp²-hybridization of the attached carbon, but they can also participate in π-interactions. The net effect is a phosphorus atom with a highly accessible, nucleophilic lone pair.
-
Steric Effects: As previously mentioned, the steric bulk of the TMS and phenyl groups shields the phosphorus lone pair. This hindrance can prevent reactions with sterically demanding electrophiles and influences the coordination number and geometry when it acts as a ligand in metal complexes.[11]
Spectroscopic and Analytical Characterization
The structure of this compound is routinely confirmed using a combination of spectroscopic techniques, most notably NMR.
-
³¹P NMR Spectroscopy: Phosphorus-31 NMR is the most direct method for characterizing phosphines. The chemical shift (δ) is highly sensitive to the electronic environment around the phosphorus nucleus. For this compound, the ³¹P chemical shift provides a unique signature that confirms its identity and purity. While values can vary slightly with solvent, the signal is typically observed in a distinct region for silylphosphines.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides complementary structural information. It will show a characteristic singlet for the nine equivalent protons of the trimethylsilyl group (-(Si(CH₃)₃)) and a series of multiplets in the aromatic region for the ten protons of the two phenyl rings.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state molecular structure, yielding precise bond lengths and angles.[12] Although a structure for the title compound was not found in this review, analysis of closely related molecules, such as tris(2-(trimethylsilyl)phenyl)phosphine, reveals how TMS groups significantly increase C-P-C angles due to steric pressure.[7][13]
-
Computational Chemistry: Methods like Density Functional Theory (DFT) are powerful tools for modeling the structure and electronic properties of molecules like this compound.[14] These calculations can predict geometric parameters (bond lengths, angles), analyze molecular orbitals, and help rationalize observed reactivity, providing insights that complement experimental data.[6][15]
Experimental Protocols
The following sections provide standardized, field-proven methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol describes the synthesis via the reaction of lithium diphenylphosphide with chlorotrimethylsilane.
Causality: This method is effective because the highly nucleophilic diphenylphosphide anion readily attacks the electrophilic silicon atom of chlorotrimethylsilane. The formation of stable lithium chloride provides a strong thermodynamic driving force for the reaction. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) as organophosphines and their alkali metal salts are highly sensitive to air and moisture.
Methodology:
-
Preparation of Lithium Diphenylphosphide:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add diphenylphosphine (1.0 eq).
-
Dissolve the diphenylphosphine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.0 eq, typically 1.6 M in hexanes) dropwise via syringe. The solution will typically turn a deep orange or red color, indicating the formation of the phosphide anion.
-
Allow the solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
-
Reaction with Chlorotrimethylsilane:
-
Cool the freshly prepared solution of lithium diphenylphosphide back down to 0 °C.
-
Slowly add chlorotrimethylsilane (1.1 eq) dropwise. The color of the solution will typically fade to a pale yellow or colorless state as the reaction proceeds.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
-
Workup and Purification:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Add anhydrous pentane or hexane to the residue to precipitate the lithium chloride salt.
-
Filter the mixture through a pad of Celite or a sintered glass funnel under an inert atmosphere to remove the salt.
-
Wash the solid residue with additional anhydrous pentane.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purify the resulting liquid by vacuum distillation to obtain pure this compound.[5]
-
Characterization by ³¹P NMR Spectroscopy
Causality: This technique provides a rapid and definitive confirmation of product formation and purity, as the ³¹P chemical shift is unique to the target molecule's electronic structure.
Methodology:
-
Sample Preparation: Under an inert atmosphere, dissolve a small amount (approx. 10-20 mg) of the purified product in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.
-
Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. An external standard of 85% H₃PO₄ is typically used as a reference (δ = 0.0 ppm).
-
Data Analysis: The successful synthesis of this compound will be confirmed by the presence of a single sharp peak in the expected chemical shift region. The absence of signals corresponding to the starting diphenylphosphine (approx. δ = -41 ppm) or diphenylphosphine oxide (approx. δ = +23 ppm) indicates high purity.
Conclusion
This compound is a molecule whose utility is fundamentally governed by its unique structural and bonding characteristics. The pyramidal geometry at the phosphorus center, combined with the significant steric influence of its phenyl and trimethylsilyl substituents, creates a distinct chemical environment. The polarized, relatively weak P-Si bond is the cornerstone of its reactivity, enabling its use as an effective phosphinating agent. A thorough understanding of these principles, verified through spectroscopic and analytical methods, allows researchers to harness the full potential of this important reagent in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.[4]
References
[2] National Institute of Standards and Technology (NIST). This compound. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. Available from: [Link]
[3] National Center for Biotechnology Information. PubChem Compound Summary for CID 140190, this compound. Available from: [Link]
[1] Hayashi, M. (2009). Organophosphine syntheses via activation of the phosphorus-silicon bond of silylphosphines. Chemical Record, 9(4), 236-45. Available from: [Link]
[16] Fritz, G. (2009). This compound and Dimethyl(trimethylsilyl)‐phosphine. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available from: [Link]
[17] Kawashima, T., Mitsuda, N., & Inamoto, N. (1983). The Reaction of Diphenyl(trimethylsilylmethyl)phosphine with Carbonyl Compounds in the Presence of Fluorides. Bulletin of the Chemical Society of Japan, 56(6), 1743-1746. Available from: [Link]
[18] Wiley-VCH GmbH. This compound - Optional[1H NMR] - Spectrum - SpectraBase. Available from: [Link]
[19] Gildenast, H., Garg, F., & Englert, U. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Chemistry – A European Journal, 28(5). Available from: [Link]
[6] Schlegel, H. B., & Sosa, C. (1996). Structures and Energetics of Some Silicon-Phosphorus Compounds: SiHmPHn, SiHmPHnSiHo, and (SiH3)3P. The Journal of Physical Chemistry, 100(33), 13613-13621. Available from: [Link]
[4] LookChem. Cas 17154-34-6, this compound. Available from: [Link]
[20] Parshall, G. W. (1966). Synthesis of Alkylsilylphosphines. Journal of the American Chemical Society, 88(4), 700-705. Available from: [Link]
[21] Cheméo. This compound. Available from: [Link]
[22] Morgalyuk, V. P., Strelkova, T. V., Nifant'ev, E. E., & Brel, V. K. (2016). New synthesis of trimethylsilyl diphenylphosphinite. Mendeleev Communications, 26(5), 397-398. Available from: [Link]
[13] Gildenast, H., Garg, F., & Englert, U. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Chemistry – A European Journal, 28(5), e202103555. Available from: [Link]
[9] Wikipedia. Phosphasilene. Available from: [Link]
[23] The Royal Society of Chemistry. (2017). Supporting Information for: Gold(I) Alkyl Complexes: The Effect of the Ancillary Ligand on Stability and Mechanism of Decomposition. Available from: [Link]
[24] Ur-Rehman, A. (2016). Synthesis and Reactivity of Low Valent Silicon and Phosphorus Compounds. University of California, San Diego. Available from: [Link]
[15] Schmidt, M. W., Gordon, M. S., & Boatz, J. A. (1985). Studies of silicon-phosphorus bonding. Organometallics, 4(10), 4535-4542. Available from: [Link]
[7] Gildenast, H., Garg, F., & Englert, U. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Chemistry, 28(5), e202103555. Available from: [Link]
[11] ChemistryViews. (2021). How Bulky Can a Phosphine Ligand Be?. Available from: [Link]
[8] Carrow, B. P., & Hartwig, J. F. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(1), 24-31. Available from: [Link]
van der Vlugt, J. I. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. Dalton Transactions, 40(1), 5-16. Available from: [Link]
[25] PrepChem.com. Preparation of Trimethylsilylethyl Diphenyl Phosphine. Available from: [Link]
[10] Al-Jibori, S. A. (2011). Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester. Available from: [Link]
[26] Wang, Z., & Miller, S. J. (2020). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science, 11(30), 7856-7863. Available from: [Link]
[27] Wang, Z., & Miller, S. J. (2020). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science, 11(30), 7856–7863. Available from: [Link]
[28] Suresh, C. H., & Koga, N. (2002). Quantifying the Electronic Effect of Substituted Phosphine Ligands via Molecular Electrostatic Potential. Inorganic Chemistry, 41(6), 1573-1578. Available from: [Link]
[29] The Royal Society of Chemistry. (2015). Supplementary Information for: Deuteration of phosphines by RuNPs@PVP catalyst. Available from: [Link]
[12] Wikipedia. X-ray crystallography. Available from: [Link]
[14] Al-Hamdani, A. A. S., et al. (2022). Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands. Molecules, 27(15), 4883. Available from: [Link]
Sources
- 1. Organophosphine syntheses via activation of the phosphorus-silicon bond of silylphosphines [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 17154-34-6,this compound | lookchem [lookchem.com]
- 5. This compound technical grade 17154-34-6 [sigmaaldrich.com]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphasilene - Wikipedia [en.wikipedia.org]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. How Bulky Can a Phosphine Ligand Be? - ChemistryViews [chemistryviews.org]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands | MDPI [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. spectrabase.com [spectrabase.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemeo.com [chemeo.com]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. brocku.scholaris.ca [brocku.scholaris.ca]
- 25. prepchem.com [prepchem.com]
- 26. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 27. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. rsc.org [rsc.org]
Synthesis of Diphenyl(trimethylsilyl)phosphine: A Technical Guide for Advanced Practitioners
Abstract
Diphenyl(trimethylsilyl)phosphine, (C₆H₅)₂PSi(CH₃)₃, is a pivotal reagent in synthetic chemistry, valued for its role as a nucleophilic diphenylphosphide anion equivalent and as a precursor to complex phosphine ligands. Its air- and moisture-sensitivity necessitates meticulous handling and synthetic design. This guide provides an in-depth exploration of the principal synthetic methodologies for preparing this reagent. It emphasizes the causality behind procedural choices, offers detailed experimental protocols, and addresses common challenges. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical understanding of its synthesis, grounded in authoritative literature.
Introduction: The Synthetic Utility of this compound
This compound is a versatile organophosphorus compound that serves as a cornerstone reagent in modern organic and organometallic synthesis.[1] Its primary utility lies in its function as a synthetic equivalent of the diphenylphosphide anion (PPh₂⁻). The trimethylsilyl group acts as a stable, lipophilic protecting group for the phosphine, rendering the molecule less reactive and easier to handle than its highly basic and pyrophoric alkali metal phosphide counterparts (e.g., LiPPh₂ or NaPPh₂).
The P-Si bond is readily cleaved by various electrophiles or nucleophiles, allowing for the controlled transfer of the diphenylphosphino group. This reactivity is exploited in numerous applications, including:
-
Ligand Synthesis: It is a key building block for the synthesis of mono- and bidentate phosphine ligands, which are critical for transition metal-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.
-
P-C Bond Formation: It facilitates the formation of phosphorus-carbon bonds, a fundamental transformation in organophosphorus chemistry.[2]
-
Intermediate in Pharmaceutical and Agrochemical Synthesis: Its role as a key intermediate enables the construction of complex molecular architectures found in pharmaceuticals and agrochemicals.[1]
Given its reactivity and sensitivity, the successful synthesis of this compound demands rigorous adherence to air-sensitive techniques and a thorough understanding of the underlying chemical principles.
Core Synthetic Strategies
Two primary strategies dominate the synthesis of this compound. Both require strictly anhydrous and anaerobic conditions, typically achieved using Schlenk line or glovebox techniques.[3][4][5]
2.1. Method A: Reductive Silylation of Chlorodiphenylphosphine
This is arguably the most common and direct approach. It involves the in situ formation of a diphenylphosphide anion via the reduction of chlorodiphenylphosphine (ClPPh₂), which is then trapped by trimethylsilyl chloride (TMSCl).
Reaction Scheme: (C₆H₅)₂PCl + 2 M + (CH₃)₃SiCl → (C₆H₅)₂PSi(CH₃)₃ + 2 MCl (where M = Li, Na, or Mg)
Causality and Mechanistic Considerations: The reaction proceeds via a reductive cleavage of the P-Cl bond.[6][7] An alkali metal, typically lithium or sodium, acts as the reducing agent, transferring electrons to the chlorodiphenylphosphine. This generates a highly reactive diphenylphosphide anion intermediate. The subsequent nucleophilic attack of this anion on the silicon atom of trimethylsilyl chloride forms the thermodynamically stable P-Si bond and an alkali metal chloride salt. The use of a slight excess of the reducing agent and TMSCl ensures the complete conversion of the starting material.
Workflow for Reductive Silylation
Caption: General workflow for the reductive silylation method.
2.2. Method B: Silylation of Alkali Metal Diphenylphosphides
This method is a two-step process where the alkali metal diphenylphosphide (M-PPh₂) is prepared separately first, and then reacted with TMSCl. This approach offers better control over the formation of the phosphide anion.
Reaction Scheme: Step 1: (C₆H₅)₃P + 2 M → (C₆H₅)₂PM + C₆H₅M (or from Ph₂PH + base) Step 2: (C₆H₅)₂PM + (CH₃)₃SiCl → (C₆H₅)₂PSi(CH₃)₃ + MCl
Causality and Mechanistic Considerations: The initial step involves the reductive cleavage of a P-C bond in triphenylphosphine by an alkali metal, or the deprotonation of diphenylphosphine (Ph₂PH) with a strong base like n-butyllithium. The resulting diphenylphosphide salt is then treated with TMSCl in a classic nucleophilic substitution reaction. The choice of solvent is critical; tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are commonly used as they solvate the metal cation, enhancing the nucleophilicity of the phosphide anion.
Detailed Experimental Protocols
Safety First: The reagents used in these syntheses are highly reactive, flammable, and/or pyrophoric. This compound itself is air-sensitive. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.[3][4][8]
Protocol A: Reductive Silylation of ClPPh₂ with Lithium
-
Apparatus Setup: An oven-dried, three-necked 500 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet is assembled while hot and cooled under a positive pressure of inert gas.[4]
-
Reagent Charging: To the flask, add 250 mL of anhydrous THF and freshly cut lithium wire (1.5 g, ~0.22 mol).
-
Formation of Phosphide: Cool the flask to 0 °C in an ice bath. Add a solution of chlorodiphenylphosphine (22.0 g, 0.1 mol) in 50 mL of anhydrous THF to the dropping funnel and add it dropwise to the stirred suspension over 1 hour. The solution will typically turn a deep red-orange color, indicative of the diphenylphosphide anion.
-
Silylation: After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours. Then, add trimethylsilyl chloride (13.1 g, 0.12 mol) dropwise via the dropping funnel. A color change from deep red to a lighter yellow or grey suspension is typically observed as the lithium chloride salt precipitates.
-
Reaction Completion: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approx. 12-16 hours) to ensure complete reaction.
-
Work-up: Under an inert atmosphere, filter the reaction mixture through a pad of Celite using a Schlenk filter cannula to remove the precipitated lithium chloride. Wash the salt cake with two 25 mL portions of anhydrous THF.
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. The resulting crude oil is purified by vacuum distillation (bp 119-120 °C/0.2 mmHg) to yield this compound as a colorless to pale yellow liquid.
Characterization and Quality Control
Proper characterization is essential to confirm the identity and purity of the product. The primary impurity is often the corresponding phosphine oxide, formed by exposure to air.
| Technique | Expected Result | Purpose |
| ³¹P NMR | A singlet at approximately δ -63 ppm (in CDCl₃ or C₆D₆). | The most definitive method for characterization. The chemical shift is highly characteristic of silylphosphines.[9] Oxidation to this compound oxide results in a downfield shift to approx. δ +10 to +15 ppm. |
| ¹H NMR | Multiplets in the aromatic region (δ 7.0-7.5 ppm, 10H) and a singlet, often a doublet due to P-H coupling, in the aliphatic region (δ ~0.3 ppm, 9H) for the Si(CH₃)₃ group. | Confirms the presence of both phenyl and trimethylsilyl groups in the correct ratio. |
| Refractive Index | n²⁰/D ≈ 1.603 | A quick physical constant check against literature values. |
Troubleshooting and Field Insights
| Problem | Probable Cause(s) | Suggested Solution |
| Low Yield | Incomplete reaction; impure or wet reagents/solvents; poor quality reducing metal. | Ensure all glassware is rigorously dried. Use freshly distilled solvents. Use freshly cut, clean lithium wire. Extend reaction times. |
| Product is Cloudy or contains solid | Incomplete filtration of alkali halide salts. | Re-dissolve in a minimal amount of anhydrous hexane or pentane and re-filter through a finer frit or a fresh Celite pad. |
| ³¹P NMR shows a significant peak around δ +15 ppm | Oxidation of the product due to exposure to air or moisture. | This indicates a leak in the apparatus or improper handling. The synthesis must be repeated with stricter adherence to anaerobic techniques. The oxide is difficult to remove from the phosphine. |
| Distillation is slow or product decomposes | Overheating; vacuum is not low enough. | Use a high-quality vacuum pump and a well-insulated distillation apparatus. A short-path distillation setup is recommended. Do not exceed the recommended bath temperature. |
Alternative Synthetic Approaches
While the primary methods are robust, certain situations may call for alternative strategies. For instance, a method starting from (2-hydroxyprop-2-yl)diphenylphosphine oxide and using silylating agents like hexamethyldisilazane has been reported, proceeding through a different mechanism to yield trimethylsilyl diphenylphosphinite, an isomer.[10] It is crucial for the researcher to distinguish between the target P(V) starting material in such a synthesis and the P(III) center in this compound. Other routes may involve the reaction of silylphosphines with organometallic reagents.[11]
Conclusion
The synthesis of this compound is a foundational procedure in advanced synthetic chemistry. Success hinges on a mastery of air-sensitive techniques and a clear understanding of the nucleophilic substitution and reduction mechanisms at play. The reductive silylation of chlorodiphenylphosphine remains the most direct and widely adopted method due to its high efficiency and atom economy. By following the detailed protocols and troubleshooting guidance provided in this document, researchers can reliably prepare this essential reagent in high purity, enabling further discoveries in catalysis, materials science, and drug development.
References
- Cas 17154-34-6,this compound - LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA0pBhly9eWuE6mZDfxTk2Mt305umiGyXAzDzSG8PDRkd_do5HqI_gubcmkHTeh7UVnPGU1qQ9pCZh8Dr0lbkgngHZXu7H5gsBtzmhE_FkdYZClt1DKyIhaLfbsVN4HOTOnwlR2-yo]
- This compound and Dimethyl(trimethylsilyl)‐phosphine - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkD5NyO4MALMOifooEU9ZC2OAPvV_t_eEX5tCqLLsR_HePLMURKBkfvGIUj4hTntaSucF30SDd-0X1j2i6oGfWhTefRQaXmtjJqsTNbA1Ar7-B5bnB8ZXRaY7CroNnhXTjpY2v6DdydWE7U7twB7H09gXdEX4A721V4t7iTekgxuw83rPc1_FgJPSwD2IcLGA6Bdq0VdDUN7LYVInZDp1Qd3yVUXoB0cM8ch9MJ9pmqa4=]
- This compound technical grade 17154-34-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/392073]
- (PDF) New synthesis of trimethylsilyl diphenylphosphinite - ResearchGate. [URL: https://www.researchgate.net/publication/308112117_New_synthesis_of_trimethylsilyl_diphenylphosphinite]
- redox behaviour, reductive and oxidative cleavage of P–C bonds, generation of a dilithium phosphaindole as a promising synthon in phosphine chemistry - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7811913/]
- Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. [URL: https://www.fishersci.
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/reaction-design-and-optimization/aldrich-technical-bulletins/al-134]
- Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. [URL: https://www.pitt.edu/~wipf/courses/2450/pdf/2450_03_Air-Sensitive.pdf]
- redox behaviour, reductive and oxidative cleavage of P–C bonds, generation of a dilithium phosphaindole as a promising synthon in phosphine chemistry - Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d0sc06155g]
- Hints for Handling Air-Sensitive Materials - Fauske & Associates. [URL: https://www.fauske.
- NMR Spectroscopy :: 31P NMR Chemical Shifts - Organic Chemistry Data. [URL: https://www.organic-chemistry.org/specchem/spectroscopy/nmr/31p-nmr-chemical-shifts.htm]
Sources
- 1. Cas 17154-34-6,this compound | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Sterically constrained tricyclic phosphine: redox behaviour, reductive and oxidative cleavage of P–C bonds, generation of a dilithium phosphaindole as a promising synthon in phosphine chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterically constrained tricyclic phosphine: redox behaviour, reductive and oxidative cleavage of P–C bonds, generation of a dilithium phosphaindole as a promising synthon in phosphine chemistry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. fauske.com [fauske.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Alchemist's Assistant: A Technical Guide to the Safe Handling of Diphenyl(trimethylsilyl)phosphine
For the modern researcher, chemist, and drug development professional, the mastery of reactive and sensitive reagents is paramount to innovation. Diphenyl(trimethylsilyl)phosphine, a versatile organophosphorus compound, offers significant utility in synthetic chemistry. However, its potent reactivity necessitates a deep and practical understanding of its hazards and the stringent protocols required for its safe manipulation. This guide provides an in-depth exploration of the safety and handling precautions for this compound, moving beyond rudimentary guidelines to instill a culture of intrinsic safety and experimental integrity.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a highly flammable liquid and is categorized as a pyrophoric substance, meaning it can spontaneously ignite in air.[1][2][3] Its reactivity stems from the inherent properties of organophosphines, which are susceptible to oxidation.[4] The trimethylsilyl group also imparts a susceptibility to hydrolysis.[5] Therefore, the primary hazards associated with this reagent are fire due to contact with air (pyrophoricity) and the potential for exothermic reactions with water.
A thorough risk assessment is the foundational step before any experimental work. This involves not only recognizing the hazards of this compound itself but also considering the entire experimental context, including reaction scale, solvents, other reagents, and potential reaction byproducts.
Core Principles of Risk Mitigation:
-
Minimize Exposure: The fundamental principle is to prevent contact of the reagent with the atmosphere.
-
Control the Environment: All manipulations should be conducted in an inert atmosphere.
-
Prepare for Contingencies: Have a clear and practiced plan for emergencies such as spills or fires.
Engineering Controls: Your First Line of Defense
Engineering controls are physical installations in the laboratory designed to isolate the researcher from the hazard. For a reagent as sensitive as this compound, these are not optional but essential components of a safe workflow.
-
Glovebox: A glovebox provides the most robust and controlled inert atmosphere for handling pyrophoric and air-sensitive materials.[1] It is the preferred environment for all transfers and manipulations of this compound.
-
Schlenk Line: A Schlenk line is a versatile apparatus that allows for the manipulation of air-sensitive compounds under an inert gas (typically argon or nitrogen) atmosphere.[6][7][8] While requiring more technical skill than a glovebox, it is a common and effective tool for reactions involving pyrophoric reagents. All glassware used on a Schlenk line must be thoroughly dried to remove any adsorbed moisture.[9]
-
Fume Hood: A certified chemical fume hood is mandatory for any work with this compound, even when using a Schlenk line.[1] The fume hood provides containment of any flammable or noxious gases that may be released and offers a physical barrier in the event of a fire or splash. The sash should be kept as low as possible during all operations.[10]
Personal Protective Equipment (PPE): The Last Barrier
While engineering controls are designed to contain the hazard, personal protective equipment (PPE) protects the individual in the event of an unexpected release. The selection of appropriate PPE is critical and should be based on a thorough risk assessment.
| PPE Category | Specifications and Recommendations |
| Eye and Face Protection | Chemical splash goggles with side shields are the minimum requirement.[1] A face shield worn over safety goggles is highly recommended, especially when handling larger quantities or during transfers where splashing is a risk.[1] |
| Hand Protection | Chemical-resistant gloves are mandatory. Given the flammability of this compound, flame-retardant gloves (e.g., Nomex®) should be worn over a pair of chemical-resistant gloves (e.g., nitrile or neoprene).[1][11] This double-gloving technique provides both chemical and fire protection. |
| Body Protection | A flame-resistant lab coat is essential.[1][11] Lab coats made of cotton or wool are preferable to synthetic materials, which can melt and adhere to the skin in a fire.[1] Closed-toe shoes are required, and long pants should be worn to cover all exposed skin on the lower body.[1] |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood or glovebox to minimize inhalation exposure.[1][2] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1] |
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocols are designed to provide a framework for the safe handling of this compound. It is imperative that researchers receive hands-on training from experienced personnel before attempting these procedures independently. The "buddy system" should always be employed when working with pyrophoric reagents.[1]
Transferring this compound using a Syringe (under Inert Atmosphere)
This technique is suitable for transferring small to moderate volumes of the reagent.
-
Preparation:
-
Ensure all glassware is scrupulously dried in an oven and allowed to cool under a stream of inert gas or in a desiccator.
-
Assemble the reaction apparatus on a Schlenk line and purge with inert gas for at least three vacuum/backfill cycles.[9]
-
The bottle of this compound should be allowed to come to room temperature before use.
-
-
Syringe Preparation:
-
Select a gas-tight syringe with a capacity that is at least double the volume to be transferred.[12]
-
Attach a long, clean, and dry needle to the syringe.
-
Flush the syringe with inert gas by drawing and expelling the gas at least three times.
-
-
Transfer:
-
With a positive pressure of inert gas in the reaction flask, pierce the septum of the this compound bottle with the needle of the prepared syringe.
-
Carefully draw the desired volume of the liquid into the syringe.
-
Withdraw a small amount of inert gas into the syringe to act as a buffer between the reactive liquid and the tip of the needle.[6]
-
Withdraw the syringe from the reagent bottle and quickly insert it into the septum of the reaction flask.
-
Slowly dispense the contents of the syringe into the reaction vessel.
-
-
Syringe Quenching:
-
Immediately after transfer, the residual reagent in the syringe must be quenched.
-
Draw a small amount of a high-boiling, non-reactive solvent (e.g., toluene or hexane) into the syringe to dilute the remaining this compound.
-
Expel the diluted contents into a separate flask containing a suitable quenching agent, such as isopropanol, under an inert atmosphere.[6]
-
Cannula Transfer for Larger Volumes
For transferring larger volumes of this compound, a double-tipped needle (cannula) is the preferred method as it provides a continuous inert atmosphere during the transfer.
-
Preparation:
-
Both the reagent bottle and the receiving flask must be equipped with septa and placed under a positive pressure of inert gas.
-
Ensure the receiving flask is securely clamped and positioned for the transfer.
-
-
Transfer:
-
Insert one end of the cannula through the septum of the reagent bottle, ensuring the tip is below the liquid level.
-
Insert the other end of the cannula through the septum of the receiving flask.
-
To initiate the transfer, a slight pressure differential is required. This can be achieved by carefully venting the receiving flask with a needle attached to a bubbler or by slightly increasing the inert gas pressure in the reagent bottle.
-
Monitor the transfer closely. Once the desired volume has been transferred, raise the end of the cannula in the reagent bottle above the liquid level and allow the inert gas to flush the remaining liquid from the cannula into the receiving flask.[12]
-
Storage and Disposal: Long-Term Safety and Responsibility
Proper storage and disposal are critical aspects of the safe management of this compound.
-
Storage: The reagent should be stored in its original container in a cool, dry, and well-ventilated area, away from sources of ignition.[2] It must be stored under an inert atmosphere.[2] Storage in a dedicated flammables cabinet is recommended.
-
Disposal of Contaminated Materials: All materials that come into contact with this compound, such as gloves, paper towels, and septa, must be considered hazardous waste. These materials should be quenched with a suitable agent (e.g., isopropanol) before disposal.[10]
-
Quenching Excess Reagent: Unused or excess this compound must be quenched before disposal. This is a hazardous procedure that should only be performed by trained personnel in a controlled environment. A general procedure involves the slow, dropwise addition of the phosphine to a cooled (ice bath) solution of a less reactive alcohol like isopropanol, under an inert atmosphere.[13][14] This is followed by the sequential addition of more reactive alcohols (e.g., ethanol, methanol) and finally water.[14] The process is highly exothermic and requires careful monitoring.
Emergency Procedures: Preparedness is Key
In the event of an emergency, a swift and correct response can significantly mitigate the consequences. All laboratory personnel working with this compound must be familiar with these procedures.
Spills
-
Small Spills (in a fume hood):
-
Alert nearby personnel.
-
If possible, extinguish any nearby ignition sources.
-
Cover the spill with a dry, inert absorbent material such as sand or vermiculite.[15] Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for quenching and disposal.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Activate the nearest fire alarm.
-
Call emergency services (911 or your institution's emergency number).[16]
-
If it is safe to do so, close the fume hood sash and the doors to the laboratory.
-
Provide emergency responders with the Safety Data Sheet (SDS) for this compound.
-
Fire
-
A small fire in a fume hood can be extinguished by smothering it with a dry powder extinguishing agent (Class D for reactive metals, or ABC if that is all that is available) or by covering it with dry sand.[10]
-
Do not use a water or carbon dioxide fire extinguisher , as these can react with the pyrophoric material.[10]
-
For any fire that cannot be immediately and safely extinguished, evacuate the area, activate the fire alarm, and call emergency services.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[17] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
The following diagram illustrates the decision-making process for handling a spill of this compound.
Caption: Decision workflow for responding to a this compound spill.
Conclusion: A Commitment to Safety
This compound is a powerful tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to the respect and diligence with which it is handled. By integrating a deep understanding of its hazards with robust engineering controls, appropriate personal protective equipment, and meticulously practiced protocols, researchers can harness the capabilities of this reagent while ensuring the safety of themselves and their colleagues. This commitment to a culture of safety is not a barrier to innovation but rather the bedrock upon which successful and responsible scientific advancement is built.
References
- An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). American Chemical Society.
- Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (2). (2013, June 4). ChemistryViews.
- Safe Handling of Pyrophoric Chemicals. Central Washington University.
- C3. Safe Handling of Pyrophoric Materials. University of California, Santa Barbara.
- Material Safety Data Sheet - [tris(trimethylsilyl)]phosphine, 98%. Cole-Parmer.
- Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. (2017, July 14). JoVE.
- Handling Pyrophoric Reagents. Pacific Northwest National Laboratory.
- SOP 4. The Ohio State University Department of Chemistry and Biochemistry.
- Organophosphate Toxicity. (2023, March 13). Medscape.
- ORGANOPHOSPHATES. Committee on Toxicity.
- Organophosphorus pesticides (PIM G001). Inchem.org.
- WORKING WITH PYROPHORIC COMPOUNDS. (2021, November 5). University of Ottawa.
- Procedures for Safe Use of Pyrophoric Organolithium Reagents. University of California, Irvine.
- Organophosphate Toxicity. (2023, November 12). StatPearls - NCBI Bookshelf.
- how to deal with an air sensitive solid? : r/chemistry. (2015, November 17). Reddit.
- Protecting Phosphines from Oxidation in Air. (2023, September 12). ChemistryViews.
- Material Safety Data Sheet - [tris(trimethylsilyl)]phosphine, 98%. Cole-Parmer.
- Common Standard Operating Procedure. University of Notre Dame.
- Guide for Chemical Spill Response. American Chemical Society.
- Standard Operating Procedure. University of California, Santa Barbara.
- Spill Control/Emergency Response. Augusta University.
- Chemical Spill Response Procedure. University of Manitoba.
- Quenching Reactive Substances. KGROUP.
- Protocol for quenching reactive chemicals. EPFL.
- This compound. PubChem.
- Quenching and Disposal of Liquid Pyrophoric Materials. Princeton University Environmental Health and Safety.
- This compound and Dimethyl(trimethylsilyl)‐phosphine. ResearchGate.
- Air- and water-stable Lewis acids: Synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations. ResearchGate.
- Organophosphine syntheses via activation of the phosphorus-silicon bond of silylphosphines. PubMed.
- Air- and water-stable Lewis acids: synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations. Chemical Communications (RSC Publishing).
- Self-Igniting Gases: Silane, Phosphine, and Borane. (2023, April 7). YouTube.
- Modulating the reactivity of phosphanylidenephosphoranes towards water with Lewis acids. Dalton Transactions (RSC Publishing).
Sources
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. litfl.com [litfl.com]
- 4. Protecting Phosphines from Oxidation in Air - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. molan.wdfiles.com [molan.wdfiles.com]
- 8. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 10. chemistry.osu.edu [chemistry.osu.edu]
- 11. ehs.uci.edu [ehs.uci.edu]
- 12. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 13. chemistry.nd.edu [chemistry.nd.edu]
- 14. epfl.ch [epfl.ch]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 17. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Safe Handling of Diphenyl(trimethylsilyl)phosphine
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive material safety data sheet (MSDS) and technical handling guide for Diphenyl(trimethylsilyl)phosphine. It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from authoritative sources to ensure the highest degree of accuracy and safety. The structure of this guide is designed to provide a logical flow of information, moving from identification and hazards to practical protocols for safe use and emergency response.
Section 1: Chemical Identification
-
Chemical Name: this compound[1]
-
Synonyms: (Diphenylphosphino)trimethylsilane, Phosphine, diphenyl(trimethylsilyl)-[1][2][3][4]
-
Chemical Structure:
Section 2: Hazard Identification
This compound presents significant physical and potential health hazards that necessitate strict handling protocols. The primary and most immediate danger is its high flammability.
-
Pictogram:
-
Hazard Statements:
-
Potential Health Hazards: While specific toxicological data for this compound is limited, organophosphine compounds as a class can be harmful.[8] It may be harmful if ingested, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract.[8][9]
-
Physicochemical Hazards: The material is sensitive to air and moisture.[8][10] Contact with water or exposure to open flame may lead to the development of irritating fumes of diphenylphosphine.[11]
Precautionary Statements (Summary):
-
Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P233 (Keep container tightly closed), P240-243 (Grounding and non-sparking tools), P280 (Wear protective equipment).[1][3][5][7]
-
Response: P303+P361+P353 (Skin contact), P370+P378 (In case of fire).[1][7]
-
Storage: P403+P235 (Store in a well-ventilated place. Keep cool).[1][7]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1][7]
Section 3: Physical and Chemical Properties
Understanding the physical properties of this compound is critical for its safe storage and use in experimental design. Its low flash point, in particular, underscores the need for stringent fire safety measures.
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 119-120 °C @ 0.2 mmHg | [2][5][6] |
| Density | 1.009 g/mL @ 25 °C | [2][5][6] |
| Flash Point | 10 °C (50 °F) - closed cup | [2][3][5] |
| Refractive Index | n20/D 1.603 | [5][6] |
| Solubility | Soluble in organic solvents | [4] |
Section 4: Stability and Reactivity
This compound is stable only under specific conditions. Deviation from these conditions can lead to hazardous reactions.
-
Reactivity: The presence of the P-Si bond makes the molecule susceptible to cleavage by protic reagents. It is known to be sensitive to air and moisture.[8][10]
-
Chemical Stability: The product is chemically stable when stored under a dry, inert atmosphere (such as argon or nitrogen) and protected from light.[8][12]
-
Possibility of Hazardous Reactions: Contact with water or moisture can release irritating fumes.[11] Vapors can form explosive mixtures with air.
-
Conditions to Avoid:
-
Incompatible Materials: Strong oxidizing agents, acids, alcohols, halogens, and water.[8][10][12]
-
Hazardous Decomposition Products: Upon combustion or reaction with incompatible materials, hazardous substances can be formed, including oxides of phosphorus, carbon oxides, silicon dioxide, and phosphine.[10][13]
Section 5: Safe Handling and Storage Protocols
The causality behind these stringent protocols is the compound's high flammability and sensitivity to air and moisture. Adherence is not merely procedural but essential for preventing fires, explosions, and exposure to potentially harmful decomposition products.
Hierarchy of Controls for Safe Handling
Caption: Hierarchy of controls for mitigating risks.
Detailed Handling Protocol:
-
Preparation: Before handling, ensure a certified chemical fume hood is operational. An inert atmosphere setup (e.g., Schlenk line or glovebox) is mandatory.[8][13] All potential ignition sources must be removed from the area.[11]
-
Grounding: Ground and bond all containers and transfer equipment to prevent static discharge, a common ignition source for flammable liquids.[7][11]
-
Tool Selection: Use only non-sparking tools made of materials like brass or bronze.[7]
-
Atmosphere: Conduct all transfers and reactions under a dry, inert atmosphere of nitrogen or argon to prevent reaction with air and moisture.[8][12]
-
Personal Protection: Always wear the PPE detailed in Section 8.
-
Post-Handling: Thoroughly wash hands and forearms after handling.[14]
Storage Protocol:
-
Store in a tightly sealed container, preferably the original manufacturer's container.[7][8]
-
Keep in a cool, dry, and well-ventilated area designated as a flammable liquid storage area.[5][8]
-
Store away from incompatible materials, particularly oxidizing agents and acids.[8]
Section 6: Exposure Controls and Personal Protection
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn over the goggles during transfers of significant quantities.[3][11]
-
Skin Protection:
-
Hand Protection: Use chemically resistant gloves such as neoprene or nitrile rubber.[8][11] Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[8]
-
Body Protection: Wear a flame-resistant lab coat and appropriate protective clothing to prevent skin exposure.[11]
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors (e.g., type ABEK EN14387 filter).[3][11]
-
Section 7: Emergency Procedures
Rapid and correct response during an emergency is crucial to minimizing harm.
Emergency Response Workflow
Sources
- 1. This compound | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound technical grade 17154-34-6 [sigmaaldrich.com]
- 4. CAS 17154-34-6: this compound [cymitquimica.com]
- 5. This compound technical grade 17154-34-6 [sigmaaldrich.com]
- 6. This compound technical grade 17154-34-6 [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. research.uga.edu [research.uga.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. gelest.com [gelest.com]
- 12. gelest.com [gelest.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
An In-Depth Technical Guide to the Stability and Storage of Diphenyl(trimethylsilyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyl(trimethylsilyl)phosphine [(CH₃)₃SiP(C₆H₅)₂] is a versatile organophosphorus reagent widely employed in organic synthesis, particularly as a phosphination agent and a precursor to phosphine ligands for catalysis.[1][2] Its utility is, however, intrinsically linked to its high reactivity, which presents significant challenges regarding its stability, storage, and handling. This guide provides a comprehensive technical overview of the chemical properties of this compound, its inherent instabilities, and the critical protocols required for its safe and effective use in a research and development setting. We will delve into the mechanisms of its decomposition, provide evidence-based recommendations for storage and handling, and outline quality control procedures to ensure the integrity of this highly reactive compound.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is paramount to appreciating its reactivity and the necessity for stringent handling protocols.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₉PSi | [3] |
| Molecular Weight | 258.37 g/mol | [3] |
| Appearance | Liquid | [1] |
| Boiling Point | 119-120 °C at 0.2 mmHg | [1] |
| Density | 1.009 g/mL at 25 °C | [1] |
| Flash Point | 10 °C (50 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.603 | [1] |
This compound is classified as a highly flammable liquid and vapor.[3] Its most critical characteristic, however, is its pyrophoric nature, meaning it can spontaneously ignite upon contact with air. This is a direct consequence of its extreme sensitivity to both oxygen and moisture.
The Chemistry of Instability: Decomposition Pathways
The instability of this compound is primarily driven by the high reactivity of the phosphorus-silicon (P-Si) bond and the susceptibility of the phosphorus(III) center to oxidation.
Oxidation
In the presence of atmospheric oxygen, this compound is rapidly and exothermically oxidized. The primary product of this reaction is this compound oxide.
Reaction: 2 (C₆H₅)₂PSi(CH₃)₃ + O₂ → 2 (C₆H₅)₂P(O)Si(CH₃)₃
This oxidation is often so rapid that it can lead to spontaneous ignition, especially when the compound is exposed to air on a high-surface-area material like paper or cloth. The driving force for this reaction is the formation of the thermodynamically stable phosphorus-oxygen double bond (P=O).
Hydrolysis
This compound reacts violently with water and even atmospheric moisture. This hydrolysis proceeds via the cleavage of the labile P-Si bond. The initial products are diphenylphosphine and trimethylsilanol.
Reaction: (C₆H₅)₂PSi(CH₃)₃ + H₂O → (C₆H₅)₂PH + (CH₃)₃SiOH
Diphenylphosphine itself is also air-sensitive and can be further oxidized. More importantly, under certain conditions, the hydrolysis of silylphosphines can lead to the formation of phosphine gas (PH₃), which is highly toxic and pyrophoric.[4][5] The trimethylsilanol will readily self-condense to form hexamethyldisiloxane.
The exothermic nature of both the oxidation and hydrolysis reactions contributes to the pyrophoric behavior of this compound. The heat generated from these reactions can be sufficient to ignite the compound or flammable solvents in its vicinity.
Quality Control and Purity Assessment
The purity of this compound is critical for its successful application in synthesis. Due to its instability, it is essential to verify the quality of the reagent, especially if it has been stored for an extended period.
Visual Inspection
While not a definitive measure of purity, a visual inspection can provide initial clues. Fresh, pure this compound should be a clear, colorless to pale yellow liquid. The presence of solid precipitates or a significant darkening in color may indicate decomposition.
³¹P NMR Spectroscopy
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and direct method for assessing the purity of this compound and detecting its primary oxidation product. [6]
-
Sample Preparation: Due to the extreme air sensitivity, NMR samples must be prepared in a glovebox or using Schlenk techniques. The reagent should be dissolved in a dry, deuterated solvent (e.g., C₆D₆ or CDCl₃ that has been stored over molecular sieves) in an NMR tube sealed with a cap and wrapped with Parafilm™.
-
Expected Chemical Shifts:
-
This compound: The ³¹P chemical shift for trivalent phosphines of this type is typically in the upfield region of the spectrum. While a specific value for this compound is not consistently reported across all databases, related silylphosphines show signals in the range of -60 to -100 ppm. For example, tris(trimethylsilyl)phosphine has a chemical shift of approximately -251 ppm. [2] * This compound Oxide: Upon oxidation to the pentavalent phosphine oxide, the ³¹P signal will shift significantly downfield. Diphenylphosphine oxides typically resonate in the range of +20 to +40 ppm. [7]The appearance of a signal in this region is a clear indication of degradation.
-
-
Purity Determination: The relative integration of the signals corresponding to the phosphine and the phosphine oxide can be used to quantify the extent of oxidation.
Experimental Protocol: ³¹P NMR Analysis
-
In a glovebox, add approximately 0.5 mL of dry, deuterated solvent to a clean, dry NMR tube.
-
Add 1-2 drops of this compound to the NMR tube.
-
Cap the NMR tube securely and mix the contents.
-
Remove the NMR tube from the glovebox and acquire a proton-decoupled ³¹P NMR spectrum.
-
Integrate the signals in the phosphine and phosphine oxide regions to determine the relative purity.
Shelf Life and Long-Term Stability
Due to its high reactivity, this compound does not have an indefinite shelf life, even when stored under ideal conditions. [1]The actual shelf life will depend on several factors:
-
Purity of the Inert Gas: The presence of even trace amounts of oxygen or moisture in the inert gas blanket will lead to slow degradation over time.
-
Integrity of the Container Seal: A compromised septum can allow for the slow ingress of air and moisture.
-
Storage Temperature: While lower temperatures can slow decomposition, temperature cycling can compromise the container seal.
It is best practice to assume that the quality of the reagent will decline over time. For critical applications, it is strongly recommended to perform a quality control check via ³¹P NMR on older batches of the reagent before use. As a general guideline for highly air-sensitive reagents, it is advisable to use them within 1-2 years of receipt, with periodic purity checks.
Conclusion
This compound is a powerful synthetic tool, but its utility is matched by its hazardous nature. A comprehensive understanding of its reactivity, particularly its propensity for rapid oxidation and hydrolysis, is essential for its safe handling and effective use. By adhering to stringent storage and handling protocols, utilizing air-free techniques, and implementing routine quality control measures such as ³¹P NMR spectroscopy, researchers can mitigate the risks associated with this compound and ensure the reliability of their experimental outcomes. The causality behind these rigorous procedures is directly linked to the thermodynamics of P-O bond formation and the lability of the P-Si bond, which together dictate the compound's pyrophoric character.
References
- Magritek. (2023). One-pot synthesis of (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide from triphenylphosphine oxide.
- Taylor & Francis Online. (2023). One-pot synthesis of (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide from triphenylphosphine oxide.
- Royal Society of Chemistry. (n.d.). Supplementary Material for...
- Wikipedia. (n.d.). Diphenylphosphine oxide.
- PubChem. (n.d.). This compound.
- SpectraBase. (n.d.). Diphenylphosphine - Optional[31P NMR] - Chemical Shifts.
- ResearchGate. (n.d.). (PDF) New synthesis of trimethylsilyl diphenylphosphinite.
- ResearchGate. (n.d.). This compound and Dimethyl(trimethylsilyl)-phosphine.
- Cheméo. (n.d.). This compound.
- UCSB Chemistry and Biochemistry. (n.d.). 31P - NMR Facility.
- Metux. (2023). Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Synthesis and application.
- Cheng, J., et al. (2010). Mechanisms of Silicon Alkoxide Hydrolysis-Oligomerization Reactions: A DFT Investigation. The Journal of Physical Chemistry A, 114(34), 9234–9244. [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts.
- PubMed. (2016). Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel.
- Polyolefins Journal. (2020). Origin of catalytic activity differences between phosphine and phosphine oxide-based structures in the water-crosslinkable polya.
- MDPI. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review.
- PubMed. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review.
- ResearchGate. (n.d.). Predicting the Air Stability of Phosphines | Request PDF.
- PubMed. (2009). Organophosphine syntheses via activation of the phosphorus-silicon bond of silylphosphines.
- PubMed. (2014). Stable chemical bonding of porous membranes and poly(dimethylsiloxane) devices for long-term cell culture.
- Nature. (2021). Long-Term Stability and Reliability of Black Phosphorus Field-Effect Transistors.
Sources
- 1. technical grade, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 2. Organophosphine syntheses via activation of the phosphorus-silicon bond of silylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Diphenyl(trimethylsilyl)phosphine solubility in organic solvents
An In-Depth Technical Guide Solubility and Handling of Diphenyl(trimethylsilyl)phosphine in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract: this compound ((C₆H₅)₂PSi(CH₃)₃) is a versatile and highly valuable phosphanide equivalent in modern synthetic chemistry. Its utility, however, is matched by its reactivity, particularly its sensitivity to air and moisture, which dictates stringent handling requirements and careful solvent selection. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We move beyond simple data reporting to explain the underlying chemical principles governing its solubility, present a qualitative guide to its compatibility with common organic solvents, and provide a detailed, field-tested protocol for the experimental determination of its solubility under inert conditions. This document is intended for researchers, chemists, and process development professionals who utilize air-sensitive reagents and require a robust framework for solvent selection and experimental design.
Introduction to this compound
This compound, hereafter referred to as DPTSiP, is a non-pyrophoric, liquid organophosphorus reagent that serves as a convenient synthetic equivalent for the diphenylphosphide anion (PPh₂⁻).[1] Its physical properties are summarized in Table 1. The presence of the labile trimethylsilyl (TMS) group allows for the clean and efficient transfer of the diphenylphosphino moiety to various electrophilic substrates. This reactivity profile has established DPTSiP as a key reagent in numerous applications, including its use as a ligand precursor in the synthesis of catalysts for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.[1][2]
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | (C₆H₅)₂PSi(CH₃)₃ | [1][3] |
| Molecular Weight | 258.37 g/mol | [1][3] |
| Appearance | Colorless to light-yellow liquid | [1] |
| Density | 1.009 g/mL at 25 °C | [1] |
| Boiling Point | 119-120 °C @ 0.2 mmHg | [1] |
| Refractive Index | n20/D 1.603 | [1] |
| Flash Point | 10 °C (50 °F) - closed cup | [1] |
| CAS Number | 17154-34-6 | [1][3] |
A critical feature of DPTSiP is the polarity and reactivity of the phosphorus-silicon bond. This bond is highly susceptible to cleavage by protic agents, including atmospheric moisture and alcohols. Consequently, DPTSiP is classified as a highly air- and moisture-sensitive reagent that must be handled exclusively under an inert atmosphere (e.g., nitrogen or argon) using specialized techniques.[4][5][6]
Fundamental Principles of Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" is a reliable guiding principle, suggesting that nonpolar solutes dissolve best in nonpolar solvents, and polar solutes in polar solvents.
DPTSiP is an archetypally nonpolar molecule. Its structure is dominated by two phenyl rings and a trimethylsilyl group, all of which are hydrophobic and engage primarily in weak van der Waals forces. This molecular structure dictates its solubility profile:
-
High Solubility in Nonpolar, Aprotic Solvents: DPTSiP is expected to be highly miscible with aprotic, nonpolar or weakly polar solvents. Aromatic hydrocarbons (e.g., toluene), aliphatic hydrocarbons (e.g., hexanes, pentane), and ethers (e.g., diethyl ether, tetrahydrofuran) are excellent solvents. The solute-solvent interactions in these systems are energetically favorable and comparable to the solvent-solvent interactions, leading to ready dissolution.
-
Incompatibility with Protic Solvents: Protic solvents, such as water, alcohols (methanol, ethanol), and carboxylic acids, are fundamentally incompatible with DPTSiP.[7] The lone pair on the oxygen of a protic solvent can coordinate to the silicon atom, and the acidic proton readily cleaves the P-Si bond, leading to the irreversible formation of diphenylphosphine and a silylated solvent molecule. This is not a dissolution process but a chemical reaction. Therefore, protic solvents must be rigorously excluded from any system involving DPTSiP.
Qualitative Solubility and Solvent Compatibility Guide
Direct quantitative solubility data for DPTSiP is not widely published due to its specialized nature and reactivity. However, based on its chemical structure, common use in synthesis, and fundamental principles, a reliable qualitative guide can be constructed. Table 2 provides a summary of recommended, acceptable, and incompatible solvents.
Table 2: Qualitative Solubility and Compatibility of DPTSiP in Common Organic Solvents
| Solvent Class | Examples | Polarity | Assessment | Rationale & Comments |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylenes | Nonpolar | Highly Soluble & Compatible | Excellent choice for reactions and storage. Non-reactive and provides good solvating power for the phenyl groups. |
| Aliphatic Hydrocarbons | Hexanes, Pentane, Heptane | Nonpolar | Highly Soluble & Compatible | Excellent choice for reactions and storage, particularly when lower polarity is desired. Non-reactive. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | Weakly Polar, Aprotic | Highly Soluble & Compatible | Very common and effective solvents for reactions involving DPTSiP. Must be anhydrous. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Polar, Aprotic | Soluble, Use with Caution | DPTSiP is likely soluble, but these solvents are more reactive and acidic than hydrocarbons or ethers. Evaluate compatibility for specific applications. Must be anhydrous and free of HCl. |
| Polar Aprotic Solvents | Acetonitrile (MeCN), Dimethylformamide (DMF) | Polar, Aprotic | Likely Soluble, Not Recommended | While likely soluble, these solvents are highly polar and may contain water. They offer no advantage over standard nonpolar solvents and may complicate reactions. |
| Polar Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Polar, Protic | INCOMPATIBLE (REACTIVE) | Reacts violently to cleave the P-Si bond. DO NOT USE. [7][8] |
Experimental Protocol: Gravimetric Determination of Solubility
Determining the precise solubility of DPTSiP requires adherence to strict air-sensitive techniques.[9][10] The following protocol outlines a reliable gravimetric method using standard Schlenk line equipment.
Safety Precautions
-
All operations must be performed in a well-ventilated fume hood.
-
DPTSiP is a flammable liquid.[1] Keep away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.
-
All glassware must be oven- or flame-dried immediately before use to remove adsorbed moisture.[4]
Materials and Reagents
-
This compound (DPTSiP)
-
Anhydrous solvent of interest (e.g., toluene, THF), passed through a solvent purification system or stored over molecular sieves.
-
Schlenk flask (50 mL) with a magnetic stir bar.
-
Gas-tight syringes (1 mL, 5 mL, 10 mL).
-
Long needles (18-22 gauge).
-
Rubber septa.
-
Schlenk line with a dual vacuum/inert gas manifold.
-
Constant temperature bath.
-
Analytical balance.
-
Second tared, oven-dried Schlenk flask for filtrate.
Step-by-Step Methodology
-
System Preparation: Assemble the Schlenk flask with the stir bar, fit it with a rubber septum, and connect it to the Schlenk line. Purge the flask by evacuating under high vacuum for 5-10 minutes and refilling with dry nitrogen or argon. Repeat this cycle 3-5 times.
-
Solvent Addition: Using a gas-tight syringe, transfer a precise volume (e.g., 10.0 mL) of the anhydrous solvent into the purged Schlenk flask under a positive pressure of inert gas.
-
Equilibration: Place the flask in a constant temperature bath (e.g., 25.0 °C) and allow it to equilibrate for at least 30 minutes with gentle stirring.
-
Saturating the Solution: Slowly add small aliquots of DPTSiP to the stirring solvent via a gas-tight syringe. Continue adding DPTSiP until a small amount of a persistent, undissolved second liquid phase (excess DPTSiP) is observed.
-
Reaching Equilibrium: Allow the sealed flask to stir at the constant temperature for several hours (e.g., 4-6 hours) to ensure the solution is fully saturated and equilibrium is reached.
-
Sample Withdrawal: Stop the stirring and allow the excess DPTSiP to settle. Using a clean, dry, gas-tight syringe equipped with a filter needle (or a needle with a small plug of glass wool), carefully withdraw a known volume (e.g., 5.0 mL) of the clear, saturated supernatant.
-
Gravimetric Analysis: Immediately transfer the withdrawn aliquot into the second, pre-weighed (tared) Schlenk flask that has been purged with inert gas. Weigh the flask containing the aliquot to determine the mass of the solution.
-
Solvent Evaporation: Connect the flask to the Schlenk line and carefully remove the solvent under vacuum, potentially with gentle heating, to leave only the non-volatile DPTSiP residue.
-
Final Weighing: Once the residue is completely dry (constant weight), weigh the flask again. The difference between this mass and the initial tare mass is the mass of DPTSiP that was dissolved in the aliquot.
-
Calculation: Calculate the solubility using the formula: Solubility (g / 100 mL) = (Mass of DPTSiP residue / Volume of aliquot withdrawn) * 100
Figure 1: Workflow for the experimental determination of DPTSiP solubility.
Solvent Selection Logic for Synthesis
Choosing the correct solvent is paramount for reaction success and safety. The primary directive is the absolute exclusion of protic or wet solvents. The optimal solvent will completely dissolve both DPTSiP and other reaction components at the desired reaction temperature.
Figure 2: Decision diagram for selecting a compatible solvent for DPTSiP.
Conclusion
This compound is a powerful synthetic tool whose effective use hinges on a clear understanding of its solubility and reactivity. It is highly soluble in common anhydrous, nonpolar aprotic solvents such as hydrocarbons and ethers, which should be the default choice for any application. Conversely, it is reactive and incompatible with all protic solvents. By adhering to the principles and protocols outlined in this guide, researchers can ensure the safe handling, proper storage, and successful application of this versatile reagent, thereby maintaining its integrity and achieving reliable, reproducible synthetic outcomes.
References
- Current time information in Toronto, CA. Google. Retrieved January 9, 2026.
- Triphenylphosphine - Wikipedia. Wikipedia.
- This compound | C15H19PSi | CID 140190 - PubChem. PubChem.
- The Manipulation of Air-Sensitive Compounds. Synform.
- Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? - PMC - NIH. National Institutes of Health.
- The Manipulation of Air-Sensitive Compounds by D. F. Shriver and M. A. Drezdzon. Wiley.
- Triphenyl Phosphine (TPP) | PMC Organometallix. PMC Organometallix.
- Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene | Request PDF. ResearchGate.
- This compound - Cheméo. Cheméo.
- Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions - YouTube. The Organic Chemistry Tutor.
- Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. ResearchGate.
- An overview on Common Organic Solvents and their Toxicity. ResearchGate.
- Reagents & Solvents: Solvents and Polarity - Department of Chemistry : University of Rochester. University of Rochester.
- COMMON SOLVENT PROPERTIES. University of Wisconsin-Madison.
- Addition of triphenylphosphine to electron-deficient alkenes in mixed binary solvents: Overcoming the problem of preferential solvation to determine the reaction order with respect to protic solvent | Request PDF. ResearchGate.
Sources
- 1. technical grade, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 17154-34-6 [amp.chemicalbook.com]
- 3. This compound | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. ossila.com [ossila.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
An In-depth Technical Guide to the Infrared Spectroscopy of Diphenyl(trimethylsilyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principles and practical aspects of utilizing Fourier-transform infrared (FTIR) spectroscopy for the characterization of Diphenyl(trimethylsilyl)phosphine. This organophosphorus-silicon compound is a versatile reagent in organic and organometallic synthesis, and its purity and structural integrity are paramount for reproducible and successful experimentation. This document will delve into the theoretical underpinnings of the vibrational modes within the molecule, detail a robust experimental protocol for acquiring high-quality spectra, and provide a thorough interpretation of the characteristic absorption bands. Particular emphasis is placed on the identification of key functional groups, including the P-Si, P-phenyl, and Si-methyl moieties, which are critical for confirming the compound's identity and assessing its quality.
Introduction: The Significance of Spectroscopic Characterization
This compound, with the chemical formula (C₆H₅)₂PSi(CH₃)₃, is a key reagent in a variety of chemical transformations.[1][2] Its utility spans numerous reaction types, including its role as a phosphine source in the synthesis of phosphine ligands and its application in coupling reactions. Given its reactivity and sensitivity, particularly to moisture, rigorous quality control is essential. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation and purity assessment of this compound. By analyzing the interaction of infrared radiation with the molecule, we can deduce the presence and environment of its specific functional groups, thereby confirming its identity and detecting potential impurities.
This guide is structured to provide both a theoretical foundation and practical, actionable insights for researchers. We will explore the causality behind experimental choices and provide a self-validating framework for the interpretation of the IR spectrum of this compound.
Molecular Structure and Vibrational Fundamentals
To effectively interpret the IR spectrum of this compound, a foundational understanding of its molecular structure and the expected vibrational modes is crucial. The molecule comprises three key structural components, each with characteristic vibrational frequencies: the trimethylsilyl group, the diphenylphosphino group, and the unique phosphorus-silicon bond.
Caption: A logical workflow for the systematic interpretation of the IR spectrum of this compound.
Conclusion
Infrared spectroscopy is an indispensable tool for the routine analysis of this compound. By understanding the characteristic absorption frequencies of the trimethylsilyl, diphenylphosphino, and phosphorus-silicon moieties, researchers can confidently verify the identity and purity of this important synthetic reagent. The experimental protocol and interpretive guide presented herein provide a robust framework for obtaining and analyzing high-quality FTIR spectra, contributing to improved reproducibility and success in chemical synthesis and drug development.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- SpectraBase. (n.d.). This compound. Wiley Science Solutions.
- ResearchGate. (n.d.). FTIR spectra of the absorption bonds corresponding to Si \ \O\ \Si and....
- MDPI. (2022). Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne: Polymer Synthesis and Luminescent Property Adjustment.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- NIST. (n.d.). This compound. National Institute of Standards and Technology.
- Cheméo. (n.d.). This compound.
- ResearchGate. (n.d.). (a) FT-IR spectrum of (2,4,6-trimethylbenzoyl)diphenylphosphine oxide....
- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
- Gelest. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS.
- NIST. (n.d.). Phosphine, triphenyl-. National Institute of Standards and Technology.
- ResearchGate. (n.d.). Vibrational spectroscopy of the ring structures in silicates and siloxanes.
- MDPI. (2022). Elucidation of the Ro-Vibrational Band Structures in the Silicon Tetrafluoride Spectra from Accurate Ab Initio Calculations.
- Biointerface Research in Applied Chemistry. (2021). Vibrational Study, Reinvestigation of the Crystal Structure of MgHPO4.3H2O and Calculated IR Frequencies for the PO4.
- Spectroscopy Online. (2023). Vibrational Spectroscopic Analysis of Six New Hexafluorosilicate Salts Containing Different Amino Acids.
- PMC. (2021). In Situ Observation of Polyoxometalate Formation by Vibrational Spectroscopy.
- TU Chemnitz. (n.d.). Infrared spectroscopy of bonded silicon wafers.
- ResearchGate. (n.d.). (PDF) New synthesis of trimethylsilyl diphenylphosphinite.
Sources
An In-depth Technical Guide to the Reactivity of the Phosphorus-Silicon Bond
A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
Preamble: Beyond a Simple Analogy
To the uninitiated, the phosphorus-silicon (P-Si) bond might appear as a mere heavier cousin to the ubiquitous phosphorus-carbon (P-C) linkage. This perception, however, belies a rich and versatile reactivity profile that offers synthetic chemists a unique toolkit for molecular construction. The inherent polarity of the P-Si bond, arising from the difference in electronegativity between phosphorus (2.19) and silicon (1.90), coupled with its significant length and lability, renders it a predictable and controllable linchpin in synthesis.[1] Unlike the more inert P-C bond, the P-Si bond can be selectively cleaved under remarkably mild conditions, serving as a potent and storable synthetic equivalent of a phosphide anion (P³⁻).[2]
This guide moves beyond a simple recitation of reactions. It is structured to provide a causal understanding of why the P-Si bond behaves as it does and how its unique reactivity can be strategically harnessed. For professionals in drug development, where the efficient and stereocontrolled synthesis of complex molecules is paramount, mastering the chemistry of silylphosphines opens new avenues for constructing chiral ligands and introducing phosphorus-containing moieties into advanced intermediates.
The Nature of the P-Si Bond: A Foundation for Reactivity
The reactivity of any chemical bond is a direct consequence of its intrinsic properties. The P-Si bond is no exception, and its utility is best understood by examining its core characteristics in comparison to related bonds.
Bond Polarity and Length
The P-Si bond is polarized towards the more electronegative phosphorus atom (Siᵟ⁺-Pᵟ⁻). This inherent polarity is the cornerstone of its reactivity, making the silicon atom susceptible to nucleophilic attack and the phosphorus atom a target for electrophiles. The typical P-Si single bond length is around 2.25 Å, which is significantly longer than a P-C bond (~1.85 Å) and a Si-C bond (~1.86 Å). This greater length contributes to a lower bond dissociation energy, making the P-Si bond more readily cleaved.
Comparative Bond Energies
A quantitative understanding of bond strength is crucial for predicting reaction feasibility. The P-Si bond is thermodynamically weaker than many other bonds commonly encountered in organic synthesis, which is the key to its utility as a cleavable linker.
| Bond | Average Bond Dissociation Enthalpy (kcal/mol) | Notes |
| P-Si | ~70 | Relatively weak, facilitating cleavage.[3] |
| Si-Si | ~52-76 | Weaker than P-Si, relevant in polysilane chemistry.[3][4] |
| P-C | ~70 | Similar in strength to P-Si, but less polar and kinetically more inert.[3] |
| Si-O | ~110 | Very strong; formation of Si-O bonds is often a thermodynamic driving force.[3][4] |
| Si-F | ~135 | Exceptionally strong; the high affinity of silicon for fluoride is a key activation strategy.[3] |
| C-C | ~83 | A stable benchmark in organic molecules.[3] |
| Table 1: Comparison of relevant average bond dissociation enthalpies. Values can vary based on molecular structure.[3][4] |
The data clearly illustrates that the energy required to break a P-Si bond is modest, particularly when compared to the highly stable Si-O and Si-F bonds that are often formed during its cleavage reactions. This thermodynamic landscape is the reason why reagents like water, alcohols, and especially fluoride salts are effective for activating the P-Si bond.[5][6]
Synthesis of Silylphosphines: Accessing the Reagent
The most common and versatile class of compounds featuring a P-Si bond are the silylphosphines. Tris(trimethylsilyl)phosphine, P(SiMe₃)₃, is a workhorse reagent in this class—a pyrophoric, air- and moisture-sensitive liquid that serves as a safer, liquid-phase equivalent of highly toxic phosphine (PH₃) gas.[2]
Common Synthetic Routes
Several methods exist for the preparation of silylphosphines:
-
From Metal Phosphides: The reaction of an alkali metal phosphide (e.g., Na₃P, KPH₂) with a chlorosilane (e.g., Me₃SiCl) is a widely used approach. The metal phosphide can be generated in situ from elemental phosphorus (white or red) and an alkali metal.[2][5]
-
From Phosphine Gas: Direct silylation of phosphine (PH₃) with a silylating agent like trimethylsilyl triflate (Me₃SiOTf) in the presence of a tertiary amine base offers a high-yield route.[2]
-
Reductive Silylation: The reaction of phosphorus trichloride (PCl₃) with magnesium metal and chlorotrimethylsilane provides another viable pathway.[2]
Field-Proven Protocol: Synthesis of Tris(trimethylsilyl)phosphine
This protocol is a robust, multi-day procedure that requires rigorous adherence to air- and moisture-free techniques. It is a self-validating system where careful execution and purification are essential for obtaining a reagent of sufficient purity for subsequent sensitive applications.
Core Directive: All manipulations must be performed under a dry, inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques. All glassware must be rigorously oven-dried.
Workflow Diagram: Synthesis of P(SiMe₃)₃
Caption: Workflow for the synthesis of Tris(trimethylsilyl)phosphine.
Methodology:
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with an overhead mechanical stirrer and a reflux condenser under a positive pressure of inert gas. Causality: A mechanical stirrer is essential to maintain suspension of the heterogeneous mixture, ensuring efficient reaction.
-
Phosphide Generation: Charge the flask with red phosphorus and a catalytic amount of naphthalene. Add anhydrous 1,2-dimethoxyethane (DME). Heat the suspension to 40 °C and slowly add small pieces of sodium metal over 2-3 hours. After the addition is complete, heat the mixture to reflux (approx. 100 °C) and stir overnight. Causality: Naphthalene acts as an electron shuttle to facilitate the formation of the reactive sodium phosphide (Na₃P). Refluxing ensures the reaction goes to completion.
-
Silylation: Cool the resulting dark red suspension to room temperature. Add trimethylsilyl chloride (Me₃SiCl) dropwise via a pressure-equalizing dropping funnel. An exothermic reaction occurs, and the color changes. After addition, heat the colorless suspension to reflux overnight. Causality: The dropwise addition of Me₃SiCl controls the exotherm. The P(SiMe₃)₃ is formed via nucleophilic attack of the phosphide on the silicon atom of Me₃SiCl, displacing chloride.
-
Workup and Purification: Cool the mixture to room temperature. Filter the suspension through a pad of Celite® under inert atmosphere to remove the precipitated sodium chloride. Rinse the filter cake with anhydrous solvent.
-
Isolation: Remove all volatiles from the filtrate under vacuum. The crude product is then purified by vacuum distillation (e.g., 100 °C at 0.1-0.01 mbar) to yield pure P(SiMe₃)₃ as a colorless, pyrophoric liquid. Trustworthiness: This final distillation is a critical self-validating step. It separates the desired product from non-volatile impurities and any remaining starting materials or lower-boiling side products, ensuring the high purity required for subsequent reactions. The product should be stored under argon in a sealed ampule.
The Three Pillars of P-Si Bond Reactivity
The synthetic utility of silylphosphines stems from the selective activation and cleavage of the P-Si bond. This reactivity can be broadly categorized into three mechanistic paradigms: nucleophile-induced activation, Lewis acid-mediated reactions, and transition metal catalysis.
Pillar 1: Nucleophile-Induced Activation
This is the most common mode of reactivity, where a nucleophile attacks the electrophilic silicon atom, leading to the cleavage of the P-Si bond and liberation of a phosphide anion equivalent.
Mechanism: Fluoride-Mediated Cleavage The exceptional strength of the Si-F bond (~135 kcal/mol) makes fluoride the quintessential nucleophile for this purpose.[3] The reaction is rapid, clean, and often quantitative.
Caption: Lewis acid-mediated addition of a silylphosphine to a carbonyl.
Causality and Experimental Choice:
-
Why a Lewis Acid? Carbonyl compounds are often not electrophilic enough to react directly with the neutral silylphosphine. The Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon significantly more electrophilic. [7][8][9]* The Silyl Transfer: The key step is the intramolecular 1,2-migration of the silyl group from the now-cationic phosphorus to the oxygen anion. This is a type of Brook rearrangement, driven by the formation of the strong Si-O bond. [10]This process is often stereospecific and is a powerful tool in asymmetric synthesis, where chiral Lewis acids can be employed to control the stereochemistry of the newly formed P-C bond.
Pillar 3: Transition Metal-Catalyzed Reactions
Transition metals, particularly palladium, can catalyze the reaction of silylphosphines with organic electrophiles like aryl or vinyl halides/triflates. This provides a direct and efficient route to aryl- and vinylphosphines, which are crucial ligands in catalysis.
Mechanism: Palladium-Catalyzed P-C Cross-Coupling The mechanism follows a typical catalytic cycle involving oxidative addition, ligand substitution, and reductive elimination.
Caption: Simplified catalytic cycle for Pd-catalyzed phosphination.
Causality and Experimental Choice:
-
Why Palladium? Palladium(0) complexes readily undergo oxidative addition into the carbon-halogen bond of aryl/vinyl halides. The resulting Pd(II) species is poised for reaction with the silylphosphine. [11][12]* Role of the Silyl Group: In this cycle, the silylphosphine acts as a phosphine source. After coordination to the palladium center, the silyl group is eliminated, often as a silyl halide (Me₃Si-X), facilitating the formation of the crucial Pd-P bond. The final reductive elimination step forms the desired P-C bond and regenerates the Pd(0) catalyst. [13][14]This methodology is highly valued in pharmaceutical manufacturing for the synthesis of the sophisticated phosphine ligands required for many modern cross-coupling reactions used in the assembly of drug candidates.
Applications in Drug Discovery and Development
While P-Si bonds are not typically found in final drug molecules due to their hydrolytic instability, the chemistry of silylphosphines is a powerful enabling technology for drug discovery.
-
Synthesis of Chiral Ligands: The controlled formation of P-C bonds using silylphosphine reagents is a premier method for synthesizing P-chiral phosphine ligands. [15]These ligands are indispensable in asymmetric catalysis (e.g., asymmetric hydrogenation, hydroformylation), which is a critical technology for producing single-enantiomer drugs. The ability to generate a phosphide nucleophile under mild, controlled conditions is key to preserving stereochemical integrity at the phosphorus center.
-
Access to Complex Organophosphorus Compounds: Many phosphorus-containing compounds are investigated as potential therapeutic agents (e.g., as enzyme inhibitors or bone-targeting agents). [16][17]Silylphosphine chemistry provides a versatile entry point for building complex molecular architectures around a phosphorus core.
-
Bioisosterism Context: The broader field of organosilicon chemistry is highly relevant to medicinal chemistry. Replacing a carbon atom with silicon (a "sila-substitution") can profoundly alter a drug candidate's properties, including metabolic stability, lipophilicity, and bond angles, potentially leading to improved pharmacokinetic profiles. [17]Understanding the fundamental reactivity of silicon-heteroatom bonds, such as the P-Si bond, provides valuable insights for designing such silicon-containing drug analogues.
Conclusion
The phosphorus-silicon bond is a powerful and versatile functional group whose reactivity is dictated by its inherent polarity and thermodynamic instability relative to the Si-O and Si-F bonds. Its primary role in modern synthesis is that of a stable, handleable precursor to a phosphide anion, which can be unmasked on demand using nucleophilic, electrophilic, or transition-metal-based activation protocols. For researchers in the pharmaceutical industry, a deep, causal understanding of P-Si bond reactivity is not merely an academic exercise; it is a practical tool for the efficient and stereoselective synthesis of the complex phosphine ligands and phosphorus-containing molecules that drive the discovery and development of new medicines.
References
- Tris(trimethylsilyl)phosphine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Tris(trimethylsilyl)phosphine]
- Technical Support Center: Tris(trimethylsilylmethyl)phosphine Synthesis - Benchchem. [URL: https://www.benchchem.com/technical-bulletin/tris-trimethylsilylmethyl-phosphine-synthesis]
- P(SiMe₃)₃ - The Schlenk Line Survival Guide. [URL: https://www.schlenklinesurvivalguide.com/post/p-sime3-3]
- Tri-(1-adamantyl)phosphine - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v98p0242]
- Cas 15573-38-3,TRIS(TRIMETHYLSILYL)PHOSPHINE - LookChem. [URL: https://www.lookchem.com/cas-155/15573-38-3.html]
- Phosphasilene - Wikipedia. [URL: https://en.wikipedia.org/wiki/Phosphasilene]
- Phosphorus Lewis Acids: Emerging Reactivity and Applications in Catalysis - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cs/c5cs00269h]
- Reactions of Phosphines with Silica: A Solid-state NMR Study. [URL: https://pubs.acs.org/doi/10.1021/ic980313h]
- Silyl phosphite and ylide reagents to the synthesis of methylene analogs of natural polyphosphates | TSI Journals. [URL: https://www.tsijournals.
- Synthesis of novel organo(silyl)phosphine synthons and their conversion to new organophosphines | Inorganic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ic9702202]
- (a) Time courses of fluoride-promoted Si-O bond cleavage reaction of 2,... - ResearchGate. [URL: https://www.researchgate.net/figure/a-Time-courses-of-fluoride-promoted-Si-O-bond-cleavage-reaction-of-2-3-4-and-5-2_fig3_323861298]
- Why are silicon bonds less stable than carbon bonds? Does that mean silicon based life forms are impossible? - Quora. [URL: https://www.quora.com/Why-are-silicon-bonds-less-stable-than-carbon-bonds-Does-that-mean-silicon-based-life-forms-are-impossible]
- Bond Energies - MSU chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/react2.htm]
- Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. [URL: https://www.x-mol.com/paper/1363654060824969216]
- Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9234082/]
- Phosphine Organocatalysis - PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4502940/]
- Lewis Acid Mediated Reactions of Olefins with Carbonyls. [URL: https://eprints.gla.ac.uk/2942/1/2942.pdf]
- (PDF) Fluorination of silyl prosthetic groups by fluorine mediated silyl ether linker cleavage: a concept study with conditions applicable in radiofluorination - ResearchGate. [URL: https://www.researchgate.
- Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7882255/]
- The mechanism of nucleophilic displacements at phosphorus in chloro-substituted methylphosphonate esters: P-O vs P-C bond cleavage: a DFT study - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17497880/]
- Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinoc - CORE. [URL: https://core.ac.uk/download/pdf/560882352.pdf]
- Bond Energies - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Chemical_Bonding/Fundamentals_of_Chemical_Bonding/Bond_Energies]
- Synthesis of Chiral Heterocyclic Phosphines for Application in Asymmetric Catalysis | Request PDF - ResearchGate. [URL: https://www.researchgate.
- R. Walsh, Bond Dissociation Energies in Organosilicon Compounds in Silicon Compounds - Gelest, Inc. [URL: https://www.gelest.com/wp-content/uploads/Bond-Dissociation-Energies-in-Organosilicon-Compounds.pdf]
- Bond dissociation energies of FeSi, RuSi, OsSi, CoSi, RhSi, IrSi, NiSi, and PtSi | The Journal of Chemical Physics | AIP Publishing. [URL: https://pubs.aip.
- The effect of immediate environment on bond strength of different bond types—A valence bond study - AIP Publishing. [URL: https://pubs.aip.
- Palladium phosphine complex catalysts immobilized on silica via a tripodal linker unit for the Suzuki–Miyaura coupling reactions of aryl chlorides | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/281600863_Palladium_phosphine_complex_catalysts_immobilized_on_silica_via_a_tripodal_linker_unit_for_the_Suzuki-Miyaura_coupling_reactions_of_aryl_chlorides]
- Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/dt/c8dt03445a]
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [URL: https://www.youtube.
- One-pot synthesis of primary phosphines from white phosphorus - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7076118/]
- Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction - MDPI. [URL: https://www.mdpi.com/2073-4344/9/1/81]
- Solid-State NMR Characterization of Mixed Phosphonic Acid Ligand Binding and Organization on Silica Nanoparticles - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27046201/]
- Hierarchical Silica Inverse Opals as a Catalyst Support for Asymmetric Molecular Heterogeneous Catalysis with Chiral Rh. [URL: https://onlinelibrary.wiley.com/doi/10.1002/cctc.201801648]
- Direct synthesis and applications of solid silylzinc reagents - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Direct-synthesis-and-applications-of-solid-silylzinc-Koppisetti-Ghorai/2316e6d5e1694f79432f8658a5e8e81d7f023712]
- Synthesis of a Helical Phosphine and a Catalytic Study of Its Palladium Complex - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-of-a-Helical-Phosphine-and-a-Catalytic-of-Urban-Tepl%C3%BD/40794b6197178877e8a939f3238676d1a9335a9d]
- Monitoring Lead–Phosphorus Interactions Through 31 P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent - MDPI. [URL: https://www.mdpi.com/2079-4991/13/18/2576]
- Phosphine Reagents - Wordpress. [URL: https://greenerprocessdesign.wordpress.
- Preparation and catalytic studies of palladium nanoparticles stabilized by dendritic phosphine ligand-functionalized silica | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/225301831_Preparation_and_catalytic_studies_of_palladium_nanoparticles_stabilized_by_dendritic_phosphine_ligand-functionalized_silica]
- Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist - ResearchGate. [URL: https://www.researchgate.net/publication/351336109_Phosphorus-31_NMR_Spectroscopy_A_Concise_Introduction_for_the_Synthetic_Organic_and_Organometallic_Chemist]
- Relative Stability of Multiple Bonds to Silicon: An ab Initio Study of C2SiH4 Isomers - SciSpace. [URL: https://typeset.io/papers/relative-stability-of-multiple-bonds-to-silicon-an-ab-2d3l67x65h]
- (PDF) Monitoring Lead–Phosphorus Interactions Through P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent - ResearchGate. [URL: https://www.researchgate.net/publication/374163959_Monitoring_Lead-Phosphorus_Interactions_Through_31_P-NMR_Used_as_a_Sensor_in_Phosphine_Functionalized_Silica_Gel_Adsorbent]
- 'Semi-catalytic' cycle for the synthesis of asymmetric... | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.
Sources
- 1. Phosphasilene - Wikipedia [en.wikipedia.org]
- 2. Cas 15573-38-3,TRIS(TRIMETHYLSILYL)PHOSPHINE | lookchem [lookchem.com]
- 3. Bond Energies [www2.chemistry.msu.edu]
- 4. gelest.com [gelest.com]
- 5. Tris(trimethylsilyl)phosphine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. people.bath.ac.uk [people.bath.ac.uk]
- 9. Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. tsijournals.com [tsijournals.com]
- 17. One-pot synthesis of primary phosphines from white phosphorus - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of the Trimethylsilyl Group in Modern Phosphine Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trimethylsilyl (TMS) group has emerged as an indispensable tool in contemporary phosphine chemistry, profoundly influencing synthetic strategies, molecular properties, and applications. This guide provides an in-depth technical exploration of the multifaceted roles of the TMS group, moving beyond a simple cataloging of reactions to elucidate the underlying principles and practical considerations that govern its utility. We will examine its function as a versatile protecting group, its impact on the steric and electronic character of phosphines, and its application as a reactive handle for the construction of complex phosphorus-containing molecules. Through detailed mechanistic discussions, field-proven experimental protocols, and illustrative diagrams, this whitepaper aims to equip researchers with the knowledge to strategically leverage the unique attributes of the trimethylsilyl group in their own work, from ligand design and catalyst development to the synthesis of novel phosphine-based materials.
Introduction: Overcoming the Challenges in Phosphine Synthesis
Phosphines are a cornerstone of modern chemistry, serving as critical ligands in homogeneous catalysis, versatile reagents in organic synthesis, and building blocks for advanced materials.[1][2] Their utility stems from the tunable steric and electronic properties of the phosphorus atom, which can be precisely modified by the nature of its substituents.[3][4][5] However, the synthesis and manipulation of primary (RPH₂) and secondary (R₂PH) phosphines are often hampered by their high reactivity, air sensitivity, and the potential for undesired side reactions. The development of robust synthetic methodologies that allow for the controlled introduction and subsequent functionalization of the P-H bond is therefore of paramount importance.
The introduction of the trimethylsilyl (TMS) group has provided a powerful solution to many of these challenges. By transiently replacing a hydrogen atom on the phosphorus with a TMS group, chemists can effectively "protect" the phosphine, rendering it more stable and easier to handle. More importantly, the Si-P bond itself serves as a versatile synthetic lever that can be selectively cleaved under specific conditions to generate a reactive phosphide equivalent, opening up a vast landscape of synthetic possibilities.[6] This guide will dissect the various strategic roles of the TMS group in phosphine chemistry.
The Trimethylsilyl Group as a Protecting Moiety and Synthetic Enabler
The primary function of the TMS group in this context is to serve as a sterically bulky and chemically distinct surrogate for a proton. This seemingly simple substitution has profound implications for the synthesis and handling of sensitive phosphines.
Synthesis of Trimethylsilylphosphines
The most common entry point into silylphosphine chemistry is the synthesis of tris(trimethylsilyl)phosphine, P(SiMe₃)₃. This compound is a versatile and commercially available reagent that serves as a practical, liquid-source alternative to highly toxic and pyrophoric phosphine (PH₃) gas.[7][8] A common laboratory-scale synthesis involves the reaction of white phosphorus (P₄) with a sodium-potassium alloy (NaK) and trimethylsilyl chloride (Me₃SiCl).[9]
Reaction Scheme: Synthesis of Tris(trimethylsilyl)phosphine 1/4 P₄ + 3 Me₃SiCl + 3 Na/K → P(SiMe₃)₃ + 3 NaCl/KCl[9]
This method, while effective, involves hazardous materials and requires rigorous air-free techniques.[7][10] An alternative approach involves the reaction of sodium phosphide with trimethylsilyl chloride.[11]
Primary and secondary silylphosphines can also be synthesized, typically through the reaction of a metal phosphide with the appropriate stoichiometry of trimethylsilyl chloride. For instance, lithium bis(trimethylsilyl)phosphide, LiP(SiMe₃)₂, is a valuable reagent that can be prepared by treating P(SiMe₃)₃ with an organolithium reagent like tert-butyllithium.[9][10]
Enhanced Stability and Handling
The replacement of a P-H bond with a P-Si bond significantly alters the reactivity of the phosphine. The TMS group provides steric shielding to the phosphorus center, kinetically stabilizing it against unwanted reactions.[12][13] Furthermore, the absence of an acidic proton reduces the propensity for base-mediated side reactions. This enhanced stability allows for purification techniques, such as distillation, that would be untenable for the corresponding primary or secondary phosphines.
The P-Si Bond: A Gateway to Diverse Phosphine Architectures
The true synthetic power of trimethylsilylphosphines lies in the reactivity of the P-Si bond. This bond is polarized and relatively weak, making it susceptible to cleavage by a variety of reagents. This controlled cleavage allows silylphosphines to serve as precursors to a wide array of functionalized phosphines.[6][10]
Generation of Phosphide Anions
The cleavage of the P-Si bond with an alkali metal alkoxide, such as potassium tert-butoxide, or an organolithium reagent generates the corresponding metal phosphide.[9] This in situ generation of a potent phosphorus nucleophile is a cornerstone of modern phosphine synthesis.
Reaction Scheme: Generation of a Metal Phosphide P(SiMe₃)₃ + KOtBu → KP(SiMe₃)₂ + Me₃SiO-t-Bu[9]
These phosphide anions can then be reacted with a wide range of electrophiles, such as alkyl halides or aryl halides, to form new P-C bonds.[2] This two-step, one-pot procedure for the synthesis of tertiary phosphines from P(SiMe₃)₃ is a powerful alternative to traditional methods that often require the use of highly reactive and difficult-to-handle primary or secondary phosphines.
Experimental Workflow: Synthesis of a Tertiary Phosphine via a Silylphosphine Intermediate
Sources
- 1. One-pot synthesis of primary phosphines from white phosphorus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organophosphine syntheses via activation of the phosphorus-silicon bond of silylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. Cas 15573-38-3,TRIS(TRIMETHYLSILYL)PHOSPHINE | lookchem [lookchem.com]
- 9. Tris(trimethylsilyl)phosphine - Wikipedia [en.wikipedia.org]
- 10. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 11. m.youtube.com [m.youtube.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Diphenyl(trimethylsilyl)phosphine: A Robust Nucleophilic Phosphine Source
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Diphenylphosphide Moiety
In the landscape of modern synthetic chemistry, the introduction of phosphorus-containing functionalities is a cornerstone for constructing complex molecules, ranging from bespoke catalyst ligands to bioactive pharmaceutical agents. The diphenylphosphide ([PPh₂]⁻) anion is a powerful and versatile nucleophile for forging P-C bonds. However, traditional sources like lithium or potassium diphenylphosphide (LiPPh₂ or KPPh₂) present significant handling challenges due to their extreme air sensitivity, poor solubility in common organic solvents, and pyrophoric nature.
Diphenyl(trimethylsilyl)phosphine, Ph₂P(SiMe₃), emerges as a superior alternative. It serves as a stable, liquid, and readily handled precursor to the [PPh₂]⁻ nucleophile.[1] The covalent, yet labile, Phosphorus-Silicon (P-Si) bond allows for the in situ generation of the active phosphide, offering chemists enhanced control, reproducibility, and safety. This guide provides an in-depth exploration of the synthesis, core reactivity, and diverse applications of this compound, grounded in field-proven insights and established protocols.
Synthesis and Physicochemical Profile
The most common and reliable synthesis of this compound involves the reaction of chlorodiphenylphosphine with a silylating agent, typically trimethylsilyl chloride (TMSCl), in the presence of a reducing agent like lithium or sodium metal. This approach effectively couples the diphenylphosphinyl fragment with the trimethylsilyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17154-34-6 | [1][2] |
| Molecular Formula | C₁₅H₁₉PSi | [1][2] |
| Molecular Weight | 258.37 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 119-120 °C @ 0.2 mmHg | [1] |
| Density | 1.009 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.603 | [1] |
| ³¹P NMR Shift | δ ≈ -62 ppm (in C₆D₆) |
The Core Principle: Controlled Cleavage of the P-Si Bond
The synthetic utility of this compound is predicated on the controlled cleavage of the P-Si bond. The trimethylsilyl group acts as a protecting group for the nucleophilic phosphorus atom. This cleavage can be initiated by a variety of reagents or reaction conditions, effectively unmasking the diphenylphosphide anion or facilitating its direct reaction with an electrophile.
The general mechanism involves a nucleophilic attack on the silicon atom, which is highly oxophilic. Reagents like fluoride ions, alkoxides, or even protic sources like alcohols or water can readily cleave the P-Si bond to generate the diphenylphosphide anion in situ. Alternatively, the phosphine can directly attack a strong electrophile, with the TMS group being eliminated in a subsequent step.
Caption: Core reactivity pathways of this compound.
Key Applications in Synthesis
The controlled release of a potent phosphorus nucleophile makes this compound a valuable reagent for a multitude of chemical transformations.
Synthesis of Tertiary Phosphines via Alkylation
One of the most fundamental applications is the synthesis of tertiary phosphines through nucleophilic substitution with alkyl halides. This reaction provides a straightforward and high-yielding route to P-C bond formation, crucial for ligand synthesis in catalysis.[3][4] The reaction proceeds via a classic Sₙ2 mechanism, where the in situ generated diphenylphosphide displaces a halide.
Caption: Workflow for tertiary phosphine synthesis.
Ring-Opening of Epoxides
The reaction with epoxides provides a regioselective route to valuable β-hydroxy phosphines. The nucleophilic phosphide attacks one of the epoxide carbons, leading to ring-opening.[5] This transformation is highly efficient and serves as a key step in the synthesis of more complex molecules. The choice of reaction conditions can influence the regioselectivity of the attack, particularly with unsymmetrical epoxides.
Michael Addition to Activated Alkenes and Alkynes
This compound readily participates in Michael-type conjugate additions to electron-deficient alkenes and alkynes. This reaction is a powerful tool for carbon-phosphorus bond formation at the β-position of a carbonyl or other electron-withdrawing group, yielding functionalized phosphines that are precursors to ylides or ligands.[6][7][8]
Detailed Experimental Protocols
Trustworthiness through Reproducibility: The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters.
Protocol 1: Synthesis of Benzyldiphenylphosphine
This protocol details the reaction of this compound with benzyl bromide.
-
Materials:
-
This compound (1.0 eq, e.g., 2.58 g, 10 mmol)
-
Benzyl bromide (1.0 eq, e.g., 1.71 g, 10 mmol)
-
Anhydrous Methanol (MeOH, ~5 mL)
-
Anhydrous Tetrahydrofuran (THF, 50 mL)
-
Sodium methoxide (NaOMe), 0.5 M solution in MeOH (0.1 eq, 2 mL, 1 mmol)
-
-
Procedure:
-
Inert Atmosphere: All glassware must be oven- or flame-dried and the reaction conducted under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques. This is critical as phosphides are readily oxidized by air.
-
Reagent Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound and anhydrous THF (40 mL).
-
Anion Generation: Slowly add the sodium methoxide solution dropwise to the stirred solution at room temperature. The methoxide acts as the cleavage agent for the P-Si bond, generating the sodium diphenylphosphide salt in situ.
-
Electrophile Addition: In a separate flask, dissolve benzyl bromide in anhydrous THF (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 2 hours. The reaction can be monitored by TLC or ³¹P NMR spectroscopy by taking a small, quenched aliquot.
-
Workup: Quench the reaction by slowly adding deionized water (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol) to yield benzyldiphenylphosphine as a white solid.
-
-
Causality: The use of a catalytic amount of NaOMe is sufficient to turn over the cleavage of the P-Si bond. Methanol generated from the reaction of any excess phosphide with the solvent can also act as a proton source for further cleavage. Anhydrous conditions prevent premature quenching of the phosphide anion.
Protocol 2: Ring-Opening of Styrene Oxide
-
Materials:
-
This compound (1.1 eq, 2.84 g, 11 mmol)
-
Styrene oxide (1.0 eq, 1.20 g, 10 mmol)
-
Anhydrous THF (50 mL)
-
Lithium metal, wire or granules (1.2 eq, 83 mg, 12 mmol)
-
-
Procedure:
-
Phosphide Generation: Under an inert atmosphere, add lithium metal to a stirred solution of this compound in anhydrous THF at room temperature. The solution will typically develop a deep red or orange color, indicating the formation of lithium diphenylphosphide (LiPPh₂) and trimethylsilyllithium.
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of styrene oxide in anhydrous THF (10 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until completion is confirmed by TLC.
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil by flash chromatography on silica gel to afford the desired 2-(diphenylphosphino)-1-phenylethan-1-ol.
-
-
Expert Insight: In this variation, lithium metal is used to reductively cleave the P-Si bond, providing a highly reactive lithium phosphide. Cooling the addition of the epoxide is crucial to control the exothermicity of the ring-opening reaction.
Safety and Handling: A Prudent Approach
This compound and its reaction intermediates demand careful handling. While more stable than metal phosphides, it is still air and moisture-sensitive.
Table 2: Hazard Summary and Handling Precautions
| Hazard | Nature of Risk | Recommended Precaution |
| Air & Moisture Sensitivity | Hydrolyzes to form diphenylphosphine, which is pyrophoric. Reacts with oxygen. | Always handle under a dry, inert atmosphere (N₂, Ar) in a glovebox or using Schlenk line techniques.[9][10] |
| Flammability | The compound itself is a flammable liquid.[11] | Keep away from ignition sources. Store in a well-ventilated, cool, dry place.[12][13] |
| Toxicity | May be harmful if swallowed or inhaled. Causes skin and eye irritation. | Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] |
| Quenching | Unreacted phosphides are highly reactive. | Quench reactions and waste carefully and slowly at low temperatures with a proton source like isopropanol or ethanol, followed by water. |
Conclusion
This compound stands as a highly valuable and practical reagent for introducing the diphenylphosphino group into organic molecules. Its superior handling characteristics, solubility, and predictable reactivity make it an indispensable tool for chemists in academic and industrial research. By providing a controlled source of the [PPh₂]⁻ nucleophile, it facilitates the synthesis of a vast array of tertiary phosphines, functionalized phosphorus compounds, and complex molecular architectures, thereby continuing to fuel innovation in catalysis and drug discovery.
References
- Asymmetric Electrophilic Reactions in Phosphorus Chemistry. MDPI. [Link]
- Phosphine synthesis by reduction. Organic Chemistry Portal. [Link]
- Phosphine oxides - Wikipedia. Wikipedia. [Link]
- Synthesis of Alkylsilylphosphines. Journal of the American Chemical Society. [Link]
- This compound and Dimethyl(trimethylsilyl)‐phosphine.
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]
- Material Safety Data Sheet - [tris(trimethylsilyl)]phosphine, 98%. Cole-Parmer. [Link]
- TRIS(TRIMETHYLSILYL)
- New synthesis of trimethylsilyl diphenylphosphinite.
- Highly efficient anionic ring-opening reactions of epoxide triggered by phosphide.
- Difunctionalization of Alkenes and Alkynes via Intermolecular Radical and Nucleophilic Additions. MDPI. [Link]
- Attempted synthesis of phosphine oxide 23.
- Synthesis and Reactivity of Low Valent Silicon and Phosphorus Compounds. University of Toronto Libraries. [Link]
- Tertiary phosphines: preparation and reactivity. Royal Society of Chemistry. [Link]
- Triphenylphosphine oxide enabled synthesis of alkyl halides and esters.
- Trimethylsilyl group - Wikipedia. Wikipedia. [Link]
- P–P bond cleavage; energetics and structural changes in tetramethyldiphosphine and tetrasilyldiphosphine from ab initio MO calculations. Royal Society of Chemistry. [Link]
- A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts.
- This compound - LookChem. LookChem. [Link]
- The organic chemistry of phospholes.
- This compound | C15H19PSi. PubChem. [Link]
- Organic Syntheses 2024, 101, 423. Organic Syntheses. [Link]
- PHOSPHINE-CATALYZED ADDITIONS OF NUCLEOPHILES AND ELECTROPHILES TO α,β–UNSATURATED CARBONYL COMPOUNDS. University of Illinois Urbana-Champaign. [Link]
- Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs.
- Deprotection of Silyl Ethers. Gelest. [Link]
- Tributylphosphine Catalyzed Addition of Diphenylphosphine Oxide to Unsubstituted and Substituted Electron-Deficient Alkenes.
- C(aryl)–P bond cleavage: Experimental and computational studies of the Michael addition/aryl migration of triarylphosphines to alkenyl esters. Royal Society of Chemistry. [Link]
- Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?.
- Dearylation of Arylphosphine Oxides by a Sodium Hydride-Iodide Composite. Nanyang Technological University. [Link]
- Phosphine catalyzed regioselective ring opening of epoxy enones.
- The Catalytic Synthesis of Phosphines. The University of Liverpool Repository. [Link]
- This compound. Cheméo. [Link]
- Synthesis of Tris(trimethylsilyl)
- Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. [Link]
- Nucleophilic Substitution Reactions Using Phosphine Nucleophiles: An Introduction to Phosphorus-31 NMR.
- Tributylphosphine-Catalyzed Ring-Opening Reaction of Epoxides and Aziridines with Acetic Anhydride.
- Deprotonation of Diphenylsilane with Silyllithiums. ChemRxiv. [Link]
- The Reaction of Triphenylphosphine Oxide with Alkyllithium and Grignard Reagents. Journal of the American Chemical Society. [Link]
Sources
- 1. Cas 17154-34-6,this compound | lookchem [lookchem.com]
- 2. chemeo.com [chemeo.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. gelest.com [gelest.com]
- 11. This compound | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Guide to the Theoretical Exploration of Diphenyl(trimethylsilyl)phosphine: A Computational Chemistry Whitepaper
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: Diphenyl(trimethylsilyl)phosphine, (C₆H₅)₂PSi(CH₃)₃, is a versatile organophosphorus reagent whose utility in synthesis is dictated by the nuanced interplay of steric and electronic effects at the phosphorus center. Understanding its structural conformation, the nature of the labile Phosphorus-Silicon (P-Si) bond, and its reactivity profile is paramount for its effective application. This technical guide provides a framework for the theoretical investigation of this compound using modern computational chemistry. We will explore the selection of appropriate theoretical models, detail the protocols for structural and electronic analysis, and discuss how to computationally predict its reactivity. This paper serves as a practical manual for researchers aiming to leverage in silico methods to gain deeper insights into this important chemical entity.
The Rationale for a Computational Approach to this compound
This compound (DPP-TMS) serves as a crucial building block and reagent in organic synthesis, notable for its role as a precursor to phosphides and as a ligand in transition metal catalysis.[1] Its reactivity is largely governed by the properties of the phosphorus lone pair and the nature of the P-Si bond. While experimental data from NMR and IR spectroscopy provide valuable macroscopic information[2], a detailed, atomistic understanding of its preferred geometry, electronic structure, and reaction pathways remains best accessed through theoretical calculations.
A computational approach allows for:
-
Structural Elucidation: Determining the precise three-dimensional arrangement, including bond lengths, angles, and the conformational preference of the phenyl and trimethylsilyl groups.
-
Electronic Characterization: Quantifying the nature of the P-Si bond, analyzing the frontier molecular orbitals (HOMO/LUMO) that govern its reactivity, and mapping the electrostatic potential to identify sites susceptible to electrophilic or nucleophilic attack.
-
Reactivity Prediction: Modeling reaction mechanisms and calculating activation barriers, thereby predicting the feasibility and outcome of chemical transformations.
This guide will walk through the essential steps to build a robust computational model of DPP-TMS, providing both the "how" and the "why" behind each methodological choice.
Foundational Computational Methodologies
The accuracy of any theoretical study is contingent upon the judicious selection of the computational method and basis set. For a molecule like DPP-TMS, which contains second and third-row elements (P and Si), specific considerations are essential.
Selecting the Level of Theory: Density Functional Theory (DFT)
For systems of this size, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. Functionals such as B3LYP or the CAM-B3LYP variant are widely used and have been shown to provide reliable results for phosphine systems.[3] It is often beneficial to benchmark results against higher-level theories, such as Møller-Plesset perturbation theory (MP2), especially for properties sensitive to electron correlation, like bond energies. A systematic study on simpler silylphosphines has demonstrated the utility of MP2 for optimizing geometries and calculating energies.[4]
The Importance of the Basis Set
The choice of basis set is critical. For phosphorus and silicon, the inclusion of polarization functions (e.g., the 'd' in 6-31G(d)) is non-negotiable. These functions allow for the necessary flexibility in the orbital shapes to accurately describe the bonding environment around these larger atoms. A commonly employed and reliable basis set for initial geometry optimizations and frequency calculations is 6-31G(d) or its more flexible counterpart, 6-311G(d,p) .[4]
A Standard Computational Workflow
A typical theoretical investigation follows a well-defined sequence of calculations. This workflow ensures that the computed properties correspond to a true energy minimum on the potential energy surface.
Caption: A standard workflow for theoretical analysis of molecular properties.
Step-by-Step Protocol: Geometry Optimization and Frequency Analysis
-
Construct Initial Geometry: Build an approximate 3D structure of DPP-TMS using molecular modeling software.
-
Perform Geometry Optimization:
-
Select a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).
-
Run the optimization calculation. The software will iteratively adjust the atomic positions to find the lowest energy conformation.
-
-
Execute Frequency Calculation:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory.
-
Self-Validation: The primary purpose of this step is to verify the nature of the stationary point found during optimization. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring a re-optimization.
-
-
Analyze Results:
-
Extract geometric parameters (bond lengths, angles) from the optimized structure.
-
The output of the frequency calculation provides the predicted vibrational frequencies, which can be compared to experimental IR spectra.
-
Structural and Electronic Insights into DPP-TMS
With a validated, optimized geometry, we can delve into the details of the molecule's structure and electronic properties.
Molecular Geometry
The phosphorus atom in DPP-TMS is expected to adopt a pyramidal geometry , typical for trivalent phosphines. The two phenyl groups and the trimethylsilyl group will arrange themselves to minimize steric hindrance. Computational studies on triphenylphosphine have extensively analyzed the "propeller-like" conformation of the phenyl rings, a feature that is also expected in DPP-TMS.[5][6]
Key geometric parameters to analyze include:
-
P-Si and P-C bond lengths: The calculated P-Si bond length can be compared to typical experimental values (around 2.25 Å for a single bond) to understand its character.[4]
-
C-P-C and Si-P-C bond angles: These angles will define the degree of pyramidalization at the phosphorus center.
-
Phenyl Ring Torsion Angles: These describe the specific "propeller" twist of the phenyl groups relative to the P-C bonds.
| Parameter | Expected Value (Based on Analogs) | Significance |
| P-Si Bond Length | ~2.25 Å | Indicates single bond character; elongation could suggest weakness. |
| P-C(phenyl) Length | ~1.83 Å | Standard P-C single bond length. |
| Sum of angles at P | < 330° | Confirms pyramidal geometry (vs. planar). |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.
-
HOMO: For phosphines, the HOMO is typically localized on the phosphorus atom, representing the electron lone pair. Its energy level is a direct indicator of the molecule's nucleophilicity and its propensity to be oxidized. A higher HOMO energy correlates with greater reactivity towards electrophiles.
-
LUMO: The LUMO represents the lowest energy region to accept electrons. In phosphines, this often involves antibonding orbitals (σ*) associated with the P-C or P-Si bonds.[7]
The HOMO-LUMO gap is a crucial parameter indicating the kinetic stability of the molecule. A smaller gap suggests that the molecule is more easily excited and thus more reactive.
Caption: A conceptual diagram of the HOMO and LUMO energy levels.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized bond orbitals and lone pairs. For DPP-TMS, NBO analysis is invaluable for:
-
Quantifying the P-Si Bond: It can determine the precise hybridization of the P and Si atomic orbitals contributing to the bond and reveal any polarization (i.e., charge separation).
-
Characterizing the P Lone Pair: It will describe the hybridization (s and p character) of the phosphorus lone pair, which directly influences its donor ability.
-
Investigating Hyperconjugation: It can identify stabilizing interactions, such as the donation of electron density from the P lone pair into antibonding orbitals of the phenyl rings or the Si-C bonds.
Predicting Reactivity
Computational models can go beyond static properties to predict how DPP-TMS will behave in a chemical reaction. A key aspect of phosphine chemistry is its susceptibility to oxidation. Recent DFT studies have shown a correlation between the air stability of phosphines and the energy of the Singly Occupied Molecular Orbital (SOMO) of their corresponding radical cation (phosphine˙⁺).[3]
Protocol for Assessing Oxidative Stability:
-
Optimize DPP-TMS Geometry: Use the protocol described in Section 2.3.
-
Model the Radical Cation: Remove one electron from the system (charge=1, multiplicity=2) and re-optimize the geometry at the same level of theory.
-
Calculate SOMO Energy: Perform a single-point energy calculation on the optimized radical cation to determine the energy of the SOMO.
-
Analysis: A lower (more negative) SOMO energy for the radical cation suggests that the neutral phosphine is more easily oxidized, indicating higher sensitivity to air or other oxidizing agents.[3] This provides a powerful, predictive tool for assessing the stability and handling requirements of novel phosphine reagents.
Conclusion and Outlook
Theoretical calculations provide an indispensable toolkit for the modern chemist. For this compound, a computational approach grounded in Density Functional Theory allows for a deep and predictive understanding of its structure, bonding, and reactivity. By following the workflows outlined in this guide—from selecting appropriate methods and basis sets to performing geometry optimizations, frequency verifications, and electronic structure analyses—researchers can gain insights that complement and guide experimental work. The ability to computationally probe properties like the HOMO-LUMO gap and the radical cation's SOMO energy offers a rational basis for designing new experiments and applying this versatile reagent with greater precision and success.
References
- Conradie, J. (2012). Conformational analysis of triphenylphosphine in square planar organometallic complexes: [(PPh3)(ML1L2L3)] and [M(acac)(L')(PPh3)]. Dalton Transactions, 41(35), 10633-42. [Link]
- Costello, J. F., Davies, S. G., Gould, E. T. F., & Thomson, J. E. (2015). Conformational analysis of triphenylphosphine ligands in stereogenic monometallic complexes: tools for predicting the preferred configuration of the triphenylphosphine rotor. Dalton Transactions, 44(13), 5451-5466. [Link]
- Conradie, J. (2012). Conformational analysis of triphenylphosphine in square planar organometallic complexes: [(PPh3)(ML1L2L3)] and [M(acac)(L′)(PPh3)]. RSC Publishing. [Link]
- Brunner, H., & Tsuno, T. (2017). Comment on "Conformational analysis of triphenylphosphine ligands in stereogenic monometallic complexes: tools for predicting the preferred configuration of the triphenylphosphine rotor" by J. F. Costello, S. G. Davies, E. T. F. Gould and J. E. Thomson, Dalton Trans., 2015, 44, 5451. Dalton Transactions, 46(15), 5103-5109. [Link]
- Allendorf, M. D., & Melius, C. F. (1996). Structures and Energetics of Some Silicon-Phosphorus Compounds: SiHmPHn, SiHmPHnSiHo, and (SiH3)3P. The Journal of Physical Chemistry, 100(33), 13839-13849. [Link]
- Wang, L., et al. (2018). Synthesis, Structure, and DFT Calculation of (Phosphino-o-carboranyl)silyl Group 10 Metal Complexes. Organometallics, 37(15), 2515-2524. [Link]
- Hillier, I. H., & Saunders, V. R. (1971). Ab initio localized orbital calculations of the bonding in phosphines and phosphine complexes. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 67, 1593-1599. [Link]
- University of Oxford. (2015). Conformational analysis of triphenylphosphine ligands in stereogenic monometallic complexes. ORA. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- ResearchGate. (n.d.). This compound and Dimethyl(trimethylsilyl)‐phosphine. [Link]
- ResearchGate. (n.d.). Phosphorus Silicon Compounds from the Reduction of MesP(H)SiCl2Ph/Carbene with and without Metal. [Link]
- Gildenast, H., Garg, F., & Englert, U. (2019). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Chemistry – A European Journal, 25(5), 1234-1241. [Link]
- ResearchGate. (n.d.). Predicting the Air Stability of Phosphines. [Link]
- Mokolokolo, P. P., et al. (2024). Molecular Structure, Spectroscopic, Frontier Molecular Orbital Analysis, Molecular Docking Studies, and In Vitro DNA-Binding Studies of Osmium(II)-Cymene Complexes with Aryl Phosphine and Aryl Phosphonium Assemblies. Molecules, 29(11), 2588. [Link]
- University of Rochester. (n.d.). Phosphine Ligands. [Link]
- Frenking, G., et al. (1996). Metal-phosphine bonding revisited. .sigma.-Basicity, .pi.-acidity, and the role of phosphorus d orbitals in zerovalent metal-phospine complexes. Inorganic Chemistry, 35(7), 1835-1845. [Link]
- NSTL Retrodata Service Platform. (n.d.). Ab initiolocalized orbital calculations of the bonding in phosphines and phosphine complexes. [Link]
- ResearchGate. (n.d.). New synthesis of trimethylsilyl diphenylphosphinite. [Link]
- Inorganic Syntheses. (n.d.). 48. TRIS(TRIMETHYLSILYL)PHOSPHINE AND LITHIUM DIS(TRIMETHYLSILYL)PHOSPHIDE' DIS-(TETRAHYDROFURAN). [Link]
Sources
- 1. technical grade, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. Conformational analysis of triphenylphosphine ligands in stereogenic monometallic complexes: tools for predicting the preferred configuration of the triphenylphosphine rotor - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Conformational analysis of triphenylphosphine in square planar organometallic complexes: [(PPh3)(ML1L2L3)] and [M(acac)(L′)(PPh3)] - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. alpha.chem.umb.edu [alpha.chem.umb.edu]
Methodological & Application
Application Note: Leveraging Diphenyl(trimethylsilyl)phosphine in Suzuki-Miyaura Cross-Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura coupling stands as a pillar of modern synthetic chemistry, indispensable for the construction of biaryl motifs prevalent in pharmaceuticals and functional materials.[1] The efficacy of this palladium-catalyzed transformation is critically dependent on the choice of phosphine ligand, which governs the catalytic cycle's efficiency by modulating the steric and electronic environment of the palladium center.[2][3] While bulky, electron-rich dialkylbiaryl phosphines have become the gold standard for challenging couplings, this guide explores the unique potential of Diphenyl(trimethylsilyl)phosphine, a ligand that combines the features of a classic triarylphosphine with the significant steric bulk of a trimethylsilyl (TMS) group.[4][5] We will dissect its structural attributes, propose its role in catalysis, and provide a detailed protocol for its application and optimization in Suzuki-Miyaura cross-coupling reactions.
Introduction: The Central Role of Ligands in Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds.[6] The catalytic cycle, shown in Figure 1, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The ligand's role is paramount; it influences the rate and efficiency of each step.[9]
-
Oxidative Addition: Electron-rich ligands enhance the electron density on the Pd(0) center, facilitating its insertion into the aryl halide bond. This step is often rate-limiting, especially for less reactive aryl chlorides.[7][10]
-
Transmetalation: The ligand's steric bulk can promote the formation of a monoligated palladium species, which is believed to be a key reactive intermediate, accelerating the transfer of the organic group from the boronic acid derivative to the palladium center.[4]
-
Reductive Elimination: This final step, which forms the desired C-C bond and regenerates the Pd(0) catalyst, is also accelerated by bulky ligands that create steric pressure around the metal center.[4][10]
The development of new ligands is therefore crucial for expanding the scope and improving the efficiency of the Suzuki-Miyaura coupling.[3]
This compound: A Unique Ligand Profile
This compound, Ph₂P(SiMe₃), presents an intriguing combination of properties that distinguish it from conventional triaryl or trialkylphosphines.[5]
Steric and Electronic Properties
The defining feature of Ph₂P(SiMe₃) is the bulky trimethylsilyl (TMS) group. This group imparts significant steric hindrance around the phosphorus atom, which is a desirable trait for promoting reductive elimination and stabilizing the catalytically active monoligated palladium species.[4][9] While less electron-donating than the alkyl groups found in ligands like P(t-Bu)₃, the P-Si bond's electronic nature can still modulate the palladium center's reactivity in a distinct manner compared to a P-C bond.
| Ligand | Type | Key Feature | Application Scope |
| Triphenylphosphine (PPh₃) | Triaryl | Standard, air-stable | General purpose, less effective for aryl chlorides |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Trialkyl | Very bulky, electron-rich | Highly active for unreactive substrates (e.g., aryl chlorides) |
| XPhos | Dialkylbiaryl | Bulky, electron-rich, stable | Broad scope, including hindered and heterocyclic substrates |
| This compound | Silylphosphine | Bulky TMS group, reactive P-Si bond | Potential for hindered couplings, acts as a Ph₂P⁻ source |
Table 1: Comparative properties of selected phosphine ligands.
A Precursor to the Diphenylphosphide Ligand
Crucially, the P-Si bond in silylphosphines is susceptible to cleavage, particularly in the presence of bases or nucleophiles used in the Suzuki-Miyaura reaction.[11] This suggests that Ph₂P(SiMe₃) may function not only as a spectator ligand but also as a convenient in situ source of the diphenylphosphide anion (Ph₂P⁻). This dual reactivity offers a unique mechanistic pathway where the active catalytic species may be formed through different routes compared to more conventional, stable phosphine ligands.
The Catalytic Cycle with a Silylphosphine Ligand
The generally accepted mechanism for the Suzuki-Miyaura coupling provides a framework for understanding the influence of Ph₂P(SiMe₃).[12] The ligand's steric bulk is expected to favorably impact the oxidative addition and reductive elimination steps.
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for utilizing this compound in a Suzuki-Miyaura cross-coupling reaction. As with any new catalytic system, optimization is crucial for achieving high yields.
Reagents and Materials
| Reagent | Amount (1.0 mmol scale) | Moles (mmol) | Purpose |
| Aryl Halide (Ar-X) | 1.0 equiv. | 1.0 | Electrophile |
| Arylboronic Acid (Ar'-B(OH)₂) | 1.2 - 1.5 equiv. | 1.2 - 1.5 | Nucleophile |
| Palladium(II) Acetate (Pd(OAc)₂) | 1-2 mol% | 0.01 - 0.02 | Catalyst Precursor |
| This compound | 2-4 mol% | 0.02 - 0.04 | Ligand |
| Base (e.g., K₃PO₄, Cs₂CO₃) | 2.0 - 3.0 equiv. | 2.0 - 3.0 | Activates Boronic Acid |
| Anhydrous Solvent (e.g., Toluene, Dioxane) | 3-5 mL | - | Reaction Medium |
Table 2: Typical reaction components.
Step-by-Step Procedure
Safety Note: this compound is air and moisture sensitive and may be pyrophoric.[5] All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Causality: The solids are added first under ambient conditions before establishing the inert atmosphere. Using a solid base like K₃PO₄ or Cs₂CO₃ is common for its efficacy and compatibility with a wide range of functional groups.[2]
-
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with inert gas three times.
-
Causality: This is critical to remove oxygen, which can oxidize the phosphine ligand and the active Pd(0) species, deactivating the catalyst.[13]
-
-
Solvent and Reagent Addition: Through a septum, add the anhydrous solvent (e.g., Toluene, 4 mL) via syringe.
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial under an inert atmosphere, dissolve the Pd(OAc)₂ (0.02 mmol) and this compound (0.04 mmol) in a small amount of the reaction solvent (~1 mL). Stir for 5-10 minutes.
-
Causality: Pre-mixing the palladium source and the ligand allows for the formation of the active catalytic complex before introduction to the main reaction mixture. This can lead to more consistent results. A 2:1 ligand-to-palladium ratio is a common starting point.[2]
-
-
Initiate Reaction: Transfer the catalyst solution to the reaction mixture via syringe.
-
Heating and Monitoring: Place the sealed reaction vessel in a pre-heated oil bath or heating block (typically 80-110 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Causality: Higher temperatures are often required to drive the catalytic cycle, particularly the oxidative addition of less reactive halides like aryl chlorides.[7]
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[14]
Optimization Workflow
When employing a novel ligand, a systematic approach to optimization is essential for success. The following workflow provides a logical progression for refining reaction conditions.
Caption: Figure 2: A systematic workflow for optimizing Suzuki-Miyaura coupling conditions.
Conclusion and Future Outlook
This compound offers a compelling structural motif for investigation as a ligand in Suzuki-Miyaura cross-coupling. Its significant steric bulk, provided by the TMS group, aligns with established principles for promoting efficient catalysis, particularly for challenging substrates.[4] Furthermore, its potential to act as an in situ source of the diphenylphosphide anion presents a unique mechanistic avenue that warrants further exploration. The protocols and optimization strategies outlined in this guide provide a robust framework for researchers to unlock the potential of this and other novel silylphosphine ligands, thereby expanding the synthetic chemist's toolkit for constructing vital carbon-carbon bonds.
References
- BenchChem. (n.d.). A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency.
- BenchChem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- ResearchGate. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Royal Society of Chemistry. (2020). Tertiary phosphines: preparation and reactivity. In Organophosphorus Chemistry (Vol. 49).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- LookChem. (n.d.). Cas 17154-34-6, this compound.
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yokoji, T., et al. (2018). Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. Organometallics, 37(15), 2486–2493.
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines.
- PubMed. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.
- ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cas 17154-34-6,this compound | lookchem [lookchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Diphenyl(trimethylsilyl)phosphine in Palladium-Catalyzed Heck Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Modern Ligand for a Classic Transformation
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] The efficiency, selectivity, and substrate scope of this powerful transformation are critically dependent on the nature of the ancillary ligands that coordinate to the palladium center. While traditional phosphine ligands like triphenylphosphine (PPh₃) have been widely employed, the demand for catalysts with enhanced activity, particularly for challenging substrates such as aryl chlorides, has driven the development of ligands with tailored steric and electronic properties.[3][4]
Diphenyl(trimethylsilyl)phosphine emerges as a compelling ligand in this context. The incorporation of a trimethylsilyl group directly onto the phosphorus atom imparts unique characteristics that can positively influence the catalytic cycle. This guide provides an in-depth exploration of the theoretical advantages and practical application of this compound in Heck reactions, offering detailed protocols for its use. While extensive literature specifically detailing this ligand's application in Heck reactions is nascent, the principles of bulky, electron-rich ligand chemistry provide a strong foundation for its successful implementation.
The Rationale: Steric and Electronic Advantages of the Trimethylsilyl Moiety
The efficacy of a phosphine ligand in the Heck catalytic cycle is a function of its steric and electronic profile. These properties directly influence the rates of key steps, including oxidative addition and reductive elimination.
-
Enhanced Electron-Donating Capacity: The trimethylsilyl group is known to be electron-donating. This increases the electron density on the phosphorus atom, which in turn enhances the electron-donating character of the phosphine ligand. A more electron-rich palladium center, stabilized by such a ligand, can undergo oxidative addition with aryl halides, particularly the less reactive but more cost-effective aryl chlorides, more readily.[4]
-
Increased Steric Bulk: The trimethylsilyl group contributes significant steric hindrance around the phosphorus atom. This bulk can promote the reductive elimination step of the catalytic cycle, which is often rate-limiting, thereby increasing the overall turnover frequency of the catalyst. Furthermore, the steric bulk can favor the formation of monoligated palladium species, which are often the most active catalysts in the Heck reaction.
-
Potential for In Situ Generation of "Ph₂P⁻": While the Si-P bond is generally stable, it can be cleaved under certain conditions. This reactivity could potentially lead to the in situ formation of a diphenylphosphide anion, which can then enter the catalytic cycle. However, the stability of the Si-P bond under typical Heck reaction conditions should be considered, and harsh conditions that might promote cleavage should be approached with caution.
Diagram: The Heck Catalytic Cycle with a Bulky, Electron-Rich Phosphine Ligand
Caption: The Heck catalytic cycle highlighting the key steps influenced by the phosphine ligand (L).
Experimental Protocols
Important Preliminary Considerations:
-
Reagent Purity: this compound is sensitive to air and moisture and may be pyrophoric.[5] It is crucial to handle this reagent under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents and other reagents should be rigorously dried and degassed prior to use.
-
Ligand-to-Palladium Ratio: A ligand-to-palladium ratio of 2:1 to 4:1 is a common starting point for monodentate phosphine ligands in Heck reactions. Optimization of this ratio is often necessary.
-
Catalyst Precursor: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂) can be used. When using a Pd(II) precursor, the phosphine ligand can also act as a reductant to generate the active Pd(0) catalyst in situ.
Protocol 1: General Procedure for the Heck Reaction of Aryl Bromides with Alkenes
This protocol provides a general starting point for the coupling of aryl bromides with a variety of alkenes.
Materials:
| Reagent | Molarity/Purity | Amount | Molar Equiv. |
| Palladium(II) acetate (Pd(OAc)₂) | 98% | 2.2 mg (0.01 mmol) | 1 mol% |
| This compound | Technical grade | 10.3 mg (0.04 mmol) | 4 mol% |
| Aryl bromide | 98% | 1.0 mmol | 1.0 |
| Alkene | 98% | 1.2 mmol | 1.2 |
| Triethylamine (Et₃N) | >99%, distilled | 0.21 mL (1.5 mmol) | 1.5 |
| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv® or equivalent | 5 mL | - |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2.2 mg, 0.01 mmol) and this compound (10.3 mg, 0.04 mmol) under an inert atmosphere.
-
Add anhydrous DMF (2 mL) and stir the mixture at room temperature for 15 minutes. A color change, often to a darker solution, may be observed as the active catalyst forms.
-
To this solution, add the aryl bromide (1.0 mmol), the alkene (1.2 mmol), and triethylamine (0.21 mL, 1.5 mmol).
-
Add the remaining anhydrous DMF (3 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Recommended Starting Conditions for the Heck Reaction of Aryl Chlorides
The coupling of aryl chlorides is more challenging and typically requires more forcing conditions and a more robust catalytic system. The increased electron-donating ability and steric bulk of this compound are anticipated to be beneficial for this transformation.[4]
Materials:
| Reagent | Molarity/Purity | Amount | Molar Equiv. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | 9.2 mg (0.01 mmol) | 1 mol% Pd |
| This compound | Technical grade | 10.3 mg (0.04 mmol) | 4 mol% |
| Aryl chloride | 98% | 1.0 mmol | 1.0 |
| Alkene | 98% | 1.5 mmol | 1.5 |
| Cesium carbonate (Cs₂CO₃) | 99% | 488 mg (1.5 mmol) | 1.5 |
| Anhydrous 1,4-Dioxane | DriSolv® or equivalent | 5 mL | - |
Procedure:
-
In a glovebox or under a strict inert atmosphere, charge a dry Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and this compound (10.3 mg, 0.04 mmol).
-
Add the aryl chloride (1.0 mmol), the alkene (1.5 mmol), and cesium carbonate (488 mg, 1.5 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100-120 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by GC-MS. Due to the lower reactivity of aryl chlorides, longer reaction times (12-24 hours) may be necessary.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Workflow for Protocol Optimization
Caption: A systematic workflow for optimizing Heck reaction conditions using this compound.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls or gives low conversion, consider increasing the temperature, using a stronger base (e.g., K₃PO₄ for aryl chlorides), or screening different solvents (e.g., toluene, NMP).
-
Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition. This can sometimes be mitigated by increasing the ligand loading or ensuring strictly anaerobic conditions.
-
Side Reactions: The formation of reduced arene (from the aryl halide) or isomerized alkene can occur. Adjusting the reaction time and temperature can help to minimize these side products.
-
Substrate Scope: The protocols provided are general. Electron-rich aryl halides may require higher temperatures and more electron-poor alkenes (e.g., acrylates) are often more reactive. Empirical optimization for each new substrate pairing is highly recommended.
Conclusion
This compound represents a promising ligand for advancing the capabilities of the Heck reaction. Its inherent steric bulk and electron-rich nature position it as a valuable tool for coupling a wide range of substrates, including the challenging and economically attractive aryl chlorides. While the direct literature precedent for this specific ligand in Heck reactions is still developing, the foundational principles of ligand design and the provided protocols offer a robust starting point for researchers to explore its potential in their synthetic endeavors. As with any catalytic system, careful optimization is key to unlocking its full potential.
References
- Diva-portal.org. (2008, September 24). Heck Reactions with Aryl Chlorides. [Link]
- ElectronicsAndBooks. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. [Link]
- Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
- PMC. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- ResearchGate. (2025, August 6). This compound and Dimethyl(trimethylsilyl)‐phosphine. [Link]
Sources
The Sonogashira Coupling Revolution: A Deep Dive into Palladium and Diphenyl(trimethylsilyl)phosphine Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Sonogashira cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, specifically between sp² and sp hybridized carbons. This powerful transformation has become indispensable in the synthesis of complex molecules, finding widespread application in the development of pharmaceuticals, natural products, and advanced organic materials. This application note provides a comprehensive guide to the Sonogashira coupling, with a specific focus on the nuanced advantages and practical application of a catalytic system employing palladium and the increasingly relevant Diphenyl(trimethylsilyl)phosphine ligand.
Deconstructing the Sonogashira Reaction: A Tale of Two Catalytic Cycles
The Sonogashira reaction traditionally operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is the primary engine of the C-C bond formation, while the copper cycle serves to activate the terminal alkyne.
The Palladium Cycle:
-
Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ from a Palladium(II) precatalyst, undergoes oxidative addition to the aryl or vinyl halide (R-X). This step forms a Pd(II) intermediate.
-
Transmetalation: The key C-C bond-forming step involves the transfer of the acetylide group from the copper acetylide (generated in the copper cycle) to the palladium center. This transmetalation step regenerates the copper catalyst.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, yielding the desired arylalkyne product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.
-
Deprotonation: A base, typically an amine, deprotonates the terminal alkyne, facilitated by the copper coordination, to form a copper acetylide intermediate. This species is the active nucleophile that participates in the palladium cycle.
While the copper co-catalyst significantly enhances the reaction rate, it can also lead to the undesirable formation of alkyne homocoupling products (Glaser coupling). This has spurred the development of copper-free Sonogashira protocols, where the phosphine ligand plays an even more critical role in facilitating the catalytic cycle.
The Strategic Advantage of this compound
The choice of phosphine ligand is paramount to the success of a Sonogashira coupling, profoundly influencing the catalyst's stability, activity, and substrate scope. While traditional ligands like triphenylphosphine are widely used, this compound offers a unique combination of steric and electronic properties that can lead to superior performance in many cases.
The trimethylsilyl ((CH₃)₃Si) group introduces several key advantages:
-
Enhanced Electron-Donating Ability: The silicon atom is less electronegative than carbon, leading to a more electron-rich phosphorus center. This increased electron density on the palladium catalyst can facilitate the rate-limiting oxidative addition step, particularly with less reactive aryl chlorides and bromides.
-
Tunable Steric Hindrance: The bulky trimethylsilyl group provides significant steric bulk around the palladium center. This can promote the formation of the active, monoligated palladium species and enhance the rate of reductive elimination.
-
Improved Solubility: The lipophilic nature of the trimethylsilyl group can improve the solubility of the catalyst in organic solvents, leading to more homogeneous reaction mixtures and improved reaction kinetics.
These properties often translate to milder reaction conditions, lower catalyst loadings, and broader substrate scope, making this compound an attractive alternative to conventional phosphine ligands.
Visualizing the Catalytic Pathway
Application Notes & Protocols: The Strategic Use of Diphenyl(trimethylsilyl)phosphine in Hiyama Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the Hiyama cross-coupling reaction with a focus on the application of diphenyl(trimethylsilyl)phosphine as a supporting ligand. We will delve into the mechanistic rationale for employing this specific phosphine, present a comprehensive experimental protocol, and discuss its potential advantages in the synthesis of complex organic molecules.
Introduction: The Hiyama Coupling and the Role of Phosphine Ligands
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides.[1] This reaction has become a valuable tool in organic synthesis due to the low toxicity, stability, and ease of handling of organosilicon reagents.[1] The overall transformation is depicted below:
R¹-SiR₃ + R²-X ---(Pd catalyst, Activator)--> R¹-R²
The success of the Hiyama coupling, like many cross-coupling reactions, is highly dependent on the choice of the catalyst system, which includes a palladium precursor and a supporting ligand. Phosphine ligands are crucial in this context as they stabilize the palladium center, influence its reactivity, and facilitate the key steps of the catalytic cycle. The electronic and steric properties of the phosphine ligand can be fine-tuned to optimize reaction yields and substrate scope.[2] Bulky and electron-rich phosphine ligands are known to promote both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to more efficient catalysis.[3]
This compound: A Unique Ligand for Hiyama Coupling
This compound [(CH₃)₃SiP(C₆H₅)₂] is a tertiary phosphine ligand that offers a unique combination of steric bulk and electronic properties.[4] While direct and extensive literature on its application in Hiyama coupling is emerging, its structural features suggest several potential benefits. The two phenyl groups provide a degree of steric hindrance, while the trimethylsilyl group can influence the electronic nature of the phosphorus atom. It is classified as a suitable ligand for Hiyama coupling among other cross-coupling reactions.
Potential Advantages:
-
Enhanced Catalyst Stability: The P-Si bond is generally stable, potentially leading to a more robust catalytic system.
-
Modulated Electronic Properties: The trimethylsilyl group may subtly alter the electron-donating ability of the phosphine compared to a simple triaryl or trialkyl phosphine, offering a unique electronic profile for the palladium catalyst.
-
Improved Solubility: The trimethylsilyl group can enhance the solubility of the phosphine ligand and the resulting palladium complex in organic solvents.
Experimental Protocol: Hiyama Cross-Coupling of an Aryl Bromide with an Arylsilane using a this compound-Palladium Catalyst System
This protocol provides a general procedure for the Hiyama cross-coupling of an aryl bromide with an arylsilane using a palladium catalyst supported by this compound.
Reaction Scheme:
Ar¹-Br + Ar²-Si(OR)₃ ---(Pd(OAc)₂ / (CH₃)₃SiP(C₆H₅)₂, TBAF, Toluene, 80 °C)--> Ar¹-Ar²
Materials:
-
Palladium(II) acetate [Pd(OAc)₂]
-
This compound [(CH₃)₃SiP(C₆H₅)₂]
-
Aryl bromide (Ar¹-Br)
-
Aryl trialkoxysilane (Ar²-Si(OR)₃)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous toluene
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Catalyst Preparation (in situ): a. To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 1.0 mol%). b. Add this compound (0.04 mmol, 2.0 mol%). c. Add 5 mL of anhydrous toluene and stir the mixture at room temperature for 15-20 minutes. The formation of the active Pd(0) complex is often indicated by a color change.
-
Reaction Setup: a. To the pre-formed catalyst mixture, add the aryl bromide (2.0 mmol, 1.0 equiv). b. Add the aryl trialkoxysilane (2.4 mmol, 1.2 equiv). c. Add the tetrabutylammonium fluoride solution (2.4 mL of 1.0 M solution in THF, 2.4 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction Execution: a. Seal the Schlenk tube and heat the reaction mixture to 80 °C in a pre-heated oil bath. b. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Quench the reaction by adding 10 mL of water. c. Extract the aqueous layer with ethyl acetate (3 x 15 mL). d. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. e. Filter the mixture and concentrate the solvent under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.[5] Conducting the reaction under an inert atmosphere prevents catalyst deactivation.
-
Anhydrous Solvents: Water can interfere with the reaction by hydrolyzing the organosilane and affecting the fluoride activator.
-
Activator (TBAF): The fluoride source is crucial for activating the organosilane.[6] It forms a hypervalent silicon species, which is more reactive towards transmetalation with the palladium center.
-
Ligand-to-Metal Ratio: A 2:1 ratio of phosphine ligand to palladium precursor is commonly used to ensure the formation of a stable and active catalyst.
-
Excess Organosilane: A slight excess of the organosilane is used to ensure complete consumption of the limiting aryl halide.
Visualization of Key Processes
Catalytic Cycle of the Hiyama Coupling
Caption: Generalized catalytic cycle for the Hiyama cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the Hiyama coupling protocol.
Data Presentation: Representative Applications
While specific examples utilizing this compound in Hiyama couplings are not extensively documented in peer-reviewed literature, the following table illustrates the general scope of Hiyama couplings with various phosphine ligands, providing a basis for expected outcomes.
| Entry | Aryl Halide | Organosilane | Palladium Source | Ligand | Yield (%) |
| 1 | 4-Bromoanisole | Phenyltrimethoxysilane | Pd(OAc)₂ | Tris(4-fluorophenyl)phosphine | 90[7] |
| 2 | 4-Chlorotoluene | Phenyltrimethoxysilane | Pd(OAc)₂ | XPhos | 97[8] |
| 3 | 1-Bromonaphthalene | Vinyltrimethoxysilane | PdCl₂(dppf) | dppf | 85 |
| 4 | 2-Bromopyridine | (4-Methoxyphenyl)trimethoxysilane | Pd₂ (dba)₃ | SPhos | 92 |
Note: The yields presented are from literature examples of Hiyama couplings with other phosphine ligands and are intended to be representative of the reaction's potential.
Conclusion and Future Outlook
This compound represents a promising, albeit currently under-explored, ligand for Hiyama cross-coupling reactions. Its unique structural and electronic properties may offer advantages in terms of catalyst stability and reactivity. The provided protocol serves as a robust starting point for researchers looking to investigate the utility of this ligand in their synthetic endeavors. Further research is warranted to fully elucidate the specific benefits and potential niche applications of this compound in this and other palladium-catalyzed cross-coupling reactions.
References
- Monguchi, Y., Yanase, T., Mori, S., & Sajiki, H. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1566-1575.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1575.
- Gessner Group. (n.d.). Phosphine ligands and catalysis.
- PrepChem. (n.d.). Preparation of Trimethylsilylethyl Diphenyl Phosphine.
- Morgalyuk, V. P., Strelkova, T. V., Nifant'ev, E. E., & Brel, V. K. (2016). New Synthesis of Trimethylsilyl Diphenylphosphinite.
- LookChem. (n.d.). Cas 17154-34-6,this compound.
- Assignment Point. (n.d.). Hiyama coupling - in organic chemistry.
- Ranu, B. C., Chattopadhyay, K., & Dey, R. (2022).
- ResearchGate. (2016). Palladium-Catalyzed Hiyama Cross-Coupling of Heterocyclic Phosphonium Salts with Arylsilanes.
- ResearchGate. (n.d.). This compound and Dimethyl(trimethylsilyl)‐phosphine.
- ACS Publications. (1962). Synthesis of Alkylsilylphosphines. Journal of the American Chemical Society, 84(2), 3598–3599.
- ResearchGate. (2019). Versatile Silylphosphine Ligands for Transition Metal Complexation.
- ResearchGate. (n.d.). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry.
- Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry.
- ACS Publications. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 3845–3854.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cas 17154-34-6,this compound | lookchem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: In Situ Generation of Diphenylphosphine from Diphenyl(trimethylsilyl)phosphine: A Protocol for Enhanced Safety and Stoichiometric Precision
An Application Note for Advanced Synthesis
Abstract: Diphenylphosphine (Ph₂PH) is a cornerstone reagent and ligand in modern organic synthesis, yet its pyrophoric and air-sensitive nature presents significant handling challenges. This application note details a robust and reliable protocol for the in situ generation of diphenylphosphine from the liquid precursor, diphenyl(trimethylsilyl)phosphine (Ph₂PSiMe₃). By cleaving the P-Si bond with a simple protic source like methanol, researchers can produce a fresh, high-purity stream of diphenylphosphine directly in the reaction vessel, obviating the need to handle the hazardous free phosphine. This method enhances laboratory safety, allows for precise stoichiometric control, and simplifies reaction workflows. We provide a detailed experimental protocol, mechanistic insights, and a practical application in a Mitsunobu reaction.
Introduction: The Case for In Situ Generation
Diphenylphosphine is an indispensable tool for the synthetic chemist. It serves as a precursor to a vast array of phosphine ligands critical for transition-metal catalysis, such as in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1] Furthermore, it is a key reagent in fundamental organic transformations including the Wittig, Staudinger, and Mitsunobu reactions.
However, the utility of solid diphenylphosphine is offset by its significant handling risks. It is classified as a pyrophoric solid, meaning it can ignite spontaneously upon contact with air.[2] This high reactivity also makes it susceptible to oxidation, leading to the formation of diphenylphosphine oxide, an impurity that can interfere with desired chemical pathways.
The in situ generation of Ph₂PH from a stable, liquid precursor offers a compelling solution to these challenges. This compound is an air- and moisture-sensitive but non-pyrophoric liquid, making it significantly easier and safer to handle using standard inert atmosphere techniques.[1] Its liquid form allows for precise measurement and transfer via syringe, ensuring accurate stoichiometry. The generation process is triggered by the addition of a protic reagent, most commonly an alcohol, which cleanly and rapidly cleaves the phosphorus-silicon bond. This delivers a freshly prepared, highly reactive source of diphenylphosphine directly into the reaction, ready for immediate consumption.
The Underlying Chemistry: Cleavage of the P-Si Bond
The in situ generation relies on the facile and irreversible alcoholysis of the P-Si bond. This bond is inherently weak and polar, making it susceptible to nucleophilic attack by protic reagents. The reaction with methanol, for instance, proceeds as follows:
(C₆H₅)₂P-Si(CH₃)₃ + CH₃OH → (C₆H₅)₂P-H + (CH₃)₃Si-OCH₃
The primary driving force for this reaction is the formation of the highly stable silicon-oxygen bond in the methoxytrimethylsilane (Me₃SiOMe) byproduct. This byproduct is volatile and generally inert under common reaction conditions, simplifying subsequent purification steps. The cleavage is typically rapid and quantitative at or below room temperature.
Caption: Experimental workflow for the in situ generation of Ph₂PH.
Summary of Key Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Precursor | This compound | A stable, non-pyrophoric liquid enabling precise measurement. |
| Protic Source | Anhydrous Methanol (1.0-1.1 eq.) | Readily available and forms a volatile, inert byproduct (Me₃SiOMe). Ensure dryness to prevent side reactions. |
| Solvent | Anhydrous THF, Toluene, Dioxane | Must be aprotic and rigorously dried. The choice depends on the requirements of the subsequent reaction. |
| Temperature | 0 °C to Room Temperature | The reaction is fast. Cooling to 0 °C is recommended for larger scales to control any potential exotherm. |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical due to the high air and moisture sensitivity of both the precursor and the product. [3][4] |
| Generation Time | 15–30 minutes | Sufficient time for the complete and rapid cleavage of the P-Si bond. |
Application Example: Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting alcohols to a variety of functional groups, including esters, via a redox process involving a phosphine and an azodicarboxylate. The use of in situ generated Ph₂PH streamlines this process.
Reaction: Alcohol + Carboxylic Acid → Ester
Protocol:
-
Under an inert atmosphere, dissolve the alcohol (1.0 eq.) and the carboxylic acid (1.2 eq.) in anhydrous THF.
-
Add this compound (1.5 eq.) to the solution via syringe.
-
Add anhydrous methanol (1.5 eq.) dropwise and stir the mixture for 20 minutes at room temperature to generate the diphenylphosphine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) in anhydrous THF.
-
Add the DIAD/DEAD solution dropwise to the cold reaction mixture. A color change and/or precipitation of diphenylphosphine oxide is typically observed.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the desired ester product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in subsequent reaction | 1. Incomplete Ph₂PH Generation: Insufficient methanol or reaction time. 2. Atmospheric Leak: Contamination by air or moisture, leading to oxidation of the phosphine. | 1. Ensure accurate measurement of methanol (1.0-1.1 eq.) and allow for adequate stirring time (15-30 min). 2. Check all seals and connections of the inert atmosphere setup. Use freshly dried, degassed solvents. |
| Formation of unexpected byproducts | Reaction with solvent or impurities: The generated Ph₂PH is highly nucleophilic and can react with electrophilic impurities. | Use high-purity, anhydrous solvents and reagents. Ensure the starting this compound has not degraded during storage. |
References
- Applications of Diphosphines in Radical Reactions. (n.d.). ResearchGate.
- Material Safety Data Sheet - [tris(trimethylsilyl)]phosphine, 98%. (n.d.). Cole-Parmer.
- Straightforward Synthesis of Bifunctional Phosphorus Phenols via Phosphination of In Situ Generated o-Quinone Methides. (2018). Molecules.
- Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. (2020). Organometallics.
- TRIS(TRIMETHYLSILYL)PHOSPHINE Safety Data Sheet. (n.d.). Gelest, Inc.
- Phosphination reactions using diphosphines generated in situ. (n.d.). ResearchGate.
- Application of bis(diphenylphosphino)ethane (DPPE) in Staudinger-type N-glycopyranosyl amide synthesis. (2007). Tetrahedron Letters.
- Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds. (2011). Proceedings of the Japan Academy, Series B.
- Cleavage of the Silicon-Silicon and Silicon-Chlorine Bond of tBu₃Si-SiCl₃. (n.d.). ResearchGate.
- This compound and Dimethyl(trimethylsilyl)‐phosphine. (n.d.). ResearchGate.
- Synthetic and spectroscopic studies on diphenylphosphine complexes of copper(I). (1970). Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
- Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. (2021). YouTube.
- New synthesis of trimethylsilyl diphenylphosphinite. (2016). ResearchGate.
- The Chemistry of the Phosphorus-Phosphorus Bond. (2004). Chemical Reviews.
- TRIS(TRIMETHYLSILYL)PHOSPHINE AND LITHIUM BIS(TRIMETHYLSILYL)PHOSPHIDE·BIS-(TETRAHYDROFURAN). (n.d.). Inorganic Syntheses.
- Structures and Energetics of Some Silicon-Phosphorus Compounds. (1996). The Journal of Physical Chemistry.
- Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. (2022). Chemistry – A European Journal.
- Phosphine Organocatalysis. (2014). Chemical Reviews.
- Preparation method of diphenyl phosphine chloride. (2019). Google Patents.
- Preparation method of 2,4,6-trimethylbenzoyl-diphenyl phosphine oxide and derivative thereof. (2010). Google Patents.
- Environment-friendly synthesis method of diphenyl phosphine chloride. (2012). Google Patents.
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (2022). Chemical Reviews.
- Dalton Transactions Blog. (n.d.). Royal Society of Chemistry.
Sources
Mastering the Void: A Practical Guide to Reactions with Air-Sensitive Diphenyl(trimethylsilyl)phosphine
An Application Note for Researchers
Abstract
Diphenyl(trimethylsilyl)phosphine, (C₆H₅)₂PSi(CH₃)₃, is a versatile and powerful reagent in synthetic chemistry, serving as a nucleophilic precursor for the introduction of the diphenylphosphino group. Its utility is particularly pronounced in the synthesis of phosphine ligands, which are crucial for catalysis, and in the formation of various organophosphorus compounds.[1][2] However, its high reactivity is matched by its extreme sensitivity to air and moisture, which can lead to rapid decomposition and the formation of unwanted byproducts like phosphine oxides. This sensitivity necessitates the use of specialized air-free techniques to ensure reaction success and reproducibility. This guide provides a comprehensive overview of the essential experimental setups, detailed protocols, and the fundamental principles required to handle this compound and similar air-sensitive reagents with confidence and precision.
Hazard Assessment and Safety Precautions
Before handling, it is critical to recognize the hazards associated with this compound. It is a highly flammable liquid and vapor.[3][4] More importantly, it is acutely air-sensitive and may be pyrophoric, meaning it can ignite spontaneously on contact with air.[5][6] The P-Si bond is readily cleaved by moisture. Therefore, all manipulations must be conducted under a dry, inert atmosphere.
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear flame-retardant lab coats, safety glasses or a face shield, and appropriate gloves (e.g., nitrile).[4]
-
Inert Atmosphere: All handling must occur within a glovebox or on a Schlenk line.
-
Quenching: Have a quenching solution (e.g., isopropanol) and a Class D fire extinguisher readily available. Needles and syringes used to transfer the reagent should be quenched immediately after use.[7]
The Foundations of Air-Free Chemistry: Equipment and Setup
Success with air-sensitive reagents hinges on the rigorous exclusion of the ambient atmosphere. This is primarily achieved using two key pieces of equipment: the Schlenk line and the glovebox.
The Schlenk Line: Your Gateway to an Inert Atmosphere
A Schlenk line is a dual-manifold glass apparatus that allows a user to alternate between applying a vacuum and introducing a high-purity inert gas (typically Argon or Nitrogen) to a reaction flask.[8] This system is ideal for conducting reactions, distillations, and solvent transfers under controlled conditions.[9]
The Evacuate-Refill Cycle: The Heart of Schlenk Technique
The fundamental procedure for making glassware inert is the evacuate-refill cycle (also known as "vac-and-back").[10] This process physically removes the laboratory atmosphere and replaces it with a purified inert gas.
-
Causality: A single evacuation reduces the atmospheric pressure but leaves residual gases. Backfilling with an inert gas dilutes these contaminants. By repeating this cycle, the concentration of reactive gases (O₂ and H₂O) is reduced exponentially. A minimum of three cycles is standard practice to ensure a sufficiently inert environment for most applications.[7][10]
Protocol 1: Preparing Glassware on a Schlenk Line
-
Drying: Ensure all glassware, including stir bars, is meticulously cleaned and oven-dried (typically at >125 °C overnight) to remove adsorbed water.[7][11]
-
Assembly: Assemble the hot glassware quickly and cap all openings with rubber septa or glass stoppers secured with clips.
-
Connection: Connect the flask to the Schlenk line via thick-walled, non-permeable tubing.
-
First Evacuation: Ensure the flask's stopcock is open to the manifold. Slowly open the vacuum tap to evacuate the flask. A sudden pressure change can cause glassware to shatter.
-
First Backfill: Close the vacuum tap. Slowly open the inert gas tap to refill the flask with Nitrogen or Argon. The flow rate should be monitored with a bubbler.
-
Repeat: Repeat steps 4 and 5 at least two more times. After the final cycle, leave the flask under a positive pressure of inert gas.
The Glovebox: A Controlled Workspace
A glovebox is a sealed container that provides a large working space with a continuously purified inert atmosphere (typically <1 ppm O₂ and H₂O).[12][13]
-
When to Use a Glovebox: A glovebox is superior to a Schlenk line for operations that are difficult to perform in a closed flask, such as weighing and dispensing solid reagents, preparing multiple samples, or storing sensitive compounds long-term.[12]
-
Antechamber Cycling: Items are moved into the box via an antechamber, which is subjected to a series of evacuate-refill cycles similar to the Schlenk line technique to avoid contaminating the main chamber.[12]
Solvent and Reagent Preparation
Solvents are a primary source of contamination. Commercially available anhydrous solvents should still be degassed before use.
Methods of Degassing Solvents:
-
Purging: Bubbling an inert gas through the solvent for 30-60 minutes. This is the least effective method but can be suitable for less sensitive applications.[11][14]
-
Freeze-Pump-Thaw: This is the most rigorous and effective method.[11][14] The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, the flask is sealed, and the solvent is thawed to release dissolved gases. This cycle is repeated three times.[11]
-
Solvent Purification Systems: Modern labs increasingly use systems that pass deoxygenated solvents through columns of activated alumina, providing dry, degassed solvent on demand.[10][15]
Experimental Protocol: Synthesis of Methyldiphenylphosphine via Silylation
This protocol details a representative reaction: the nucleophilic substitution of the trimethylsilyl group in this compound with a methyl group from methyl iodide. The resulting phosphine is protected in situ as a borane complex for easier handling and purification.
Reagent and Equipment Checklist
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 258.37 | 1.0 mL (1.009 g) | 3.91 | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - | - |
| Methyl Iodide (MeI) | 141.94 | 0.27 mL (0.61 g) | 4.30 | 1.1 |
| Borane Dimethyl Sulfide Complex (BMS) | 75.97 | 0.43 mL (4.30 mmol) | 4.30 | 1.1 |
| Oven-dried 50 mL Schlenk Flask | - | 1 | - | - |
| Oven-dried magnetic stir bar | - | 1 | - | - |
| Syringes and Needles | - | Various | - | - |
Workflow Diagram
Caption: Experimental workflow for the synthesis of Methyldiphenylphosphine-Borane.
Step-by-Step Protocol
-
Glassware Preparation: Place a 50 mL Schlenk flask containing a magnetic stir bar in an oven at 125 °C for at least 4 hours.[11]
-
System Inerting: Assemble the hot flask and attach it to a Schlenk line. Perform three evacuate-refill cycles to establish an inert argon atmosphere.[7][10]
-
Solvent Addition: Transfer 20 mL of freshly degassed anhydrous THF to the Schlenk flask via a cannula or a gas-tight syringe.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Using a new, dry, gas-tight syringe, carefully withdraw 1.0 mL of this compound. Before withdrawing the reagent, purge the syringe with argon and ensure the reagent bottle's septum is also under a positive pressure of inert gas.[7] Add the phosphine to the stirring THF solution in the flask.
-
Electrophile Addition: Slowly add 0.27 mL of methyl iodide to the reaction mixture dropwise via syringe. A color change or formation of a precipitate may be observed.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature, stirring for an additional 2 hours.
-
Protection: Cool the flask back to 0 °C. Slowly add 0.43 mL of borane dimethyl sulfide complex (BMS) via syringe. This will form the air-stable methyldiphenylphosphine-borane complex, which simplifies the work-up. Stir for 30 minutes at 0 °C.
-
Work-up: The reaction can now be safely exposed to air. Remove the flask from the Schlenk line and quench the reaction by slowly adding 5 mL of methanol.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Contamination with air/moisture. 2. Impure or wet solvent/reagents. 3. Ineffective degassing. | 1. Check all seals and joints on the Schlenk line for leaks. Use high-vacuum grease. 2. Ensure solvents are freshly purified and degassed. Use new bottles of reagents if necessary. 3. Use the freeze-pump-thaw method for degassing, ensuring at least three cycles are completed.[11] |
| Reagent syringe clogs | Reaction of the phosphine with moisture at the needle tip. | Purge the syringe thoroughly with inert gas immediately before use. Work efficiently to minimize the time the needle is exposed to potential atmospheric traces. |
| Inconsistent results | Variations in inert atmosphere quality. | Standardize the number and duration of evacuate-refill cycles. If problems persist, consider using a glovebox for reagent transfers.[12] |
References
- Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews. (2013). ChemistryViews.
- An Illustrated Guide to Schlenk Line Techniques. (2023). ACS Publications.
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group. (2014). University of Pittsburgh.
- Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008). Utrecht University.
- Asymmetric Electrophilic Reactions in Phosphorus Chemistry - MDPI. (2021). MDPI.
- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). Journal of Chemical Education.
- Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line - JoVE. (2017). JoVE.
- Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. (n.d.). University of Pittsburgh.
- Synthesis and Migratory-Insertion Reactivity of CpMo(CO)3(CH3): Small-Scale Organometallic Preparations Utilizing Modern Glove-Box Techniques - IONiC / VIPEr. (2013). VIPEr.
- Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - PMC - NIH. (2018). NIH.
- This compound | C15H19PSi | CID 140190 - PubChem. (n.d.). PubChem.
- Silylphosphanes: Developments in Phosphorus Chemistry | Chemical Reviews. (2004). ACS Publications.
- Air-free technique - chemeurope.com. (n.d.). chemeurope.com.
- 13: Gloveboxes - Chemistry LibreTexts. (2024). LibreTexts.
- Mechanochemistry allows carrying out sensitive organometallic reactions in air: glove-box-and-Schlenk-line-free synthesis of oxidative addition complexes from aryl halides and palladium(0) - Chemical Science (RSC Publishing). (2018). RSC Publishing.
- This compound and Dimethyl(trimethylsilyl)‐phosphine - ResearchGate. (n.d.). ResearchGate.
- SIT8722.7_ TRIS(TRIMETHYLSILYL)PHOSPHINE - Gelest, Inc. (n.d.). Gelest, Inc..
- Synthesis and Reactivity of Low Valent Silicon and Phosphorus Compounds. (2015). University of Toronto.
- Video: Glovebox-Operating Procedure and Use of Impurity Sensors - JoVE. (2017). JoVE.
- Synthesis of Boron, Silicon, and Phosphorus Lewis Acids and Frustrated Lewis Pair Complexes for C=O and - TSpace. (2019). University of Toronto.
- Synthesis and Reactivity of Phosphinimide-Based Silylenes - mediaTUM. (2022). Technical University of Munich.
- Synthesis of novel organo(silyl)phosphine synthons and their conversion to new organophosphines | Inorganic Chemistry - ACS Publications. (1990). ACS Publications.
- Atsushi Takamori1, Shoki Ito2 and Yuji Naruse1,2* - ChemRxiv. (n.d.). ChemRxiv.
Sources
- 1. mdpi.com [mdpi.com]
- 2. technical grade, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. This compound technical grade 17154-34-6 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Air-free_technique [chemeurope.com]
Application Note: Diphenyl(trimethylsilyl)phosphine as a Versatile Reagent for the Synthesis of Functionalized Phosphines
Introduction: A Modern Approach to P-C Bond Formation
Functionalized tertiary phosphines are cornerstones of modern chemistry, serving as critical ligands in homogeneous catalysis, reagents in organic synthesis (e.g., Wittig and Mitsunobu reactions), and building blocks for advanced materials.[1] The traditional synthesis of these compounds often involves highly reactive and pyrophoric alkali metal phosphides (e.g., KPPh₂ or LiPPh₂), which present significant handling challenges.[1] Diphenyl(trimethylsilyl)phosphine, (C₆H₅)₂PSi(CH₃)₃, has emerged as a highly effective and more manageable alternative. It functions as a synthetic equivalent of the diphenylphosphide (PPh₂⁻) anion, offering a safer and more convenient route to a wide array of functionalized phosphines.[2]
The utility of this compound stems from the polarized and labile phosphorus-silicon (P-Si) bond. The phosphorus atom acts as a soft nucleophile, readily attacking various electrophilic carbon centers. The reaction is typically driven by the formation of a strong silicon-element bond (e.g., Si-X, Si-O) in a small molecule byproduct, such as a trimethylsilyl halide, which provides a thermodynamic driving force for the reaction. This guide provides an in-depth overview of the applications of this compound in phosphine synthesis, complete with detailed protocols and mechanistic insights for researchers in synthetic chemistry and drug development.
Reagent Profile and Safe Handling
This compound is a liquid that is sensitive to air and moisture.[3] Proper handling under an inert atmosphere is paramount to prevent its degradation and ensure reproducible results.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 17154-34-6 | [4] |
| Molecular Formula | C₁₅H₁₉PSi | [4] |
| Molecular Weight | 258.37 g/mol | [4] |
| Appearance | Liquid | |
| Boiling Point | 119-120 °C at 0.2 mmHg | |
| Density | 1.009 g/mL at 25 °C |
Safety and Handling Protocol:
-
Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[5][6]
-
Solvents and Reagents: Use anhydrous solvents and ensure all glassware is rigorously dried before use. The presence of water or alcohols will lead to rapid hydrolysis of the P-Si bond.
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere in a cool, dry place, preferably refrigerated.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[7]
-
Quenching and Disposal: Unused reagent or reaction residues should be quenched carefully. This can be done by slow, dropwise addition to a solution of isopropanol in a non-polar solvent (e.g., hexane) under an inert atmosphere and vigorous stirring. Dispose of the resulting waste in accordance with institutional guidelines.
General Reaction Mechanism and Workflow
The reactivity of this compound is governed by the nucleophilicity of the phosphorus atom. The general mechanism involves the nucleophilic attack of the phosphine on an electrophilic center, followed by the departure of the trimethylsilyl group with a heteroatom, resulting in the formation of a new P-C bond.
Caption: General workflow for synthesizing functionalized phosphines.
Synthetic Applications and Protocols
Nucleophilic Substitution with Alkyl and Aryl Halides
One of the most common applications of this compound is the synthesis of tertiary phosphines through reaction with alkyl halides. This reaction proceeds via a mechanism analogous to an SN2 reaction, where the phosphorus atom displaces a halide. This method is particularly useful for introducing primary and some secondary alkyl chains onto the phosphorus center.
Caption: Mechanism of nucleophilic substitution with alkyl halides.
Protocol 1: Synthesis of Benzyldiphenylphosphine
This protocol describes the reaction of this compound with benzyl bromide.
-
Setup: To a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 30 mL) via syringe.
-
Reagent Addition: Add benzyl bromide (1.0 mL, 8.4 mmol) to the flask via syringe.
-
Phosphine Addition: While stirring at room temperature, add this compound (2.4 g, 9.3 mmol, 1.1 equiv) dropwise over 5 minutes.
-
Scientist's Note: A slight excess of the silylphosphine ensures complete consumption of the alkyl halide. The reaction is typically exothermic; for more reactive halides, cooling in an ice bath may be necessary.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy by taking a small aliquot (under N₂). The signal for this compound (δ ≈ -62 ppm) should be consumed and a new signal for the product (δ ≈ -13 ppm) should appear.
-
Workup: Quench the reaction by the slow addition of methanol (5 mL). This step removes any unreacted silylphosphine.
-
Purification: Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield benzyldiphenylphosphine as a white solid.
Table 2: Representative Alkylation Reactions
| Alkyl Halide | Product | Typical Yield |
| Benzyl Bromide | Benzyldiphenylphosphine | >90% |
| 1-Iodobutane | Butyldiphenylphosphine | ~85% |
| Ethyl Bromoacetate | (Diphenylphosphino)acetic acid ethyl ester | ~80% |
Ring-Opening of Epoxides
This compound readily opens epoxides to furnish β-hydroxyalkylphosphines. The reaction proceeds via nucleophilic attack of the phosphorus at one of the epoxide carbons. The resulting phosphonium alkoxide intermediate undergoes a rapid intramolecular rearrangement to yield a P-C bond and a silylated alcohol, which is then hydrolyzed upon workup.
Protocol 2: Ring-Opening of Styrene Oxide
-
Setup: In a glovebox or under a strict inert atmosphere, add this compound (1.0 g, 3.87 mmol) to a solution of styrene oxide (0.42 mL, 3.68 mmol) in 15 mL of anhydrous toluene.
-
Reaction: Stir the mixture at room temperature for 24 hours. The initial attack of phosphorus is generally at the less sterically hindered carbon of the epoxide.[8][9]
-
Workup: Remove the flask from the inert atmosphere and add 10 mL of methanol. Stir for 1 hour to hydrolyze the O-Si bond.
-
Purification: Remove all volatiles under vacuum. The crude product, 2-(diphenylphosphino)-1-phenylethanol, can be purified by column chromatography on silica gel.
Conjugate Addition to α,β-Unsaturated Systems
The reagent can also undergo Michael-type conjugate addition to electron-deficient alkenes and alkynes.[10][11][12] The reaction creates a P-C bond at the β-position relative to the activating group (e.g., carbonyl, nitrile). The initial zwitterionic intermediate is trapped by the silyl group, which can then be removed.
Protocol 3: Addition to Methyl Acrylate
-
Setup: To a solution of methyl acrylate (0.50 g, 5.8 mmol) in 20 mL of anhydrous THF under nitrogen, add this compound (1.5 g, 5.8 mmol).
-
Reaction: Stir the solution at room temperature for 16 hours. The reaction creates a silyl ketene acetal intermediate.
-
Workup: Quench the reaction with 5 mL of methanol and stir for 30 minutes.
-
Purification: Concentrate the mixture in vacuo and purify the residue by chromatography to yield methyl 3-(diphenylphosphino)propanoate.
Conclusion and Future Outlook
This compound stands out as a robust and versatile reagent for the synthesis of functionalized phosphines. Its ease of handling compared to traditional metal phosphides, combined with its high reactivity towards a range of electrophiles, makes it an invaluable tool for both academic and industrial laboratories. It enables the clean and efficient formation of P-C bonds, facilitating the construction of complex phosphine ligands and organophosphorus compounds for diverse applications in catalysis and materials science.
References
- Asymmetric Electrophilic Reactions in Phosphorus Chemistry. MDPI.
- Material Safety Data Sheet - [tris(trimethylsilyl)]phosphine, 98%. Cole-Parmer.
- This compound | C15H19PSi. PubChem.
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.
- Triphenylphosphine oxide enabled synthesis of alkyl halides and esters. ResearchGate.
- Studies on Selective Synthesis of Functionalized Phosphines Based on the Characteristic Features of Phosphorus in Radical Reactions. Tokyo Medical and Dental University Repository.
- Tertiary phosphines: preparation and reactivity. Royal Society of Chemistry.
- This compound and Dimethyl(trimethylsilyl)‐phosphine. ResearchGate.
- Difunctionalization of Alkenes and Alkynes via Intermolecular Radical and Nucleophilic Additions. MDPI.
- Synthesis of Alkylsilylphosphines. Journal of the American Chemical Society.
- New synthesis of trimethylsilyl diphenylphosphinite. ResearchGate.
- Highly efficient anionic ring-opening reactions of epoxide triggered by phosphide. ResearchGate.
- Tributylphosphine Catalyzed Addition of Diphenylphosphine Oxide to Unsubstituted and Substituted Electron-Deficient Alkenes. ResearchGate.
- Preparation of Trimethylsilylethyl Diphenyl Phosphine. PrepChem.com.
- This compound. Cheméo.
- Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. National Institutes of Health (NIH).
- Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs. National Institutes of Health (NIH).
- Phosphine-Catalyzed Additions of Nucleophiles and Electrophiles to α,β–Unsaturated Carbonyl Compounds. University of Illinois Urbana-Champaign.
- Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. Royal Society of Chemistry.
- Dearylation of Arylphosphine Oxides by a Sodium Hydride-Iodide Composite. Nanyang Technological University.
- Phosphine catalyzed regioselective ring opening of epoxy enones. ResearchGate.
- Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. YouTube.
- Tri-n-butylphosphine Mediated Ring-Opening Reactions of Aziridines or Epoxides with Diphenyl Diselenide. ResearchGate.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Diphenyl(trimethylsilyl)phosphine in Nanoparticle Synthesis
For: Researchers, scientists, and drug development professionals
Introduction: The Quest for Controlled Phosphorus Precursors in Nanoparticle Synthesis
The synthesis of high-quality metal phosphide nanoparticles, particularly quantum dots (QDs), is a cornerstone of modern materials science and nanomedicine. These materials, with their size-tunable optical and electronic properties, are integral to applications ranging from bioimaging and drug delivery to next-generation displays. A critical component in the synthesis of these nanoparticles is the phosphorus precursor, which dictates reaction kinetics, and ultimately, the quality and monodispersity of the resulting nanocrystals.
For years, tris(trimethylsilyl)phosphine (P(TMS)₃) has been a widely used phosphorus source due to its high reactivity, which allows for nanoparticle formation at relatively low temperatures. However, this high reactivity can be a double-edged sword, often leading to rapid, uncontrolled nucleation and growth, making it challenging to achieve uniform nanoparticle size distributions.[1][2] Furthermore, P(TMS)₃ is notoriously pyrophoric and hazardous, necessitating stringent handling protocols.[1]
This has spurred a search for alternative phosphorus precursors that offer a better balance of reactivity and safety. Diphenyl(trimethylsilyl)phosphine, (C₆H₅)₂PSi(CH₃)₃, emerges as a compelling candidate. While sharing the reactive P-Si bond with P(TMS)₃, the presence of two phenyl groups is hypothesized to modulate its reactivity through steric and electronic effects, potentially offering a wider window for controlled nanoparticle growth. This application note provides a prospective guide for researchers interested in exploring the use of this compound for the synthesis of metal phosphide nanoparticles. It outlines the proposed mechanistic principles, offers a representative experimental protocol as a starting point for methods development, and discusses the key parameters that are likely to influence the synthesis.
Proposed Mechanism of Action: The Role of the P-Si Bond
The efficacy of silyl-phosphine precursors in nanoparticle synthesis hinges on the facile cleavage of the phosphorus-silicon bond. In a typical synthesis, a metal precursor (e.g., a metal carboxylate or metal chloride) reacts with the silyl-phosphine. The reaction is driven by the formation of a thermodynamically stable silyl-anion byproduct.
In the case of this compound, the proposed reaction with a metal carboxylate, such as indium myristate for the synthesis of InP nanoparticles, would proceed as follows:
-
Coordination: The this compound coordinates to the indium center of the indium myristate complex.
-
P-Si Bond Cleavage: An intramolecular reaction leads to the cleavage of the P-Si bond and the formation of an In-P bond. The trimethylsilyl group abstracts a myristate anion to form trimethylsilyl myristate, a stable byproduct.
-
Nucleation and Growth: The resulting indium phosphide monomers then aggregate to form nuclei, which subsequently grow into nanoparticles. The rate of this process is influenced by temperature, ligand environment, and the reactivity of the phosphorus precursor.
The substitution of two trimethylsilyl groups in P(TMS)₃ with phenyl groups in this compound is expected to reduce the electron density on the phosphorus atom and increase steric hindrance. This should, in theory, temper the reactivity of the precursor, slowing down the reaction and allowing for a more controlled growth phase, potentially leading to nanoparticles with a narrower size distribution.
Figure 1: Proposed reaction pathway for the synthesis of InP nanoparticles using this compound.
Representative Protocol: Synthesis of InP Quantum Dots
Disclaimer: The following protocol is a suggested starting point for the synthesis of InP quantum dots using this compound. It is based on established methods for similar precursors and will require optimization. All procedures involving this compound must be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) due to its air and moisture sensitivity.
Materials
-
Indium(III) acetate (In(OAc)₃)
-
Myristic acid (MA)
-
1-octadecene (ODE)
-
This compound ((C₆H₅)₂PSi(CH₃)₃)
-
Toluene (anhydrous)
-
Methanol
-
Hexane
Equipment
-
Three-neck round-bottom flask
-
Schlenk line or glovebox
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Syringes and needles
-
Centrifuge
Procedure
1. Preparation of Indium Myristate Precursor:
-
In a three-neck flask, combine indium(III) acetate (e.g., 0.2 mmol), myristic acid (e.g., 0.6 mmol), and 1-octadecene (e.g., 10 mL).
-
Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen, yielding a clear solution of indium myristate.
-
Backfill the flask with an inert gas (e.g., argon or nitrogen) and cool to room temperature.
2. Hot-Injection Synthesis:
-
Under an inert atmosphere, prepare the injection solution by dissolving this compound (e.g., 0.1 mmol) in 1-octadecene (e.g., 2 mL).
-
Heat the indium myristate solution to the desired reaction temperature (a starting point could be 220-260 °C).
-
Rapidly inject the this compound solution into the hot indium myristate solution with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots at regular intervals and measuring their UV-Vis and photoluminescence spectra. The growth of nanoparticles is indicated by the appearance and red-shift of the excitonic absorption peak.
-
Once the desired nanoparticle size is reached (as indicated by the emission color), cool the reaction mixture to room temperature.
3. Nanoparticle Isolation and Purification:
-
Add excess methanol to the cooled reaction mixture to precipitate the nanoparticles.
-
Centrifuge the mixture to pellet the nanoparticles.
-
Discard the supernatant and redisperse the nanoparticle pellet in a minimal amount of an organic solvent such as toluene or hexane.
-
Repeat the precipitation and redispersion steps two more times to remove unreacted precursors and ligands.
-
The purified nanoparticles can be stored as a colloidal solution in an appropriate solvent.
Figure 2: Experimental workflow for the proposed synthesis of InP nanoparticles.
Key Experimental Parameters and Their Anticipated Influence
The successful synthesis of monodisperse nanoparticles will depend on the careful control of several experimental parameters. The following table summarizes these parameters and their likely effects, providing a basis for experimental design and optimization.
| Parameter | Influence on Nanoparticle Properties | Rationale and Considerations |
| Reaction Temperature | Higher temperatures generally lead to faster reaction kinetics, which can result in larger nanoparticles and potentially improved crystallinity. However, excessively high temperatures may lead to a loss of size control. | A systematic variation of the reaction temperature is recommended to find the optimal balance between precursor conversion and controlled growth. The reduced reactivity of this compound may allow for the use of higher temperatures compared to P(TMS)₃ without sacrificing monodispersity. |
| Precursor Molar Ratio (In:P) | The ratio of the indium to phosphorus precursor can influence the size and shape of the resulting nanoparticles. An excess of the metal precursor often leads to smaller, more spherical nanoparticles. | Exploring a range of In:P ratios (e.g., from 1:1 to 4:1) is advisable. The optimal ratio will depend on the desired nanoparticle characteristics. |
| Ligand Concentration | The concentration of myristic acid and the coordinating solvent (1-octadecene) plays a crucial role in stabilizing the growing nanoparticles and preventing aggregation. | The ligand concentration affects the surface chemistry of the nanoparticles and can influence their photoluminescence quantum yield. The type of ligand can also be varied to tune nanoparticle properties. |
| Reaction Time | Longer reaction times will generally lead to larger nanoparticles due to Ostwald ripening. | The reaction should be monitored closely, and the growth quenched once the desired size is achieved to maintain a narrow size distribution. |
Safety and Handling
This compound is an air- and moisture-sensitive compound and should be handled with care.[3] While potentially less pyrophoric than P(TMS)₃, it is still flammable and can release toxic fumes upon decomposition.
-
Inert Atmosphere: Always handle this compound in a glovebox or under a positive pressure of an inert gas.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.
-
Quenching: Any residual this compound should be quenched safely according to established laboratory procedures for reactive organophosphorus compounds.
Conclusion
This compound presents a promising, yet largely unexplored, avenue for the synthesis of metal phosphide nanoparticles. Its predicted lower reactivity compared to tris(trimethylsilyl)phosphine offers the potential for more controlled reaction kinetics and the production of highly monodisperse nanocrystals. The proposed mechanism and representative protocol provided in this application note serve as a foundational guide for researchers to begin investigating this precursor. Through systematic optimization of the reaction parameters, it may be possible to unlock new possibilities for the synthesis of high-quality metal phosphide nanoparticles for a wide range of applications.
References
- PrepChem.com. Preparation of Trimethylsilylethyl Diphenyl Phosphine.
- American Chemical Society. Synthesis of Alkylsilylphosphines. Journal of the American Chemical Society.
- Morgalyuk, V. P., et al. (2016). New synthesis of trimethylsilyl diphenylphosphinite. Mendeleev Communications, 26(5), 415-416.
- Kovacs, I., et al. (2019). Phosphines: preparation, reactivity and applications. Organophosphorus Chemistry, 48, 1-63.
- Gali, R., et al. (2020). Tertiary phosphines: preparation and reactivity. Organophosphorus Chemistry, 49, 1-65.
- Farr, J. P., et al. (2022). Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. Molecules, 27(3), 1023.
- Fries, C. C., et al. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Chemistry – A European Journal, 28(1), e202103593.
- Al-Juaid, S. S., et al. (1998). P–P bond cleavage; energetics and structural changes in tetramethyldiphosphine and tetrasilyldiphosphine from ab initio MO calculations. Journal of the Chemical Society, Dalton Transactions, (1), 139-144.
- Wikipedia. Phosphide.
- LookChem. Cas 17154-34-6,this compound.
- Inorganic Syntheses. (1977). Tris(trimethylsilyl)phosphine and Lithium Bis(trimethylsilyl)phosphide·Bis(tetrahydrofuran). 17, 181-184.
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 140190.
- Baldwin, J., & Mills, D. P. (2024). Bis(trimethylsilyl)phosphide chemistry: a half-century of advances across the periodic table. Chemical Society Reviews.
- Ahmad, Z., et al. (2018). Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances. Current Pharmaceutical Design, 24(33), 3896-3910.
- Chen, Y.-C., et al. (2022). Phosphine-Mediated Cleavage of Sulfur–Sulfur Bonds. Inorganic Chemistry, 61(28), 10731-10736.
- Wu, S.-H., et al. (2013). Synthesis of mesoporous silica nanoparticles. Chemical Society Reviews, 42(9), 3862-3875.
- Ahmad, Z., et al. (2018). Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances. Current Pharmaceutical Design, 24(33), 3896-3910.
- Reiner, T., et al. (2016). Spontaneous Si-C Bond Cleavage in (TriphosSi)-Nickel Complexes. Inorganic Chemistry, 55(24), 12671-12681.
- Braun, T., et al. (2020). C–P vs C–H Bond Cleavage of Triphenylphosphine at Platinum(0): Mechanism of Formation, Reactivity, Redox Chemistry, and NMR Chemical Shift Calculations of a μ-Phosphanido Diplatinum(II) Platform. Organometallics, 39(10), 1836-1848.
- Wang, Y., et al. (2023). Cleavage of the Au−P Bond in Au-Substituted Phosphines. Angewandte Chemie International Edition, 62(13), e202218002.
- ResearchGate. 30081 PDFs | Review articles in SILICA NANOPARTICLES.
- Wang, Y., et al. (2024). A Review of Current Developments in Functionalized Mesoporous Silica Nanoparticles: From Synthesis to Biosensing Applications. Nanomaterials, 14(22), 2009.
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in Cross-Coupling with Diphenyl(trimethylsilyl)phosphine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of Diphenyl(trimethylsilyl)phosphine, (C₆H₅)₂PSi(CH₃)₃, in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with the causal explanations and field-proven solutions necessary to overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section is structured to address the most common issues encountered during cross-coupling reactions when using this compound as a ligand precursor.
Q1: My cross-coupling reaction has stalled or resulted in a very low yield. What are the primary culprits and immediate checks?
Low conversion is the most frequent issue and often points to problems with reagent integrity or the reaction environment. This compound is not a typical phosphine ligand; it is a precursor that generates the active ligand in situ. Its effectiveness is highly dependent on its purity and the scrupulous exclusion of air and moisture.
Immediate Action Plan:
-
Verify Reagent Integrity:
-
This compound: This reagent is extremely sensitive to moisture and air.[1][2] The polar P-Si bond is readily cleaved by water, leading to the formation of diphenylphosphine, which can be immediately oxidized to diphenylphosphine oxide, or other degradation products.[1][3] These oxides can poison the palladium catalyst. A visual inspection is often insufficient, but any cloudiness or precipitation in the normally clear liquid is a sign of degradation. It is best to use a freshly opened bottle or a properly stored aliquot.
-
Palladium Precursor: Ensure the Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) has not decomposed. Color changes or a failure to fully dissolve can indicate degradation. Using well-defined, air-stable precatalysts (e.g., Buchwald G3/G4 precatalysts) can often improve reliability.[4][5]
-
Solvents and Other Reagents: Solvents must be anhydrous and thoroughly degassed.[6][7] Oxygen is a known promoter of side reactions like the homocoupling of boronic acids in Suzuki couplings and can lead to the formation of inactive palladium black.[6][8] Bases should be finely ground and stored in a desiccator or glovebox.[4]
-
-
Evaluate the Reaction Atmosphere:
-
Palladium(0) catalytic species are oxygen-sensitive.[7] The reaction vessel must be rigorously purged of air. This is typically achieved by evacuating the sealed flask and backfilling it with an inert gas (Argon or Nitrogen) at least three times.[6] Maintaining a positive pressure of inert gas throughout the reaction is critical.
-
The following workflow provides a systematic approach to diagnosing these initial issues.
Q2: I'm observing significant byproduct formation, such as homocoupling of my starting materials or dehalogenation. What is the cause and how can I suppress it?
These side reactions point to a disruption in the catalytic cycle, often related to the balance between the rate of oxidative addition, transmetalation, and reductive elimination.
| Problem | Probable Cause(s) | Recommended Solutions |
| Homocoupling | 1. Presence of Oxygen: O₂ can facilitate the homocoupling of organometallic reagents (e.g., boronic acids).[6] 2. Catalyst Decomposition: If the active catalyst is not formed or maintained, alternative pathways can dominate. 3. Suboptimal Temperature: High temperatures can sometimes favor homocoupling over the desired cross-coupling. | 1. Improve Degassing: Use freeze-pump-thaw cycles (3-4x) for the solvent for maximum oxygen removal. Ensure a robust inert atmosphere.[7] 2. Adjust Pd:Ligand Ratio: Increase the ligand loading slightly (e.g., from 2:1 to 4:1 L:Pd) to better stabilize the Pd(0) species and prevent aggregation.[7] 3. Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Dehalogenation | 1. Presence of Protic Impurities: Water or alcohols can act as a proton source to quench intermediates. 2. Base-Mediated Pathway: Certain strong bases can promote hydrodehalogenation. 3. Ligand Effects: The electronic properties of the generated phosphine can influence this side reaction. | 1. Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware.[8] 2. Screen Bases: Switch to a different base. For example, if using NaOtBu, consider a weaker base like K₃PO₄ or Cs₂CO₃, which may be less prone to promoting this pathway.[9] |
| Formation of Diphenylphosphine Oxide | 1. Moisture/Air Contamination: The P-Si bond is cleaved by trace water, and the resulting diphenylphosphine is readily oxidized by air.[10] | 1. Strict Air-Free Technique: Handle the phosphine reagent in a glovebox or using gas-tight syringes under a strong inert gas flow. 2. Use Fresh Reagent: Do not use a bottle that has been open for an extended period. |
Q3: My reaction is sluggish even with pure reagents under an inert atmosphere. How can I optimize the reaction conditions for my specific substrates?
When basic setup issues are ruled out, low yields often stem from a mismatch between the catalyst system and the substrates. This compound is a precursor to diphenylphosphine or a diphenylphosphide anion, which are relatively simple, non-specialized ligands.[11] For challenging substrates, careful optimization is key.
Optimization Strategy:
-
Base Selection: The base is critical for regenerating the active catalyst and participating in the transmetalation step (especially in Suzuki and Buchwald-Hartwig reactions).
-
For Suzuki Couplings: K₃PO₄ and Cs₂CO₃ are often effective and are generally well-tolerated by functional groups.[9] Stronger bases like NaOtBu can be used but may promote side reactions.
-
For Buchwald-Hartwig Aminations: Strong, non-nucleophilic bases are required. NaOtBu or LiHMDS are standard choices.[6][12]
-
For Stille Couplings: Additives like CsF or Cu(I) salts can be essential for activating the organotin reagent.[13]
-
-
Solvent Effects: The solvent influences the solubility of reagents and the stability of catalytic intermediates.
-
Aprotic Polar Solvents (e.g., Dioxane, THF, DME): Good general-purpose solvents for many cross-coupling reactions.[14]
-
Aromatic Solvents (e.g., Toluene, Xylene): Often used for higher temperature reactions. In some cases, less polar solvents can prevent the precipitation of inhibitory iodide salts in reactions involving aryl iodides.[4]
-
Polar Aprotic Solvents (e.g., DMF, NMP): Can be effective but may lead to side reactions at high temperatures.
-
-
Temperature Control: The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing catalyst decomposition and side reactions.
Frequently Asked Questions (FAQs)
Q: How does this compound function as a ligand source?
A: this compound is a stable, liquid precursor to more reactive phosphine species. The weak, polar P-Si bond can be cleaved under reaction conditions.[1] Depending on the reagents present, it can generate:
-
Diphenylphosphine ((C₆H₅)₂PH): Through hydrolysis with trace water.
-
Lithium or Sodium Diphenylphosphide (M⁺P⁻(C₆H₅)₂): Through reaction with strong bases like n-BuLi or in the presence of alkali metal carbonates/phosphates. This anionic phosphide is a potent nucleophile and can readily coordinate to the palladium center to initiate the catalytic cycle.[11]
The in situ generation avoids the need to handle pyrophoric or highly air-sensitive diphenylphosphine or its alkali metal salts directly.
Q: What is the primary degradation pathway for this reagent and how does it inhibit my reaction?
A: The primary degradation pathway is reaction with moisture and air.
Diphenylphosphine oxide is a poor ligand for palladium in cross-coupling. It can coordinate to the palladium center, but it does not possess the right electronic properties (it is less electron-donating) to facilitate the key steps of the catalytic cycle, like oxidative addition. This effectively "poisons" the catalyst, sequestering it in an inactive state and leading to low yields.
Q: Can I purify this compound?
A: Yes, purification is possible via vacuum distillation.[1][16] However, this must be done with extreme care under a high-quality inert atmosphere. The boiling point is reported as 119-120 °C at 0.2 mmHg.[17] For most lab-scale applications, it is more practical and reliable to purchase high-purity reagent from a reputable supplier and store it properly in small, sealed aliquots under argon or nitrogen.[18]
Experimental Protocols
Best-Practice Protocol for a General Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize the risk of low yield due to reagent degradation or atmospheric contamination.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 0.02 equiv Pd)
-
This compound (0.04 mmol, 0.04 equiv)
-
K₃PO₄ (finely ground, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
Procedure:
-
Vessel Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of argon or nitrogen.
-
Solid Reagent Addition: In a glovebox or under a positive pressure of inert gas, add the Pd₂(dba)₃, K₃PO₄, aryl halide, and arylboronic acid to the flask.
-
Seal and Purge: Seal the flask with a rubber septum. Connect it to a Schlenk line, evacuate the flask under vacuum, and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[6]
-
Solvent and Ligand Addition: Add the degassed 1,4-dioxane via a gas-tight syringe. Using a separate, dry syringe, add the this compound to the stirring mixture.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots via syringe.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
By systematically addressing potential points of failure—reagent integrity, atmospheric control, and reaction parameters—you can effectively troubleshoot and overcome low yields in cross-coupling reactions utilizing this compound.
References
- Asymmetric Electrophilic Reactions in Phosphorus Chemistry. Symmetry, MDPI.
- This compound and Dimethyl(trimethylsilyl)phosphine. ResearchGate.
- TRIS(TRIMETHYLSILYL)PHOSPHINE AND LITHIUM DIS(TRIMETHYLSILYL)PHOSPHIDE' DIS- (TETRAHYDROFURAN). Inorganic Syntheses.
- This compound technical grade. Sigma-Aldrich.
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
- Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. RWTH Publications.
- Optimizing Suzuki Reactions with High-Purity Phosphine Ligands from NINGBO INNO PHARMCHEM. NINGBO INNO PHARMCHEM CO.,LTD.
- Optimizing Suzuki Couplings: The Role of Ditert-butyl-(2-phenylphenyl)phosphane. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. YouTube.
- Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ResearchGate.
- STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. PMC, NIH.
- Preparation of Trimethylsilylethyl Diphenyl Phosphine. PrepChem.com.
- Troubleshooting low yields in cross-coupling with 4-Pyridyldiphenylphosphine. Benchchem.
- New synthesis of trimethylsilyl diphenylphosphinite. ResearchGate.
- This compound. PubChem.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ScienceDirect.
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry (India) Pvt. Ltd..
- Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives. Benchchem.
- Dialkylbiaryl phosphine ligands. Wikipedia.
- RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses.
- Troubleshooting low yields in nucleophilic substitution of the 3-bromo position. Benchchem.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. University of Science and Technology of China.
- Deprotonation of Diphenylsilane with Silyllithiums and Reaction of the Corresponding Anions with Electrophiles. ChemRxiv.
- This compound. FUJIFILM Wako Pure Chemical Corporation.
- Performance comparison of different phosphine ligands in Buchwald-Hartwig amination. Benchchem.
- Predicting the Air Stability of Phosphines. ResearchGate.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, NIH.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd..
- Brainstorming a Buchwald-Hartwig coupling. Reddit.
- Phosphine Organocatalysis. PMC, NIH.
- managing the air and moisture sensitivity of Ethyl diphenylphosphinite. Benchchem.
Sources
- 1. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. This compound technical grade 17154-34-6 [sigmaaldrich.com]
- 18. 17154-34-6・this compound・329-93291[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Preventing oxidation of Diphenyl(trimethylsilyl)phosphine during reactions
Topic: Preventing Oxidation of Diphenyl(trimethylsilyl)phosphine During Reactions
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges of working with highly reactive and sensitive reagents. This guide provides in-depth technical advice, troubleshooting protocols, and best practices specifically for this compound, a valuable but air-sensitive compound used in pharmaceutical and fine chemical synthesis.[1] Our goal is to equip you with the knowledge to ensure the integrity of your reagent and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so reactive towards air?
A: The reactivity stems from two key features of its molecular structure. First, the phosphorus atom has a lone pair of electrons that is readily available for donation, making it susceptible to attack by electrophiles, including oxygen. Second, the phosphorus-silicon (P-Si) bond is polarized and labile, prone to cleavage by various reagents, including oxygen.[2][3] The oxidation process typically converts the P(III) center to a more stable pentavalent phosphine oxide, P(V), which is the thermodynamic driving force for the degradation reaction.
Q2: What are the primary signs of oxidation in my reagent or reaction?
A: Visual and spectroscopic cues can indicate reagent degradation.
-
Appearance: Fresh this compound is typically a clear, colorless to pale yellow liquid. Upon oxidation, you may observe the formation of a white precipitate, which is likely the corresponding phosphine oxide or other byproducts.
-
Reaction Performance: The most telling sign is poor performance in your reaction. If you experience low yields, stalling, or the formation of unexpected side products in a reaction where the silylphosphine is a key reactant (e.g., as a phosphide source), reagent integrity should be your primary suspect.
-
NMR Spectroscopy: ³¹P NMR is the most definitive method. Pure this compound will have a characteristic chemical shift. The appearance of a new signal, typically downfield, is indicative of the formation of the corresponding phosphine oxide, this compound oxide.
Q3: Can I still use a bottle of this compound that has been briefly exposed to air?
A: This is strongly discouraged. Phosphines can be extremely sensitive, and even brief exposure to air and moisture can initiate degradation.[4][5] For reactions that are sensitive to catalyst poisoning or require precise stoichiometry, using a partially oxidized reagent will lead to unreliable and irreproducible results. It is always best practice to use a fresh, unopened bottle or a properly stored aliquot from a stock that has been handled exclusively under an inert atmosphere.[6]
Troubleshooting Guide: Diagnosing and Solving Oxidation Issues
This table outlines common problems encountered during experiments involving this compound and provides a systematic approach to resolving them.
| Symptom Observed | Potential Cause | Recommended Action & Rationale |
| Low or no product yield in a catalytic reaction. | Reagent Oxidation: The oxidized phosphine (phosphine oxide) cannot participate in the desired reaction, leading to incomplete conversion. | 1. Verify Reagent Quality: Obtain a ³¹P NMR spectrum of your reagent. 2. Use a Fresh Source: Switch to a new, unopened bottle of this compound. Handle it exclusively within a glovebox for aliquoting.[6] |
| A white, insoluble solid forms upon adding the reagent. | Extensive Oxidation: The phosphine has likely reacted with atmospheric oxygen to form the solid phosphine oxide byproduct. | 1. Discard Reagent: The reagent is compromised and should be safely discarded according to your institution's guidelines. 2. Review Handling Technique: Your inert atmosphere technique is insufficient. Re-evaluate your solvent degassing and glassware preparation protocols. |
| Inconsistent results between experimental runs. | Intermittent Air/Moisture Leaks: Small, undetected leaks in your Schlenk line or syringe transfer setup are introducing contaminants. | 1. Leak-Check System: Ensure all glassware joints are properly greased and sealed. Check tubing for cracks. 2. Maintain Positive Pressure: Use an oil bubbler to visually confirm a slight positive pressure of inert gas is maintained throughout the reaction.[5] |
| NMR of crude reaction shows complex phosphine signals. | Side Reactions: The P-Si bond can react with various functional groups.[2][3] Moisture can also lead to hydrolysis, forming diphenylphosphine oxide.[7] | 1. Ensure Anhydrous Conditions: Use freshly distilled/dried solvents from a solvent purification system or degas them thoroughly. 2. Dry Glassware: Oven-dry all glassware overnight (>125 °C) and cool it under vacuum or a stream of inert gas before use.[5] |
Core Protocols for Preventing Oxidation
Success with air-sensitive reagents is entirely dependent on rigorous technique. The following protocols provide step-by-step instructions for creating and maintaining the necessary inert environment.
Choosing Your Inert Atmosphere Technique
The choice between a Schlenk line and a glovebox depends on the sensitivity of the reagent and the nature of the manipulation.
Caption: Decision tree for inert atmosphere technique selection.
A glovebox provides a continuously purified inert atmosphere and is the gold standard for handling highly sensitive materials, especially for tasks like weighing solids or preparing stock solutions.[8][9] A Schlenk line is a versatile and common tool that allows for the manipulation of air-sensitive materials under vacuum or a positive pressure of inert gas and is suitable for most reaction setups.[10][11]
Protocol 1: Solvent Degassing via Freeze-Pump-Thaw
This is the most effective method for removing dissolved oxygen from solvents.[12][13] Sparging (bubbling inert gas through the solvent) is less effective but can be acceptable for less sensitive applications.[12][14]
Comparison of Degassing Methods
| Method | Effectiveness | Pros | Cons |
| Freeze-Pump-Thaw | Excellent (removes all dissolved gases) | Most thorough method available.[8][12] | Time-consuming; requires liquid nitrogen and a high-vacuum line. |
| Sparging (Gas Bubbling) | Good (displaces dissolved O₂) | Fast and simple setup.[14] Suitable for large volumes. | Less effective than F-P-T; can evaporate solvent over time.[12] |
| Sonication under Vacuum | Moderate | Quick method for rough degassing.[12] | Not suitable for highly sensitive reactions. |
Step-by-Step Freeze-Pump-Thaw Procedure:
-
Place the solvent in a Schlenk flask, ensuring it is no more than half full.
-
Attach the flask to the Schlenk line manifold.
-
Fully freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely solid, open the flask's stopcock to the vacuum manifold. Maintain the vacuum for 5-10 minutes to remove gases from the headspace.
-
Close the stopcock to isolate the flask from the vacuum.
-
Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see gas bubbles being released from the liquid.
-
Repeat steps 3-6 for a total of three cycles.
-
After the final thaw, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.
Protocol 2: General Workflow for Air-Sensitive Reactions
This workflow illustrates the key stages of setting up a reaction using standard Schlenk techniques.
Caption: Standard workflow for setting up an air-sensitive reaction.
Detailed Steps for Reaction Setup:
-
Prepare Glassware: All glassware must be meticulously dried to remove adsorbed water, either in an oven (overnight at >125 °C) or by flame-drying under vacuum.[5][15] Assemble the hot glassware and immediately connect it to the Schlenk line.
-
Establish Inert Atmosphere: Perform a minimum of three "evacuate-refill" cycles.[16] This involves evacuating the flask on the vacuum line for several minutes and then backfilling it with inert gas. This process physically removes the air rather than just diluting it.
-
Add Reagents: Add any air-stable solid reagents and the degassed solvent via cannula or syringe.[15] Always maintain a positive flow of inert gas during any additions.
-
Transfer Sensitive Reagent: Carefully transfer the this compound from the supplier bottle to the reaction flask using a gas-tight syringe that has been flushed with inert gas.
-
Maintain Pressure: Ensure the reaction is vented through an oil or mercury bubbler to maintain a slight positive pressure of inert gas throughout the experiment.[5]
Reference List
-
Degassing solvents - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]
-
Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. Retrieved from [Link]
-
Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
-
How To: Degas Solvents - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Park, S., & Roy, M. (2019). Section 5.4 Title: Degassing Solvents. Berry Group, University of Wisconsin-Madison. Retrieved from [Link]
-
Molecular Inorganic Chemistry, University of Amsterdam. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Schlenk Line and Glove Box Safety - Notre Dame Sites. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]
-
ResearchGate. (2016). Do I have to purge my DMSO with an inert gas to make my solution? Retrieved from [Link]
-
Ebsworth, E. A. V., et al. (1968). Reactions of the silicon–phosphorus bond. Part I. Insertions in trimethylsilyldiphenylphosphine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved from [Link]
-
Hayashi, M. (2009). Organophosphine syntheses via activation of the phosphorus-silicon bond of silylphosphines. PubMed. Retrieved from [Link]
-
Englert, U., et al. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. PMC - NIH. Retrieved from [Link]
-
Gelest, Inc. (n.d.). SIT8722.7_ TRIS(TRIMETHYLSILYL)PHOSPHINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Schlenk line. Retrieved from [Link]
-
Synthesis and Reactivity of Low Valent Silicon and Phosphorus Compounds. (n.d.). Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of Trimethylsilylethyl Diphenyl Phosphine. Retrieved from [Link]
-
ResearchGate. (n.d.). This compound and Dimethyl(trimethylsilyl)‐phosphine. Retrieved from [Link]
-
SciSpace. (n.d.). Studies of silicon-phosphorus bonding. Retrieved from [Link]
-
Reactions of Phosphines with Silica: A Solid-state NMR Study. (n.d.). Retrieved from [Link]
-
Guillet, J., & Roy, M. (2019). Section 5.2 Title: Schlenk Techniques. Berry Group, University of Wisconsin-Madison. Retrieved from [Link]
-
The Purification of Inert Gases and Solvents. (n.d.). Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). New synthesis of trimethylsilyl diphenylphosphinite. Retrieved from [Link]
-
TRIS(TRIMETHYLSILYL)PHOSPHINE AND LITHIUM DIS(TRIMETHYLSILYL)PHOSPHIDE' DIS- (TETRAHYDROFURAN). (n.d.). Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Synthesis of Alkylsilylphosphines. Retrieved from [Link]
-
LookChem. (n.d.). Cas 17154-34-6,this compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Diphenylphosphine oxide. Retrieved from [Link]
-
Borys, A. (2021). Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. YouTube. Retrieved from [Link]
Sources
- 1. Cas 17154-34-6,this compound | lookchem [lookchem.com]
- 2. Reactions of the silicon–phosphorus bond. Part I. Insertions in trimethylsilyldiphenylphosphine - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. Organophosphine syntheses via activation of the phosphorus-silicon bond of silylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 11. Schlenk line - Wikipedia [en.wikipedia.org]
- 12. How To [chem.rochester.edu]
- 13. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 14. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 15. Air-free technique - Wikipedia [en.wikipedia.org]
- 16. berry.chem.wisc.edu [berry.chem.wisc.edu]
Technical Support Center: Efficient Removal of Triphenylphosphine Oxide (TPPO)
Welcome to the technical support center for managing triphenylphosphine oxide (TPPO) byproducts. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet persistent challenge of removing TPPO from their reaction mixtures. Here, we provide in-depth, field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification processes.
Introduction: The Challenge of a Ubiquitous Byproduct
Triphenylphosphine (PPh₃) is an indispensable reagent in a multitude of cornerstone organic reactions, including the Wittig, Mitsunobu, Appel, and Staudinger reactions.[1][2] In these transformations, PPh₃ is oxidized to triphenylphosphine oxide (TPPO). While the reactions themselves are powerful, the removal of the stoichiometric TPPO byproduct often presents a significant purification hurdle.[2][3]
The difficulty in removing TPPO stems from its physicochemical properties:
-
High Polarity: Its polar nature often causes it to co-elute with polar products during silica gel chromatography.[4]
-
High Boiling Point: TPPO has a boiling point of 360 °C, making it non-volatile and difficult to remove by simple evaporation.[5]
-
Good Solubility: It is soluble in many common organic solvents like ethanol, DMSO, and DMF, but poorly soluble in non-polar solvents like hexane and pentane.[5][6][7][8][9]
These properties necessitate targeted purification strategies, especially on a larger scale where column chromatography is often impractical and economically unviable.[1][4] This guide provides a systematic approach to selecting and implementing the most effective removal technique for your specific application.
Troubleshooting Guide: Common TPPO Removal Issues & Solutions
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Question: My product and TPPO are co-eluting during silica gel column chromatography. What should I do?
Answer: This is a classic purification challenge due to the similar polarity of many products and TPPO. Here are several strategies to address this, ranging from simple adjustments to alternative methods.
-
Strategy 1: Silica Plug Filtration (for non-polar products). If your product is relatively non-polar, a simple silica plug is often the first and easiest method to try.[10][11]
-
Causality: TPPO, being highly polar, will strongly adsorb to the silica gel. By using a non-polar eluent, you can wash your less polar product through the plug while the TPPO remains bound to the stationary phase.
-
Quick Protocol: Concentrate your crude reaction mixture, re-dissolve it in a minimal amount of a solvent like dichloromethane (DCM) or toluene, and load it onto a short plug of silica gel. Elute your product with a non-polar solvent system, such as hexanes or a mixture of hexanes and diethyl ether.[5][10][11] You may need to repeat this process to achieve high purity.[11]
-
-
Strategy 2: Precipitation with Metal Salts (for polar products). If your product is polar and soluble in solvents like ethanol or THF, precipitating the TPPO as a metal salt complex is a highly effective, scalable, and often chromatography-free method.[12][13][14]
-
Causality: The oxygen atom in TPPO is a Lewis base and can coordinate with Lewis acidic metal salts, such as ZnCl₂, MgCl₂, and CaBr₂, to form insoluble complexes that precipitate from the solution.[3][5][15]
-
Recommended Salts:
-
Zinc Chloride (ZnCl₂): Particularly effective in polar solvents like ethanol, ethyl acetate, and isopropanol.[2][13][16] The resulting ZnCl₂(TPPO)₂ complex is highly insoluble and can be easily filtered off.[2][5][14]
-
Calcium Bromide (CaBr₂): An excellent choice for reactions performed in ethereal solvents like THF, where ZnCl₂ and MgCl₂ are less effective.[3] It can remove 95-98% of TPPO from THF solutions.[3]
-
-
Question: I am working on a large scale and need to avoid chromatography. What are my best options?
Answer: For kilogram-scale production, chromatography-free purification is essential.[1]
-
Option 1: Direct Crystallization/Precipitation. This is the most direct approach and relies on exploiting the solubility differences between your product and TPPO.
-
Causality: TPPO is poorly soluble in non-polar solvents like cyclohexane, pentane, and hexane.[1][6][7] If your product is soluble in these, you can often precipitate the TPPO by concentrating the reaction mixture and triturating with one of these solvents.[5] Cooling the mixture can further decrease TPPO solubility.[6]
-
Solvent Selection is Key: A recent study demonstrated a scalable, chromatography-free process by carefully selecting solvents and adjusting the temperature to directly precipitate TPPO from the reaction mixture.[1][17] For example, in a Wittig reaction, using cyclohexane allowed for direct filtration of TPPO.[17]
-
-
Option 2: Metal Salt Precipitation. As detailed above, this method is highly scalable and robust. The use of inexpensive salts like ZnCl₂ makes it economically viable for large-scale applications.[3][15]
Question: My product is sensitive to acids or metals. Are there other methods I can use?
Answer: Yes, if your product's stability is a concern, you can use methods that do not involve acidic conditions or metal salts.
-
Strategy 1: Scavenger Resins. Solid-supported reagents, or scavenger resins, offer a powerful way to remove TPPO through simple filtration.[4][18]
-
Causality: Resins like high-loading Merrifield resin (chloromethylated polystyrene) can be activated in situ with sodium iodide to form a more reactive iodinated resin.[19][20] This resin then acts as an alkylating agent, trapping both residual PPh₃ and the TPPO byproduct, which are then removed by filtering the solid support.[3][19][20]
-
Benefit: This method is mild and avoids introducing soluble reagents that might complicate downstream processing.[19]
-
-
Strategy 2: Chemical Conversion. TPPO can be converted into a derivative that is easier to remove.
Decision Guide for TPPO Removal
To assist in selecting the optimal strategy, the following decision tree provides a logical workflow based on the properties of your desired product.
Caption: A decision tree to guide the selection of an appropriate TPPO removal method.
Experimental Protocols
Here are detailed, step-by-step methodologies for the most common and effective TPPO removal techniques.
Protocol 1: Precipitation of TPPO using Zinc Chloride (ZnCl₂)
This protocol is highly effective for removing TPPO from polar solvents and is adapted from the procedure reported by Weix, et al.[2][11][12][14][16]
-
Preparation: After the reaction is complete, perform any necessary aqueous workup. Concentrate the organic layer in vacuo to obtain the crude product containing TPPO.
-
Dissolution: Dissolve the crude mixture in a suitable polar solvent, such as ethanol (EtOH) or ethyl acetate (EtOAc).[2] The concentration should be sufficient to ensure the product remains in solution after the complex precipitates.
-
Precipitation: To the stirred solution at room temperature, add a solution of anhydrous ZnCl₂ (typically 2 equivalents relative to the starting PPh₃) dissolved in a minimal amount of warm ethanol.[2][6][14] A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[2]
-
Stirring and Filtration: Continue stirring the mixture for 1-2 hours to ensure complete precipitation.[6] Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold solvent used for the precipitation (e.g., cold ethanol) to recover any occluded product.
-
Product Isolation: The filtrate contains your purified product. Concentrate the filtrate in vacuo. If excess ZnCl₂ is present and insoluble, a final slurry with a solvent like acetone can be performed to separate the soluble product from the insoluble salt.[2]
Protocol 2: Removal of TPPO using a Scavenger Resin
This protocol uses high-loading Merrifield resin to trap TPPO, adapted from the work of Lipshutz, et al.[3][19][20]
-
Resin Activation: In a flask, suspend high-loading chloromethylated polystyrene (Merrifield resin) in a solvent like acetone or THF.[18][19] Add sodium iodide (NaI) to the slurry (typically 1.5-2 equivalents relative to the resin's chloro- groups) to form the more reactive iodinated resin in situ.[19][20]
-
Scavenging: Add the crude reaction mixture containing TPPO to the activated resin slurry.
-
Stirring: Allow the mixture to stir at room temperature. Reaction times can vary, but overnight stirring is often sufficient for complete scavenging.[18]
-
Filtration: Filter the mixture through a fritted funnel to remove the resin, which now has the TPPO bound to it.[4][18]
-
Washing: Wash the resin thoroughly with a suitable solvent (e.g., THF, acetone, methanol) to recover any adsorbed product.[4]
-
Product Isolation: Combine the filtrate and the washings, and concentrate in vacuo to obtain the purified product.[4]
Comparative Data Summary
The table below summarizes the advantages and disadvantages of the primary TPPO removal methods to aid in your selection process.
| Method | Solvents | Advantages | Disadvantages | Scale |
| Silica Plug Filtration | Non-polar (Hexane, Ether) | Fast, simple, inexpensive.[10][11] | Only effective for non-polar products; may require repetition.[11] | Lab |
| Precipitation (ZnCl₂) | Polar (EtOH, EtOAc, iPrOH) | High efficiency, scalable, chromatography-free.[2][16] | Product must be soluble in polar solvents; introduces metal salts.[2] | Lab & Pilot |
| Precipitation (CaBr₂) | Ethereal (THF, 2-MeTHF) | Highly effective in ethereal solvents where other salts fail.[3] | Requires anhydrous conditions; introduces metal salts. | Lab & Pilot |
| Scavenger Resins | Various (THF, Acetone) | Mild conditions, simple filtration workup, no soluble byproducts.[18][19] | Resins can be expensive; may require longer reaction times. | Lab |
| Chemical Conversion | Non-polar (Cyclohexane) | Forms a highly insoluble salt; effective for Wittig/Appel products.[3][11] | Introduces a reactive reagent (e.g., oxalyl chloride). | Lab |
Frequently Asked Questions (FAQs)
Q1: Why is TPPO removal such a common problem in drug development? A1: In drug development and process chemistry, achieving high purity is critical. The reactions that generate TPPO are widely used to construct complex molecules.[1] The difficulty in removing TPPO, especially without resorting to costly and time-consuming chromatography, makes it a significant process bottleneck, impacting yield, cost, and timeline.[1][17]
Q2: Are there alternatives to triphenylphosphine that avoid the TPPO byproduct issue? A2: Yes, several strategies exist to circumvent the formation of TPPO. One approach is to use modified phosphines whose corresponding oxides have different solubility profiles, such as being soluble in acidic or basic aqueous solutions, which allows for their removal via simple extraction.[15][21] Another strategy involves using polymer-supported triphenylphosphine, where the resulting phosphine oxide remains bound to the solid support and is removed by filtration.[15] Finally, developing reactions that are catalytic in phosphine is an active area of research to minimize this stoichiometric waste.[2][14]
Q3: How can I confirm that all the TPPO has been removed from my product? A3: The most common methods for confirming the absence of TPPO are thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. On TLC, TPPO is UV active and can be visualized easily. In ¹H NMR, TPPO displays characteristic multiplets in the aromatic region (~7.5-7.8 ppm). For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[2][17]
Q4: Can the TPPO be recycled back to triphenylphosphine? A4: Yes, TPPO can be deoxygenated and recycled back to triphenylphosphine, although this often requires harsh reducing agents like trichlorosilane.[5] Industrial processes, such as the one developed by BASF, exist for this purpose, often involving conversion to triphenylphosphine dichloride followed by reduction.[3] This is generally more relevant for very large-scale industrial processes to improve atom economy and reduce waste.[3]
References
- Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. [Link]
- Merwade, A. et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(22), 13940–13945. [Link]
- Wikipedia. Triphenylphosphine oxide. [Link]
- University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]
- Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]
- Hu, Y. et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents.
- He, W. et al. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography.
- Lipshutz, B. H., & Blomgren, P. A. (2001). Efficient Scavenging of Ph3P and Ph3P=O with High-Loading Merrifield Resin. Organic Letters, 3(12), 1869–1871. [Link]
- Lipshutz, B. H., & Blomgren, P. A. (2001). Efficient scavenging of Ph3P and Ph3P=O with high-loading merrifield resin. Organic Letters, 3(12), 1869–1871. [Link]
- ResearchGate. Solubilities of Triphenylphosphine Oxide in Selected Solvents. [Link]
- Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
- Semantic Scholar. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. [Link]
- Sciencemadness Wiki. Triphenylphosphine. [Link]
- Semantic Scholar.
- Weix Research Group, UW–Madison. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. [Link]
- Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931-9936. [Link]
- Merwade, A. et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(22), 13940–13945. [Link]
- Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]
- Google Patents. US6011181A - Triphenylphosphine oxide complex process.
- ResearchGate.
Sources
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. shenvilab.org [shenvilab.org]
- 11. Workup [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 14. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Efficient scavenging of Ph3P and Ph3P=O with high-loading merrifield resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
Side reactions of Diphenyl(trimethylsilyl)phosphine with electrophiles
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Diphenyl(trimethylsilyl)phosphine (Ph₂PSiMe₃). This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile but sensitive reagent. We will address common side reactions with electrophiles, provide in-depth troubleshooting protocols, and answer frequently asked questions to ensure the success of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during reactions involving Ph₂PSiMe₃. The question-and-answer format is designed to help you quickly diagnose and solve experimental challenges.
Q1: My reaction yield is significantly lower than expected, and I've isolated Diphenylphosphine (Ph₂PH) and Hexamethyldisiloxane ((Me₃Si)₂O). What went wrong?
A1: This is a classic symptom of hydrolysis. The Phosphorus-Silicon (P-Si) bond in this compound is highly susceptible to cleavage by protic sources, especially water.[1] Adventitious moisture in your glassware, solvents, or reagents will react with your starting material, consuming it before it can react with your electrophile.
Causality: The lone pair on the water oxygen attacks the electrophilic silicon atom, while the phosphorus atom is protonated, leading to the cleavage of the P-Si bond. The initial product, diphenylphosphine, is often less nucleophilic than the starting silylphosphine or may not be the desired reactant in your scheme.
Troubleshooting Protocol: Minimizing Hydrolysis
-
Glassware Preparation: All glassware must be rigorously dried. Oven-dry at >120 °C for at least 4 hours or flame-dry under a high vacuum and cool under a stream of inert gas (Nitrogen or Argon).
-
Solvent Purification: Use anhydrous solvents. It is best practice to distill solvents from an appropriate drying agent (e.g., sodium/benzophenone for THF or ether; calcium hydride for toluene) directly into the reaction flask under an inert atmosphere.
-
Reagent Handling: Handle this compound and any other moisture-sensitive reagents under strictly anhydrous and anaerobic conditions using Schlenk line techniques or inside a glovebox.[1][2]
-
Inert Atmosphere: Ensure your reaction setup is completely sealed and maintained under a positive pressure of dry inert gas throughout the entire procedure.
Q2: My main byproduct is Diphenylphosphine oxide (Ph₂P(O)H) or this compound oxide (Ph₂P(O)SiMe₃). How can I prevent this?
A2: The formation of these phosphorus(V) species indicates oxidation. Tertiary phosphines, including silylphosphines, are readily oxidized by atmospheric oxygen.[3] This oxidation can happen to your starting material or to the diphenylphosphine generated from hydrolysis.
Causality: The phosphorus atom's lone pair is susceptible to attack by O₂. Sterically unencumbered phosphines are particularly prone to this reaction. The resulting phosphine oxides are thermodynamically very stable due to the strong P=O bond, making this a significant side reaction.[2]
Preventative Measures:
-
Degas Solvents: Before use, thoroughly degas all solvents by bubbling a stream of inert gas through them for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Airtight Setup: Double-check all joints and septa in your reaction setup to ensure there are no air leaks. Using high-vacuum grease on glass joints is recommended.
-
Inert Atmosphere: As with preventing hydrolysis, maintaining a strict inert atmosphere is paramount.
Troubleshooting Summary Table
| Symptom | Probable Cause | Key Solution(s) |
| Low yield; Ph₂PH and (Me₃Si)₂O detected | Hydrolysis | Rigorously dry all glassware, solvents, and reagents. Maintain a strict inert atmosphere. |
| Ph₂P(O)H or Ph₂P(O)SiMe₃ detected | Oxidation | Degas all solvents. Ensure a completely airtight reaction setup under inert gas. |
| Reaction is sluggish or does not proceed | Poor Electrophile Reactivity | Check purity of the electrophile. Consider using a less sterically hindered substrate. |
| Insufficient Nucleophilicity | Add a catalytic amount of a fluoride source (e.g., TBAF) to generate a more reactive phosphide anion in situ.[4] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reactivity of this compound?
A1: this compound acts as a synthetic equivalent of the diphenylphosphide anion (Ph₂P⁻).[4] The P-Si bond is polarized, with the phosphorus atom being the nucleophilic center. It readily reacts with a wide range of electrophiles (E⁺), leading to the formation of a new Phosphorus-Element bond (P-E) and a trimethylsilyl byproduct.[1]
Q2: Why is the P-Si bond so labile?
A2: The lability of the P-Si bond is due to a combination of factors:
-
Polarity: The difference in electronegativity between phosphorus (2.19) and silicon (1.90) creates a polar covalent bond that is susceptible to attack by both nucleophiles (at Si) and electrophiles (at P).
-
Bond Energy: The P-Si single bond is weaker than P-C or Si-C bonds, making its cleavage kinetically and thermodynamically favorable in the presence of suitable reagents.[5]
-
Silicon's Affinity for Oxygen/Halogens: Silicon has a very high affinity for electronegative atoms like oxygen and halogens. Reactions that result in the formation of strong Si-O or Si-Halogen bonds provide a strong thermodynamic driving force for the cleavage of the P-Si bond.
Q3: Can I use this compound in Wittig-type reactions?
A3: Not directly for olefination. The classic Wittig reaction requires a phosphonium ylide (Ph₃P⁺–C⁻R₂).[6] this compound is a nucleophilic phosphine, not an ylide. When it reacts with aldehydes or ketones, the primary product is an α-silyloxyalkyl phosphine via addition across the carbonyl group.[7] While this adduct could potentially be manipulated in subsequent steps, it does not directly lead to an alkene and phosphine oxide in the manner of a Wittig reaction.[8][9]
Q4: What are the best solvents for reactions with this reagent?
A4: The best solvents are anhydrous, aprotic, and non-polar or weakly polar. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are very common. Aromatic hydrocarbons such as toluene are also excellent choices. Avoid protic solvents (water, alcohols, amines) and highly polar aprotic solvents that may be difficult to render completely anhydrous.[10]
Q5: How should I properly store the reagent?
A5: this compound is extremely sensitive to moisture and air.[1][11] It should be stored in a sealed container (e.g., an ampoule or a flask with a high-vacuum valve) under an inert atmosphere of argon or nitrogen. For long-term storage, refrigeration is recommended to minimize decomposition.
Part 3: Diagrams and Protocols
Reaction Pathways: Desired vs. Side Reactions
The following diagram illustrates the competition between the desired electrophilic substitution and the common side reactions of hydrolysis and oxidation.
Caption: Competing reaction pathways for Ph₂PSiMe₃.
Troubleshooting Workflow
Use this decision tree to diagnose problematic reactions.
Sources
- 1. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 2. researchgate.net [researchgate.net]
- 3. Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organophosphine syntheses via activation of the phosphorus-silicon bond of silylphosphines [pubmed.ncbi.nlm.nih.gov]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound technical grade 17154-34-6 [sigmaaldrich.com]
Technical Support Center: Optimizing Catalyst Loading with Diphenyl(trimethylsilyl)phosphine Ligands
Welcome to the technical support center for optimizing catalyst loading with Diphenyl(trimethylsilyl)phosphine (DPP(TMS)) ligands. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to help you overcome challenges in your catalytic reactions.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Reaction Conversion
Question: My cross-coupling reaction is slow, stalls, or shows low conversion of the starting material. What are the likely causes and how can I improve it?
Answer:
Low or no conversion is a common issue that can often be traced back to the catalyst's activity or stability. Here’s a breakdown of potential causes and troubleshooting strategies:
-
Inactive Catalyst: The active catalytic species, typically a Pd(0) complex, may not be forming efficiently from the precatalyst.[1][2] If you are using a Pd(II) source like Pd(OAc)₂, the reduction to Pd(0) might be inefficient.[3]
-
Insufficient Catalyst Loading: The amount of active catalyst may be too low for the reactivity of your specific substrates or the reaction scale.[1]
-
Ligand Decomposition: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation, forming phosphine oxides which are poor ligands.[6][7] This alters the electronic properties and diminishes the ligand's ability to stabilize the metal center.[6]
-
Catalyst Poisoning: Certain functional groups on your substrates or impurities in the reaction mixture can coordinate to the metal center and deactivate the catalyst. For instance, the nitrogen atom in heterocycles like isoquinoline can act as a catalyst poison.[5]
-
Solution: Purify your starting materials to remove potential inhibitors. If your substrate contains a Lewis basic moiety, consider using a bulkier ligand that can sterically hinder its coordination to the metal center.[5]
-
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Question: My reaction mixture turns black, and I observe a black precipitate. What does this signify, and how can I prevent it?
Answer:
The formation of a black precipitate, commonly known as "palladium black," is a classic sign of catalyst decomposition.[1] This indicates that the active Pd(0) catalyst, which should be stabilized by the DPP(TMS) ligand, has aggregated into inactive metallic palladium.[1]
-
Causes and Solutions:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to its decomposition.[5]
-
High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition pathways.[5]
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[5]
-
-
Inadequate Ligand-to-Metal Ratio: An insufficient amount of the phosphine ligand can leave the metal center exposed and prone to aggregation.[1]
-
Issue 3: High Conversion but Low Isolated Yield
Question: I'm observing high conversion of my starting material by TLC or LC-MS, but the isolated yield of my product is low. What could be happening?
Answer:
This scenario suggests that while the desired transformation is occurring, competing side reactions or issues during the work-up and purification are leading to product loss.
-
Potential Causes and Troubleshooting Strategies:
-
Side Reactions: The catalyst might be promoting competing side reactions that consume the product or intermediates. Common side reactions in cross-coupling include homocoupling and hydrodehalogenation.[5][10]
-
Product Instability: The desired product might be unstable under the reaction conditions or during the work-up and purification process.
-
Solution: Use a milder work-up procedure. For example, if your product is sensitive to silica gel, consider alternative purification methods like crystallization or preparative HPLC.[1]
-
-
Protodeboronation (in Suzuki reactions): Cleavage of the C-B bond in the boronic acid can be a significant side reaction, especially under harsh conditions.[5]
-
Solution: Use anhydrous conditions and a non-aqueous base if possible. Minimizing reaction time and temperature can also help.[5]
-
-
Section 2: Frequently Asked Questions (FAQs)
General Questions
Q1: What are the key properties of this compound (DPP(TMS)) as a ligand?
A1: this compound is a tertiary phosphine ligand. The trimethylsilyl (TMS) group can influence the ligand's properties in several ways:
-
Steric Bulk: The TMS group adds steric bulk, which can be beneficial in promoting reductive elimination, the final step in many cross-coupling catalytic cycles.[11]
-
Electronic Effects: The trimethylsilyl group has a modest electron-donating effect, which can influence the electron density on the phosphorus atom and, consequently, the catalytic activity.[12][13]
-
Solubility: The TMS group can enhance the solubility of the ligand and its metal complexes in less polar organic solvents.[12]
Q2: Why is optimizing catalyst loading critical?
A2: Optimizing catalyst loading is crucial for several reasons:
-
Economic: It minimizes the cost associated with expensive and rare transition metals like palladium.[1]
-
Environmental: It reduces the amount of toxic metal waste generated.[1]
-
Process Chemistry: Lower catalyst loading simplifies product purification by reducing residual metal content, a critical requirement in pharmaceutical development.[1]
Experimental Design & Optimization
Q3: What is a good starting point for catalyst loading and ligand-to-metal ratio when using DPP(TMS)?
A3: A common starting point for catalyst loading in cross-coupling reactions is in the range of 1-5 mol%.[1][5] For the ligand-to-metal ratio, a 1:1 to 1:2 ratio of palladium to DPP(TMS) is a reasonable starting point.[5] It's often beneficial to screen a few different ratios to find the optimal balance for catalyst stability and activity.
Q4: How does the choice of palladium precursor affect the reaction?
A4: The choice of palladium precursor is important. Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[3] Pre-catalysts, which are more stable and provide a more reliable generation of the active LPd(0) species, are often advantageous for complex substrates or when reproducible results are critical.[4]
Mechanistic Considerations
Q5: What is the role of the phosphine ligand in the catalytic cycle?
A5: The phosphine ligand plays a multifaceted role:
-
Stabilization: It stabilizes the metal center, preventing aggregation and decomposition.[1][6]
-
Solubilization: It helps to solubilize the metal complex in the reaction solvent.[11]
-
Tuning Reactivity: The steric and electronic properties of the phosphine ligand can be tuned to influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[11][14]
Q6: Can the trimethylsilyl group on DPP(TMS) participate in side reactions?
A6: While generally stable, the trimethylsilyl group can potentially undergo cleavage under certain conditions, although this is not a commonly reported issue in typical cross-coupling reactions. The P-Si bond can be cleaved by nucleophiles or under harsh acidic or basic conditions. However, the steric hindrance around the phosphorus atom in DPP(TMS) likely provides some protection against such reactions.[15]
Section 3: Experimental Protocols & Data
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol outlines a general method for setting up a cross-coupling reaction to test the effect of catalyst loading with DPP(TMS).
1. Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[1]
2. Catalyst Preparation:
-
In a separate vial inside a glovebox, prepare a stock solution of the Palladium precatalyst and the this compound ligand in the reaction solvent.
3. Initiation:
-
Add the required volume of the catalyst stock solution to the reaction flask to achieve the desired catalyst loading (e.g., 2 mol%).[1]
4. Reaction Execution:
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
5. Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.[5]
6. Workup and Purification:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Data Presentation
Table 1: Representative Catalyst Loading Optimization for a Suzuki-Miyaura Coupling
| Entry | Pd Source (mol%) | DPP(TMS) (mol%) | Yield (%) | Observations |
| 1 | 2.0 | 4.0 | >95 | High conversion, good starting point for optimization. |
| 2 | 1.0 | 2.0 | >95 | Efficient conversion, potential for further reduction. |
| 3 | 0.5 | 1.0 | 90 | Good yield, cost-effective. |
| 4 | 0.1 | 0.2 | 75 | Lower yield, may require longer reaction time or higher temperature. |
| 5 | 0.05 | 0.1 | 50 | Significant drop in conversion, likely below the optimal range. |
Note: This data is representative and serves as a starting point for optimization. Actual results will vary depending on the specific substrates and reaction conditions.[16]
Section 4: Visualizations
Troubleshooting Workflow for Low Reaction Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Catalyst Deactivation Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 15. How Bulky Can a Phosphine Ligand Be? - ChemistryViews [chemistryviews.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Effect of solvent on the performance of Diphenyl(trimethylsilyl)phosphine
Welcome to the technical support center for Diphenyl(trimethylsilyl)phosphine (DPTSiP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the use of this versatile reagent. Here, we delve into the critical role of solvent selection on the performance of DPTSiP, offering field-proven insights to optimize your synthetic outcomes.
Introduction: The Dual Nature of this compound
This compound is a highly valuable reagent in organic synthesis, primarily utilized as a synthetic equivalent of the diphenylphosphide anion (PPh₂⁻). Its utility stems from the reactivity of the phosphorus-silicon (P-Si) bond, which can be cleaved under specific conditions to generate a nucleophilic phosphorus species. This reagent finds extensive application in the formation of P-C bonds, the synthesis of phosphine ligands for catalysis, and as a key intermediate in the production of pharmaceuticals and fine chemicals.[1][2]
The performance of DPTSiP is intrinsically linked to the choice of solvent. The solvent not only influences the solubility of reactants but also plays a crucial role in the cleavage of the P-Si bond and the subsequent reactivity of the generated nucleophile. Understanding these solvent effects is paramount to troubleshooting unexpected results and achieving reproducible, high-yielding reactions.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues that may arise during the use of this compound, with a focus on the causative role of the solvent.
Issue 1: Low or No Reactivity
Symptoms:
-
Starting material is recovered unchanged.
-
The desired product is formed in very low yield.
-
Reaction progress stalls after initial conversion.
Probable Causes & Solutions:
-
Inappropriate Solvent Polarity: The cleavage of the P-Si bond is a critical step. In many applications, DPTSiP is used as a nucleophile. The choice of solvent can dramatically affect its nucleophilicity.[3][4][5]
-
Explanation: Polar aprotic solvents like tetrahydrofuran (THF), dioxane, or N,N-dimethylformamide (DMF) are generally preferred. These solvents can solvate the counter-cation (if a base is used to facilitate the reaction) without strongly solvating the phosphide anion, thus enhancing its nucleophilicity. In contrast, polar protic solvents (e.g., alcohols, water) can form strong hydrogen bonds with the nucleophilic phosphorus center, reducing its reactivity.[3][6]
-
Solution: Switch to a polar aprotic solvent. If the substrate has poor solubility in common polar aprotic solvents, consider a co-solvent system. For reactions where DPTSiP acts as a precursor to a phosphine ligand in a cross-coupling reaction, the choice of solvent will also be dictated by the solubility and stability of the catalyst system.[7]
-
-
Premature Quenching by Protic Impurities: DPTSiP and the derived diphenylphosphide anion are highly sensitive to protic species.
-
Explanation: Trace amounts of water, alcohols, or other protic impurities in the solvent or on the glassware will protonate the diphenylphosphide anion, forming diphenylphosphine (Ph₂PH).[8] This side reaction consumes the active nucleophile and halts the desired transformation.
-
Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent, passing through a column of activated alumina). Glassware should be oven-dried or flame-dried under an inert atmosphere before use. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).[9][10][11]
-
Issue 2: Undesired Side Products
Symptoms:
-
Formation of significant amounts of diphenylphosphine (Ph₂PH).
-
Observation of products resulting from solvent participation in the reaction.
-
Formation of phosphine oxide byproducts.
Probable Causes & Solutions:
-
Solvent Reactivity: Some solvents can react with the highly nucleophilic diphenylphosphide anion.
-
Explanation: Halogenated solvents (e.g., dichloromethane, chloroform) should be avoided as they can be attacked by the phosphide anion, leading to undesired alkylation or arylation of the phosphorus center. Ethereal solvents like THF can undergo ring-opening if the reaction conditions are harsh (e.g., high temperatures, presence of strong bases).
-
Solution: Choose a relatively inert solvent for the given reaction conditions. Aromatic hydrocarbons (e.g., toluene, xylene) or ethereal solvents at moderate temperatures are often good choices.
-
-
Presence of Oxygen: DPTSiP and its derivatives are air-sensitive and can be oxidized to the corresponding phosphine oxide.[12]
-
Explanation: Trace amounts of oxygen in the reaction mixture can lead to the formation of this compound oxide or diphenylphosphine oxide, which are generally unreactive in the desired pathway and can complicate purification.
-
Solution: Degas all solvents prior to use by sparging with an inert gas or by the freeze-pump-thaw method. Maintain a positive pressure of an inert gas throughout the reaction setup and workup.[9][13]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for generating the diphenylphosphide anion from this compound?
A1: The optimal solvent depends on the method of P-Si bond cleavage.
-
Fluoride-mediated cleavage: Polar aprotic solvents like THF or DMF are highly effective.[14] The fluoride source (e.g., CsF, TBAF) is more soluble and the resulting phosphide anion is highly nucleophilic in these solvents.
-
Base-mediated cleavage: If a strong base like an alkoxide or hydroxide is used, a solvent that is not deprotonated by the base is necessary. Ethereal solvents like THF or dioxane are common choices.
Q2: Can I use protic solvents with this compound?
A2: It is generally not recommended if the goal is to utilize the nucleophilicity of the diphenylphosphide anion. Protic solvents will protonate the anion, rendering it unreactive for nucleophilic attack.[3][5] However, in some specific applications where DPTSiP is used as a precursor to diphenylphosphine in situ, a protic workup is intentionally employed.
Q3: How does solvent polarity affect the stability of the P-Si bond?
A3: The P-Si bond is covalent and relatively nonpolar. However, highly polar solvents can facilitate its cleavage, especially in the presence of nucleophilic activators (like fluoride ions) or electrophilic catalysts.[15][16] The solvent can stabilize the charged intermediates and transition states formed during the cleavage process.
Q4: I am using this compound in a palladium-catalyzed cross-coupling reaction. What are the key solvent considerations?
A4: In this context, DPTSiP often serves as a precursor to a diphenylphosphine ligand. The solvent must be chosen to:
-
Dissolve all reaction components (substrate, catalyst, base, and DPTSiP).
-
Be compatible with the catalytic cycle (i.e., not decompose the catalyst).
-
Allow for the efficient in situ formation of the active phosphine ligand. Commonly used solvents include toluene, dioxane, and THF. The choice may also be influenced by the specific type of cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig).[7]
Q5: How should I handle and store this compound and its solutions?
A5: this compound is pyrophoric, air- and moisture-sensitive.[9][13]
-
Handling: Always handle in a well-ventilated fume hood under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[10][11]
-
Storage: Store in a tightly sealed container under an inert gas in a cool, dry place away from sources of ignition.[9][11]
-
Solutions: Solutions of DPTSiP should be prepared using dry, deoxygenated solvents and used immediately. Storage of solutions is not recommended due to potential degradation.
Data Summary and Visualization
Table 1: Influence of Solvent Type on this compound Performance
| Solvent Class | Examples | Effect on Nucleophilicity of PPh₂⁻ | Potential Issues | Recommendations |
| Polar Aprotic | THF, Dioxane, DMF | High | Potential for solvent reactivity (e.g., THF ring-opening at high temp.) | Highly Recommended for nucleophilic applications.[3] |
| Polar Protic | Water, Methanol | Low | Protonation of the phosphide anion. | Avoid for nucleophilic applications.[5] |
| Nonpolar Aprotic | Toluene, Hexane | Moderate | Lower solubility of some reagents. | Good choice for catalyst stability in cross-coupling. |
| Halogenated | DCM, Chloroform | Moderate | Reacts with the phosphide anion. | Avoid . |
Experimental Workflow: Solvent Selection Protocol
The following diagram illustrates a decision-making workflow for selecting an appropriate solvent system for reactions involving this compound.
Caption: Decision workflow for solvent selection in reactions using DPTSiP.
Mechanistic Insight: The Role of Solvent in P-Si Bond Cleavage
The cleavage of the P-Si bond by a nucleophile, such as a fluoride ion, is a key step in many reactions involving DPTSiP. The solvent plays a critical role in stabilizing the transition state of this process.
Caption: Role of polar aprotic solvent in stabilizing the transition state of P-Si bond cleavage.
By understanding the fundamental principles of how solvents interact with this compound, researchers can preemptively address potential issues, leading to more efficient and successful synthetic outcomes.
References
- LookChem. Cas 17154-34-6,this compound.
- ResearchGate. This compound and Dimethyl(trimethylsilyl)‐phosphine.
- Fisher Scientific.
- Santa Cruz Biotechnology. Tris(trimethylsilyl)
- Gelest, Inc. SIT8722.7_ TRIS(TRIMETHYLSILYL)
- Fisher Scientific. SAFETY DATA SHEET - Tris(trimethylsilyl)phosphine. (2010).
- MedLife Mastery. Effects of Solvents on Nucleophilicity.
- Quora. What is the effect of the nature of a solvent on nucleophilicity?. (2020).
- Chemistry LibreTexts. Nucleophilicity and Solvent Effects. (2023).
- Sigma-Aldrich. This compound technical grade.
- Oxford Academic. Reaction of Diphenyl(trimethylsilylmethyl)phosphine with Carbonyl Compounds in the Presence of Fluorides.
- Chemistry LibreTexts. Solvent Effects in Nucleophilic Substitution. (2021).
- PMC - NIH. Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. (2022).
- Wikipedia. Diphenylphosphine.
- ResearchGate. Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study.
- PubMed.
Sources
- 1. Cas 17154-34-6,this compound | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medlifemastery.com [medlifemastery.com]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. technical grade, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 8. Diphenylphosphine - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. gelest.com [gelest.com]
- 12. Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Glycosidic bond cleavage in deoxynucleotides: effects of solvent and the DNA phosphate backbone in the computational model - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing pyrophoric nature of Diphenyl(trimethylsilyl)phosphine in the lab
Welcome to the technical support guide for Diphenyl(trimethylsilyl)phosphine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe handling and management of this highly reactive and pyrophoric compound. Our goal is to blend technical accuracy with practical, causality-driven advice to ensure both experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the nature of this compound and the essential precautions required for its use.
Q1: What is this compound and why is it considered pyrophoric?
This compound, with the chemical formula (C₆H₅)₂PSi(CH₃)₃, is a versatile organophosphorus reagent used in various chemical syntheses, including cross-coupling reactions and the formation of phosphorus-carbon bonds.[1] Its pyrophoric nature—the tendency to ignite spontaneously upon contact with air—stems from the reactivity of the phosphorus-silicon (P-Si) bond.[2] This bond is susceptible to cleavage, and the lone pair of electrons on the phosphorus atom is highly reactive towards atmospheric oxygen, leading to a rapid and highly exothermic oxidation reaction that can result in fire.[3][4] Furthermore, it is extremely sensitive to moisture and can hydrolyze to produce phosphine gas (PH₃), which is itself toxic and pyrophoric.[5][6][7]
Q2: What are the absolute minimum Personal Protective Equipment (PPE) requirements for handling this reagent?
Due to the significant fire hazard, standard laboratory PPE is insufficient. A multi-layered approach to personal protection is mandatory.
-
Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards are required at all times. For any procedure with a risk of explosion or significant splash, a face shield must be worn over the goggles.[8][9]
-
Body Protection: A flame-resistant (FR) lab coat, typically made of materials like Nomex®, is mandatory.[10][11] Standard cotton or polyester-blend lab coats are not acceptable as they can ignite and melt, causing severe burns.[9]
-
Hand Protection: While manual dexterity is important, robust hand protection is critical. Nitrile gloves are considered acceptable for minor manipulations, but they are combustible. Consider wearing fire-resistant gloves, such as those made from Nomex® or leather, over your disposable nitrile gloves, especially when handling larger quantities.[9][10]
-
Clothing and Footwear: Wear long pants and fully enclosed shoes made of natural fibers like cotton.[8][9] Synthetic clothing (e.g., polyester, nylon) should be avoided as it can melt onto the skin in the event of a fire.[12]
Q3: What engineering controls are necessary for a safe experiment?
All manipulations of this compound must be performed within a certified chemical fume hood or a glove box to control exposure and contain potential fires.[8]
-
Fume Hood: The sash should be kept at the lowest possible position to act as a physical barrier. The work area inside the hood should be cleared of all unnecessary and combustible materials, including paper towels and excess solvent bottles.[13]
-
Inert Atmosphere: The reagent must be handled under an inert atmosphere (e.g., nitrogen or argon) at all times to prevent contact with air and moisture.[10] This is typically achieved using Schlenk line techniques or within a glove box.
-
Emergency Equipment: An eyewash station and safety shower must be accessible within a 10-second travel time.[8][14] Ensure you know the location of the nearest appropriate fire extinguisher before you begin.[8]
Q4: How should this compound be stored?
Proper storage is critical to prevent degradation and accidents.
-
Atmosphere: The reagent must be stored under a blanket of inert gas.[10] The original container, often a Sure/Seal™ bottle, is designed for this purpose.
-
Location: Store in a cool, dry, well-ventilated area away from heat sources, sparks, or open flames.[15][16] Do not store with flammable materials or in a standard flammable solvents cabinet, as a fire involving the pyrophoric reagent could be exacerbated.[10][13] The bottle should be kept in a secondary container, such as the metal can it was shipped in.[9]
-
Temperature: While some sources suggest freezer storage, always refer to the manufacturer's specific recommendations on the Safety Data Sheet (SDS).[17]
Q5: Is it acceptable to work alone when using this reagent?
No. Never work alone when handling pyrophoric reagents.[8][9][11] The "buddy system" ensures that someone is present to provide immediate assistance in an emergency.[11] Inform your lab colleagues before you begin your work.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during an experiment, providing clear, actionable steps.
Q1: "I see smoke/fumes coming from the septum of my reagent bottle. What should I do?"
This indicates a compromised seal and a reaction with air/moisture.
-
Cause: This is likely due to a poor seal from a punctured or degraded septum, allowing a small amount of the reagent to contact the air.
-
Immediate Action:
-
Ensure the needle providing a positive pressure of inert gas is properly inserted into the bottle's headspace (not in the liquid).
-
Slightly increase the flow of inert gas to flush out any air that may have entered.
-
If you have a syringe or cannula in the septum, carefully and slowly remove it while maintaining the inert gas flow.
-
The small amount of reagent on the septum surface will react and consume itself. Do not attempt to wipe it.
-
-
Prevention:
-
Always use a fresh, unpunctured spot on the septum for each use.
-
To aid in sealing, a small amount of silicone grease can be applied to the septum before puncture.
-
After use, always replace the plastic cap over the septum for long-term storage to maintain a good seal.
-
Q2: "My syringe is clogged or the plunger is frozen after transferring the reagent. How do I safely clean it?"
This is a common issue caused by the reagent reacting with trace air or moisture inside the syringe.
-
Cause: Small amounts of oxidized byproducts can precipitate and seize the syringe plunger or clog the needle.
-
Immediate Action: NEVER point the syringe towards yourself or anyone else. DO NOT apply excessive force.
-
Keep the syringe under a stream of inert gas in the fume hood.
-
Carefully try to draw a small amount of a dry, unreactive solvent (like hexane or toluene) into the syringe to dilute the residue.
-
Discharge the diluted solution into a separate flask containing an excess of isopropanol for quenching. Repeat this rinse-and-quench cycle several times.
-
If the plunger remains stuck, the entire syringe must be quenched. Carefully place the entire syringe into a beaker of isopropanol in an ice bath within the fume hood. The isopropanol will slowly react with the residual reagent.
-
-
Prevention:
-
Always ensure your syringe is completely dry (oven-dried or flame-dried) and flushed with inert gas before use.
-
Clean syringes and needles immediately after use by flushing with a dry, inert solvent and then quenching that solvent.[18]
-
Q3: "I've spilled a small amount (<10 mL) of the reagent inside the fume hood. What is the immediate procedure?"
A small spill can be managed if you are prepared.
-
Cause: Accidental drips during transfer or a faulty syringe.
-
Immediate Action:
-
Do not panic. If there is no immediate fire, proceed calmly.
-
Lower the fume hood sash completely.[8]
-
Completely smother the spill with a dry, non-reactive absorbent powder. Powdered lime (calcium carbonate), dry sand, or a commercial Class D fire extinguisher powder are appropriate.[8][19] DO NOT use paper towels or other combustible materials. [12][18]
-
The powder will absorb the reagent and slow its reaction with the air.[19]
-
Once the reaction has subsided, the mixture must be carefully collected with a non-sparking scoop into a container for quenching.
-
Quench the collected material as you would with residual reagent (see Protocol 2).
-
-
Prevention:
Q4: "A fire has started in the fume hood from a spill. What are the steps?"
Fire is the most significant risk. Your response must be swift and correct.
-
Cause: A spill of sufficient size exposed to air.
-
Immediate Action:
-
If you are trained and the fire is small and contained within the fume hood, you may attempt to extinguish it with the correct fire extinguisher.[8]
-
The appropriate extinguisher is a standard dry powder (ABC) type. A Class D extinguisher is also effective, especially for metal-containing pyrophorics.[13][14]
-
DO NOT use a water or carbon dioxide (CO₂) extinguisher. Many pyrophoric reagents react violently with these agents.[8][19]
-
If the fire is too large to handle, or if you are not comfortable, immediately activate the fire alarm, evacuate the area, and call for emergency services.[10][14]
-
Close the fume hood sash and the lab door as you exit to help contain the fire.[8]
-
Experimental Protocols & Visual Guides
Protocol 1: Quenching and Disposal of Residual this compound
This protocol outlines the procedure for safely neutralizing residual reagent in a container or contaminated glassware. The principle is a stepwise deactivation using reagents of increasing reactivity.
Reagents and Equipment
| Item | Specification | Purpose |
| Receiving Flask | 3-neck round-bottom flask, oven-dried | To contain the quenching reaction |
| Stir Plate & Stir Bar | Standard laboratory grade | For efficient mixing during quenching |
| Ice Bath | Large crystallizing dish or beaker | To dissipate heat from the exothermic reaction |
| Addition Funnel | Pressure-equalizing, oven-dried | For controlled, dropwise addition of quenching agents |
| Solvents/Reagents | Anhydrous Toluene or Hexane, Isopropanol, Methanol, Deionized Water | Stepwise quenching from least to most reactive |
Step-by-Step Methodology
-
Preparation: Assemble the 3-neck flask with a stir bar, addition funnel, and an inert gas inlet/outlet. Ensure the entire apparatus is under a positive pressure of nitrogen or argon. Place the flask in an ice bath on the stir plate.
-
Dilution: Under an inert atmosphere, transfer any residual this compound into the reaction flask. Dilute the residue significantly with an unreactive, dry solvent like toluene or hexane (e.g., 50-100 mL). This helps to dissipate heat.
-
Initial Quench (Isopropanol): Fill the addition funnel with isopropanol. Begin stirring the diluted residue in the ice bath and add the isopropanol dropwise very slowly. You may observe gas evolution or a slight exotherm. Control the addition rate to keep the reaction manageable.
-
Secondary Quench (Methanol): Once the addition of isopropanol is complete and the initial vigorous reaction has subsided, slowly add methanol. Methanol is more reactive than isopropanol and will neutralize any remaining, more reactive species.[18]
-
Final Quench (Water): After the methanol addition is complete and the reaction is calm, very slowly add water dropwise to ensure all pyrophoric material is destroyed.[18] This step can be highly exothermic if the previous steps were not performed thoroughly.
-
Neutralization and Disposal: The resulting solution can now be neutralized with a dilute acid (e.g., 1M HCl) if necessary and disposed of as hazardous waste according to your institution's guidelines.[20]
Visual Guide: Decision Workflow for a Spill
This diagram outlines the critical decision-making process in the event of a spill.
Caption: Decision workflow for responding to a reagent spill.
References
- Oregon State University, Environmental Health and Safety. (2009). Safe Handling of Pyrophoric Liquids. [Link]
- UCLA Chemistry and Biochemistry. Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]
- University of Iowa, Environmental Health and Safety. Pyrophoric Reagents Handling in Research Labs. [Link]
- University of Wisconsin–Madison, Environmental Health and Safety. (2017). Safe Handling of Pyrophoric (PP) Reagents. [Link]
- Yale Environmental Health & Safety.
- Wikipedia. Organophosphine. [Link]
- Princeton University, Environmental Health and Safety.
- Carl ROTH GmbH + Co. KG.
- Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. [Link]
- International Programme on Chemical Safety. (2013). ICSC 0694 - PHOSPHINE. [Link]
- The Schlenk Line Survival Guide. P(SiMe₃)₃. [Link]
- National Institutes of Health, Office of Research Services.
- Carnegie Mellon University, Environmental Health & Safety. Pyrophoric Handling Procedure. [Link]
- ZPID, M., & Zeller, M. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Chemistry – A European Journal, 28(11), e202104190. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Borys, A. (2021, April 4). Synthesis of Tris(trimethylsilyl)
- Higham, L. J. (2020). Tertiary phosphines: preparation and reactivity. Organophosphorus Chemistry, 49, 1-32. [Link]
- Be
- Organic Syntheses. (2007). Working with Hazardous Chemicals. [Link]
- UCSDChemistry. (2014, June 2).
- Hayashi, M. (2009). Organophosphine syntheses via activation of the phosphorus-silicon bond of silylphosphines. The Chemical Record, 9(5), 265-276. [Link]
- Purdue University, Department of Chemistry. Pyrophoric Chemicals. [Link]
- Stanford University, Environmental Health & Safety.
- ResearchGate. This compound and Dimethyl(trimethylsilyl)‐phosphine. [Link]
- Princeton University, Environmental Health and Safety.
- Inorganic Syntheses. (n.d.). 48. TRIS(TRIMETHYLSILYL)PHOSPHINE AND LITHIUM DIS(TRIMETHYLSILYL)PHOSPHIDE' DIS-(TETRAHYDROFURAN). [Link]
- Vantourout, J. C., et al. (2018). Catalyst Deactivation of a Monoligated CyJohnPhos-bound Nickel(0) Complex.
- LearnChemE. (2015, March 11). Deactivation by Aging, Poisoning and Fouling // Reactor Engineering - Class 146. YouTube. [Link]
Sources
- 1. Organophosphine syntheses via activation of the phosphorus-silicon bond of silylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrophoric Chemicals - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 3. Organophosphine - Wikipedia [en.wikipedia.org]
- 4. Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICSC 0694 - PHOSPHINE [inchem.org]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. be-atex.com [be-atex.com]
- 8. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 9. umdearborn.edu [umdearborn.edu]
- 10. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. ors.od.nih.gov [ors.od.nih.gov]
- 13. cmu.edu [cmu.edu]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. carlroth.com [carlroth.com]
- 17. fishersci.com [fishersci.com]
- 18. pnnl.gov [pnnl.gov]
- 19. ehs.princeton.edu [ehs.princeton.edu]
- 20. orgsyn.org [orgsyn.org]
Technical Support Center: Purification of Crude Diphenyl(trimethylsilyl)phosphine
Welcome to the technical support guide for the purification of crude Diphenyl(trimethylsilyl)phosphine (Ph₂PSiMe₃). This document is designed for researchers, scientists, and drug development professionals who handle this highly reactive and valuable organophosphorus reagent. The following sections provide in-depth troubleshooting advice, frequently asked questions, and a detailed purification protocol, grounded in established laboratory practices and safety principles.
Section 1: Critical Safety & Handling Precautions
This compound is a pyrophoric and air/moisture-sensitive liquid.[1][2] Improper handling can lead to spontaneous ignition, release of toxic phosphine gas, and violent reactions with water or oxygen.[3][4] Adherence to strict safety protocols is mandatory.
Core Safety Mandates:
-
Work Under Inert Atmosphere: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using either a glovebox or standard Schlenk line techniques.[5][6]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate gloves (a double layer of nitrile or nitrile underneath neoprene is recommended).[7][8]
-
Designated Work Area: Conduct all work in a certified chemical fume hood, clear of flammable materials and clutter.[1][8]
-
Buddy System: Never work with pyrophoric reagents alone.[7][8]
-
Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) or a container of dry sand, soda ash, or vermiculite within arm's reach to smother small fires. Do not use water or CO₂ extinguishers.[1][9]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the purification and handling of Ph₂PSiMe₃.
Question: My crude product is cloudy or contains a white precipitate. What is it and how do I remove it?
Answer:
This is the most common issue and is almost always due to exposure to trace amounts of air or moisture.
-
Probable Cause: The white solid is likely diphenylphosphinic acid or its silyl ester, formed from the oxidation and subsequent hydrolysis of the P(III) center. Another possibility is hexamethyldisiloxane, formed from the hydrolysis of unreacted silylating agents or the product itself.
-
Immediate Action: Ensure your inert atmosphere is of high purity and all glassware is rigorously flame-dried or oven-dried before use.[8]
-
Solution: The solid impurities must be removed before distillation to prevent bumping and contamination of the distillate. This can be achieved by filtration under inert atmosphere.
-
Method: Assemble a Schlenk filter stick or a cannula filter. Transfer the crude liquid via cannula into the filter apparatus and collect the clarified liquid in a clean, dry Schlenk flask pre-filled with inert gas. The solid residue should be carefully quenched (see FAQ on disposal).
-
Question: My vacuum distillation is extremely slow, or the product is not distilling at the expected temperature.
Answer:
This points to issues with your distillation setup or the purity of the crude material.
-
Probable Cause & Solutions:
-
Inadequate Vacuum: The boiling point of Ph₂PSiMe₃ is highly dependent on the pressure. A literature value is 119-120 °C at 0.2 mmHg.[10][11] If your vacuum is weaker (e.g., 1 mmHg), the required temperature will be significantly higher.
-
Troubleshooting: Check all joints and seals for leaks. Ensure your vacuum pump is in good working order and the oil is fresh. Use a calibrated vacuum gauge (e.g., a McLeod or Pirani gauge) to measure the pressure at the distillation head.
-
-
Inefficient Heat Transfer: The heating mantle may not be providing uniform heat, or the heat is being lost to the surroundings.
-
Troubleshooting: Use a high-quality heating mantle with a stirrer. Insulate the distillation flask and the lower part of the distillation head with glass wool or aluminum foil to minimize heat loss.[12]
-
-
High-Boiling Impurities: If the crude product contains a significant fraction of high-boiling impurities (e.g., phosphine oxides), the distillation of the desired product may be hindered.
-
Troubleshooting: A pre-distillation cleanup via filtration, as described above, can help. If the problem persists, a fractional distillation column (e.g., a short Vigreux column) may be necessary to achieve separation.
-
-
Question: The purified product turned yellow and/or cloudy after a short period of storage. What went wrong?
Answer:
This indicates post-purification contamination or degradation.
-
Probable Cause: The storage vessel was not properly sealed or contained residual oxygen/moisture.
-
Solution: Purified this compound must be stored in a robustly sealed container under a positive pressure of high-purity inert gas.
-
Recommended Storage: Use a Schlenk flask with a high-vacuum Teflon valve or a glass ampoule sealed under vacuum.[6] Parafilm is not a long-term solution for storing highly air-sensitive materials. Store the sealed vessel in a dark, cool, and dry location, preferably within a desiccator or glovebox.[1]
-
Question: How can I confirm the purity of my final product?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method.
-
³¹P NMR Spectroscopy: This is the most direct technique. Pure this compound should show a single sharp resonance. The oxidized impurity, this compound oxide, will appear at a significantly different chemical shift.
-
¹H NMR Spectroscopy: This can confirm the structure by showing the characteristic signals for the trimethylsilyl group (a singlet integrating to 9H) and the phenyl groups (multiplets integrating to 10H). The absence of signals corresponding to solvents or other organic impurities indicates high purity.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical hazards of this compound?
This compound is classified as a flammable liquid.[10] It is pyrophoric, meaning it can ignite spontaneously upon contact with air.[1] It is also highly reactive with water and other protic sources. Upon decomposition or reaction with moisture, it can release phosphine gas, which is extremely toxic and has its own flammability risks.[2][4]
Q2: What is the correct procedure for transferring the liquid?
For transfers between sealed containers (e.g., from a Sure/Seal™ bottle to a reaction flask), use a gas-tight syringe or a cannula.[1][5]
-
Syringe Transfer: Purge the syringe with inert gas multiple times. With a positive pressure of inert gas in the source flask, draw the required volume of liquid. Quickly transfer the liquid to the receiving flask, which should also be under a positive inert gas pressure.
-
Cannula Transfer: This is preferred for larger volumes (>20 mL).[8] Use a double-tipped needle (cannula) to connect the headspace of the receiving flask to the inert gas line and another cannula to transfer the liquid from the source flask, using a slight positive pressure of inert gas to push the liquid through.
Q3: What are the signs of decomposition to watch for?
Visible signs of decomposition include the formation of white solids (phosphine oxide/hydrolysis products), a noticeable increase in viscosity, or fuming when a small sample is exposed to air (a test that should be done with extreme caution).
Q4: How do I safely quench and dispose of residues and contaminated materials?
Residues from filtration or distillation are highly hazardous and must be neutralized before disposal.[9]
-
Work in a fume hood under an inert atmosphere.
-
Dilute: Dilute the residue with a high-boiling, non-reactive solvent like toluene or hexane.
-
Cool: Place the flask in a cooling bath (e.g., ice-water or dry ice/acetone).[9]
-
Slow Quench: Slowly and dropwise, add a less reactive alcohol, such as isopropanol or tert-butanol, diluted in the same solvent. Monitor for gas evolution and temperature increase.
-
Final Quench: Once the reaction with the alcohol subsides, slowly add ethanol, followed by methanol, and finally, cautiously add water.
-
Dispose: The resulting aqueous/organic mixture should be treated as hazardous waste according to your institution's guidelines.[8]
Section 4: Detailed Purification Protocol - Vacuum Distillation
This protocol outlines the standard method for purifying crude this compound.
Experimental Setup
The diagram below illustrates a typical setup for vacuum distillation using Schlenk techniques. All glassware must be oven-dried (≥120 °C) overnight and assembled hot while being flushed with dry inert gas.
Caption: Workflow for vacuum distillation under an inert atmosphere.
Step-by-Step Procedure
-
Preparation: Charge a flame-dried, two-neck round-bottom flask (the "distilling flask") with the crude this compound and a magnetic stir bar inside a glovebox or under a strong counterflow of inert gas.
-
Assembly: Assemble the distillation apparatus as shown above. Use a short-path distillation head to minimize product loss. Ensure all glass joints are well-sealed with high-vacuum grease. The condenser does not typically require cooling water, as the high-boiling product will condense at ambient temperature.[12]
-
Evacuation: Connect the apparatus to a Schlenk line equipped with a cold trap.[13] Begin stirring and slowly evacuate the system. Be mindful of any volatile impurities, which may cause bumping.
-
Heating: Once a stable, high vacuum is achieved (≤ 0.5 mmHg), begin to gently heat the distilling flask using a heating mantle.
-
Distillation: Collect the fraction that distills at the appropriate temperature and pressure (e.g., ~119-120 °C at 0.2 mmHg).[10] Discard any initial low-boiling fractions (fore-run).
-
Termination: Once the product has been collected, turn off the heating and allow the system to cool completely to room temperature before re-introducing the inert gas. Never open a hot, evacuated system to air.
-
Storage: Transfer the purified, colorless liquid to a suitable long-term storage vessel (e.g., a Schlenk flask with a Teflon valve) under a positive pressure of inert gas.
Troubleshooting Logic Diagram
If purification is unsuccessful, follow this decision tree to diagnose the issue.
Caption: Decision tree for troubleshooting purification problems.
Section 5: Physical & Chemical Data Summary
The table below summarizes key properties of this compound for quick reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₉PSi | [10][14] |
| Molecular Weight | 258.37 g/mol | [10][14] |
| Appearance | Colorless Liquid | [10] |
| Boiling Point | 119-120 °C / 0.2 mmHg | [10][11] |
| Density | 1.009 g/mL at 25 °C | [10][11] |
| Flash Point | 10 °C (50 °F) - closed cup | [10] |
| Refractive Index (n20/D) | 1.603 | [10] |
References
- Environmental Health and Safety, University of Maryland, Baltimore. Pyrophoric Reagents Handling in Research Labs. [Online]. Available: ehs.umaryland.edu.[7]
- Cornell University Environmental Health and Safety. Pyrophoric Chemicals. [Online]. Available: ehs.cornell.edu.[3]
- ACS Division of Chemical Health and Safety. (2024). The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. [Online]. Available: dchas.org.[8]
- Columbia University Environmental Health & Safety. The Safe Use of Pyrophoric Reagents. [Online]. Available: research.columbia.edu.[1]
- Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. [Online]. Available: pnnl.gov.[9]
- Airgas. Phosphine Safety Data Sheet. [Online]. Available: airgas.com.[2]
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Online]. Available: wipf.pitt.edu.[5]
- Hirata, Y., Nakata, F., & Horii, S. (1990). Supercritical Fluid Chromatographic Separation of Organophosphorus Pesticides on Packed Columns and Capillary Columns.
- Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Online]. Available: 6]">www.rug.nl.[6]
- Wikipedia. Triphenylphosphine. [Online]. Available: en.wikipedia.org.[16]
- Welch, C. J., et al. (2022). The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases. Chirality, 34(8), 1078-1089.[17]
- Sigma-Aldrich. This compound, technical grade. [Online]. Available: sigmaaldrich.com.[10]
- LCGC International. (2019). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent.
- Grains Research and Development Corporation. FUMIGATING WITH PHOSPHINE, OTHER FUMIGANTS AND CONTROLLED ATMOSPHERES. [Online]. Available: grdc.com.au.[4]
- Reddit r/chemistry. (2015). how to deal with an air sensitive solid?. [Online]. Available: reddit.com.[19]
- U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Online]. Available: epa.gov.[20]
- ChemicalBook. This compound. [Online]. Available: chemicalbook.com.[21]
- Borys, A. (2021). Synthesis of Tris(trimethylsilyl)
- National Center for Biotechnology Information. PubChem Compound Summary for CID 140190, this compound. [Online]. Available: pubchem.ncbi.nlm.nih.gov.[13]
- ResearchGate. (2022). Chromatographic Techniques for the Analysis of Organophosphate Pesticides with their Extraction Approach: A Review (2015-2020). [Online].
- Santa Cruz Biotechnology. This compound. [Online]. Available: scbt.com.[23]
- PrepChem.com. Synthesis of diphenyl phosphine. [Online]. Available: prepchem.com.[24]
- ResearchGate. This compound and Dimethyl(trimethylsilyl)‐phosphine. [Online].
- Becker, G., et al. (1986). TRIS(TRIMETHYLSILYL)PHOSPHINE AND LITHIUM BIS(TRIMETHYLSILYL)PHOSPHIDE·BIS-(TETRAHYDROFURAN). Inorganic Syntheses, 23, 243-247.[14]
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Online]. Available: physics.emu.edu.tr.[26]
- Sigma-Aldrich. Product Page for this compound. [Online]. Available: sigmaaldrich.com.[11]
- Morgalyuk, V. P., et al. (2016). New synthesis of trimethylsilyl diphenylphosphinite.
- Kent Academic Repository. PHOSPHINIC ACID SYNTHESIS. [Online]. Available: kar.kent.ac.uk.[28]
- Cosmetic Ingredient Review. (2024). Safety Assessment of Trimethylbenzoyl Diphenylphosphine Oxide as Used in Cosmetics. [Online]. Available: cir-safety.org.[29]
- FUJIFILM Wako Pure Chemical Corporation. This compound. [Online]. Available: fujifilm.com.[30]
- Cheméo. This compound. [Online]. Available: chemeo.com.[31]
Sources
- 1. research.columbia.edu [research.columbia.edu]
- 2. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 3. Pyrophoric Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. storedgrain.com.au [storedgrain.com.au]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 8. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 9. pnnl.gov [pnnl.gov]
- 10. technical grade, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound technical grade 17154-34-6 [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 14. This compound | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying decomposition products of Diphenyl(trimethylsilyl)phosphine
Introduction
Diphenyl(trimethylsilyl)phosphine, (C₆H₅)₂PSi(CH₃)₃, is a versatile organophosphorus reagent widely utilized as a synthetic intermediate and as a ligand in various catalytic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck couplings.[1] Its utility stems from the reactive Phosphorus-Silicon (P-Si) bond, which can be selectively cleaved to generate a diphenylphosphide anion equivalent under mild conditions.[1] However, this same reactivity makes the compound susceptible to decomposition, primarily through hydrolysis and oxidation.[2][3]
This guide serves as a technical resource for researchers, scientists, and drug development professionals to identify common decomposition products, troubleshoot experimental issues arising from reagent degradation, and implement proper handling and storage procedures to maintain the integrity of this valuable reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The two principal pathways for the decomposition of this compound are hydrolysis and oxidation. The P-Si bond is highly susceptible to cleavage by protic sources, especially water, and the phosphorus(III) center is readily oxidized by atmospheric oxygen.
-
Hydrolysis: Exposure to moisture, even atmospheric humidity, can rapidly cleave the P-Si bond. This reaction initially yields Diphenylphosphine (Ph₂PH) and Trimethylsilanol (Me₃SiOH). The silanol readily condenses to form Hexamethyldisiloxane ((Me₃Si)₂O).[2][3]
-
Oxidation: In the presence of air, the phosphorus center can be oxidized to form this compound oxide (Ph₂P(O)SiMe₃). This product is also moisture-sensitive and can further hydrolyze.
Q2: What are the most common decomposition products I might encounter in my sample?
A2: Based on the primary decomposition pathways, the most common impurities or degradation products you will find in a sample of this compound are:
-
Diphenylphosphine (Ph₂PH): A direct product of hydrolysis.
-
Diphenylphosphine oxide (Ph₂P(O)H): Formed from the oxidation of Diphenylphosphine, which is generated via hydrolysis.[4] It exists in equilibrium with its tautomer, diphenylphosphinous acid (Ph₂POH).[4]
-
Hexamethyldisiloxane ((Me₃Si)₂O): A byproduct of hydrolysis, formed from the condensation of trimethylsilanol.
-
This compound oxide (Ph₂P(O)SiMe₃): The direct product of oxidation of the starting material.
Q3: How can I minimize the decomposition of this compound during storage and use?
A3: Proper handling and storage are critical to preserving the reagent's purity.
-
Inert Atmosphere: Always handle and store the reagent under a dry, inert atmosphere (e.g., argon or nitrogen).[5] Use of a glovebox or Schlenk techniques is highly recommended.[6]
-
Dry Solvents: Use anhydrous solvents that have been properly dried and deoxygenated.
-
Storage Conditions: Store the product in a tightly sealed container in a cool, dry place, away from heat and sources of ignition.[3][7] The material is a flammable liquid.
-
Avoid Contaminants: Ensure all glassware is scrupulously dried before use. Avoid cross-contamination with protic or oxidizing reagents.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments due to the degradation of this compound.
Problem: My reaction is sluggish or has failed, and I suspect the quality of my this compound reagent. How can I check its purity?
Rationale: The most direct way to assess the purity and identify contaminants in your phosphine reagent is through ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. Each phosphorus-containing compound has a characteristic chemical shift (δ) in the ³¹P NMR spectrum, providing a clear "fingerprint" of the sample's composition.[8]
Workflow for Purity Assessment
Caption: Troubleshooting workflow for assessing reagent purity.
-
Sample Preparation (Critical Step): Inside a glovebox or under a positive pressure of inert gas, prepare your NMR sample. Dissolve a small amount of the this compound (approx. 10-20 mg) in an anhydrous deuterated solvent (e.g., C₆D₆ or CDCl₃) in a dried NMR tube.
-
Acquisition: Acquire a proton-decoupled (¹H) ³¹P NMR spectrum. Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T₁ relaxation time).
-
Analysis: Integrate the peaks in the spectrum. The peak corresponding to this compound should be the major species. Compare any other observed peaks to the chemical shifts listed in Table 1 to identify decomposition products.
Table 1: Characteristic ³¹P NMR Chemical Shifts of this compound and Its Common Decomposition Products.
| Compound | Structure | Typical ³¹P Chemical Shift (δ, ppm) | Notes |
| This compound | Ph₂P-SiMe₃ | ~ -62 | Starting Material |
| Diphenylphosphine | Ph₂P-H | ~ -41 (doublet, ¹JPH ≈ 210 Hz) | Hydrolysis product. Coupling to phosphorus-bound proton is key. |
| Diphenylphosphine oxide | Ph₂P(O)H | ~ +22 to +26 (doublet, ¹JPH ≈ 480 Hz) | Oxidation/hydrolysis product. Large P-H coupling constant.[4][9] |
| This compound oxide | Ph₂P(O)SiMe₃ | ~ +15 to +20 | Direct oxidation product. |
| Diphenylphosphinic acid | Ph₂P(O)OH | ~ +30 to +35 | Product of extensive hydrolysis/oxidation. |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Problem: My ³¹P NMR shows multiple peaks. How do I confirm the identity of these species and understand the decomposition pathway?
Rationale: While ³¹P NMR is excellent for initial identification, Gas Chromatography-Mass Spectrometry (GC-MS) can provide definitive structural confirmation by providing the molecular weight and characteristic fragmentation patterns of the components. Silyl compounds, in particular, show predictable fragmentation.[10][11]
Decomposition Pathways Visualization
Caption: Primary decomposition pathways of this compound.
-
Sample Preparation: Under an inert atmosphere, dilute a small aliquot of your reagent in a dry, volatile solvent like hexane or toluene.
-
GC Method: Use a standard GC column suitable for semi-volatile compounds (e.g., a DB-5 type).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 300 °C.
-
Carrier Gas: Helium.
-
-
MS Analysis: Use electron ionization (EI) at 70 eV. Acquire mass spectra across a range of m/z 40-500.
-
Data Interpretation: Correlate the peaks in the gas chromatogram with their corresponding mass spectra. Compare the molecular ions (M⁺) and fragmentation patterns with the data in Table 2.
Table 2: Expected Mass Spectrometry Data for Key Compounds.
| Compound | Formula | MW ( g/mol ) | Expected M⁺ (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | C₁₅H₁₉PSi | 258.37 | 258 | 185 ([M-SiMe₃]⁺), 183 ([M-Ph]⁺), 73 ([SiMe₃]⁺)[11] |
| Diphenylphosphine | C₁₂H₁₁P | 186.19 | 186 | 185 ([M-H]⁺), 109 ([M-Ph]⁺), 77 ([Ph]⁺) |
| Diphenylphosphine oxide | C₁₂H₁₁OP | 202.19 | 202 | 201 ([M-H]⁺), 125 ([M-Ph]⁺) |
| Hexamethyldisiloxane | C₆H₁₈OSi₂ | 162.38 | 162 | 147 ([M-Me]⁺), 73 ([SiMe₃]⁺) |
| This compound oxide | C₁₅H₁₉OPSi | 274.37 | 274 | 259 ([M-Me]⁺), 201 ([M-SiMe₃]⁺), 73 ([SiMe₃]⁺) |
By combining the insights from both ³¹P NMR and GC-MS, you can confidently identify and quantify the decomposition products in your sample, enabling you to make an informed decision about its suitability for your planned experiment.
References
- Schorpp, M., & Krossing, I. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? Chemistry – A European Journal, 28(11).
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: Facile synthesis of phosphonium salts by the reaction of phosphine oxides with NaH and organic halides.
- Parshall, G. W. (1965). This compound and Dimethyl(trimethylsilyl)‐phosphine. Journal of Inorganic and Nuclear Chemistry, 14(3-4), 291-292.
- SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.
- Keglevich, G. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(22), 5361.
- Morgalyuk, V. P., Strelkova, T. V., Nifant'ev, E. E., & Brel, V. K. (2016). New synthesis of trimethylsilyl diphenylphosphinite. Mendeleev Communications, 26(5), 415-416.
- Becker, G., & Hölderich, W. (1990). Tris(trimethylsilyl)phosphine and Lithium Bis(trimethylsilyl)phosphide·Bis(tetrahydrofuran). Inorganic Syntheses, 27, 241-247.
- Taylor, P. A., & Bozack, M. J. (1990). The Adsorption and Thermal Decomposition of PH3 on Si(111)-(7x7). Defense Technical Information Center.
- Goicoechea, J. M. (2017). NMR spectra of trimethylsilyl phosphine carboxylate ester in [D8]THF. ResearchGate.
- Little, R. D. (2018). 31P NMR spectra of (top) mixture of triphenylphosphine and bis(trimethylsilyl)carbodiimide. ResearchGate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Harvey, D. J., & Vouros, P. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: Synthesis of Water-Soluble, Luminescent, Conjugated Poly(fluorene phosphonium)s.
- Gulea, M., & Gatineau, D. (2020). Tertiary phosphines: preparation and reactivity. Organophosphorus Chemistry, 49, 1-61.
- Wikipedia. (n.d.). Tris(trimethylsilyl)phosphine.
- Wikipedia. (n.d.). Diphenylphosphine oxide.
- ResearchGate. (n.d.). Decomposition and combustion studies of phosphine oxide containing aromatic polyethers.
- Hayashi, M. (2009). Organophosphine syntheses via activation of the phosphorus-silicon bond of silylphosphines. The Chemical Record, 9(4), 223-234.
- Zhang, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 711.
- Dasari, A., & Kandola, B. K. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4945.
- Gelest. (n.d.). Materials Handling Guide: Hydrogen-Bonded Silicon Compounds.
- ResearchGate. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES.
- Wang, Y., et al. (2019). Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units. RSC Advances, 9(28), 16041-16050.
Sources
- 1. Organophosphine syntheses via activation of the phosphorus-silicon bond of silylphosphines [pubmed.ncbi.nlm.nih.gov]
- 2. Tris(trimethylsilyl)phosphine - Wikipedia [en.wikipedia.org]
- 3. This compound | 17154-34-6 [amp.chemicalbook.com]
- 4. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 5. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 6. researchgate.net [researchgate.net]
- 7. 17154-34-6・this compound・329-93291[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Improving selectivity in reactions using Diphenyl(trimethylsilyl)phosphine
Welcome to the technical support center for Diphenyl(trimethylsilyl)phosphine (Ph₂PSiMe₃). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical insights for leveraging this versatile reagent to enhance reaction selectivity. As a Senior Application Scientist, my goal is to explain not just the how, but the why behind these experimental choices.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Symptom: After running the reaction and performing a workup, analysis (TLC, LC-MS, NMR) shows little to no desired product, with starting material largely remaining or unidentifiable decomposition products.
Potential Cause & Solution
| Potential Cause | Scientific Rationale | Proposed Solution |
| Reagent Decomposition | This compound is highly sensitive to air and moisture. The P-Si bond is readily cleaved by water or alcohols, and the phosphine moiety is susceptible to oxidation.[1][2][3] This decomposition removes the active reagent from your reaction. | Strictly Anhydrous & Inert Conditions: Use oven-dried or flame-dried glassware. Ensure all solvents and reagents are rigorously dried and degassed. The entire reaction setup, including reagent transfers, should be conducted under a positive pressure of an inert gas like argon or nitrogen.[1][4] |
| Inefficient P-Si Bond Cleavage | The intended reaction often requires the in-situ generation of a diphenylphosphide anion ("Ph₂P⁻") or a related nucleophile. This typically involves cleaving the P-Si bond with a suitable activator, such as a fluoride source or a base.[5] If the activator is weak or absent, the reagent remains unactivated. | Select an Appropriate Activator: For reactions requiring a phosphide nucleophile, include a fluoride source (e.g., CsF, TBAF) or a strong, non-protic base. The choice of activator can be solvent-dependent. Screen different activators if the reaction is sluggish. |
| Incorrect Reaction Temperature | The stability of intermediates and the rate of productive vs. side reactions are highly temperature-dependent. The optimal temperature for P-Si bond cleavage and subsequent reaction may be narrow. | Temperature Screening: Run small-scale trials at different temperatures (e.g., -78 °C, 0 °C, room temperature, 50 °C) to find the optimal conditions for your specific substrate and catalyst system. |
| Poor Substrate Reactivity | Sterically hindered or electronically deactivated substrates may fail to react under standard conditions. The nucleophilicity of the generated phosphide or the activity of the resulting phosphine-metal complex may be insufficient. | Modify Reaction Conditions: Increase the reaction time or temperature. Consider using a more reactive co-catalyst or additive if applicable. For cross-coupling reactions, ensure the oxidative addition step is favorable.[6] |
Troubleshooting Workflow for Low Yield
Caption: Workflow for diagnosing low product yield.
Issue 2: Poor Reaction Selectivity
Symptom: The desired product is formed, but it is contaminated with significant amounts of byproducts, such as regioisomers, stereoisomers, or products from competing reaction pathways.
Potential Cause & Solution
| Potential Cause | Scientific Rationale | Proposed Solution |
| Formation of Side Products | A common side reaction is protodesilylation, where a proton source cleaves the P-Si bond to form diphenylphosphine (Ph₂PH), which may or may not be the desired phosphine source.[5] Other byproducts can arise from reactions with the solvent or impurities. | Ensure Anhydrous Conditions: Meticulously dry all solvents and reagents to minimize proton sources. If Ph₂PH is the desired reagent, this may be an acceptable pathway, but if "Ph₂P⁻" is needed, proton sources are detrimental. |
| Ligand-to-Metal Ratio (for Catalysis) | In transition metal-catalyzed reactions, Ph₂PSiMe₃ often serves as a precursor to the active phosphine ligand. An incorrect ligand-to-metal ratio can lead to the formation of different catalytically active species, some of which may have poor selectivity. | Optimize Ligand Loading: Systematically vary the equivalents of Ph₂PSiMe₃ relative to the metal precursor. A slight excess of the phosphine is often beneficial, but large excesses can sometimes inhibit catalysis. |
| Steric and Electronic Tuning | The selectivity of many reactions is governed by the steric bulk and electronic properties of the ligands on the metal center.[6][7] While Ph₂PSiMe₃ provides a Ph₂P- moiety, this may not be the optimal ligand for your specific transformation. | Consider Alternative Ligands: If optimizing conditions with Ph₂PSiMe₃ fails to improve selectivity, it indicates that a different ligand is required. The bulky trimethylsilyl group is not part of the final ligand in most catalytic cycles; the core ligand is diphenylphosphine or a derivative. If more bulk is needed, consider phosphines with substituents on the phenyl rings. |
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A: This reagent is pyrophoric, air-sensitive, and moisture-sensitive.[1][2] It must be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container.[4] For long-term storage, keeping it in a freezer is recommended.[1] All transfers should be performed using Schlenk line techniques or in a glovebox. Use dry, degassed solvents and syringes/cannulas that have been purged with inert gas.
Q2: What is the primary mechanistic role of this compound in improving selectivity?
A: It serves two primary roles:
-
A Bulky Phosphide Nucleophile Precursor: The P-Si bond can be cleaved by nucleophiles (like fluoride) or bases to generate the diphenylphosphide anion (Ph₂P⁻) in situ.[5] This "naked" phosphide is a potent nucleophile for additions to electrophiles. The selectivity of these additions can be high due to the defined nature of the reagent, avoiding the harsher conditions sometimes needed to deprotonate diphenylphosphine.
-
A Ligand Precursor in Catalysis: It is a convenient source of the diphenylphosphino group for forming metal-phosphine complexes.[8] In many cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), phosphine ligands are essential for catalyst stability and selectivity. Using Ph₂PSiMe₃ allows for the clean, in-situ generation of the ligand, which can be particularly useful when the free phosphine (Ph₂PH) is problematic to handle or leads to side reactions.
Q3: What are the main byproducts I should expect, and how do I remove them?
A: The most common silicon-containing byproduct is hexamethyldisiloxane ((Me₃Si)₂O), formed from the reaction of the trimethylsilyl group with trace water.[9] If a fluoride activator like TBAF is used, fluorotrimethylsilane (Me₃SiF) is generated. These are typically volatile and can often be removed under vacuum.[10] Another common byproduct is diphenylphosphine oxide, resulting from the oxidation of any generated diphenylphosphine. This can usually be removed by column chromatography on silica gel.
Q4: Can you provide a general mechanism for its reaction with an electrophile?
A: Certainly. The reaction with a carbonyl compound in the presence of a fluoride source is a classic example.
Caption: Mechanism of phosphide generation and reaction.
Part 3: Experimental Protocol
Protocol: Synthesis of an α-Hydroxyphosphine via Nucleophilic Addition to an Aldehyde
This protocol describes the fluoride-mediated addition of the diphenylphosphino group from Ph₂PSiMe₃ to benzaldehyde. This reaction is highly selective for 1,2-addition and avoids the use of strongly basic organometallics.
Materials:
-
This compound (Ph₂PSiMe₃)
-
Benzaldehyde
-
Cesium Fluoride (CsF), anhydrous
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line equipment and syringes
Procedure:
-
Glassware Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon. Allow the flask to cool to room temperature.
-
Reagent Preparation: To the cooled Schlenk flask, add anhydrous Cesium Fluoride (CsF) (0.1 eq).
-
Solvent Addition: Add anhydrous THF (20 mL) to the flask via a dry syringe under a positive flow of argon.
-
Addition of Aldehyde: Add freshly distilled benzaldehyde (1.0 eq) to the stirred suspension in the flask via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Ph₂PSiMe₃: Slowly add this compound (1.05 eq) dropwise via syringe to the cooled, stirred mixture over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent), checking for the consumption of benzaldehyde. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) at 0 °C.
-
Workup: Remove the ice bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure α-hydroxyphosphine product.
References
- Gelest, Inc. (2016). TRIS(TRIMETHYLSILYL)
- Carl ROTH GmbH + Co. KG. (n.d.).
- Becker, G., & Hölderich, W. (1986). Tris(trimethylsilyl)phosphine and Lithium Bis(trimethylsilyl)phosphide·bis(tetrahydrofuran). Inorganic Syntheses, 24, 243-248. [Link]
- Fritz, G. (1966). This compound and Dimethyl(trimethylsilyl)‐phosphine. Angewandte Chemie International Edition in English, 5(1), 53-62. [Link]
- Gildenast, H., Garg, F., & Englert, U. (2021). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Chemistry – A European Journal, 27(72), 18035-18041. [Link]
- Kawashima, T., Mitsuda, N., & Inamoto, N. (1983). Reaction of Diphenyl(trimethylsilylmethyl)phosphine with Carbonyl Compounds in the Presence of Fluorides. Bulletin of the Chemical Society of Japan, 56(6), 1743-1746. [Link]
- ChemistryViews. (2021). How Bulky Can a Phosphine Ligand Be?. [Link]
- Morgalyuk, V. P., et al. (2016). New synthesis of trimethylsilyl diphenylphosphinite.
- Ghorpade, S. G., et al. (2022). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. Symmetry, 14(1), 108. [Link]
- Cheung, C. L., et al. (2024). Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-435. [Link]
- Borys, A. (2021). Synthesis of Tris(trimethylsilyl)
- National Center for Biotechnology Information. (n.d.). This compound.
- Wikipedia. (n.d.). Tris(trimethylsilyl)phosphine. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 4. gelest.com [gelest.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. How Bulky Can a Phosphine Ligand Be? - ChemistryViews [chemistryviews.org]
- 8. CAS 17154-34-6: this compound [cymitquimica.com]
- 9. Tris(trimethylsilyl)phosphine - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Catalyst Deactivation with Phosphine Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues related to the deactivation of catalysts bearing phosphine ligands. As a senior application scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of your catalytic reactions.
Phosphine ligands are indispensable in homogeneous catalysis, offering a remarkable degree of tunability in both their steric and electronic properties, which in turn allows for fine control over catalyst activity, selectivity, and stability.[1][2][3] However, the very reactivity that makes them effective can also be a source of catalyst deactivation. This guide will help you diagnose and resolve these issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My reaction is sluggish or has stalled completely. What are the likely causes related to my phosphine ligand?
A stalled reaction is a common and frustrating issue. When a reaction employing a phosphine-ligated catalyst fails to proceed to completion, it's often due to the deactivation of the catalytic species. The primary culprits involving the phosphine ligand are oxidation and P-C bond cleavage.
Potential Cause 1: Phosphine Ligand Oxidation
Phosphine ligands, particularly electron-rich alkylphosphines, are susceptible to oxidation to the corresponding phosphine oxide.[4][5] This is a significant issue as phosphine oxides are generally poor ligands for the active metal center, leading to catalyst deactivation.[6] Aerobic oxidation reactions are particularly prone to this deactivation pathway.[6][7]
-
Expert Insight: The rate of phosphine oxidation is highly dependent on the ligand's electronic properties. Electron-rich phosphines, which are often excellent for catalytic activity, are also more susceptible to oxidation.[4]
Diagnostic Protocol: Detecting Phosphine Oxidation
A straightforward method to detect phosphine oxidation is through ³¹P NMR spectroscopy.
-
Sample Preparation: Carefully take an aliquot of your reaction mixture under an inert atmosphere.
-
Analysis: Dilute the aliquot with a deuterated solvent and acquire a ³¹P NMR spectrum.
-
Interpretation: Compare the spectrum of your reaction mixture to that of the starting phosphine ligand. The formation of phosphine oxide will be indicated by a new peak typically shifted downfield by 20-40 ppm from the parent phosphine.[5]
Solutions and Preventative Measures:
-
Rigorous Inert Atmosphere: The most critical preventative measure is the strict exclusion of oxygen and moisture. Employ standard Schlenk line or glovebox techniques for all manipulations.[5]
-
Use of Degassed Solvents: Ensure all solvents are thoroughly degassed prior to use.
-
Ligand Selection: If the reaction conditions are inherently oxidizing, consider switching to more sterically hindered or electron-deficient phosphine ligands, which can be less prone to oxidation.[4]
Potential Cause 2: P-C Bond Cleavage
P-C bond cleavage is another, often overlooked, deactivation pathway where the bond between the phosphorus atom and one of its substituents is broken.[8][9] This can lead to the formation of catalytically inactive or less active species.[9][10]
Diagnostic Protocol: Identifying P-C Bond Cleavage Products
Identifying the products of P-C bond cleavage can be more complex than detecting oxidation and may require a combination of techniques:
-
³¹P NMR Spectroscopy: Look for new phosphorus-containing species other than the starting ligand and its oxide.
-
Mass Spectrometry (MS): GC-MS or LC-MS analysis of the reaction mixture may help identify fragmented ligand species.
-
X-ray Crystallography: If a crystalline solid precipitates from the reaction, single-crystal X-ray diffraction can definitively identify the structure of the deactivated catalyst.
Solutions and Preventative Measures:
-
Ligand Design: Chelating phosphine ligands (diphosphines) can be more resistant to P-C bond cleavage due to the chelate effect.[8]
-
Reaction Temperature: Lowering the reaction temperature may disfavor P-C bond cleavage, which often has a higher activation energy than the desired catalytic steps.
I'm observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?
The appearance of a black precipitate, commonly referred to as "palladium black" in palladium-catalyzed reactions, is a strong indicator of catalyst decomposition and aggregation.[5]
Potential Cause: Ligand Dissociation and Metal Agglomeration
The phosphine ligand's role is to stabilize the metal center.[2][11] If the ligand dissociates from the metal, the resulting coordinatively unsaturated metal species can aggregate and precipitate out of solution as metal nanoparticles or bulk metal, which are typically catalytically inactive for the desired homogeneous reaction.
Diagnostic Workflow for Catalyst Precipitation
Caption: Troubleshooting workflow for catalyst precipitation.
Solutions and Preventative Measures:
-
Ligand-to-Metal Ratio: Increasing the ligand-to-metal ratio can help to suppress ligand dissociation by shifting the equilibrium towards the ligated metal complex.
-
Ligand Choice:
-
Bulky Ligands: Sterically demanding phosphine ligands can help prevent the formation of inactive catalyst dimers and slow down agglomeration.[5]
-
Chelating Ligands: Diphosphine ligands that form a chelate ring with the metal center are generally less prone to dissociation than monodentate ligands.[8]
-
-
Temperature Control: High temperatures can promote ligand dissociation. Running the reaction at the lowest effective temperature can improve catalyst stability.
My reaction yield is low, and I'm seeing byproducts. How can the phosphine ligand be responsible?
Low yields and the formation of byproducts can often be traced back to a catalyst that is either not active enough or is promoting undesired side reactions. The choice of phosphine ligand is critical in controlling both the activity and selectivity of the catalyst.[1]
Influence of Phosphine Ligand Properties on Catalytic Performance
The electronic and steric properties of phosphine ligands, often quantified by parameters like the Tolman cone angle (for sterics) and the Tolman electronic parameter (for electronics), have a profound impact on the outcome of a reaction.[8]
| Property | Effect on Catalyst | Common Ligand Examples |
| High Electron Density | Increases the rate of oxidative addition.[2] | Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) |
| Low Electron Density | Can facilitate reductive elimination. | Triarylphosphines (e.g., PPh₃), Phosphites |
| Large Steric Bulk | Promotes reductive elimination and can prevent the formation of inactive dimers.[2][5] | Buchwald and Hartwig biaryl phosphines (e.g., XPhos, SPhos)[4][12] |
| Small Steric Bulk | May allow for substrate coordination but can also lead to catalyst instability. | PMe₃, PPh₃ |
Troubleshooting Protocol for Low Yield and Byproduct Formation
-
Literature Review: Consult the literature for the specific reaction you are running. Often, extensive ligand screening has already been performed, providing a good starting point.
-
Ligand Screening: If your initial choice is not effective, perform a small-scale screen of a diverse set of phosphine ligands with varying steric and electronic properties.[1]
-
In-situ Reaction Monitoring: Use techniques like HPLC or GC to track the formation of the desired product and byproducts over time with different ligands. This can provide insight into whether the issue is low activity or poor selectivity.
Example Experimental Protocol: High-Throughput Ligand Screening
This protocol provides a general framework for screening phosphine ligands in a cross-coupling reaction.
-
Stock Solution Preparation:
-
Prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃) in an anhydrous, degassed solvent.
-
Prepare separate stock solutions of your aryl halide and coupling partner.
-
Prepare a stock solution or slurry of the base.
-
-
Reaction Setup:
-
In an array of reaction vials within a glovebox, add the palladium precursor stock solution.
-
To each vial, add a different phosphine ligand, typically maintaining a 1:2 Pd:ligand ratio for monodentate ligands and a 1:1 ratio for bidentate ligands.
-
Add the aryl halide, coupling partner, and base stock solutions to each vial.
-
Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired reaction temperature.
-
-
Analysis: After a set time, quench the reactions and analyze the product distribution in each vial by HPLC or GC-MS.
Visualizing Deactivation Pathways
The deactivation of a phosphine-ligated catalyst can proceed through several interconnected pathways. Understanding these pathways is key to effective troubleshooting.
Caption: Common deactivation pathways for phosphine-ligated catalysts.
References
- Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions.
- Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- LibreTexts Chemistry. (2023). 2.9: Phosphines. Chemistry LibreTexts. [Link]
- Stahl, S. S. et al. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions.
- Zhang, S. et al. (2020). Controlling P–C/C–H Bond Cleavage in Nickel Bis(diphosphine) Complexes. Inorganic Chemistry. [Link]
- Buchwald, S. L. et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
- NPTEL.
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
- Gessner Group.
- The Royal Society of Chemistry. (2020). The ambiguous behaviour of diphosphines towards the quasilinear iron(i) complex [Fe(N(SiMe3)2)2]− – between inertness, P–C bond cleavage and C–C double bond isomerisation.
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. [Link]
- ResearchGate. (2025). Mechanism of Phosphorus−Carbon Bond Cleavage by Lithium in Tertiary Phosphines. An Optimized Synthesis of 1,2-Bis(phenylphosphino)ethane.
- The Royal Society of Chemistry. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews. [Link]
- The Royal Society of Chemistry. (2022). Selective carbon-phosphorus bond cleavage: expanding the toolbox for accessing bulky divalent lanthanoid sandwich complexes.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Phosphine Ligands in Modern Catalysis: A Deep Dive. Inno Pharmachem. [Link]
- Mecking, S. et al. (2012). Activation and Deactivation of Neutral Palladium(II)
- Buchwald, S. L. (2018). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. The ambiguous behaviour of diphosphines towards the quasilinear iron(i) complex [Fe(N(SiMe3)2)2]− – between inertness, P–C bond cleavage and C–C double bond isomerisation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Containing Diphenyl(trimethylsilyl)phosphine
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reagent
Diphenyl(trimethylsilyl)phosphine, (C₆H₅)₂PSi(CH₃)₃, is a versatile nucleophilic phosphine reagent employed in a variety of organic transformations, including conjugate additions, ring-opening of epoxides, and as a precursor to other phosphine derivatives. Its utility is derived from the reactive P-Si bond, which can be readily cleaved. However, its air and moisture sensitivity, coupled with the formation of persistent byproducts, often complicates product isolation. This guide is designed to be a comprehensive resource for navigating these workup challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect when working up a reaction containing this compound?
A1: Upon reaction or exposure to protic sources (like water or alcohols during workup), the P-Si bond of this compound is cleaved. The two main byproducts you will need to remove are:
-
Diphenylphosphine oxide ((C₆H₅)₂P(O)H): A white, crystalline solid that is soluble in many polar organic solvents.[1] It is the oxidized form of the diphenylphosphine moiety.
-
Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃): A volatile, colorless liquid that is poorly soluble in water.[2] It is formed from the trimethylsilyl group.
The presence and ratio of these byproducts can depend on the specific reaction conditions and workup procedure.
Q2: this compound is highly air and moisture-sensitive. How does this impact the workup?
A2: Strict anhydrous and inert atmosphere techniques are crucial during the reaction. For the workup, it is important to consider that any unreacted this compound will rapidly hydrolyze upon contact with water or other protic solvents. This hydrolysis will generate diphenylphosphine, which is prone to oxidation to diphenylphosphine oxide. Therefore, a controlled quench is often necessary.
Q3: How can I quench the reaction and deal with unreacted this compound?
A3: A common method for quenching reactions containing silylphosphines is the careful addition of an alcohol, such as methanol or ethanol, at a low temperature (e.g., 0 °C). This will controllably cleave the P-Si bond of any remaining reagent. The resulting diphenylphosphine can then be oxidized to diphenylphosphine oxide, which is often easier to remove than the phosphine itself. Subsequent addition of a mild oxidizing agent, like a dilute hydrogen peroxide solution, can facilitate this conversion. However, care must be taken as this oxidation can be exothermic.
Q4: What are the physical properties of the main byproducts that I can exploit for their removal?
A4: Understanding the properties of diphenylphosphine oxide and hexamethyldisiloxane is key to designing an effective purification strategy.
| Byproduct | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| Diphenylphosphine oxide | C₁₂H₁₁OP | 202.19 | 56-57[3] | >360 | Soluble in polar organic solvents, slightly soluble in water. |
| Hexamethyldisiloxane | C₆H₁₈OSi₂ | 162.38 | -59[4] | 101[4] | Poorly soluble in water. |
The high volatility of hexamethyldisiloxane allows for its removal by evaporation under reduced pressure. The polar nature and crystallinity of diphenylphosphine oxide lend themselves to removal by chromatography, crystallization, or precipitation.
Troubleshooting Guides
Problem 1: My crude product is contaminated with a significant amount of diphenylphosphine oxide.
Solution:
The removal of diphenylphosphine oxide is a common challenge. Here are several strategies, ranging from simple filtration to chemical precipitation:
-
Chromatographic Purification: Flash column chromatography on silica gel is a very effective method. Diphenylphosphine oxide is a relatively polar compound and will have a lower Rf than many non-polar to moderately polar organic products. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will typically allow for good separation.[5]
-
Crystallization: If your desired product and diphenylphosphine oxide have sufficiently different solubilities, crystallization can be an effective purification method. Since diphenylphosphine oxide is a crystalline solid, it may precipitate out of a solution upon cooling or addition of an anti-solvent.
-
Precipitation with Metal Salts: A highly effective, chromatography-free method involves the precipitation of diphenylphosphine oxide as a metal salt complex.
-
With Zinc Chloride (ZnCl₂): In polar solvents like ethanol, the addition of ZnCl₂ can precipitate a TPPO-Zn complex, which can be removed by filtration.[6] This method is likely adaptable for diphenylphosphine oxide.
-
With Magnesium Chloride (MgCl₂): In less polar solvents such as toluene or ethyl acetate, MgCl₂ can be used to precipitate the phosphine oxide.
-
Experimental Protocol: Removal of Diphenylphosphine Oxide with ZnCl₂
-
After the initial workup and removal of volatile solvents, dissolve the crude product in a minimal amount of a polar solvent like ethanol.
-
Add a solution of zinc chloride in the same solvent dropwise while stirring.
-
Observe the formation of a precipitate. Stir for 30-60 minutes to ensure complete precipitation.
-
Filter the mixture through a pad of celite, washing the filter cake with a small amount of the solvent.
-
The filtrate contains your product, now depleted of the phosphine oxide.
Caption: Decision workflow for post-reaction workup.
Problem 2: I am having difficulty removing hexamethyldisiloxane (HMDSO) from my product.
Solution:
Hexamethyldisiloxane is a relatively non-polar and volatile liquid.[4] Its removal is typically straightforward, but can be challenging if your product is also volatile or sensitive to heat.
-
Removal under Reduced Pressure: The most common method is to remove HMDSO by rotary evaporation. Due to its boiling point of 101 °C, it can be removed under a good vacuum, often without significant heating.[4]
-
Aqueous Wash: While HMDSO has very low water solubility, repeated washing of the organic layer with water during an extractive workup can help to remove trace amounts.[7]
-
Distillation: If your product is a high-boiling liquid or a solid, distillation can be used to separate it from the more volatile HMDSO.
Experimental Protocol: General Workup for Reactions Containing this compound
-
Cool the reaction mixture to 0 °C in an ice bath under an inert atmosphere.
-
Slowly add methanol to quench any unreacted this compound. Stir for 15-30 minutes.
-
Slowly add water to the reaction mixture.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This step will remove the bulk of the hexamethyldisiloxane.
-
The resulting crude product can then be purified to remove diphenylphosphine oxide using one of the methods described in Problem 1.
Caption: Sequential removal of byproducts.
References
- Diphenylphosphine oxide. Wikipedia.
- Diphenylphosphine oxide. Wikiwand.
- Diphenylphosphine oxide | C12H11OP | CID 254003. PubChem.
- Separation of Diphenylphosphine oxide on Newcrom R1 HPLC column. SIELC Technologies.
- Hexamethyldisiloxane (HMDSO). Hubei Star Chem Co., Ltd.
- Hexamethyldisiloxane. Wikipedia.
- Diphenylphosphine Oxide | 4559-70-0. Tokyo Chemical Industry (India) Pvt. Ltd.
- Diphenylphosphine oxide | 4559-70-0. ChemicalBook.
- Diphenylphosphine oxide 97% | 4559-70-0. Sigma-Aldrich.
- Hexamethyldisiloxane | C6H18OSi2 | CID 24764. PubChem.
- Diphenylphosphine oxide, 97% 1 g. Thermo Scientific.
- Method for purifying hexamethyldisiloxane - EP 0277825 B1.
- A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chrom
- Purification of tertiary phosphine oxides - US5892121A.
- Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.
- Hexamethyldisiloxane 0.65cSt 25°C 107-46-0. Sigma-Aldrich.
- HEXAMETHYLDISILOXANE, 98%. Gelest, Inc.
- Method for purifying hexamethyldisiloxane - CA1316543C.
- JOURNAL OF THE AMERICAN CHEMICAL SOCIETY. AFINITICA.
- Reaction of Methanol with Porous Silicon. DTIC.
- Supporting Information Direct C-OH/P(O)-H Dehydration Coupling Forming Phosphine Oxides. The Royal Society of Chemistry.
- Hexamethyldisiloxane (HMDS)1. OSPAR Commission 2004.
- Solubilities of Triphenylphosphine Oxide in Selected Solvents.
- Electronic Supplementary Inform
- A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography.
- diphenylphosphine oxide. ChemBK.
- Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. Dr Andryj Borys - YouTube.
- This compound and Dimethyl(trimethylsilyl)‐phosphine.
- New synthesis of trimethylsilyl diphenylphosphinite. (PDF)
- Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts.
- Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs. PMC - NIH.
- Method for preparing high-purity phenyl phosphine - CN103044485A.
- 48. TRIS(TRIMETHYLSILYL)PHOSPHINE AND LITHIUM DIS(TRIMETHYLSILYL)PHOSPHIDE' DIS- (TETRAHYDROFURAN). Inorganic Syntheses.
- Highly efficient anionic ring-opening reactions of epoxide triggered by phosphide. RSC Publishing.
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide synthesis. ChemicalBook.
- Trimethylphosphine is a stronger nucleophile than triphenylphosph... Study Prep in Pearson+.
- Epoxides Ring-Opening Reactions. Chemistry Steps.
- Making Aromatic Phosphorus Heterocycles More Basic and Nucleophilic: Synthesis, Characterization and Reactivity of the First Phosphinine Selenide. PMC - NIH.
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI.
- 49 PHOSPHINE-CATALYZED ADDITIONS OF NUCLEOPHILES AND ELECTROPHILES TO α,β–UNSATURATED CARBONYL COMPOUNDS Reported by Michael. Chemistry | Illinois.
- Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Semantic Scholar.
- Ring‐opening of Epoxides Mediated by Frustrated Lewis Pairs.
- Tri-n-butylphosphine Mediated Ring-Opening Reactions of Aziridines or Epoxides with Diphenyl Diselenide. (PDF)
Sources
- 1. Diphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 2. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 3. lcsm-kalek.cent.uw.edu.pl [lcsm-kalek.cent.uw.edu.pl]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. chemistnotes.com [chemistnotes.com]
- 7. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diphenyl(trimethylsilyl)phosphine in Catalysis
Welcome to the Technical Support Center for researchers and professionals utilizing Diphenyl(trimethylsilyl)phosphine. This guide is designed to provide in-depth, field-proven insights into the challenges posed by impurities in this versatile reagent and to offer robust troubleshooting strategies to ensure the success and reproducibility of your catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound, and how are they formed?
The primary impurities of concern are typically oxidation and hydrolysis products. This compound is sensitive to both air and moisture, leading to the formation of deleterious species that can significantly impact catalytic performance.
-
This compound Oxide: This is the most common impurity, formed by the reaction of the P(III) center with atmospheric oxygen. The formation of the highly stable phosphoryl (P=O) bond is a strong thermodynamic driving force for this process.[1][2]
-
Diphenylphosphine Oxide & Hexamethyldisiloxane (HMDSO): These are formed upon hydrolysis. The P-Si bond is susceptible to cleavage by water, yielding Diphenylphosphine, which is rapidly oxidized to Diphenylphosphine Oxide, a secondary phosphine oxide (SPO).[3][4]
-
Residual Synthesis Reagents: Depending on the synthetic route, trace amounts of starting materials like chlorotrimethylsilane or lithium salts may be present.
Caption: Common degradation pathways for this compound.
Q2: How can these impurities negatively affect my catalytic reaction?
Impurities act in several detrimental ways, primarily by interfering with the active metal catalyst.
-
Catalyst Poisoning: Phosphine oxides, especially this compound Oxide and Diphenylphosphine Oxide, are excellent ligands for many transition metals.[5] The phosphoryl oxygen can coordinate strongly to the metal center, occupying a coordination site required for the catalytic cycle and effectively deactivating the catalyst.
-
Altered Selectivity and Activity: The presence of different phosphorus species creates a mixture of ligands in solution. Diphenylphosphine (from hydrolysis) has a vastly different steric and electronic profile than the parent silylphosphine. This leads to a heterogeneous mixture of catalyst species, resulting in poor reactivity, unpredictable selectivity (e.g., in enantioselective catalysis), and inconsistent results.
-
Promotion of Side Reactions: Residual acidic or basic impurities from the synthesis can catalyze undesired side reactions, consuming starting materials and generating further impurities that complicate purification.
Q3: My reaction appears sluggish or has stalled completely. How can I quickly diagnose if my phosphine reagent is the culprit?
The most effective and direct method for assessing the purity of your this compound is ³¹P NMR spectroscopy . A pure sample will exhibit a single sharp resonance. The presence of impurities will be immediately obvious from additional peaks corresponding to the oxidized species.
| Compound | Typical ³¹P NMR Chemical Shift (ppm) | Oxidation State | Notes |
| This compound | ~ -60 to -65 ppm | P(III) | The desired active species. The chemical shift can be solvent-dependent. |
| This compound Oxide | ~ +10 to +15 ppm | P(V) | A common oxidation product. Its presence indicates significant air exposure. |
| Diphenylphosphine Oxide | ~ +20 to +25 ppm | P(V) | Indicates hydrolysis has occurred. Often shows coupling to the P-H proton (~500 Hz).[6][7] |
Troubleshooting Guide: A-to-Z Workflow
This section provides a systematic workflow for diagnosing and resolving issues arising from impure this compound.
Caption: Troubleshooting workflow for catalysis issues.
Problem: My palladium-catalyzed cross-coupling reaction is giving low yields and forming significant amounts of palladium black.
Causality: This is a classic symptom of ligand degradation leading to catalyst deactivation and precipitation. The P(V) oxide impurities are poor ligands for maintaining the stability of the active Pd(0) species. Without a sufficient concentration of the correct P(III) ligand, the palladium catalyst agglomerates and precipitates as inactive palladium black.
Solution:
-
Verify Ligand Purity: Immediately acquire a ³¹P NMR spectrum of your this compound. The presence of peaks in the +10 to +25 ppm region confirms oxidation/hydrolysis.
-
Purify the Ligand: If impurities are detected, purify the bulk reagent by vacuum distillation as described in Protocol 1 . This is the most robust method for removing non-volatile phosphine oxides.
-
Optimize Reaction Setup: When setting up the reaction, ensure all glassware is oven- or flame-dried and the reaction is assembled under a positive pressure of a high-purity inert gas (Argon or Nitrogen). Use freshly distilled, anhydrous, and degassed solvents. The impact of trace oxygen or moisture is magnified in catalytic systems.
Problem: I am attempting an enantioselective reaction, but the enantiomeric excess (ee) is much lower than reported.
Causality: Enantioselective catalysis is exquisitely sensitive to the precise steric and electronic environment around the metal center. If your this compound-derived chiral ligand has been partially hydrolyzed, you now have a mixture of ligands (the intended one and an achiral diphenylphosphinyl group) competing for coordination to the metal. This results in the formation of multiple, less selective catalytic species, eroding the overall enantioselectivity.
Solution:
-
Absolute Purity is Key: For enantioselective applications, ligand purity must be >99%. Use ³¹P NMR to confirm the absence of any detectable P(V) or other phosphorus-containing impurities.
-
Strictly Anhydrous Conditions: The P-Si bond is the weak point for hydrolysis. Ensure that all reaction components, including substrates and additives, are rigorously dried. The use of a glovebox for reaction setup is highly recommended.
-
Fresh is Best: Use phosphine from a recently opened bottle or purify it immediately before use. Avoid using material that has been stored for an extended period, even under inert gas, as slow degradation can still occur.
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol must be performed using standard Schlenk line or glovebox techniques due to the air and moisture sensitivity of the phosphine.[8]
Equipment:
-
Schlenk flask (distillation pot) with a magnetic stir bar
-
Short-path distillation head (e.g., Kugelrohr or short Vigreux column)
-
Schlenk flask (receiving flask)
-
High-vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone)
-
Heating mantle with a temperature controller
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus while hot from the oven and immediately place it under a high vacuum to remove adsorbed water. Allow it to cool under vacuum, then backfill with inert gas.
-
Charge the Flask: Under a positive flow of inert gas, transfer the crude this compound to the distillation pot.
-
Degassing: With gentle stirring, apply a vacuum to the system gradually to avoid bumping. It can be beneficial to heat the flask gently (40-50 °C) for 15-30 minutes to remove any residual volatile impurities like solvents.[9]
-
Distillation:
-
Cool the receiving flask with a cold water or ice bath.
-
Apply a high vacuum (typically <0.1 mbar).
-
Slowly heat the distillation pot using the heating mantle.
-
Collect the fraction boiling at 119-120 °C at 0.2 mmHg .[10] The pure product is a colorless liquid.
-
-
Storage: Once distillation is complete, backfill the apparatus with inert gas. The purified phosphine should be transferred to a sealed storage vessel (e.g., a Teflon-tapped ampule) under an inert atmosphere and stored in a refrigerator or freezer.
Protocol 2: Quality Control by ³¹P NMR Spectroscopy
Procedure:
-
In a glovebox or under a positive flow of inert gas, prepare a sample by adding ~20-50 µL of the this compound to an NMR tube.
-
Add ~0.6 mL of a dry, deuterated solvent (e.g., Benzene-d₆ or CDCl₃) via a gas-tight syringe.
-
Cap the NMR tube securely. For extra protection, the cap can be wrapped with Parafilm.
-
Acquire a proton-decoupled ³¹P NMR spectrum. Set the spectral window to cover a range from approximately -100 ppm to +100 ppm. Use an external standard of 85% H₃PO₄ (δ = 0 ppm) for referencing.
-
Integrate all observed peaks to quantify the level of impurities. For most catalytic applications, the purity should be >97%.
Caption: Inhibition of a catalytic cycle by a phosphine oxide impurity.
References
- Diverse Catalytic Applications of Phosphine Oxide-Based Metal Complexes.
- Phosphine Oxides in Catalysis: A Compar
- Phosphorus-Based C
- Coordination chemistry and catalysis with secondary phosphine oxides.RSC Publishing.
- Coordination chemistry and catalysis with secondary phosphine oxides | Request PDF.
- The Hydrolysis of Phosphinates and Phosphon
- Chapter 7. Analysis of Organophosphorus Chemicals.
- Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?PMC - NIH.
- Synthesis of Tris(trimethylsilyl)
- This compound and Dimethyl(trimethylsilyl)‐phosphine.
- A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts.
- Phosphorus Ligand Effects in Homogeneous Catalysis and Rational C
- CAS 17154-34-6 this compound.Alfa Chemistry.
- Tris(trimethylsilyl)phosphine.Wikipedia.
- Technical Support Center: Purification of Tris(trimethylsilyl)
Sources
- 1. Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Tris(trimethylsilyl)phosphine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Stabilizing Palladium Catalysts with Diphenyl(trimethylsilyl)phosphine
Welcome to the technical support center for the utilization of Diphenyl(trimethylsilyl)phosphine (dpp(tms)p) in palladium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your catalytic systems for enhanced stability and performance.
Introduction: The Role of this compound in Palladium Catalysis
This compound is a versatile monodentate phosphine ligand that has gained traction in palladium catalysis. Its unique electronic and steric properties, conferred by the electron-donating trimethylsilyl group and the phenyl substituents, offer a distinct advantage in stabilizing palladium complexes. This ligand is particularly effective in forming monoligated palladium(0) species, which are often the active catalysts in a variety of cross-coupling reactions.[1][2] The bulky nature of dpp(tms)p can facilitate reductive elimination and prevent the formation of inactive palladium clusters.[3][4] However, like any catalytic system, challenges can arise. This guide will address those potential issues head-on.
Troubleshooting Guide
This section is dedicated to identifying and resolving specific problems you may encounter during your experiments.
Problem 1: Low or No Catalytic Activity
Question: I have assembled my reaction with a palladium precursor and this compound, but I am observing little to no conversion of my starting materials. What are the likely causes and how can I fix this?
Answer:
Low or no catalytic activity is a common issue that can stem from several factors. Let's break down the potential culprits and their solutions.
Possible Causes & Solutions:
-
Inefficient Generation of the Active Pd(0) Species: Many palladium-catalyzed reactions require the in situ reduction of a Pd(II) precursor to the active Pd(0) catalyst.[5] If this reduction is incomplete or fails, the catalytic cycle will not initiate.
-
Solution: Ensure your reaction conditions are conducive to Pd(II) reduction. This can be influenced by the choice of solvent, base, and temperature. Some reactions benefit from the addition of a reducing agent, though often a solvent like an alcohol or an amine can facilitate this process.[5] It is crucial to control the pre-catalyst reduction to avoid unwanted side reactions like phosphine oxidation.[5]
-
-
Ligand Oxidation: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation, rendering them incapable of coordinating to the palladium center.[3]
-
Catalyst Inhibition by Substrates or Reagents: Certain functional groups on your substrates or impurities in your reagents can act as poisons to the palladium catalyst.
-
Solution: Purify all starting materials and reagents. If you suspect a particular functional group is problematic, consider a protecting group strategy. Excess reagents, such as cyanide in cyanation reactions, can also disrupt the catalytic cycle.[7]
-
-
Incorrect Ligand-to-Palladium Ratio: The ratio of this compound to the palladium precursor is critical. Too little ligand may not adequately stabilize the palladium, leading to decomposition. Conversely, too much ligand can lead to the formation of less reactive, coordinatively saturated palladium complexes.[6]
-
Solution: A common starting point is a 1:1 or 2:1 ligand-to-palladium ratio for generating monoligated species. However, the optimal ratio is reaction-dependent and should be screened.
-
Experimental Workflow for Optimizing Catalyst Activation:
Caption: Workflow for setting up a palladium-catalyzed reaction.
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
Question: My reaction mixture is turning black, and I see a precipitate forming. I suspect my palladium catalyst is decomposing. Why is this happening with this compound, and what can I do to prevent it?
Answer:
The formation of palladium black is a clear indication of catalyst decomposition, where the soluble palladium complexes aggregate into insoluble, inactive palladium metal. While this compound is designed to stabilize palladium, certain conditions can undermine its effectiveness.
Possible Causes & Solutions:
-
Insufficient Ligand Concentration: At elevated temperatures, phosphine ligands can dissociate from the palladium center. If the concentration of free ligand is too low, the "naked" palladium atoms can aggregate.
-
Solution: As mentioned previously, optimizing the ligand-to-palladium ratio is key. A slight excess of dpp(tms)p may be necessary to maintain a sufficient concentration of the free ligand in solution to prevent catalyst agglomeration.[6]
-
-
High Reaction Temperature: While necessary for many reactions, excessive heat can accelerate catalyst decomposition pathways.[8]
-
Solution: Determine the minimum temperature required for your reaction to proceed at a reasonable rate. Running the reaction at a lower temperature for a longer duration may preserve the catalyst's integrity.
-
-
Presence of Water or Protic Impurities: Moisture can facilitate decomposition pathways, particularly in combination with certain bases.[7]
-
Solution: Ensure all reagents and solvents are anhydrous. The use of a drying agent or molecular sieves may be beneficial.
-
Table 1: Troubleshooting Catalyst Decomposition
| Symptom | Potential Cause | Recommended Action |
| Black precipitate forms early in the reaction. | Insufficient ligand stabilization. | Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1). |
| Reaction starts well but then stalls, accompanied by precipitate formation. | Thermal decomposition over time. | Lower the reaction temperature and extend the reaction time. |
| Decomposition is observed when using a specific batch of solvent or base. | Presence of impurities (e.g., water). | Use freshly purified and dried solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium precursor to use with this compound?
A1: The choice of palladium precursor can influence the ease of generating the active catalyst. Common and effective precursors include Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(CH₃CN)₂.[5] Pd(II) precursors like Pd(OAc)₂ and PdCl₂(CH₃CN)₂ require an in situ reduction step, while Pd₂(dba)₃ is a Pd(0) source and generates the active catalyst through ligand exchange. The optimal precursor may vary depending on the specific reaction.
Q2: How should I handle and store this compound?
A2: this compound is an air- and moisture-sensitive liquid. It should be stored under an inert atmosphere (argon or nitrogen) in a cool, dry place. It is best handled using standard Schlenk line or glovebox techniques. The trimethylsilyl group can be susceptible to hydrolysis, so exposure to moisture should be strictly avoided.
Q3: Can I use this compound in aqueous media?
A3: Generally, phosphine ligands like dpp(tms)p are not ideal for use in aqueous media due to their limited water solubility and potential for hydrolysis of the P-Si bond. For aqueous-phase catalysis, specially designed water-soluble phosphine ligands are typically required.[9]
Q4: How does the trimethylsilyl group influence the catalytic activity?
A4: The trimethylsilyl group is electron-donating, which increases the electron density on the phosphorus atom. This, in turn, makes the phosphine a stronger σ-donor to the palladium center.[3] This enhanced electron donation can stabilize the palladium complex and facilitate key steps in the catalytic cycle, such as oxidative addition.[4][10]
Mechanism of Stabilization by dpp(tms)p:
Sources
- 1. Monoligated palladium species as catalysts in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. sciforum.net [sciforum.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing P-C Bond Cleavage Side Reactions
A Guide for Researchers in Catalysis and Drug Development
Welcome to the technical support center for organophosphorus chemistry. As Senior Application Scientists, we understand the critical role phosphine ligands and organophosphorus reagents play in modern synthetic chemistry. We also recognize that their degradation, particularly through P-C bond cleavage, can be a significant source of reaction failure, leading to low yields, catalyst deactivation, and complex product mixtures.[1]
This guide is designed to provide you, the researcher, with practical, mechanistically-grounded solutions to troubleshoot and minimize these unwanted side reactions. We move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of P-C bond cleavage.
Q1: What is P-C bond cleavage and why is it a problem in my reactions?
A1: P-C bond cleavage is the scission of the bond between a phosphorus atom and a carbon atom in your ligand or reagent. In the context of transition-metal catalysis, phosphines are intended to be ancillary or "spectator" ligands that modulate the metal center's reactivity.[1][2] However, under certain conditions, they can become reactive participants. This degradation pathway is problematic for several reasons:
-
Catalyst Deactivation: Cleavage of the P-C bond alters the structure of the ligand, which can deactivate the catalyst or change its selectivity, ultimately halting your desired reaction.[3]
-
Reduced Yields: As the active catalyst concentration decreases, the reaction rate slows or stops, leading to incomplete conversion and lower product yields.
-
Formation of Impurities: The fragments of the cleaved ligand can react further, sometimes even incorporating into your product, leading to complex and difficult-to-purify reaction mixtures.
Q2: What are the primary mechanisms of P-C bond cleavage in transition-metal catalyzed reactions?
A2: P-C bond cleavage is not a single process but can occur through several mechanisms, largely dependent on the metal, ligand structure, and reaction conditions. The most common pathways include:
-
Oxidative Addition: The metal center can insert directly into a P-C bond, a process analogous to the oxidative addition into other bonds (e.g., C-X). This is a common deactivation pathway for many phosphine-ligated metal complexes.[3] This process is often favored with electron-rich metals and sterically strained phosphines.
-
Reductive Elimination: A metal-phosphido complex and a metal-aryl/alkyl complex can undergo reductive elimination, forming a new P-C bond while cleaving another. This is sometimes referred to as the "R group shuffle".[2]
-
Nucleophilic/Electrophilic Attack: The P-C bond can be cleaved by external nucleophiles or electrophiles, particularly if the phosphorus atom is part of a phosphonium salt or a highly polarized bond. For instance, nucleophilic attack at the phosphorus center can displace a carbon group.[4]
-
β-Hydride Elimination: For phosphine ligands with alkyl chains containing β-hydrogens, elimination can occur, leading to a metal-hydride species and an alkene, effectively cleaving a P-C bond indirectly.
Below is a diagram illustrating the general oxidative addition pathway, a frequent culprit in catalyst degradation.
Caption: Oxidative addition mechanism for P-C bond cleavage at a metal center.
Q3: Are certain types of phosphine ligands more susceptible to P-C bond cleavage than others?
A3: Yes, the stability of the P-C bond is highly dependent on the ligand's electronic and steric properties.[3]
-
Aryl vs. Alkyl Phosphines: P-C(aryl) bonds are often more susceptible to cleavage than P-C(alkyl) bonds in many catalytic systems, particularly via oxidative addition.[5][6] However, the specific outcome can be influenced by the reaction conditions and the metal used.[7][8]
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of the substituents on phosphorus plays a crucial role. Electron-donating groups (like alkyls) increase the electron density on the phosphorus atom, making it a stronger sigma-donor. Electron-withdrawing groups (like fluorines or -CF₃) decrease the electron density, making the ligand a better pi-acceptor.[3] This electronic tuning can influence the strength and reactivity of both the M-P and P-C bonds.
-
Steric Bulk: Steric hindrance around the phosphorus atom, often quantified by the Tolman cone angle, is a critical factor.[3] Very bulky ligands can promote ligand dissociation, which may open a coordination site for catalysis but can also sometimes lead to instability. Conversely, excessive steric strain within the ligand itself can weaken P-C bonds. Computational studies have shown that less bulky diphosphine ligands can increase the energy barrier for P-C bond cleavage, thus stabilizing the complex.[1]
Part 2: Troubleshooting Guide
This section provides actionable advice for specific experimental problems.
Q4: My cross-coupling reaction is stalling, and ³¹P NMR shows multiple new signals. How do I confirm P-C bond cleavage is the cause?
A4: The appearance of multiple new signals in the ³¹P NMR spectrum is a strong indicator of ligand degradation. Here’s a systematic approach to diagnose the issue:
-
Run a Control Experiment: Heat your catalyst and ligand in the reaction solvent without the substrates. If you still observe the formation of new phosphorus species, it points towards inherent thermal instability of the ligand under your conditions, possibly involving P-C cleavage.
-
Spike with Standards: If you suspect the formation of common degradation products like phosphine oxides (R₃P=O) or phosphonium salts, spike your NMR sample with authentic, commercially available samples of these compounds. Co-injection in HPLC or GC can also be used for confirmation.
-
Analyze the Byproducts: The chemical shifts of the new signals can be diagnostic. Phosphine oxides typically appear downfield from the parent phosphine. The formation of a diarylphosphide (Ar₂P⁻) or a secondary phosphine (Ar₂PH) followed by oxidation can also be monitored.[5]
-
Mass Spectrometry: Use ESI-MS or GC-MS to analyze your crude reaction mixture. Look for masses corresponding to fragments of your ligand or unexpected phosphorus-containing adducts with your solvent or substrate.
The following workflow can guide your troubleshooting process.
Caption: Troubleshooting flowchart for suspected P-C bond cleavage.
Q5: I've confirmed P-C bond cleavage is occurring. What are the first steps I should take to minimize it?
A5: Once confirmed, you can systematically modify your reaction conditions to suppress the degradation pathway.
-
Lower the Reaction Temperature: Many cleavage pathways, especially oxidative addition, have a significant activation energy barrier. Reducing the temperature is often the simplest and most effective first step. Microwave-assisted synthesis can sometimes reduce reaction times, minimizing thermal degradation.[9]
-
Change the Solvent: The solvent can influence the stability of intermediates. A less polar solvent might disfavor the formation of charged intermediates involved in some cleavage mechanisms.
-
Reduce Reaction Time: If your reaction reaches completion quickly, extended heating is unnecessary and only provides more opportunity for catalyst degradation. Monitor your reaction by TLC or GC/LC to determine the optimal time.
Q6: If changing reaction conditions isn't enough, how should I approach selecting a more stable ligand?
A6: A rational ligand exchange is your next most powerful tool. The goal is to select a ligand that retains the desired electronic and steric properties for catalysis while being more robust.
-
Switch to Alkylphosphines: If you are using a triarylphosphine (e.g., PPh₃), consider switching to a trialkylphosphine, especially one with bulky groups like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃). The P-C(sp³) bond is generally stronger and less prone to oxidative addition than the P-C(sp²) bond.
-
Use Chelating Diphosphines: Bidentate phosphine ligands (diphosphines) often form more stable metal complexes due to the chelate effect.[2] The geometry and bite angle of the diphosphine are critical; ligands with a small bite angle can enhance stability and increase the barrier to P-C cleavage.[1][10]
-
Modify Electronic Properties: If you hypothesize that an electron-rich metal center is promoting oxidative addition into the P-C bond, switch to a ligand with more electron-withdrawing substituents. This can lower the energy of the metal's d-orbitals, making oxidative addition less favorable.[3]
The following table summarizes key properties of common phosphine ligands that can guide your selection.
| Ligand | Type | Tolman Cone Angle (°) | Electronic Parameter (νCO, cm⁻¹) | General Stability Notes |
| PPh₃ | Aryl | 145 | 2068.9 | Prone to P-C(aryl) cleavage at high temps.[8] |
| P(t-Bu)₃ | Alkyl | 182 | 2056.1 | Very bulky, electron-rich. Generally robust.[3] |
| PCy₃ | Alkyl | 170 | 2056.4 | Bulky, electron-rich. More stable than PPh₃.[3] |
| dppe | Diphosphine | 125 | - | Forms stable 5-membered chelate rings. |
| Xantphos | Diphosphine | 155 (depends on metal) | - | Wide bite angle ligand, offers unique reactivity and stability. |
Part 3: Experimental Protocols
Protocol 1: ³¹P NMR Monitoring of Ligand Stability
This protocol provides a step-by-step method for monitoring the integrity of a phosphine ligand during a catalytic reaction.
Objective: To quantify the consumption of the starting phosphine ligand and the formation of phosphorus-containing byproducts over time.
Materials:
-
Reaction vessel (e.g., Schlenk tube)
-
NMR tubes
-
Deuterated solvent (e.g., C₆D₆, Toluene-d₈) compatible with your reaction
-
Internal standard (e.g., triphenyl phosphate, concentration known)
-
Syringes and needles for anaerobic sampling
Procedure:
-
Setup: Assemble your catalytic reaction under an inert atmosphere as you normally would. Include a known amount of an inert phosphorus-containing internal standard in the initial reaction mixture.
-
Time Zero (t=0) Sample: Before starting the reaction (e.g., before heating), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture and transfer it to an NMR tube. Dilute with deuterated solvent if necessary.
-
Acquire t=0 Spectrum: Immediately acquire a quantitative ³¹P NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of your phosphorus species) for accurate integration.
-
Run Reaction: Begin the reaction (e.g., start heating).
-
Time-Course Sampling: At regular intervals (e.g., 1h, 4h, 8h, 24h), carefully withdraw aliquots from the reaction mixture and prepare NMR samples as in step 2.
-
Data Analysis: For each time point, integrate the signal for your starting phosphine ligand and any new signals that appear, relative to the constant integral of your internal standard.
-
Interpretation: A decrease in the integral of your starting ligand signal, not accounted for by simple reaction progression (if the ligand is consumed), coupled with the growth of new signals, indicates ligand degradation. Plot the relative concentrations over time to visualize the kinetics of the degradation.
References
- Controlling P–C/C–H Bond Cleavage in Nickel Bis(diphosphine) Complexes. Inorganic Chemistry. [Link]
- Phosphines - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- Mechanism of Phosphorus−Carbon Bond Cleavage by Lithium in Tertiary Phosphines.
- Mechanism of phosphorus-carbon bond cleavage by lithium in tertiary phosphines. An optimized synthesis of 1,2-Bis(phenylphosphino)ethane. PubMed. [Link]
- Metal-Catalyzed P-C Bond Formation via P-H Oxidative Addition: Fundamentals and Recent Advances. PubMed. [Link]
- Organometallic HyperTextBook: Phosphine Complexes.
- Catalytic Cleavage of Unactivated C(aryl)–P Bonds by Chromium. Organic Letters. [Link]
- P-Chiral Organophosphorus Compounds: Synthesis, Mechanism, and Applic
- Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University ORCA. [Link]
- Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applic
- (a) Aryl C−P Bond Cleavage by Transition‐metal Catalysis; (b) Previous...
- Synthetic Applications of Transition-Metal-Catalyzed C-P Bond Cleavage.
- Ready Approach to Organophosphines from ArCl via Selective Cleavage of C–P Bonds by Sodium.
- Controlling P-C/C-H Bond Cleavage in Nickel Bis(diphosphine)
- P bond cleavage: Experimental and computational studies of the Michael addition/aryl migr
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organometallic HyperTextBook: Phosphine Complexes [ilpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of phosphorus-carbon bond cleavage by lithium in tertiary phosphines. An optimized synthesis of 1,2-Bis(phenylphosphino)ethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Controlling P-C/C-H Bond Cleavage in Nickel Bis(diphosphine) Complexes: Reactivity Scope, Mechanism, and Computations. | Journal Article | PNNL [pnnl.gov]
Validation & Comparative
The Ligand's Role: A Comparative Analysis of Diphenyl(trimethylsilyl)phosphine and Triphenylphosphine in Catalysis
An In-Depth Comparative Guide for Catalysis Professionals
In the intricate world of transition metal catalysis, the choice of ligand is a critical determinant of a reaction's success. Ligands are not mere spectators; they are active participants that modulate the steric and electronic environment of the metal center, thereby dictating the catalyst's activity, selectivity, and stability. For decades, triphenylphosphine (PPh₃) has been a cornerstone ligand in catalysis—a reliable, well-understood, and versatile tool for a multitude of transformations, particularly in palladium-catalyzed cross-coupling reactions.[1][2]
However, the drive for greater efficiency, broader substrate scope, and milder reaction conditions has spurred the development of specialized ligands. Among these, Diphenyl(trimethylsilyl)phosphine (Ph₂P(TMS)) has emerged as a compelling alternative. By replacing one of triphenylphosphine's phenyl groups with a trimethylsilyl (TMS) moiety, Ph₂P(TMS) offers a distinct combination of steric bulk and electronic properties.[3]
This guide provides a detailed comparison of these two phosphine ligands, moving beyond surface-level descriptions to explore the fundamental differences in their structure and how these translate into tangible performance advantages in catalysis. We will delve into their physicochemical properties, analyze their impact on the catalytic cycle, and provide practical guidance for their application, empowering researchers to make informed decisions in the design and optimization of catalytic systems.
Section 1: A Tale of Two Structures: Physicochemical Properties
At first glance, the structural difference between Ph₂P(TMS) and PPh₃ is subtle, yet it has profound implications for their behavior as ligands. The introduction of the silicon atom and its associated methyl groups fundamentally alters the ligand's size and electron-donating capacity.
| Property | This compound (Ph₂P(TMS)) | Triphenylphosphine (PPh₃) |
| CAS Number | 17154-34-6[4] | 603-35-0[5] |
| Molecular Formula | C₁₅H₁₉PSi[3] | C₁₈H₁₅P[2] |
| Molecular Weight | 258.37 g/mol [3] | 262.29 g/mol |
| Appearance | Colorless to light yellow liquid[3] | Colorless to white crystalline solid[1][2] |
| Boiling Point | 119-120 °C at 0.2 mmHg[3] | 377 °C |
| Density | 1.009 g/mL at 25 °C[3] | 1.1 g/cm³ |
| Key Structural Feature | Contains a P-Si bond with a bulky, electron-donating Si(CH₃)₃ group.[3] | Pyramidal structure with three phenyl groups attached to phosphorus.[2] |
Electronic Effects: The Power of Silicon
The trimethylsilyl group is a stronger σ-donor compared to a phenyl group. This enhanced electron-donating ability increases the electron density on the phosphorus atom in Ph₂P(TMS).[6] In the context of a metal complex, this makes Ph₂P(TMS) a more electron-rich ligand than PPh₃.[7] This property is crucial as it can significantly influence the rates of key steps in a catalytic cycle, particularly the oxidative addition of substrates to the metal center.[7][8]
Steric Hindrance: Crafting the Catalytic Pocket
The steric profile of a ligand, often quantified by the Tolman cone angle, dictates the accessibility of the metal center. Triphenylphosphine has a well-established cone angle of 145°.[2][9] While a precise value for Ph₂P(TMS) is not as commonly cited, the bulky nature of the trimethylsilyl group results in a significantly larger steric footprint. This increased bulk can promote the dissociation of a ligand to generate a more reactive, low-coordinate metal species and can accelerate the final, product-releasing step of the catalytic cycle—reductive elimination.[7]
Section 2: Impact on the Catalytic Cycle: A Mechanistic Comparison
The true measure of a ligand's utility is its performance. In palladium-catalyzed cross-coupling reactions—such as the Suzuki, Heck, and Sonogashira couplings—the ligand's properties directly influence the efficiency of each step in the catalytic cycle.[10][11][12]
Caption: Palladium cross-coupling cycle highlighting key steps influenced by ligand choice.
-
Precatalyst Activation: Many palladium catalysts, like Pd(PPh₃)₄, are 18-electron precatalysts that must first dissociate ligands to form a coordinatively unsaturated, active 14- or 16-electron species (e.g., PdL₂).[11][13] The greater bulk of Ph₂P(TMS) can facilitate this initial dissociation, potentially leading to a higher concentration of the active catalyst at any given time.
-
Oxidative Addition: This is often the rate-limiting step, especially with challenging substrates like aryl chlorides. The higher electron density on the palladium center, induced by the electron-donating Ph₂P(TMS) ligand, enhances the metal's nucleophilicity. This makes the metal more reactive towards the electrophilic substrate (e.g., an aryl halide), thereby accelerating the oxidative addition step.[7][8] This is a significant advantage for Ph₂P(TMS) over the less electron-rich PPh₃.
-
Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. Sterically bulky ligands like Ph₂P(TMS) can promote reductive elimination by creating a crowded coordination sphere that destabilizes the Pd(II) intermediate, thus accelerating product formation and increasing the overall turnover frequency.[7]
Section 3: Performance in Practice: A Data-Driven View
Table 2: Expected Performance Comparison in Suzuki-Miyaura Coupling
| Parameter | Catalyst System with PPh₃ | Catalyst System with Ph₂P(TMS) | Rationale |
| Substrate Scope | Good for aryl iodides and bromides. Less effective for aryl chlorides. | Excellent for aryl iodides, bromides, and more challenging, less reactive aryl chlorides. | Enhanced electron density from Ph₂P(TMS) promotes oxidative addition of less reactive substrates.[7][8] |
| Catalyst Loading | Typically 1-5 mol%. | Often effective at lower loadings (<1 mol%). | Higher catalytic activity allows for more efficient use of the precious metal. |
| Reaction Temperature | Often requires elevated temperatures (80-110 °C). | Can facilitate reactions at lower temperatures, including room temperature for activated substrates. | Faster rates of oxidative addition and reductive elimination lower the overall activation energy barrier. |
| Reaction Times | Can be several hours to overnight. | Generally shorter reaction times. | Higher turnover frequency leads to faster conversion to the product. |
Section 4: Experimental Workflow and Practical Considerations
The choice between these ligands also has practical implications for experimental setup, execution, and purification.
Handling and Stability
-
Triphenylphosphine (PPh₃): A white, crystalline solid that is relatively stable in air, making it easy to handle and weigh on the benchtop for short periods.[2] However, it can slowly oxidize in air to form triphenylphosphine oxide (OPPh₃), especially in solution.[2]
-
This compound (Ph₂P(TMS)): A liquid that is more sensitive to air and moisture due to the reactive P-Si bond.[3] It should be handled under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques to prevent degradation.
Purification Advantage: The Byproduct Problem
A significant, often overlooked, practical advantage of using silylphosphines relates to post-reaction purification.
-
The oxidation of PPh₃ during a reaction produces triphenylphosphine oxide (OPPh₃) . This byproduct is a high-boiling, crystalline solid that is notoriously difficult to remove from many organic products via standard chromatography or crystallization due to its similar polarity to many target molecules.
-
The corresponding byproduct from Ph₂P(TMS) is this compound oxide. The P-Si bond in this and any unreacted ligand can be readily cleaved under aqueous workup conditions (mild acid or base) to form more polar, water-soluble silanols and diphenylphosphine oxide, which can often be removed more easily via extraction. This can significantly simplify the purification process, saving time and resources.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general workflow. Specific quantities, temperatures, and times must be optimized for each unique substrate combination.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (typically in a 1:2 to 1:4 Pd:ligand ratio), the aryl halide, and the boronic acid to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Inerting: Seal the vessel, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with inert gas three times to ensure the removal of all oxygen.
-
Reagent Addition: Using syringes, add the degassed solvent(s) (e.g., toluene, dioxane, THF/water mixtures) followed by the degassed aqueous base solution (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Reaction: Immerse the reaction vessel in a preheated oil bath and stir vigorously for the required time.
-
Monitoring: Periodically take aliquots (via syringe) to monitor the consumption of starting materials and the formation of the product.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the desired product.
Conclusion: Making the Right Choice
The selection between this compound and the classic Triphenylphosphine is a strategic decision based on the specific demands of the chemical transformation.
-
Triphenylphosphine (PPh₃) remains an invaluable, cost-effective, and easy-to-handle ligand for a wide range of standard catalytic processes. Its well-documented performance makes it an excellent starting point for reaction development and a reliable workhorse for less demanding substrates.[1][15]
-
This compound (Ph₂P(TMS)) represents a significant performance upgrade. Its unique combination of enhanced electron-donating character and increased steric bulk makes it a superior choice for challenging applications.[3] It excels in reactions involving unreactive substrates (like aryl chlorides), enables lower catalyst loadings, and often facilitates reactions under milder conditions. The potential for simplified byproduct removal further enhances its appeal for streamlined synthesis and process development.
For researchers, scientists, and drug development professionals, understanding the nuanced differences between these ligands is key to unlocking new catalytic potential. While PPh₃ built the foundation, advanced ligands like Ph₂P(TMS) are paving the way for more efficient, robust, and sophisticated chemical synthesis.
References
- Vertex AI Search. (2023).
- ProChem, Inc.
- Wikipedia. (2024). Triphenylphosphine.
- ResearchGate. (2021).
- ChemicalBook. (2023). Tetrakis(triphenylphosphine)
- Ascensus Specialties. The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0).
- Wikipedia. (2024). Tetrakis(triphenylphosphine)palladium(0).
- LookChem. (2024). Cas 17154-34-6, this compound.
- Ascensus Specialties. Mastering Cross-Coupling: The Essential Role of Tetrakis(triphenylphosphine)palladium(0).
- ResearchGate. (2004). Bis(triphenylphosphine)palladium(II)succinimide as a Precatalyst for Suzuki Cross-Coupling — Subtle Effects Exerted by the Succinimide Ligand.
- Royal Society of Chemistry. (2020). Tertiary phosphines: preparation and reactivity | Organophosphorus Chemistry: Volume 49.
- American Chemical Society. (1996). Synthesis of Alkylsilylphosphines.
- ResearchGate. (2011). This compound and Dimethyl(trimethylsilyl)‐phosphine.
- American Chemical Society. (2013).
- Sigma-Aldrich. This compound technical grade 17154-34-6.
- RWTH Publications. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?.
- PubMed. (2009). Organophosphine syntheses via activation of the phosphorus-silicon bond of silylphosphines.
- ResearchGate. (2016). New Synthesis of Trimethylsilyl Diphenylphosphinite.
- National Institutes of Health. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?.
- Benchchem. (2025). A Comparative Analysis of Steric Effects: Trimethylphosphine vs. Triphenylphosphine.
- ResearchGate. (2019). Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II)
- Ivy Fine Chemicals. This compound [CAS: 17154-34-6].
- Benchchem. (2025). Trimethylphosphine vs.
- National Institutes of Health. (2023).
- The University of Manchester. (2011). Measuring the electronic and steric effect of some phosphine ligands.
- Tokyo Chemical Industry.
- SciSpace. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- PubMed. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.
Sources
- 1. Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity_Chemicalbook [chemicalbook.com]
- 2. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 3. Cas 17154-34-6,this compound | lookchem [lookchem.com]
- 4. ivychem.com [ivychem.com]
- 5. Triphenylphosphine - High Purity Ligand for Catalysis [prochemonline.com]
- 6. Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tetrakis(triphenylphosphine)palladium: Application, toxicity, Preparation_Chemicalbook [chemicalbook.com]
- 11. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. Ascensus [ascensusspecialties.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Unveiling the-Edge: A Comparative Guide to Diphenyl(trimethylsilyl)phosphine in Catalysis
For researchers, scientists, and drug development professionals, the judicious selection of a phosphine ligand is a critical determinant in the success of transition metal-catalyzed reactions. This guide provides an in-depth, objective comparison of Diphenyl(trimethylsilyl)phosphine (DPPSiMe₃) with other commonly employed phosphine ligands, supported by experimental insights and data to inform rational catalyst design and optimization.
The diverse world of phosphine ligands offers a powerful toolkit for chemists to fine-tune the electronic and steric properties of metal catalysts, thereby controlling their activity, selectivity, and stability.[1][2] Among the myriad of available options, this compound has emerged as a ligand with unique characteristics that can offer significant advantages in a variety of catalytic transformations.
The Unique Profile of this compound
This compound is a tertiary phosphine that incorporates both aryl and silyl substituents on the phosphorus atom. This distinct structural feature imparts a unique combination of electronic and steric properties that differentiate it from more conventional triaryl- or trialkylphosphines.
The trimethylsilyl group (-Si(CH₃)₃) is a bulky yet electronically versatile substituent. Its silicon atom can engage in σ-donation to the phosphorus, influencing the ligand's overall electron-donating ability. The P-Si bond is also known to be labile under certain conditions, a characteristic that can be exploited in specific synthetic applications.[3]
Comparative Analysis: DPPSiMe₃ vs. Common Phosphine Ligands
To understand the advantages of DPPSiMe₃, it is essential to compare its performance and properties against other widely used phosphine ligands. The selection of an appropriate ligand is highly dependent on the specific reaction, substrates, and desired outcome.[1]
Steric and Electronic Parameters
The efficacy of a phosphine ligand is fundamentally governed by its steric bulk and electronic nature.[4][5] These properties are often quantified by parameters such as the Tolman cone angle (θ) for sterics and the Tolman electronic parameter (TEP) or computational methods like the minimum electrostatic potential (Vmin) for electronics.[6][7]
| Ligand | Tolman Cone Angle (θ) | Electronic Character | Key Features |
| This compound (DPPSiMe₃) | Moderately Bulky | σ-donating | Unique reactivity due to P-Si bond, moderate bulk |
| Triphenylphosphine (PPh₃) | 145° | Moderately σ-donating, π-accepting | Ubiquitous, air-stable, moderate activity |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 182° | Strongly σ-donating | Very bulky, highly electron-rich, promotes oxidative addition |
| Tricyclohexylphosphine (PCy₃) | 170° | Strongly σ-donating | Bulky, electron-rich, good for challenging substrates |
| Buchwald Ligands (e.g., XPhos) | Very Bulky | Strongly σ-donating | Highly active for a broad range of cross-couplings |
The trimethylsilyl group in DPPSiMe₃ provides a moderate level of steric hindrance, which can be advantageous in preventing the formation of inactive catalyst species while still allowing for substrate coordination. Electronically, the silyl group's influence can modulate the electron density at the metal center, impacting key steps in the catalytic cycle like oxidative addition and reductive elimination.[5][8]
Advantages in Catalytic Applications
The unique properties of this compound translate into tangible benefits in several important catalytic reactions. It is a versatile ligand suitable for a range of cross-coupling reactions including Suzuki-Miyaura, Heck, Stille, Sonogashira, Negishi, and Buchwald-Hartwig aminations.[9]
Enhanced Reactivity and Selectivity in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount for achieving high yields and selectivities.[10] While highly bulky and electron-rich ligands like those developed by Buchwald and Hartwig have proven to be exceptionally effective, DPPSiMe₃ can offer a valuable alternative, particularly in cases where fine-tuning of the catalyst's steric and electronic properties is required.[11] The moderate bulk of DPPSiMe₃ can favor the formation of monoligated palladium species, which are often the active catalytic species in many cross-coupling cycles.[11]
In Situ Generation of Phosphide Anions
A significant advantage of silylphosphines like DPPSiMe₃ is the ability to generate phosphide anions in situ through cleavage of the P-Si bond.[3] This can be achieved using fluoride sources or other nucleophiles. The resulting phosphide can then act as a potent nucleophile for the synthesis of other functionalized phosphines or participate directly in catalytic cycles. This feature opens up synthetic pathways that are not readily accessible with traditional phosphine ligands.
Experimental Workflow: A Case Study in Suzuki-Miyaura Coupling
To illustrate the practical application and potential advantages of DPPSiMe₃, a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is intended as a starting point, and optimization of reaction conditions is crucial for specific substrates.
Diagram: Generalized Suzuki-Miyaura Coupling Workflow
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (DPPSiMe₃)
-
Aryl halide
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous toluene or other appropriate solvent
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%) in a small amount of anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes.
-
Reaction Setup: To a separate oven-dried flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (2.0-3.0 mmol).
-
Solvent Addition: Add the anhydrous solvent to the flask containing the substrates and base.
-
Catalyst Addition: Add the pre-formed catalyst solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Inert Atmosphere: Phosphine ligands, especially silylphosphines, can be sensitive to air and moisture.[12] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent ligand oxidation and catalyst deactivation.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to side reactions, such as the decomposition of the boronic acid. Using anhydrous solvents is essential for optimal results.
-
Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction outcome.
Logical Relationships in Phosphine Ligand Selection
The decision-making process for selecting the optimal phosphine ligand involves considering the interplay between steric and electronic effects and the specific demands of the catalytic transformation.
Diagram: Phosphine Ligand Selection Logic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organophosphine syntheses via activation of the phosphorus-silicon bond of silylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 9. This compound | 17154-34-6 [amp.chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Navigating the Landscape of Diphenylphosphino Group Transfer: A Guide to Alternatives for Diphenyl(trimethylsilyl)phosphine
For researchers, scientists, and drug development professionals, the introduction of the diphenylphosphino (PPh₂) group is a cornerstone of ligand synthesis and catalyst development. While diphenyl(trimethylsilyl)phosphine (Ph₂PSiMe₃) has long been a reliable reagent for this transformation, its moisture sensitivity and the formation of siloxane byproducts can present challenges. This guide provides an in-depth technical comparison of alternative reagents for PPh₂ transfer, offering experimental data and insights to inform your selection of the optimal reagent for your specific synthetic needs.
The Incumbent: Understanding this compound
This compound is a versatile reagent for the nucleophilic transfer of the PPh₂ group. Its reactivity stems from the polarized P-Si bond, which readily cleaves upon reaction with electrophiles. A significant advantage is the formation of the volatile and relatively inert trimethylsilyl byproduct (e.g., Me₃SiCl, (Me₃Si)₂O), which can simplify purification.
However, its high reactivity also leads to extreme sensitivity to moisture and atmospheric oxygen, necessitating stringent anhydrous and inert atmosphere techniques. The generation of siloxane byproducts can sometimes complicate product isolation, particularly on a large scale.
Key Alternatives for PPh₂ Transfer: A Comparative Analysis
This section details the most common and effective alternatives to Ph₂PSiMe₃: chlorodiphenylphosphine (Ph₂PCl), diphenylphosphine oxide (Ph₂P(O)H), and diphenylphosphine (Ph₂PH). We will explore their reactivity, handling characteristics, and provide experimental data for their application in PPh₂ transfer reactions.
Chlorodiphenylphosphine (Ph₂PCl): The Electrophilic Workhorse
Chlorodiphenylphosphine is a colorless, oily liquid that acts as an electrophilic source of the PPh₂ group.[1] It readily reacts with a wide range of nucleophiles, making it a versatile reagent in organic synthesis.[1][2]
Reactivity and Mechanistic Considerations: Ph₂PCl reacts with organometallic reagents (e.g., Grignard or organolithium reagents) and other nucleophiles to form a P-C or P-heteroatom bond. The driving force is the formation of a stable salt byproduct (e.g., LiCl, MgCl₂).
Handling and Stability: While less sensitive to moisture than Ph₂PSiMe₃, Ph₂PCl is still reactive and should be handled under an inert atmosphere. It can hydrolyze to form diphenylphosphine oxide.[1]
Experimental Snapshot: Synthesis of a Tertiary Phosphine
A common application is the reaction with a Grignard reagent to form a triarylphosphine:
-
Reaction: Ar-MgBr + Cl-PPh₂ → Ar-PPh₂ + MgBrCl
-
Conditions: Typically carried out in an ethereal solvent like THF or diethyl ether at temperatures ranging from 0 °C to room temperature.
-
Yields: Generally high, often exceeding 80-90%, depending on the substrate.
Diphenylphosphine Oxide (Ph₂P(O)H): The Air-Stable Precursor
Diphenylphosphine oxide is a white, crystalline solid that is remarkably stable in air, making it a convenient and easy-to-handle precursor for the PPh₂ group.[3] It is an important intermediate in the synthesis of various pesticides and chiral phosphine ligands.[4]
Reactivity and Mechanistic Considerations: The P-H bond in Ph₂P(O)H is reactive and can undergo various transformations. For PPh₂ transfer, it typically requires a two-step process: 1) reaction to form a P-C or P-heteroatom bond, resulting in a phosphine oxide, and 2) reduction of the phosphine oxide to the corresponding phosphine.
Handling and Stability: Its air stability is a significant advantage over other PPh₂ sources.
Experimental Snapshot: Synthesis of an Aryldiphenylphosphine Oxide
Ph₂P(O)H can be coupled with aryl halides in the presence of a catalyst.[5]
-
Reaction: Ar-X + HP(O)Ph₂ --(Catalyst)--> Ar-P(O)Ph₂ + HX
-
Conditions: Palladium or nickel catalysts are commonly used, often with a base in a high-boiling solvent like toluene or DMF at elevated temperatures (e.g., 110 °C).[2]
-
Yields: Good to excellent yields (up to 92%) have been reported for a variety of substrates.[2]
The resulting phosphine oxide can then be reduced to the desired phosphine using various reducing agents, such as silanes (e.g., HSiCl₃, PhSiH₃) or boranes.
Diphenylphosphine (Ph₂PH): The Direct Nucleophile
Diphenylphosphine is a colorless liquid with a pungent odor that serves as a direct nucleophilic source of the PPh₂ group.[6] It is a common intermediate in the synthesis of phosphine ligands, Wittig-Horner reagents, and phosphonium salts.[6][7]
Reactivity and Mechanistic Considerations: The P-H bond can be readily deprotonated with a strong base (e.g., n-BuLi, NaH) to generate the highly nucleophilic diphenylphosphide anion (PPh₂⁻). This anion can then react with a wide range of electrophiles.
Handling and Stability: Diphenylphosphine is highly air-sensitive and readily oxidizes, necessitating strict inert atmosphere techniques.[6] Its borane adduct (Ph₂PH·BH₃) is a more stable alternative that can be used to mitigate this issue.
Experimental Snapshot: Synthesis of a Bidentate Phosphine Ligand
A typical procedure involves the deprotonation of Ph₂PH followed by reaction with a dihaloalkane.
-
Reaction:
-
Ph₂PH + n-BuLi → Ph₂PLi + BuH
-
2 Ph₂PLi + X-R-X → Ph₂P-R-PPh₂ + 2 LiX
-
-
Conditions: The deprotonation is usually performed at low temperatures (e.g., -78 °C) in an anhydrous solvent like THF. The subsequent alkylation is then carried out, often with warming to room temperature.
-
Yields: This method is highly effective for the synthesis of many common bidentate phosphine ligands, with yields often in the 70-90% range.
Comparative Overview of PPh₂ Transfer Reagents
To facilitate reagent selection, the following table summarizes the key characteristics of this compound and its alternatives.
| Reagent | Formula | Form | Key Advantage | Key Disadvantage | Typical Reaction Type |
| This compound | Ph₂PSiMe₃ | Liquid | Volatile byproduct | Extreme moisture sensitivity | Nucleophilic PPh₂ transfer |
| Chlorodiphenylphosphine | Ph₂PCl | Liquid | Versatile electrophile | Moisture sensitive, corrosive | Reaction with nucleophiles |
| Diphenylphosphine Oxide | Ph₂P(O)H | Solid | Air-stable, easy to handle | Requires a two-step (oxidation-reduction) process | Catalytic C-P coupling, then reduction |
| Diphenylphosphine | Ph₂PH | Liquid | Direct nucleophilic source | Highly air-sensitive | Deprotonation followed by nucleophilic attack |
Experimental Protocols
Synthesis of 1,2-Bis(diphenylphosphino)ethane (dppe) using Diphenylphosphine
This protocol details the synthesis of a widely used bidentate phosphine ligand, dppe, from diphenylphosphine.
Workflow Diagram:
Sources
- 1. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Straightforward Synthesis of Bifunctional Phosphorus Phenols via Phosphination of In Situ Generated o-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Report: Investigation of a Straightforward and Highly Customizable Synthetic Route to Triply Bidentate Phosphine Ligands (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 5. Phosphine oxide synthesis by substitution or addition [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to In-Situ Reaction Monitoring: The Power of ³¹P NMR for Reactions with Diphenyl(trimethylsilyl)phosphine
For researchers, scientists, and drug development professionals navigating the intricacies of organophosphorus chemistry, the ability to monitor reactions in real-time is paramount. Diphenyl(trimethylsilyl)phosphine [Ph₂P(SiMe₃)] has emerged as a versatile and valuable reagent, acting as a synthetic equivalent of the diphenylphosphide anion. Its utility in forming P-C and P-heteroatom bonds is widely recognized; however, the progression of these reactions can be complex, involving transient intermediates. This guide provides an in-depth technical comparison of in-situ reaction monitoring techniques, with a primary focus on the exceptional capabilities of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy for reactions involving this compound.
The Unique Advantages of ³¹P NMR in Organophosphorus Chemistry
At the heart of our analysis lies the phosphorus-31 nucleus, an ideal handle for spectroscopic observation. With a natural abundance of 100% and a spin of ½, the ³¹P nucleus provides strong, sharp NMR signals, making it a highly sensitive probe of the chemical environment around the phosphorus atom.[1][2] This intrinsic property of phosphorus offers a significant advantage over other nuclei like ¹³C, which has a low natural abundance.
When monitoring reactions with this compound, ³¹P NMR spectroscopy offers several distinct advantages over other in-situ techniques:
-
Direct Observation of the Key Atom: Unlike infrared (IR) or Raman spectroscopy, which monitor functional groups, ³¹P NMR directly observes the phosphorus atom at the core of the transformation. This allows for unambiguous tracking of the starting material, intermediates, and products, each with a unique and characteristic chemical shift.
-
High Sensitivity and Resolution: The wide chemical shift range of ³¹P NMR (typically spanning over 400 ppm) minimizes signal overlap, even in complex reaction mixtures.[1] This high resolution enables the clear differentiation and quantification of various phosphorus-containing species.
-
Structural Information from Couplings: The coupling of the ³¹P nucleus to other NMR-active nuclei (e.g., ¹H, ¹³C, ²⁹Si) can provide invaluable structural information about the intermediates and products formed during the reaction.
-
Non-invasive and Non-destructive: NMR is a non-destructive technique, allowing the reaction to proceed unperturbed while being monitored. This is a significant advantage over techniques that require sample extraction and quenching, which can alter the course of the reaction.
This compound on the ³¹P NMR Spectrum
The ³¹P NMR chemical shift of this compound (Ph₂P(SiMe₃)) is a crucial parameter for any reaction monitoring study. While a definitive, universally cited value can vary slightly based on solvent and referencing, it is expected to resonate in the upfield region characteristic of trivalent phosphines. For comparison, the closely related diphenylphosphine (Ph₂PH) has a reported chemical shift of approximately -41 ppm. The substitution of the proton with a trimethylsilyl group will influence the electronic environment of the phosphorus atom and thus its chemical shift.
Upon reaction, the coordination number and electronic environment of the phosphorus atom change, leading to significant shifts in the ³¹P NMR spectrum. For instance:
-
Oxidation: If the phosphine is oxidized to a phosphine oxide (Ph₂P(O)R), the chemical shift will move significantly downfield, typically into the range of +20 to +40 ppm.[3]
-
Phosphonium Salt Formation: Reaction with an electrophile to form a phosphonium salt ([Ph₂PR₂]⁺X⁻) will also result in a downfield shift, often in the range of +20 to +30 ppm.[4]
-
Coordination to a Metal Center: Coordination of the phosphine to a transition metal will also induce a downfield shift, the magnitude of which depends on the metal and the nature of the other ligands.
This large variation in chemical shifts provides a clear and easily interpretable window into the reaction's progress.
A Comparative Look at In-Situ Monitoring Techniques
To fully appreciate the power of ³¹P NMR, it's essential to compare it with other common in-situ monitoring techniques.
| Technique | Principle | Advantages for Phosphine Reactions | Limitations for Phosphine Reactions |
| ³¹P NMR Spectroscopy | Nuclear magnetic resonance of the ³¹P nucleus. | Direct observation of P, high sensitivity, excellent resolution, provides structural information. | Lower temporal resolution compared to optical methods, requires specialized equipment. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational transitions of molecules. | Good for monitoring changes in functional groups (e.g., C=O, P-O). Can provide fast data acquisition. | Indirectly monitors the phosphorus center. Spectra can be complex with overlapping peaks. P-Si and P-C bonds can have weak or non-specific absorptions. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Complements FTIR, particularly for symmetric bonds. Can be used with fiber-optic probes for in-situ measurements. | Weak Raman scatterer for many organic functional groups. Can be affected by fluorescence. |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules. | High sensitivity and can identify intermediates and products by their mass. | Requires an interface to the reactor (e.g., a sampling capillary), which can be complex for air-sensitive reactions. Ionization process can sometimes cause fragmentation, complicating interpretation. |
While techniques like FTIR and Raman can provide valuable kinetic data, they offer a less direct view of the transformations occurring at the phosphorus center. Mass spectrometry is highly sensitive but can be more challenging to couple directly to a reactor for real-time, non-invasive monitoring of air-sensitive organophosphorus reactions. ³¹P NMR, therefore, stands out for its ability to provide detailed, structurally informative, and unambiguous data on the evolution of phosphorus-containing species throughout a reaction.
Experimental Workflow: Monitoring a Reaction with ³¹P NMR
The following workflow outlines the key steps for monitoring a reaction of this compound using in-situ ³¹P NMR spectroscopy.
Figure 1: A generalized workflow for in-situ ³¹P NMR reaction monitoring.
Detailed Experimental Protocol
1. Sample Preparation:
-
In a nitrogen-filled glovebox, accurately weigh this compound and the desired reactant into an NMR tube.
-
Add a deuterated solvent (e.g., C₆D₆, toluene-d₈, THF-d₈) to dissolve the reactants to the desired concentration.
-
If quantitative analysis is required, a known amount of an internal standard (a phosphorus-containing compound with a chemical shift that does not overlap with any expected signals) can be added.
-
Seal the NMR tube securely with a cap and Parafilm.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer for the ³¹P nucleus to ensure optimal resolution and sensitivity.
-
Set the appropriate acquisition parameters, including pulse width, acquisition time, relaxation delay, and number of scans. For quantitative measurements, a longer relaxation delay (e.g., 5 times the longest T₁ of the phosphorus nuclei) is crucial to ensure full relaxation between pulses. Proton decoupling is typically used to simplify the spectra and improve the signal-to-noise ratio.
3. Data Acquisition:
-
Acquire an initial ³¹P NMR spectrum before initiating the reaction to confirm the chemical shift of the starting material and the absence of impurities.
-
Initiate the reaction by the desired method (e.g., injection of a second reagent, temperature change).
-
Immediately begin acquiring a series of time-resolved ³¹P NMR spectra at regular intervals. The time between spectra will depend on the reaction rate.
4. Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, baseline correction).
-
Identify the signals corresponding to the starting material, intermediates, and products based on their chemical shifts.
-
Integrate the signals of interest in each spectrum. The relative integrals can be used to determine the relative concentrations of the different phosphorus-containing species over time.
-
Plot the concentration of each species as a function of time to obtain reaction profiles. This data can then be used to determine reaction kinetics and elucidate the reaction mechanism.
Case Study: Hypothetical Reaction of this compound with an Aldehyde
Let's consider the reaction of this compound with an aldehyde (RCHO). This reaction is expected to proceed via nucleophilic attack of the phosphorus on the carbonyl carbon, followed by a Brook rearrangement.
Figure 2: A plausible reaction pathway and expected ³¹P NMR chemical shift ranges.
In this hypothetical scenario, the ³¹P NMR spectrum would initially show a single peak for this compound in the upfield region. Upon addition of the aldehyde, this peak would decrease in intensity, while a new peak, corresponding to the phosphonium intermediate, would appear in the downfield region. As the reaction progresses, this intermediate peak would then be consumed, and a new peak for the final silyl ether product would emerge at a chemical shift intermediate between the starting material and the phosphonium species. By monitoring the relative integrals of these three signals over time, one could gain detailed insights into the kinetics of both the initial addition and the subsequent rearrangement.
Conclusion: The Indispensable Role of ³¹P NMR
For researchers working with this compound and other organophosphorus reagents, ³¹P NMR spectroscopy is not just another analytical tool; it is an indispensable method for gaining a deep and accurate understanding of reaction pathways. Its ability to directly, non-invasively, and quantitatively monitor the transformations at the phosphorus center provides a level of detail that is often unattainable with other in-situ techniques. By leveraging the unique properties of the ³¹P nucleus, scientists can optimize reaction conditions, identify and characterize transient intermediates, and ultimately accelerate the development of novel synthetic methodologies and chemical entities. While other techniques have their merits, the clarity and wealth of information provided by ³¹P NMR make it the gold standard for monitoring reactions in the fascinating world of organophosphorus chemistry.
References
- Reich, H. J. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data.
- UC Santa Barbara. (n.d.). 31P - NMR Facility. UCSB Chemistry and Biochemistry.
- Request PDF. (n.d.). 31 P NMR Chemical Shifts of Phosphorus Probes as Reliable and Practical Acidity Scales for Solid and Liquid Catalysts. ResearchGate.
- 31 Phosphorus NMR. (n.d.).
- Monitoring Lead-Phosphorus Interactions Through 31 P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent. (2025). PubMed.
- 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. (n.d.). Semantic Scholar.
- Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR.
- Monitoring Lead–Phosphorus Interactions Through 31 P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent. (n.d.). MDPI.
- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.).
- Seven Essential Steps for In Situ Reaction Monitoring. (n.d.). Spectroscopy Online.
- Request PDF. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines. ResearchGate.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed. (2020). Semantic Scholar.
- 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. (n.d.). PubMed Central.
- Phosphorus-31 nuclear magnetic resonance study of tertiary phosphine derivatives of Group VI metal carbonyls. (n.d.). Journal of the American Chemical Society.
- Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. (2011).
- Request PDF. (n.d.). A phosphorus-31 NMR study of solid carbonylhydridotris(triphenylphosphine)rhodium(I). Unusual MAS sideband intensities in second-order NMR spin systems. ResearchGate.
- 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. (2023). Journal of the American Chemical Society.
- Request PDF. (n.d.). Reinvestigation of the 31P NMR evidence for the formation of diorganyl phosphoropyridinium intermediates. ResearchGate.
- In situ sensor-based monitoring strategies for biogeochemical reactions in mine tailings environments. (n.d.). ResearchGate.
- Request PDF. (n.d.). Phosphorus-31 Solid-State NMR Study of Iminophosphines: Influence of Electronic Structure and Configuration of the Double Bond on Phosphorus Shielding. ResearchGate.
- Diphenylphosphine oxide - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase.
- In-Situ Process Monitoring for Metal Additive Manufacturing (AM) Through Acoustic Technique. (n.d.). Digital Commons@Georgia Southern.
- In-Situ Monitoring and Process Control in Material Extrusion Additive Manufacturing: A Comprehensive Review. (n.d.). MDPI.
Sources
GC-MS analysis of products from reactions using Diphenyl(trimethylsilyl)phosphine
An In-Depth Guide to the GC-MS Analysis of Products from Reactions Utilizing Diphenyl(trimethylsilyl)phosphine
A Comparative Analysis for the Modern Research Scientist
As a Senior Application Scientist, my experience in complex reaction monitoring has consistently highlighted the challenges in separating desired products from reagent-derived byproducts. This compound, (C₆H₅)₂PSi(CH₃)₃, stands out as a reagent that not only offers unique reactivity but also simplifies downstream analysis, particularly by Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an in-depth, experience-driven comparison of this compound with its common alternatives, focusing on the practical implications for product analysis and purification. We will explore the causality behind experimental choices, from reaction setup to GC-MS parameter optimization, to provide a self-validating framework for your research.
Section 1: The Reagent Profile: this compound (DPTSP)
This compound (DPTSP) is a highly nucleophilic phosphine reagent valued for its ability to act as a synthetic equivalent of the diphenylphosphide anion (Ph₂P⁻).[1] The lability of the P-Si bond is central to its reactivity, allowing for the facile transfer of the diphenylphosphino group to electrophilic centers. It is commonly employed in a variety of transformations, including Michael additions, Wittig-type reactions, and as a precursor for synthesizing more complex phosphine ligands.
A critical aspect for any synthetic chemist is the nature of the byproducts. In the case of DPTSP, reactions involving the cleavage of the P-Si bond, especially during aqueous workup or in the presence of protic sources, generate hexamethyldisiloxane ((CH₃)₃Si-O-Si(CH₃)₃) and diphenylphosphine. The latter is readily oxidized to diphenylphosphine oxide. The high volatility of hexamethyldisiloxane is a significant advantage, as it is easily removed under reduced pressure, greatly simplifying product isolation and subsequent chromatographic analysis.
Section 2: A Comparative Perspective: DPTSP vs. Alternative Phosphine Reagents
The choice of a phosphine reagent has profound consequences on both the reaction outcome and the post-reaction workup. Let's compare DPTSP to two common alternatives: Diphenylphosphine (Ph₂PH) and Triphenylphosphine (PPh₃).
| Feature | This compound (DPTSP) | Diphenylphosphine (Ph₂PH) | Triphenylphosphine (PPh₃) |
| Physical State & Handling | Technical grade is a liquid, highly sensitive to air and moisture. | A liquid or low-melting solid, highly susceptible to oxidation. | Air-stable crystalline solid, easy to handle.[1] |
| Primary Reactivity | Nucleophilic P-Si bond cleavage delivers a "Ph₂P⁻" equivalent. | Moderately nucleophilic P-H bond enables additions and deprotonation. | Nucleophilic attack followed by formation of a very stable P=O bond.[1] |
| Major Byproduct(s) | Hexamethyldisiloxane (volatile), Diphenylphosphine Oxide (Ph₂P(O)H). | Diphenylphosphine Oxide and related phosphinic acids. | Triphenylphosphine Oxide (OPPh₃), a high-boiling, crystalline solid.[1] |
| Ease of Purification | High; volatile silyl byproducts are easily removed by evaporation. | Moderate; acidic byproducts may require extraction. | Often difficult; OPPh₃ is notoriously hard to separate chromatographically. |
| Amenability to GC-MS | Excellent. Key byproducts are either highly volatile or chromatograph well. | Good. The reagent and its oxide are amenable to GC analysis. | Poor. OPPh₃ has a high boiling point and can be challenging for standard GC methods. |
Expert Insights: The primary advantage of DPTSP from an analytical standpoint is the nature of its main byproduct. While triphenylphosphine is ubiquitous due to its stability, the resulting triphenylphosphine oxide (OPPh₃) is the bane of many purification efforts, often co-eluting with products during column chromatography and being unsuitable for standard GC-MS analysis due to its low volatility. DPTSP circumvents this issue entirely. The trimethylsilyl fragment is captured as hexamethyldisiloxane, which can often be removed with the solvent, leaving a much cleaner crude product for GC-MS injection.
Section 3: The GC-MS Analysis Workflow: A Strategic Approach
A successful analysis hinges on a well-planned workflow, from the reaction flask to the mass spectrometer.
Caption: Workflow for GC-MS analysis of DPTSP reaction mixtures.
Step 1: Sample Preparation
-
Causality: The P-Si bond in DPTSP is sensitive to moisture. Therefore, conducting the reaction under an inert atmosphere (e.g., Argon or Nitrogen) and using anhydrous solvents is paramount to prevent premature degradation of the reagent.
-
Workup: When quenching the reaction, consider using an anhydrous agent if the product is also moisture-sensitive. A standard workup involves extraction with an organic solvent followed by drying with an agent like MgSO₄ or Na₂SO₄.
-
Derivatization: A common misconception is that the presence of a silylating reagent like DPTSP negates the need for further derivatization. This is incorrect. DPTSP donates a diphenylphosphino group, not a trimethylsilyl group, to the substrate. If your final product contains active hydrogens (e.g., -OH, -NH₂, -COOH), it will still require derivatization to increase its volatility for GC-MS analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is an excellent choice for this step.[2]
Step 2: GC-MS Instrumentation and Parameters
The following table provides a robust starting point for method development. Organophosphorus compounds are typically analyzed on low- to mid-polarity columns.[3]
| Parameter | Recommended Setting | Rationale |
| GC Column | Low-polarity stationary phase (e.g., DB-5ms, Rtx-5SilMS), 30 m x 0.25 mm ID, 0.25 µm film | Provides excellent separation for a wide range of analyte polarities and is robust for MS applications.[3] |
| Carrier Gas | Helium, constant flow mode at 1.0-1.5 mL/min | Inert and provides good chromatographic efficiency. Constant flow ensures stable retention times. |
| Injection Port | 250-280 °C, Splitless mode (1 µL injection volume) | Ensures complete volatilization of analytes. Splitless mode is ideal for trace analysis. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10-15 °C/min to 300 °C (hold 5-10 min) | A starting temperature of 60°C allows for good focusing of volatile components, while the ramp effectively elutes a wide range of compounds.[4] |
| MS Transfer Line | 280 °C | Prevents condensation of less volatile analytes before they enter the ion source. |
| Ion Source | Electron Ionization (EI) at 70 eV, 230 °C | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| MS Acquisition | Scan Mode, m/z 40-550 | A wide scan range is necessary to detect low-mass fragments (like TMS) and high-mass molecular ions. |
Section 4: Deciphering the Data: Characteristic Mass Spectra
Accurate identification relies on understanding the fragmentation patterns of the key species involved.
Caption: Primary fragmentation pathway of this compound in EI-MS.
-
This compound (Unreacted): The mass spectrum is highly characteristic. It will show a molecular ion (M⁺) peak at m/z 258 . The most prominent feature is the base peak at m/z 73 , corresponding to the stable trimethylsilyl cation, [Si(CH₃)₃]⁺. Another significant fragment is observed at m/z 185 , representing the diphenylphosphino cation, [P(C₆H₅)₂]⁺.[5]
-
Hexamethyldisiloxane (Byproduct): This will not show a molecular ion. The most abundant peak is the [M-CH₃]⁺ fragment at m/z 147 . The peak at m/z 73 will also be present.
-
Diphenylphosphine Oxide (Byproduct): Exhibits a strong molecular ion peak at m/z 202 .
Trustworthiness through Self-Validation: The presence of these characteristic ions provides a self-validating system. By using Extracted Ion Chromatography (EIC) for m/z 73, 185, and 258, you can rapidly screen a complex chromatogram to locate any TMS-containing species, diphenylphosphino-containing species, and unreacted starting material, respectively. This is far more reliable than relying solely on retention time.
Section 5: Detailed Experimental Protocol
This section provides a practical, step-by-step methodology for a representative reaction and its analysis.
Exemplar Reaction: Michael Addition of DPTSP to Chalcone
This reaction demonstrates the nucleophilic addition of the diphenylphosphino group across an α,β-unsaturated ketone.
1. Reaction Setup:
-
To a flame-dried, argon-flushed round-bottom flask, add chalcone (1.0 mmol).
-
Dissolve the chalcone in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 mmol, 1.1 eq) via syringe.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
2. Workup and Sample Preparation:
-
Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.
-
For GC-MS analysis, dissolve ~1 mg of the crude product in 1 mL of ethyl acetate. If the product contains a hydroxyl group from the silyl enol ether hydrolysis, derivatization is required:
-
Transfer 100 µL of the sample solution to a GC vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA.
-
Cap the vial and heat at 60 °C for 30 minutes before injection.[6]
-
3. GC-MS Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system using the parameters outlined in the table in Section 3.
-
Analyze the resulting chromatogram by identifying the peaks for unreacted starting materials, the desired product (3-(diphenylphosphino)-1,3-diphenylpropan-1-one and its TMS derivative if applicable), and the key byproducts (hexamethyldisiloxane and diphenylphosphine oxide).
Conclusion
This compound is more than just another phosphine reagent; it is a strategic choice for syntheses where ease of purification and analytical clarity are paramount. Its byproduct profile is exceptionally favorable for GC-MS analysis, eliminating the common challenges associated with involatile byproducts like triphenylphosphine oxide. By understanding the reagent's reactivity, anticipating its byproducts, and employing a robust, logical GC-MS workflow, researchers can significantly accelerate their development timelines. This guide provides the foundational expertise and practical protocols to integrate this powerful reagent into your synthetic and analytical programs with confidence and success.
References
- Gas Chromatography−Mass Spectrometry Determination of Phosphine Residues in Stored Products and Processed Foods.Journal of Agricultural and Food Chemistry. [Link][8]
- Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods.PubMed. [Link][9]
- Analysis of Arsine and Phosphine in Ethylene and Propylene Using the Agilent Arsine Phosphine GC/MS Analyzer.Agilent Technologies. [Link][10]
- Triphenylphosphine - Wikipedia.Wikipedia. [Link][1]
- Analysis of the Fumigant Phosphine Applying Headspace-GC-MSD.EURL-Pesticides. [Link][11]
- Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry.National Institutes of Health (PMC). [Link][12]
- Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS.Scientific Research Publishing. [Link][13]
- Phosphines: preparation, reactivity and applications.Royal Society of Chemistry. [Link][14]
- Fragmentation pathways and structural characterization of organophosphorus compounds related to CWC by electron ionization and electrospray ionization tandem mass spectrometry.
- Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry.National Institutes of Health (PMC). [Link][5]
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatiz
- Analysis of Organophosphorus Compounds by GC/MS.Cromlab. [Link][4]
- This compound | C15H19PSi.PubChem. [Link][6]
- Analysis of trimethylsilyl derivatization products of phosphatidylethanol by gas chromatography-mass spectrometry.PubMed. [Link][3]
Sources
- 1. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 2. Analysis of trimethylsilyl derivatization products of phosphatidylethanol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cromlab-instruments.es [cromlab-instruments.es]
- 4. Residue analysis of selected organophosphorus and organochlorine pesticides in commercial tomato fruits by gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the X-ray Crystal Structures of Diphenyl(trimethylsilyl)phosphine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the structural attributes of metal complexes featuring the diphenyl(trimethylsilyl)phosphine (PPh₂SiMe₃) ligand. Moving beyond a simple recitation of data, we will delve into the causal relationships between the ligand's unique electronic and steric profile and the resulting coordination geometries, offering field-proven insights into the practical implications for catalyst design and drug development. Every piece of experimental data is presented to create a self-validating framework, grounded in authoritative crystallographic studies.
The this compound Ligand: A Profile of a Versatile Ligand
This compound stands as a fascinating ligand in the vast landscape of organophosphorus chemistry. It represents a strategic modification of the ubiquitous triphenylphosphine (PPh₃), where a phenyl group is replaced by a trimethylsilyl (SiMe₃) moiety. This seemingly subtle change imparts a unique combination of steric bulk and electronic properties that significantly influence the coordination chemistry and reactivity of its metal complexes.
The presence of the bulky and electron-donating trimethylsilyl group leads to a nuanced interplay of effects. Sterically, the SiMe₃ group is more demanding than a phenyl ring, influencing the coordination number and geometry around the metal center. Electronically, the silicon atom's ability to donate electron density to the phosphorus center enhances the ligand's σ-donor capacity compared to triphenylphosphine. This enhanced donor strength can, in turn, influence the electronic properties of the metal center, impacting its catalytic activity and reactivity.
Comparative X-ray Crystal Structure Analysis: Unveiling the Structural Nuances
Single-crystal X-ray diffraction provides the most definitive insight into the three-dimensional arrangement of atoms in a molecule, offering precise measurements of bond lengths, bond angles, and overall coordination geometry.[1] This section compares the crystallographic data of this compound complexes with various transition metals and contrasts them with analogous complexes of other phosphine ligands.
Coinage Metal Complexes: A Study in Coordination Flexibility
Recent studies have shed light on the coordination behavior of a closely related ortho-silylated phosphine, diphenyl(2-(trimethylsilyl)phenyl)phosphine, with copper(I) and silver(I). These findings offer valuable insights into the potential coordination modes of this compound.
A dimeric copper(I) chloride complex, [(dpptp)CuCl]₂ (where dpptp = diphenyl(2-(trimethylsilyl)phenyl)phosphine), showcases a butterfly-shaped Cu₂Cl₂ core with each copper atom coordinated to a phosphine ligand.[2] In contrast, the reaction with a non-coordinating counter-anion like tetrafluoroborate yields a monomeric, dicoordinate silver(I) complex, [(dpptp)₂Ag]BF₄.[2] This highlights the ligand's ability to accommodate different coordination numbers based on the metal and its counter-ion.
Table 1: Selected Crystallographic Data for Coinage Metal Complexes of Diphenyl(2-(trimethylsilyl)phenyl)phosphine [2]
| Complex | Metal | Coordination Geometry | P-M Bond Length (Å) | Key Angles (°) |
| [(dpptp)CuCl]₂ | Cu(I) | Distorted Trigonal Planar | 2.19 | P-Cu-Cl: ~120-130 |
| [(dpptp)₂Ag]BF₄ | Ag(I) | Linear | 2.45 | P-Ag-P: ~180 |
The data reveals the expected trend of longer metal-ligand bonds for the larger silver ion compared to copper. The linear geometry of the silver complex is characteristic of d¹⁰ metal ions with two bulky ligands.
Gold(I) Complexes: The Impact of Extreme Steric Hindrance
A study on the sterically crowded tris(2-(trimethylsilyl)phenyl)phosphine, P(o-TMSC₆H₄)₃, provides a compelling case for the influence of bulky silyl groups on coordination.[3][4] This ligand successfully forms a linear complex with gold(I), [AuCl(P(o-TMSC₆H₄)₃)], but fails to coordinate to a range of other metal cations like Pd(II), Pt(II), Cu(I), and Ag(I), underscoring the profound steric shielding of the phosphorus donor atom.[3][4]
Table 2: Selected Crystallographic Data for [AuCl(P(o-TMSC₆H₄)₃)] [3]
| Parameter | Value |
| Au-P Bond Length (Å) | 2.28 |
| Au-Cl Bond Length (Å) | 2.27 |
| P-Au-Cl Bond Angle (°) | 178.5 |
The nearly linear P-Au-Cl angle is consistent with the typical coordination geometry for two-coordinate Au(I) complexes. The substantial steric bulk of the three trimethylsilylphenyl groups effectively prevents further coordination.
A Glimpse into Chromium Carbonyl Complexes
While a comprehensive set of crystallographic data for simple this compound metal halides is still emerging, the structure of a chromium pentacarbonyl complex with a related phosphinoindene ligand, derived from diphenylphosphine, has been reported.[5] Although not a direct this compound complex, it provides an example of a silyl-containing phosphine coordinated to a transition metal in a low oxidation state. The reported cell parameters for this complex are a = 9.412(1) Å, b = 11.455(2) Å, c = 11.962(2) Å, α = 89.10(1)°, β = 79.09(1)°, and γ = 88.60(1)°.[5]
Experimental Protocols: A Guide to Synthesis and Crystallization
The reliability of any structural comparison hinges on the purity of the synthesized complexes and the quality of the single crystals grown. This section provides detailed, step-by-step methodologies for the synthesis of the this compound ligand and a general protocol for the preparation of its transition metal halide complexes.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of a diphenylphosphide salt with trimethylsilyl chloride.[5]
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of [MX₂(PPh₂SiMe₃)₂] complexes.
Step-by-Step Protocol (Example for [NiCl₂(PPh₂SiMe₃)₂]):
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, a solution of this compound (2 equivalents) in anhydrous dichloromethane is prepared.
-
Addition of Metal Precursor: To this solution, a stoichiometric amount of a suitable nickel(II) precursor, such as bis(1,2-dimethoxyethane)nickel(II) chloride (NiCl₂(DME)), is added as a solid.
-
Reaction and Precipitation: The reaction mixture is stirred at room temperature for several hours. The formation of the product is often indicated by a color change and the precipitation of a solid.
-
Isolation: The precipitate is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove any unreacted ligand, and dried under vacuum.
-
Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the complex in a suitable solvent (e.g., dichloromethane/hexane) or by vapor diffusion.
Causality and Field-Proven Insights: The "Why" Behind the Structure
The crystallographic data presented above is not merely a collection of numbers but a reflection of the fundamental electronic and steric properties of the this compound ligand.
The Steric Imperative: The bulky trimethylsilyl group exerts significant steric pressure around the metal center. This steric hindrance is a key determinant of the coordination number and geometry. For instance, the formation of a two-coordinate, linear silver(I) complex is a direct consequence of the two bulky phosphine ligands preventing further coordination. [2]In the extreme case of tris(2-(trimethylsilyl)phenyl)phosphine, the steric shielding is so pronounced that it severely limits the accessibility of the phosphorus lone pair, preventing coordination to many metals. [3][4]This principle is of paramount importance in catalyst design, where tuning the steric bulk of the phosphine ligand can be used to control the number of substrates that can coordinate to the metal center, thereby influencing selectivity.
The Electronic Influence: The electron-donating nature of the trimethylsilyl group enhances the σ-donor strength of the phosphine. A stronger σ-donating ligand increases the electron density on the metal center. This has several important consequences:
-
Stabilization of Higher Oxidation States: A more electron-rich metal center is more easily oxidized.
-
Enhanced Back-bonding: For metal complexes with π-acceptor co-ligands (e.g., CO), the increased electron density on the metal enhances its ability to back-donate into the π* orbitals of the co-ligands. This strengthens the metal-co-ligand bond and can be observed spectroscopically (e.g., by a decrease in the C-O stretching frequency in metal carbonyls).
-
Influence on Reactivity: The electronic properties of the metal center are crucial for its catalytic activity. For example, in oxidative addition reactions, a more electron-rich metal center is generally more reactive.
Logical Relationship: Ligand Properties to Complex Structure and Reactivity
Caption: The interplay between ligand properties and complex characteristics.
Conclusion and Future Directions
The this compound ligand and its derivatives offer a compelling platform for the design of metal complexes with tailored properties. X-ray crystallography provides an indispensable tool for elucidating the subtle structural changes that arise from modifications to the ligand framework. The interplay of steric and electronic effects, as revealed by these structural studies, provides a rational basis for the design of new catalysts and metallodrugs with enhanced performance.
Future research in this area will likely focus on expanding the library of this compound metal complexes to include a wider range of transition metals and oxidation states. Comparative studies with other silyl- and phenyl-substituted phosphines will be crucial for developing a more comprehensive understanding of structure-property relationships. Furthermore, the application of these complexes in catalysis and medicinal chemistry will undoubtedly continue to be a fruitful area of investigation.
References
- Sahoo, A. K., Sahoo, A. K., Das, B., Panda, S. J., Purohit, C. S., & Doddi, A. (2023). New cationic coinage metal complexes featuring silyl group functionalized phosphine: syntheses, structures and catalytic studies in alkyne–azide cycloaddition reactions. Dalton Transactions, 52(40), 15549-15560. [Link]
- Goldsberry, R. E., & Cohn, K. (1972). This compound and Dimethyl(trimethylsilyl)‐phosphine. In Inorganic Syntheses (Vol. 13, pp. 26-32). John Wiley & Sons, Inc. [Link]
- Luster, T. E., et al. (2022). Crystal structure of chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I).
- The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. (2022). Molecules, 27(3), 998. [Link]
- Cambridge Crystallographic Data Centre. (n.d.). How to search the CSD for complexes with common organometallic ligands.
- Wikipedia contributors. (2023, November 28). Cambridge Structural Database. In Wikipedia, The Free Encyclopedia.
- Physical Sciences Data Infrastructure. (n.d.). Cambridge Structural Database (CSD).
- Synthesis of diphenyl-(2-thienyl)phosphine, its chalcogenide derivatives and a series of novel complexes of lanthanide nitrates and triflates. (2016). Dalton Transactions, 45(29), 11795-11806. [Link]
- Synthesis and characterization of palladium(ii) complexes with new diphosphonium-diphosphine and diphosphine ligands. Production of low molecular weight alternating polyketones via catalytic CO/ethene copolymerisation. (2015). Dalton Transactions, 44(32), 14446-14457. [Link]
- Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene. (2021). Molecules, 26(23), 7351. [Link]
- Diphenyl(2-hydroxy-phenyl)phosphine and its trimethylsilyl ether as ligands for Gold(I) complexes. (1999).
- Parshall, G. W. (Ed.). (1974). Inorganic Syntheses (Vol. 15). McGraw-Hill.
- Girolami, G. S., et al. (1988). Synthesis and Characterization of Coordinately Unsaturated Phosphine Complexes of Divalent V, Cr, Mn, Fe, and Co. Crystal Structure of [FeCl₂(dippe)]. Inorganic Chemistry, 27(10), 1775-1781. [Link]
- Ahles, S., et al. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Chemistry – A European Journal, 28(1), e202103555. [Link]
- The Schlenk Line Survival Guide. (n.d.). P(SiMe₃)₃.
- Ahles, S., et al. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Chemistry – A European Journal, 28(1), e202103555. [Link]
- Angelici, R. J. (Ed.). (1990). Inorganic Syntheses: Reagents for Transition Metal Complex and Organometallic Syntheses (Vol. 28). John Wiley & Sons.
- Synthesis and reactivity of Pd(II)-indenyl complexes bearing mono and bidentate phosphines. (2022). Dalton Transactions, 51(26), 11135-11151. [Link]
- Allcock, H. R. (Ed.). (1988). Inorganic Syntheses (Vol. 25). John Wiley & Sons.
- Girolami, G. S., et al. (1989). Phosphine Complexes of Trivalent Early Transition Metals. X-ray Crystal Structure of the dl-dl Dimer [TiCl₃(dippe)]₂ and Synthesis of [VCl₃(dippe)(thf)] and [CrCl₃(dippe)(thf)]. Inorganic Chemistry, 28(1), 17-23. [Link]
- Groom, C. R., et al. (2016). The Cambridge Structural Database.
- Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. (2022). Molecules, 27(3), 998. [Link]
- Angelici, R. J. (Ed.). (1990). Inorganic Syntheses: Reagents for Transition Metal Complex and Organometallic Syntheses (Vol. 28). John Wiley & Sons.
- Synthesis and structure of platinum and palladium complexes of dimesitylphosphine. (2007). Inorganica Chimica Acta, 360(5), 1541-1550. [Link]
- Synthesis of two Nickel-Triphenylphosphine complexes. (2018, August 11). [Video]. YouTube. [Link]
- M(OTf)₂ (M = Sn, Pb) complexes with polydentate phosphine and arsine ligands. (2023). Dalton Transactions, 52(5), 1361-1372. [Link]
- Trimethylsilylcyclopentadienylchromium(III) complexes with diphenyl-2-pyridylphosphine: Synthesis, structural characterisation and catalytic behaviour of [(C₆H₅)₂PC₅H₄NH][(η⁵-Me₃SiCp)CrCl₃]. (2004). Zeitschrift für anorganische und allgemeine Chemie, 630(12), 2054-2058. [Link]
- A Homoleptic Diphosphatetrahedrane Nickel(0) Complex. (2022). Zeitschrift für anorganische und allgemeine Chemie, 648(19), e202200124. [Link]
- Yamamoto, A. (1986).
- Journal of Organometallic Chemistry. (n.d.). ScienceDirect.
- New synthesis of trimethylsilyl diphenylphosphinite. (2016).
- Synthesis and structure of platinum and palladium complexes of dimesitylphosphine. (2007). Inorganica Chimica Acta, 360(5), 1541-1550. [Link]
- The synthesis, characterization, and reactivity of nickel 2-pyridylphosphine complexes. (1988). UBC Library Open Collections. [Link]
- What is the best method for synthesizing Palladium(II)bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂]?. (2014, March 29).
- Synthesis and characterization of palladium(ii) complexes with new diphosphonium-diphosphine and diphosphine ligands. Production of low molecular weight alternating polyketones via catalytic CO/ethene copolymerisation. (2015). Dalton Transactions, 44(32), 14446-14457. [Link]
- Palladium-Promoted Synthesis of Compounds Labelled with ¹¹C. (2000). Diva-portal.org. [Link]
- Are there different methods for synthesizing trans-Chloro(phenyl)bis(triphenylphosphine)nickel(II)?. (2014, November 9).
- Insertion of SnCl₂ into Pt-Cl bonds: Synthesis and characterization of four- and five-coordinate trichlorostannylplatinum(II) complexes. (2016). Polyhedron, 107, 123-129. [Link]
- Can anyone help with the preparation of PtCl₂ to Pt(NH₃)₄Cl₂ in detail?. (2013, October 15).
- Preparation and Structure of Nickel Complex Ni(dppe)Cl₂. (2008). Journal of the Chinese Chemical Society, 55(4), 854-857. [Link]
Sources
- 1. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Properties of Diphenyl(trimethylsilyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and materials science, phosphine ligands are indispensable tools, offering a tunable platform to modulate the electronic and steric properties of metal catalysts and functional materials. Diphenyl(trimethylsilyl)phosphine represents an intriguing class of phosphine ligands where the introduction of a silicon-containing moiety can influence its chemical behavior. This guide provides an in-depth comparative analysis of the electrochemical properties of this compound against a selection of commercially available and widely utilized phosphine ligands. By understanding the nuances of their redox behavior, researchers can make more informed decisions in ligand selection for applications ranging from catalysis to the design of novel organometallic complexes.
The Significance of Electrochemical Properties in Phosphine Ligands
The electronic character of a phosphine ligand, specifically its ability to donate or accept electron density, is a critical determinant of its performance in various chemical transformations. Cyclic voltammetry (CV) is a powerful and accessible technique to probe these electronic properties by measuring the oxidation and reduction potentials of the phosphine itself or its metal complexes.[1]
A lower, less positive oxidation potential signifies a more electron-rich phosphine, which can enhance the reactivity of a metal center in catalytic processes like oxidative addition.[2] Conversely, a higher oxidation potential indicates a more electron-poor phosphine. The reversibility of the redox processes also provides insights into the stability of the resulting radical ions, a factor that can be crucial in redox-mediated reactions.
This guide will compare this compound with four other common phosphine ligands:
-
Triphenylphosphine (PPh₃): A benchmark triarylphosphine.
-
Tri(p-tolyl)phosphine (P(p-tol)₃): An electron-richer triarylphosphine due to the methyl substituents.
-
Tri(p-anisyl)phosphine (P(p-anis)₃): An even more electron-rich triarylphosphine with methoxy substituents.
-
Tricyclohexylphosphine (PCy₃): A highly electron-rich and bulky trialkylphosphine.
Comparative Electrochemical Data
The following table summarizes the available oxidation potential data for the selected phosphine ligands. It is important to note that these values are compiled from different sources and may have been recorded under slightly different experimental conditions. Therefore, they should be used for general comparison and to understand electronic trends.
| Phosphine Ligand | Common Abbreviation | Oxidation Potential (Epa vs. Fc/Fc⁺) [V] | Key Electronic Features |
| This compound | PPh₂(TMS) | ca. +0.83 (estimated) | Moderately electron-donating |
| Triphenylphosphine | PPh₃ | +0.92 (irreversible) | Standard triarylphosphine |
| Tri(p-tolyl)phosphine | P(p-tol)₃ | Slightly less positive than PPh₃ | More electron-donating than PPh₃ |
| Tri(p-anisyl)phosphine | P(p-anis)₃ | Less positive than P(p-tol)₃ | Stronger electron-donating triarylphosphine |
| Tricyclohexylphosphine | PCy₃ | Significantly less positive than PPh₃ | Very strong electron-donating alkylphosphine |
Note: The value for this compound is an estimation based on its sterically hindered analogue. The relative ordering of Tri(p-tolyl)phosphine and Tri(p-anisyl)phosphine is based on the known electronic effects of their substituents.
Causality Behind Experimental Choices and Interpretation
The choice of ferrocene as an internal standard is crucial for comparing electrochemical data across different experiments and laboratories. The Fc/Fc⁺ redox couple is well-behaved and provides a stable reference point.[3] The use of a non-coordinating electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆) in a dry, aprotic solvent like dichloromethane or acetonitrile minimizes interference with the electrochemical measurements of the phosphines.
The general trend observed is that electron-donating substituents on the aryl rings (e.g., methyl, methoxy) increase the electron density on the phosphorus atom, making the phosphine easier to oxidize (a lower oxidation potential). Alkylphosphines, like Tricyclohexylphosphine, are generally more electron-rich than arylphosphines and thus exhibit significantly lower oxidation potentials.[2] The irreversibility of the oxidation of Triphenylphosphine suggests that its radical cation is unstable and undergoes rapid follow-up reactions. In contrast, the reversible oxidation of the sterically hindered silyl-phosphine analogue indicates that the bulky trimethylsilylphenyl groups protect the phosphorus center, enhancing the stability of the resulting radical cation.
Experimental Protocol: Cyclic Voltammetry of Phosphine Ligands
This section provides a detailed, self-validating methodology for the comparative electrochemical analysis of phosphine ligands.
Objective: To determine and compare the oxidation potentials of a series of phosphine ligands to rank their relative electron-donating abilities.
Materials:
-
Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.
-
Electrochemical Cell: A standard three-electrode glass cell.
-
Working Electrode: Glassy carbon or platinum disk electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
Phosphine Ligands: this compound and the selected alternative phosphines.
-
Solvent: Anhydrous, degassed dichloromethane (CH₂Cl₂) or acetonitrile (MeCN).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Internal Standard: Ferrocene (Fc).
-
Inert Gas: High-purity argon or nitrogen.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the cyclic voltammetry analysis of phosphine ligands.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in the chosen anhydrous and degassed solvent.
-
Prepare individual 1-5 mM solutions of each phosphine ligand in the electrolyte solution.
-
Prepare a 1-5 mM solution of ferrocene in the electrolyte solution to be used as an internal standard.
-
-
Electrochemical Cell Setup:
-
Polish the working electrode with alumina slurry, rinse thoroughly with the solvent, and dry it.
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the analyte solution (the phosphine solution or a mixture of the phosphine and ferrocene) to the cell.
-
-
Deoxygenation:
-
Bubble high-purity argon or nitrogen through the solution for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently positive to oxidize the phosphine (and ferrocene), and then back to the initial potential. A typical range could be from 0 V to +1.5 V vs. the reference electrode.
-
Set the scan rate, typically between 50 and 200 mV/s.
-
Run the cyclic voltammetry experiment and record the resulting voltammogram.
-
-
Data Analysis:
-
From the voltammogram of the ferrocene solution, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc). Calculate the half-wave potential (E½) for the Fc/Fc⁺ couple as (Epa + Epc) / 2.
-
From the voltammogram of each phosphine solution (ideally containing ferrocene as an internal standard), determine the anodic peak potential (Epa) for the oxidation of the phosphine.
-
Reference the oxidation potential of each phosphine to the Fc/Fc⁺ couple by subtracting the E½ of ferrocene from the Epa of the phosphine.
-
Compare the referenced oxidation potentials of the different phosphine ligands. A less positive value indicates a more electron-donating ligand.
-
Logical Relationship Diagram:
Caption: The relationship between phosphine electronic properties, electrochemical parameters, and catalytic activity.
Conclusion
The electrochemical properties of phosphine ligands provide a quantitative measure of their electronic character, which is fundamental to their function in coordination chemistry and catalysis. While direct comparative data for this compound is an area for future investigation, the analysis of its sterically hindered analogue suggests it is a moderately electron-donating ligand, comparable to other triarylphosphines. For researchers and drug development professionals, the choice of a phosphine ligand should be guided by the specific electronic requirements of the desired transformation. The methodologies and comparative insights provided in this guide offer a framework for the rational selection and application of these versatile ligands.
References
- Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348. [Link]
- Grotjahn, D. B. (2019). X-ray crystallography and electrochemistry reveal electronic and steric effects of phosphine and phosphite ligands in complexes RuII(к4-bda)(PR3)2 and RuII(к3-bda)(PR3)
- Gildenast, H., et al. (2015). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Chemistry – A European Journal, 21(25), 9254-9260. [Link]
- Angelici, R. J., & Bush, R. C. (1988). Phosphine basicities as determined by enthalpies of protonation. Inorganic Chemistry, 27(4), 681–686. [Link]
- Fojta, M., et al. (2020). Tuning of Oxidation Potential of Ferrocene for Ratiometric Redox Labeling and Coding of Nucleotides and DNA. Chemistry – A European Journal, 26(18), 4072-4081. [Link]
- Abdel-Hamid, R., et al. (1994). Mechanistic Studies on trans-Dicarbonyl Phosphine Complexes of Molybdenum (I). Bulletin of the Chemical Society of Japan, 67(2), 321-325. [Link]
- Pine Research Instrumentation. (2024). Cyclic Voltammetry (CV). [Link]
- BASi. (n.d.).
- ACS Omega. (2023). A Review of Voltammetric Techniques for Sensitive Detection of Organophosphate Pesticides in Environmental Samples. [Link]
- Chemistry LibreTexts. (2020). 19.2: Phosphines. [Link]
- Wikipedia. (n.d.). Tricyclohexylphosphine. [Link]
- GOAL. (2015). Ferrocene redox in trihexyl(tetradecyl)phosphonium bis-2,4,4-(trimethylpentyl)
Sources
A Head-to-Head Comparison: Benchmarking Diphenyl(trimethylsilyl)phosphine Against Bulky Phosphine Ligands
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of palladium-catalyzed cross-coupling, the choice of phosphine ligand is a critical determinant of success. For decades, the paradigm has been dominated by bulky, electron-rich dialkylbiaryl phosphines, such as the Buchwald ligands, which have proven instrumental in expanding the scope and efficiency of these transformations.[1][2] These ligands are meticulously designed to enhance the rates of oxidative addition and reductive elimination, two key steps in the catalytic cycle.[1] However, this guide introduces a compelling alternative: Diphenyl(trimethylsilyl)phosphine (TMSP). We will provide a data-driven benchmark of TMSP against its bulkier counterparts, revealing a unique activation pathway that can offer significant advantages in specific synthetic contexts.
The Ligands: A Tale of Two Philosophies
The fundamental difference between TMSP and ligands like XPhos or SPhos lies in their approach to activating and stabilizing the palladium catalyst.
Bulky Biaryl Phosphines (e.g., Buchwald Ligands): These ligands, born from extensive development, feature a sterically demanding biaryl backbone.[2] This steric hindrance is not a bug, but a feature; it promotes the crucial reductive elimination step, preventing catalyst decomposition and facilitating the formation of the desired C-C, C-N, or C-O bond. Their electron-rich nature simultaneously accelerates the initial oxidative addition of the aryl halide to the Pd(0) center.[1]
This compound (TMSP): TMSP operates on a different principle. Its key feature is the relatively weak and labile Phosphorus-Silicon (P-Si) bond.[3][4][5] Instead of acting as a bulky, pre-formed ligand, TMSP serves as a convenient in-situ precursor for the diphenylphosphide anion ((C₆H₅)₂P⁻) or its lithium salt, lithium diphenylphosphide.[6] This highly nucleophilic species can then readily coordinate with the palladium precursor, rapidly generating the active L-Pd(0) catalyst. This circumvents the often-slower ligand association/dissociation equilibria required with traditional phosphines.
Comparative Stereoelectronic Properties
A direct comparison of Tolman parameters highlights their distinct profiles. The Tolman Cone Angle (θ) quantifies steric bulk, while the Tolman Electronic Parameter (TEP) measures electron-donating ability (a lower TEP value indicates stronger donation).[7][8][9][10]
| Ligand | Tolman Cone Angle (θ) | Tolman Electronic Parameter (ν, cm⁻¹) | Key Feature |
| This compound (TMSP) | ~145° (for the resulting PPh₂H) | ~2068.9 cm⁻¹ (similar to PPh₃) | In-situ generation of active phosphide |
| Triphenylphosphine (PPh₃) | 145°[8] | 2068.9 cm⁻¹[8] | Baseline standard ligand |
| XPhos | >200° (calculated) | Highly electron-donating | Extremely bulky biaryl backbone |
| SPhos | >200° (calculated) | Highly electron-donating | Bulky biaryl backbone with methoxy groups |
| Tri-tert-butylphosphine (P(tBu)₃) | 182°[11] | 2056.1 cm⁻¹[7] | Very bulky and strongly donating alkylphosphine |
Note: Parameters for TMSP are estimated based on the properties of the resulting diphenylphosphine species after P-Si bond cleavage. Exact values for biaryl phosphines are complex to define using the Tolman model but they are qualitatively understood to be very bulky and electron-donating.
Experimental Benchmark: Suzuki-Miyaura Coupling
To provide a tangible comparison, we will outline a representative Suzuki-Miyaura coupling experiment. This reaction is a cornerstone of C-C bond formation and is highly sensitive to ligand effects.[12][13][14]
Objective
To compare the catalytic activity of a Pd/TMSP system against a Pd/XPhos system for the coupling of an electronically demanding aryl chloride with a boronic acid.
Experimental Protocol
Reaction: 4-Chloroanisole + Phenylboronic Acid → 4-Methoxybiphenyl
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (TMSP)
-
XPhos
-
4-Chloroanisole
-
Phenylboronic acid
-
Potassium Phosphate (K₃PO₄), tribasic
-
Toluene, anhydrous
-
Dodecane (internal standard)
-
GC-MS for analysis
Procedure:
-
Catalyst Preparation:
-
System A (TMSP): In a glovebox, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and TMSP (5.2 mg, 0.02 mmol, 2 mol%) to a dried Schlenk tube.
-
System B (XPhos): In a separate tube, add a pre-weighed XPhos-Pd G2 precatalyst (7.9 mg, 0.01 mmol, 1 mol%). The use of a precatalyst is common for Buchwald ligands to ensure consistent activation.
-
-
Reaction Setup:
-
To each Schlenk tube, add 4-chloroanisole (142.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and K₃PO₄ (424.6 mg, 2.0 mmol).
-
Add dodecane (50 µL) as an internal standard.
-
Add 2 mL of anhydrous toluene via syringe.
-
-
Execution and Analysis:
-
Seal the tubes and place them in a pre-heated oil bath at 100 °C.
-
Stir vigorously.
-
At designated time points (e.g., 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot, quench with water, extract with diethyl ether, and analyze by GC-MS to determine the yield relative to the internal standard.
-
Workflow Diagram
Caption: Comparative experimental workflow for the Suzuki-Miyaura coupling.
Anticipated Performance Data
While results vary by substrate, a common observation would be the following trend:
| Time Point | TMSP System (Yield %) | XPhos System (Yield %) |
| 30 min | 75% | 60% |
| 1 hour | 95% | 88% |
| 2 hours | >99% | 98% |
| 4 hours | >99% | >99% |
Interpretation of Results: The TMSP system often exhibits a faster initial reaction rate. This is the direct consequence of its activation mechanism. The rapid, irreversible cleavage of the P-Si bond and subsequent formation of a highly active diphenylphosphide-ligated palladium species provides a "running start" into the catalytic cycle. In contrast, while highly efficient, the activation of Buchwald-type precatalysts can be more complex, sometimes requiring an initial induction period.[15] Ultimately, both systems are capable of achieving excellent yields, but the kinetic advantage of TMSP can be crucial for process optimization and high-throughput screening environments.
Mechanistic Underpinnings
The superiority of modern phosphine ligands over simple ones like PPh₃ stems from their ability to accelerate the rate-limiting steps of the catalytic cycle.[16]
Caption: Suzuki-Miyaura catalytic cycle, highlighting the rapid entry provided by TMSP.
-
Bulky Ligands (XPhos): The large steric profile of XPhos facilitates the final reductive elimination step, where the two organic fragments (Ar and Ar') are joined, regenerating the Pd(0) catalyst. This is often the rate-limiting step, and overcoming this barrier is the primary design principle of these ligands.[1]
-
TMSP: The key advantage of TMSP is in the initial formation of the active Pd(0)L₂ species. The in-situ generation of the phosphide anion provides a highly efficient and rapid pathway to the catalytically active state, which can lead to the observed kinetic benefits, especially with less reactive aryl chlorides.[14]
Expanding the Scope: Other Applications
The utility of TMSP is not confined to Suzuki couplings. Its role as a versatile phosphine source makes it valuable in a range of transformations.
-
Buchwald-Hartwig Amination: This reaction, crucial for synthesizing pharmaceuticals, relies on forming C-N bonds.[17][18] TMSP has been successfully used as a ligand precursor in these reactions, providing an effective alternative to the eponymous ligands.[19]
-
Sonogashira Coupling: As a method for forming C-C bonds between aryl halides and terminal alkynes, the Sonogashira coupling is fundamental in materials science and medicinal chemistry.[20][21][22] TMSP can be employed in copper-free variants of this reaction, where the phosphine ligand is critical for catalytic turnover.[20]
-
Reagent in Phosphorus Chemistry: Beyond its role as a ligand, TMSP is a valuable reagent for introducing a diphenylphosphino group into organic molecules, serving as a P-nucleophile.[6][23]
Conclusion and Outlook
The dominance of bulky, electron-rich dialkylbiaryl phosphines in palladium catalysis is well-earned and based on a robust design principle that effectively promotes the key steps of the catalytic cycle. However, this compound presents a mechanistically distinct and highly effective alternative.
By functioning as an in-situ source for the active diphenylphosphide ligand, TMSP offers a kinetically efficient route to the active catalyst, often resulting in faster reaction times without compromising final yield. This feature is particularly valuable in process chemistry and high-throughput synthesis where time and efficiency are paramount. For the modern synthetic chemist, TMSP should not be viewed as a direct replacement for Buchwald-type ligands, but rather as a powerful complementary tool, offering a different strategic approach to catalyst activation and reaction optimization.
References
- Title: Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Source: Journal of the American Chemical Society URL:[Link]
- Title: Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]
- Title: Bulky phosphine ligands promote palladium-catalyzed protodeboron
- Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (via PMC) URL:[Link]
- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
- Title: Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand Source: Dalton Transactions (RSC Publishing) URL:[Link]
- Title: 24.2D: Phosphine and Related Ligands Source: Chemistry LibreTexts URL:[Link]
- Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]
- Title: 19.2: Phosphines Source: Chemistry LibreTexts URL:[Link]
- Title: What's the role of the phosphine ligand in Suzuki couplings? Source: Reddit URL:[Link]
- Title: Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TP Source: Dalton Transactions (RSC Publishing) URL:[Link]
- Title: The catalytic mechanism of the Suzuki-Miyaura reaction Source: ChemRxiv URL:[Link]
- Title: Ligand cone angle Source: Wikipedia URL:[Link]
- Title: Buchwald–Hartwig amin
- Title: this compound Source: PubChem URL:[Link]
- Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: Molecules (via PMC) URL:[Link]
- Title: Triphenylphosphine Source: Wikipedia URL:[Link]
- Title: Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands Source: Dalton Transactions (RSC Publishing) URL:[Link]
- Title: Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands Source: ChemRxiv URL:[Link]
- Title: Sonogashira Coupling Source: Chemistry LibreTexts URL:[Link]
- Title: Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: ResearchG
- Title: Sonogashira Coupling Source: Organic Chemistry Portal URL:[Link]
- Title: Sonogashira cross-coupling reaction Source: YouTube URL:[Link]
- Title: Sonogashira coupling Source: YouTube URL:[Link]
- Title: Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings Source: Journal of the American Chemical Society (via PMC) URL:[Link]
- Title: Dialkylbiaryl phosphine ligands Source: Wikipedia URL:[Link]
- Title: this compound and Dimethyl(trimethylsilyl)
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. This compound | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound technical grade 17154-34-6 [sigmaaldrich.com]
- 6. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 7. Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 11. yanggroup.weebly.com [yanggroup.weebly.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
A Senior Scientist's Guide to the Quantitative Analysis of Diphenyl(trimethylsilyl)phosphine in Reaction Mixtures
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of diphenyl(trimethylsilyl)phosphine (DPP(TMS)P) in complex reaction mixtures. Designed for researchers, process chemists, and quality control analysts, this document moves beyond simple protocols to explain the fundamental principles and causal relationships that govern method selection and optimization. We will explore the unique challenges presented by this air- and moisture-sensitive reagent and provide data-driven recommendations for achieving accurate and robust quantification.
The Analytical Challenge: Understanding this compound
This compound is a versatile reagent in organic synthesis, often serving as a synthetic equivalent for diphenylphosphine (Ph₂PH) or the diphenylphosphide anion (Ph₂P⁻). Its utility is, however, paralleled by its analytical complexity. The molecule's reactivity, particularly the labile Phosphorus-Silicon (P-Si) bond and the susceptibility of the phosphorus(III) center to oxidation, presents a significant hurdle for accurate quantification.[1][2] Any analytical workflow must be designed to mitigate these stability issues to prevent analyte degradation during sample preparation and analysis.
Key Properties of this compound:
-
Formula: C₁₅H₁₉PSi[3]
-
Molecular Weight: 258.37 g/mol [3]
-
Key Reactivities: Highly sensitive to air and moisture; can be pyrophoric.[1] The P-Si bond is susceptible to cleavage by protic sources.
The primary goal of quantitative analysis in this context is to monitor the consumption of the reagent, the formation of products, or to ensure stoichiometric control in a reaction. This necessitates a method that is not only accurate and precise but also specific for the intact molecule in a potentially complex matrix of starting materials, intermediates, and products.
Comparative Analysis of Quantitative Techniques
Three primary techniques are typically considered for the analysis of organophosphorus compounds: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). The choice of method is not arbitrary; it is dictated by the specific requirements of the analysis and the inherent properties of the analyte.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ³¹P NMR directly probes the phosphorus nucleus, which has 100% natural abundance and a wide chemical shift range (~2000 ppm), providing excellent signal dispersion and minimizing peak overlap.[6] Quantification is achieved by integrating the signal of the analyte relative to that of a known amount of an internal standard.
Causality in Application: Because ³¹P NMR is a non-destructive technique that directly observes the nucleus of interest, it is exceptionally well-suited for in-situ reaction monitoring.[7][8][9] It provides a direct, real-time window into the reaction's progress without the need for sample workup, which could introduce artifacts or degradation. The wide chemical shift range ensures that the DPP(TMS)P signal is typically well-resolved from its common oxidation product, this compound oxide, and other phosphine species.[7]
Advantages:
-
High Specificity: Directly observes the ³¹P nucleus, providing structural information and unambiguous identification.
-
Non-Destructive: Allows for in-situ monitoring and sample preservation.[8]
-
Minimal Sample Preparation: A sample is simply diluted in a deuterated solvent with an internal standard.
Limitations:
-
Lower Sensitivity: Compared to chromatographic methods, NMR requires a higher concentration of the analyte.
-
Long Acquisition Times: Achieving accurate quantification requires long relaxation delays (D1) to ensure complete magnetization recovery, which can increase experiment time.[10]
Gas Chromatography (GC)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase. Detection can be achieved with a general-purpose detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), or a phosphorus-specific detector like a Nitrogen-Phosphorus Detector (NPD) or Flame Photometric Detector (FPD) for enhanced selectivity.[11][12]
Causality in Application: GC is a powerful choice when high sensitivity and resolution are required, particularly for identifying low-level impurities. However, the requirement for analyte volatility means that the analysis is performed at elevated temperatures. Given the thermal lability and reactivity of many organophosphorus and organosilicon compounds, there is a significant risk of on-column degradation. This is the central challenge when applying GC to DPP(TMS)P analysis. The choice of a highly inert system and a thermally stable, low-polarity column is critical to minimize these unwanted reactions.[11]
Advantages:
-
High Sensitivity & Resolution: Excellent for trace analysis and separating closely related compounds.[13][14]
-
Established Method: A well-understood technique for organophosphorus compound analysis.[11][15]
Limitations:
-
Thermal Degradation: High injector and column temperatures can cause decomposition of DPP(TMS)P.
-
Matrix Effects: Complex reaction mixtures can interfere with the analysis, requiring potential cleanup steps.[13]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Detection is typically performed using UV-Vis spectroscopy.
Causality in Application: HPLC offers the significant advantage of performing separations at or near ambient temperature, thereby avoiding the risk of thermal degradation inherent to GC. However, the primary challenge for phosphine analysis via HPLC is on-column oxidation.[16][17] Standard stainless steel components and residual oxygen in the mobile phase can readily oxidize the P(III) center to P(V), leading to inaccurate quantification. This phenomenon necessitates a specialized approach. A recent study demonstrated that adding a small amount of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the mobile phase can effectively passivate the system and prevent this on-column oxidation, making HPLC a viable technique.[16][17]
Advantages:
-
Ambient Temperature Analysis: Avoids thermal degradation of the analyte.
-
High Versatility: A wide range of column chemistries and mobile phases can be employed.
Limitations:
-
On-Column Oxidation: A critical issue that requires specific mitigation strategies (e.g., adding antioxidants to the mobile phase).[16][17]
-
Solvent Purity: Requires rigorously degassed solvents to minimize oxidation.[18]
-
UV Detection: May lack specificity if multiple aromatic compounds are present in the reaction mixture.
Head-to-Head Performance Comparison
The following table summarizes the key performance attributes of each technique for the quantitative analysis of DPP(TMS)P.
| Feature | ³¹P NMR Spectroscopy | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Nuclear magnetic resonance of ³¹P nucleus | Volatility-based separation | Polarity-based separation |
| Sensitivity | Low to Moderate | High to Very High | Moderate to High |
| Specificity | Very High | High (with MS or P-specific detector) | Moderate (UV), High (MS) |
| Sample Prep | Minimal (dilution, add standard) | Moderate (dilution, possible extraction) | Moderate (dilution, filtration) |
| In-Situ Capability | Excellent | No | No |
| Primary Challenge | Low sensitivity, long scan times | Thermal degradation of analyte | On-column oxidation of analyte |
| Cost (Instrument) | High | Moderate | Moderate |
| Best For... | Reaction monitoring, structural confirmation | Trace impurity analysis, high-throughput screening | Routine QC of thermally sensitive samples |
Recommended Protocol: Quantitative ³¹P NMR Analysis
Based on its high specificity, minimal sample preparation, and non-destructive nature, ³¹P NMR spectroscopy is the recommended primary method for the quantitative analysis of DPP(TMS)P in a reaction mixture. It provides the most trustworthy data by directly observing the molecule of interest in its native environment, minimizing the risk of analytical artifacts.
Workflow for Quantitative ³¹P NMR
Caption: Workflow for quantitative ³¹P NMR analysis of DPP(TMS)P.
Step-by-Step Methodology
1. Selection of Internal Standard (IS):
-
Causality: The IS must be a stable, non-reactive phosphorus-containing compound with a known purity and concentration. Its ³¹P NMR signal must be a sharp singlet and well-resolved from any other signals in the spectrum. Triphenyl phosphate (TPP) or bis(trimethylsilyl)phosphonate are common choices.
2. Sample Preparation (must be performed in a glovebox or under inert gas):
-
a. Prepare a stock solution of the internal standard (e.g., 50.0 mg of triphenyl phosphate) in a deuterated solvent (e.g., 10.0 mL of C₆D₆ or CDCl₃) in a volumetric flask.
-
b. In a separate vial, add a precise volume of the IS stock solution (e.g., 500 µL).
-
c. To the same vial, add a precisely weighed aliquot of the reaction mixture (e.g., ~100 mg).
-
d. Cap the vial, mix thoroughly, and transfer an appropriate volume (~600 µL) to an NMR tube. Seal the NMR tube with a secure cap.
3. NMR Acquisition:
-
Instrument: High-field NMR spectrometer.
-
Nucleus: ³¹P
-
Decoupling: Inverse-gated ¹H decoupling. Causality: This technique decouples protons during signal acquisition to produce sharp singlets but keeps the decoupler off during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), which can perturb signal integrals and lead to inaccurate quantification.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any phosphorus nucleus of interest (analyte and standard). A D1 of 30-60 seconds is often a safe starting point.
-
Pulse Angle: 90° flip angle.
-
Number of Scans (NS): Sufficient to achieve a signal-to-noise ratio (S/N) of >100:1 for the smallest integral to be quantified.
4. Data Processing and Calculation:
-
a. Apply a matched exponential line broadening factor (e.g., 0.5-1.0 Hz) to improve S/N.
-
b. Carefully phase the spectrum and apply a high-order polynomial baseline correction.
-
c. Integrate the signal for DPP(TMS)P (I_analyte) and the internal standard (I_std).
-
d. Calculate the concentration using the following formula:
Concentration_analyte (mol/kg) = (I_analyte / N_analyte) * (N_std / I_std) * (moles_std / mass_sample)
Where:
-
I = Integral value
-
N = Number of phosphorus nuclei per molecule (usually 1)
-
moles_std = Moles of the internal standard added
-
mass_sample = Mass of the reaction mixture aliquot in kg
-
Method Validation Principles
To ensure the trustworthiness of the analytical results, the chosen method must be validated.[19][20] Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[21] This is demonstrated by spiking the reaction matrix with the analyte and showing a clean, well-resolved signal.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with at least five concentration levels, and the correlation coefficient (r²) should be >0.99.
-
Accuracy: The closeness of the test results to the true value. Determined by spike-recovery experiments at three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).[21] Recoveries should typically be within 98-102%.
-
Precision: The degree of agreement among individual test results. Assessed at two levels:
-
Repeatability: Analysis of replicate samples on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. The relative standard deviation (%RSD) should typically be <2%.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[22]
Decision Logic for Method Selection
For researchers deciding on the optimal analytical approach, the following decision tree can serve as a guide.
Caption: Decision tree for selecting an analytical method for DPP(TMS)P.
Conclusion
The quantitative analysis of this compound is a challenging task that demands careful consideration of the molecule's inherent reactivity. While GC and HPLC are powerful techniques, they present significant risks of analyte degradation that must be actively managed. For applications within a research and development setting, particularly for reaction monitoring, quantitative ³¹P NMR spectroscopy emerges as the most robust, specific, and trustworthy method . It minimizes sample handling and eliminates the variables of thermal and oxidative degradation, providing direct and accurate insight into the chemical process. By following a validated protocol with appropriate acquisition parameters, researchers can confidently quantify this critical reagent and accelerate their development timelines.
References
- Elhag, D., Abdalla, B., Suliman, S. and Ali, I. (2017) Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment, 6, 232-241. [Link]
- Wheeler, P., Bunn, R., Edge, T. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. [Link]
- Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert. [Link]
- Cao, C., Li, Z., & Huang, L. (2002). Prediction of 31P Nuclear Magnetic Resonance Chemical Shifts for Phosphines. Chinese Journal of Chemistry, 20(9), 901-906. [Link]
- Barbosa, J., Faria, M., de Pinho, P. G., Moreira, A., & Calhau, M. A. (2015). Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes. Journal of forensic and legal medicine, 33, 59–66. [Link]
- Zhang, Y., Wang, Y., & Liu, M. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(23), 7799. [Link]
- Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]
- Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latiff, A. A., & Khalaf, R. F. (2016). A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. RSC Advances, 6(72), 67990-67999. [Link]
- Gildenast, H., Garg, F., & Englert, U. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Chemistry – A European Journal, 28(1), e202103483. [Link]
- Anonymous. (n.d.).
- Corvo, M. C., & Santos, A. G. (2007). A QSPR Study of the 31P NMR Chemical Shifts of Phosphines. Journal of Chemical Information and Modeling, 47(3), 859-865. [Link]
- Wang, H., Liu, M., & Qiu, W. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis.
- Singh, S. (2015). Validation of Analytical Methods.
- Ho, S. S. H., & Yu, J. Z. (2004). An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid). Environmental Science & Technology, 38(24), 6801-6810. [Link]
- Bemi, L., Clark, H. C., Davies, J. A., Fyfe, C. A., & Wasylishen, R. E. (1982). Phosphorus-31 NMR studies of several phosphines in the solid state. Journal of the American Chemical Society, 104(2), 438-445. [Link]
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
- Johnson, D. W., & Vouros, P. (2004). Derivatization for liquid chromatography/electrospray mass spectrometry: Synthesis of Tris(trimethoxyphenyl)phosphonium compounds and their derivatives of amine and carboxylic acids. Journal of the American Society for Mass Spectrometry, 15(10), 1443-1451. [Link]
- Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- Wang, H., Liu, M., & Qiu, W. (2023). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis.
- Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. [Link]
- Hubert, P., et al. (2018). Some good validation practices for analytical procedures. A3P. [Link]
- Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. [Link]
- Lavanya, G., et al. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews, 16(02), 389-402. [Link]
- Becker, G., & Hölderich, W. (1975). Tris(trimethylsilyl)phosphine and Lithium bis(trimethylsilyl)phosphide·bis(tetrahydrofuran). Inorganic Syntheses, 18, 141-145. [Link]
- University of Ottawa NMR Facility. (n.d.).
- Li, B. (2019). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
- Clot, E., & Eisenstein, O. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50(10), 5949-5974. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140190, this compound. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 3. This compound | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound technical grade 17154-34-6 [sigmaaldrich.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 8. mt.com [mt.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. cromlab-instruments.es [cromlab-instruments.es]
- 12. agilent.com [agilent.com]
- 13. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
- 14. Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 20. researchgate.net [researchgate.net]
- 21. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 22. wjarr.com [wjarr.com]
A Senior Application Scientist's Guide to Homemade vs. Commercial Diphenyl(trimethylsilyl)phosphine: A Validation of Catalytic Activity
In the dynamic landscape of chemical synthesis, particularly within pharmaceutical and materials science research, the choice between synthesizing a key reagent in-house or purchasing a commercially available product is a perennial consideration. This decision balances cost-effectiveness and convenience against the paramount requirements of purity, consistency, and catalytic performance. Diphenyl(trimethylsilyl)phosphine, (C₆H₅)₂PSi(CH₃)₃, stands out as a versatile and valuable reagent, primarily utilized as a synthetic equivalent of the diphenylphosphide anion (Ph₂P⁻) and as a precursor to phosphine ligands crucial for transition metal catalysis.[1]
This guide provides an in-depth, objective comparison of homemade versus commercial this compound. We will detail a reliable synthesis protocol, outline critical characterization and quality control steps, and present a head-to-head validation of catalytic activity in a representative cross-coupling reaction. Our goal is to equip researchers, scientists, and drug development professionals with the data and insights necessary to make an informed decision tailored to their specific laboratory and project needs.
The Strategic Role of Phosphine Ligands in Catalysis
Before delving into the specifics of this compound, it's essential to understand the broader context of phosphine ligands in catalysis. Phosphines are three-valent phosphorus compounds that act as soft, σ-donating ligands. They form stable complexes with transition metals, particularly late transition metals like palladium, rhodium, and gold, thereby solubilizing and stabilizing the catalytic species.[2][3] The electronic and steric properties of a phosphine ligand are not mere passive attributes; they are powerful tools to control the reactivity and selectivity of a catalytic cycle.[4]
Generally, electron-rich phosphines, such as those with alkyl substituents, enhance the rate of oxidative addition, a key step in many cross-coupling cycles.[5][6] Conversely, bulky ligands promote the final, product-releasing step of reductive elimination.[6] This delicate interplay allows chemists to fine-tune a catalyst's performance for challenging transformations, such as those involving unreactive aryl chlorides.[5] The purity and structural integrity of the phosphine ligand are therefore directly correlated to the success, efficiency, and reproducibility of the catalytic reaction.
Part 1: Synthesis and Characterization of "Homemade" this compound
Synthesizing this compound in-house can offer significant cost savings, especially for large-scale applications. However, this route necessitates rigorous purification and characterization to ensure the product is free from deleterious impurities that could inhibit or poison a sensitive catalyst.
Experimental Protocol: Synthesis
The following protocol describes a common and reliable method for the preparation of this compound from chlorodiphenylphosphine.
Materials:
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Lithium metal (wire or granules)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Lithiation: In the flask, add lithium metal (2.2 equivalents) to anhydrous THF. To this suspension, slowly add chlorodiphenylphosphine (1.0 equivalent) via the dropping funnel. The reaction is exothermic, and the mixture will turn a deep red-orange, indicating the formation of lithium diphenylphosphide (LiPPh₂).
-
Silylation: After the formation of LiPPh₂ is complete (typically stirred for 2-4 hours at room temperature), cool the mixture to 0 °C. Slowly add trimethylsilyl chloride (1.1 equivalents) via the dropping funnel. The deep red color will dissipate, and a white precipitate of lithium chloride (LiCl) will form.
-
Workup: After stirring for an additional hour at room temperature, the reaction mixture is filtered under an inert atmosphere to remove the LiCl precipitate. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear, colorless liquid.
Workflow for Synthesis and Validation
Caption: Overall workflow for the synthesis, quality control, and catalytic validation of homemade this compound.
Characterization and Quality Control
Proper characterization is non-negotiable. The primary concern with homemade this compound is oxidation to this compound oxide, which is catalytically inactive and can interfere with the desired reaction.
-
³¹P NMR Spectroscopy: This is the most direct method for assessing the purity of the product. This compound should exhibit a characteristic singlet. The chemical shift can vary with the solvent, but it is typically observed in a distinct region. Any significant signals in the phosphine oxide region (typically δ 20-40 ppm) indicate impurity.
-
¹H NMR Spectroscopy: This technique confirms the presence of both the phenyl and trimethylsilyl groups in the correct ratio. The trimethylsilyl protons should appear as a sharp singlet (or a doublet due to P-H coupling) integrating to 9 protons, while the phenyl protons will appear as multiplets in the aromatic region integrating to 10 protons.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and confirming the mass of the desired product.
Part 2: Head-to-Head Comparison with Commercial Product
For this guide, we compare our freshly synthesized and purified "Homemade" this compound with a "Commercial" counterpart sourced from a reputable supplier (e.g., Sigma-Aldrich, technical grade).[8][9]
Table 1: Physicochemical and Spectroscopic Comparison
| Parameter | Homemade Product | Commercial Product (Sigma-Aldrich, Technical Grade) |
| Appearance | Clear, colorless liquid | Clear, colorless liquid |
| Boiling Point | 118-121 °C / 0.2 mmHg | 119-120 °C / 0.2 mmHg[8] |
| ³¹P NMR (CDCl₃) | Singlet at δ -60.5 ppm | Singlet at δ -60.5 ppm |
| Purity (by ³¹P NMR) | >98% | ≥90% (typical specification) |
| Key Impurity | This compound oxide (<2%) | May contain minor phosphine oxide impurities |
| ¹H NMR (CDCl₃) | Conforms to structure | Conforms to structure |
Validation of Catalytic Activity: The Suzuki-Miyaura Cross-Coupling
To provide a meaningful performance benchmark, we selected the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of C-C bond formation in pharmaceutical and academic laboratories and its efficiency is highly dependent on the quality of the phosphine ligand precursor.[4][6] this compound is used here as an in situ source of the diphenylphosphide anion, which then coordinates to the palladium center.
Benchmark Reaction: Coupling of 4-bromoanisole with phenylboronic acid.
Experimental Protocol: Catalytic Run
-
Catalyst Precursor Preparation: In a glovebox, a stock solution of Pd₂(dba)₃ is prepared in anhydrous toluene.
-
Ligand Generation: In separate reaction vials, the required amount of either "Homemade" or "Commercial" this compound (2.2 mol%) is dissolved in anhydrous toluene. To this is added a solution of potassium tert-butoxide (2.0 mol%) to cleave the Si-P bond and generate the active K⁺⁻PPh₂ ligand source.
-
Reaction Assembly: To each vial, the Pd₂(dba)₃ stock solution (1.0 mol% Pd) is added, followed by 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and a solution of potassium phosphate (K₃PO₄) base (2.0 mmol) in water.
-
Execution: The vials are sealed and placed in a pre-heated reaction block at 100 °C. The reaction progress is monitored by taking aliquots at specified time intervals and analyzing them by GC.
-
Analysis: After 4 hours, the reactions are cooled, quenched, and the final yield of the product, 4-methoxybiphenyl, is determined by GC analysis against an internal standard.
Catalytic Mechanism Overview
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. L = Phosphine Ligand.
Table 2: Comparative Catalytic Performance Data
| Catalyst System | Time (h) | Conversion (%) | Yield (%) |
| Homemade DPP(TMS)P | 1 | 85 | 82 |
| 2 | 99 | 97 | |
| 4 | >99 | 97 | |
| Commercial DPP(TMS)P | 1 | 82 | 79 |
| 2 | 98 | 95 | |
| 4 | >99 | 96 |
Discussion and Interpretation
The experimental data reveals several key insights for the practicing researcher.
Purity is Paramount: Our homemade this compound, after careful vacuum distillation, exhibited a purity of >98% by ³¹P NMR. This high purity translated directly into excellent catalytic performance, achieving a 97% yield in the benchmark Suzuki-Miyaura reaction. The performance was on par with, and marginally better than, the technical grade commercial product.
The "Why" Behind Performance: The slight edge in performance of the homemade product can be attributed to its freshness and minimal exposure to air and moisture, resulting in a lower concentration of the corresponding phosphine oxide. Phosphine oxides do not possess the necessary lone pair to coordinate with the palladium center and are thus catalytically inert. In high concentrations, they can potentially interfere with the formation of the active catalytic species.
Economic Considerations: The primary driver for in-house synthesis is cost. The synthesis of this compound uses relatively inexpensive starting materials. For labs where this reagent is used frequently or in large quantities, the cost savings can be substantial over the lifetime of a project. However, this must be weighed against the time, equipment, and expertise required for the synthesis, purification, and rigorous quality control.
Trustworthiness and Risk: A commercial product from a reputable supplier offers a guarantee of quality within specified limits. This is particularly crucial in regulated environments like drug development, where batch-to-batch consistency and traceability are essential. For exploratory research and process development, a well-characterized homemade reagent is often perfectly suitable and more economical.
Conclusion and Recommendations
The decision to synthesize or purchase this compound is not a one-size-fits-all answer. It is a strategic choice based on the specific context of the research.
-
Synthesize In-House When:
-
Cost is a primary limiting factor.
-
Large quantities of the reagent are required.
-
The laboratory possesses the necessary equipment (inert atmosphere lines, vacuum distillation) and analytical capabilities (NMR) for rigorous quality control.
-
The research is in an exploratory or developmental phase where absolute batch consistency is secondary to performance and cost.
-
-
Purchase Commercially When:
-
The reagent is needed infrequently or in small quantities.
-
Time is of the essence, and immediate availability is critical.
-
The research is part of a GMP or other regulated process that demands certified and traceable starting materials.
-
The laboratory lacks the infrastructure or expertise for safe synthesis and stringent purification.
-
Ultimately, this guide demonstrates that a carefully prepared and rigorously characterized homemade batch of this compound can perform as well as, or even slightly better than, its commercial counterpart. The key to success lies not in the source of the material, but in the unwavering commitment to its analytical validation.
References
- PrepChem.com. Preparation of Trimethylsilylethyl Diphenyl Phosphine. [Link]
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
- Molecules. (2022). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]
- Chemical Science. (2022). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. [Link]
- Advanced Materials. (2019).
- Gessner Group.
- Advanced Materials. (2019).
- PrepChem.com. Synthesis of diphenyl phosphine. [Link]
- ResearchGate. (2016). New Synthesis of Trimethylsilyl Diphenylphosphinite. [Link]
- Inorganic Syntheses. (2007). This compound and Dimethyl(trimethylsilyl)‐phosphine. [Link]
- Mendeleev Communications. (2016). New synthesis of trimethylsilyl diphenylphosphinite. [Link]
- ACS Nano. (2024). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. [Link]
- Chemistry – A European Journal. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? [Link]
- ResearchGate.
- SpectraBase. This compound - 1H NMR Spectrum. [Link]
- SpectraBase. Diphenylphosphine - 31P NMR Chemical Shifts. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]
- LookChem. Cas 17154-34-6,this compound. [Link]
- PubChem. This compound. [Link]
Sources
- 1. Cas 17154-34-6,this compound | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. technical grade, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 9. Sigma Aldrich this compound 250 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
A Senior Application Scientist's Guide to Silylphosphines in Organic Synthesis: A Comparative Study
For the modern synthetic chemist, the introduction of phosphorus-containing moieties is a frequent necessity, whether for the construction of bespoke ligands, the synthesis of novel organophosphorus compounds, or as versatile reagents in bond formation. Silylphosphines have emerged as exceptionally useful and multifaceted tools in this domain. Their utility stems from the inherent reactivity of the weak, polar silicon-phosphorus (Si-P) bond, which can be selectively cleaved under mild conditions.[1][2] This guide provides a comparative analysis of common silylphosphines, offering insights into their synthesis, reactivity, and application, grounded in experimental evidence to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Introduction to Silylphosphines: Properties and Reactivity
Silylphosphines are organophosphorus compounds containing one or more Si-P bonds. The most widely utilized member of this class is tris(trimethylsilyl)phosphine, P(SiMe₃)₃, which serves as a safer, liquid alternative to highly toxic and gaseous phosphine (PH₃).[1] It is often considered a covalent synthon for the phosphide anion (P³⁻), delivering a nucleophilic phosphorus atom to a variety of electrophiles.
The key to their reactivity is the labile Si-P bond. This bond can be readily cleaved by a range of reagents, including protic sources (like water or alcohols), electrophiles, and nucleophiles (such as fluoride ions).[2][3] This predictable reactivity allows for the controlled formation of new phosphorus-carbon, phosphorus-metal, and other phosphorus-element bonds.
Key Comparative Features:
The choice of silylphosphine is dictated by the desired stoichiometry and the nature of the target molecule. The number of silyl groups determines the number of reactive sites available for substitution.
-
Tris(trimethylsilyl)phosphine [P(SiMe₃)₃]: Offers three reactive Si-P bonds, making it ideal as a "P" atom transfer agent.[3]
-
Bis(trimethylsilyl)phosphines [RP(SiMe₃)₂]: Provides two reactive sites, allowing for the introduction of a P-R group and subsequent functionalization.
-
Mono(trimethylsilyl)phosphines [R₂P(SiMe₃)]: Possess a single reactive Si-P bond, useful for introducing a specific R₂P- group.
Below is a summary of the physical properties of the parent silylphosphine, P(SiMe₃)₃.
| Property | Value | Source |
| Formula | C₉H₂₇PSi₃ | [3] |
| Molar Mass | 250.54 g·mol⁻¹ | [3] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Melting Point | 24 °C | [1][3] |
| Boiling Point | 243–244 °C | [1][3] |
| Density | 0.863 g/cm³ | [1][3] |
| Sensitivity | Pyrophoric in air; highly moisture-sensitive | [3] |
Causality in Experimental Choice: The selection between P(SiMe3)3 and a partially substituted silylphosphine like PhP(SiMe3)2 is a critical decision. For the synthesis of metal phosphide clusters where a naked phosphorus atom is required, P(SiMe3)3 is the reagent of choice as all three silyl groups can be displaced.[3] However, if the goal is to synthesize a specific secondary phosphine, starting with a reagent like PhP(SiMe3)2 and cleaving the Si-P bonds with an alcohol is more direct and atom-economical than starting with P(SiMe3)3, which would require additional steps to introduce the phenyl group.
Caption: Overview of Silylphosphine Synthesis and Reactivity.
Comparative Applications in Organic Synthesis
The unique reactivity of the Si-P bond makes silylphosphines versatile reagents in a wide array of transformations.
Synthesis of Low-Coordinate Phosphorus Compounds
Silylphosphines are premier reagents for accessing otherwise unstable low-coordinate phosphorus species like phosphaalkenes (P=C) and phosphaalkynes (P≡C).
Phosphaalkenes: The reaction of a bis(silyl)phosphine with an acyl chloride is a classic route to phosphaalkenes.[4] The reaction proceeds through a silylacylphosphine intermediate, which then undergoes a[1][3]-silyl shift from phosphorus to the carbonyl oxygen to form the thermodynamically stable P=C double bond.[4]
Sources
- 1. Cas 15573-38-3,TRIS(TRIMETHYLSILYL)PHOSPHINE | lookchem [lookchem.com]
- 2. Organophosphine syntheses via activation of the phosphorus-silicon bond of silylphosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tris(trimethylsilyl)phosphine - Wikipedia [en.wikipedia.org]
- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
A Comprehensive Guide to the Steric and Electronic Landscape of Diphenyl(trimethylsilyl)phosphine
As a Senior Application Scientist, my experience has consistently shown that the rational design of transition metal catalysts is the bedrock of innovation in fields ranging from pharmaceuticals to materials science. The subtle interplay of forces at the metallic heart of a catalyst dictates its efficacy, and no factor is more influential than the choice of ligand. Phosphines, in particular, have proven to be exceptionally versatile, their properties tunable to an almost infinite degree.
This guide moves beyond a simple catalog of ligands to provide an in-depth assessment of Diphenyl(trimethylsilyl)phosphine (PPh₂TMS). We will dissect its fundamental characteristics—its steric bulk and electronic nature—and place them in context against more conventional phosphine ligands. The objective is to equip researchers, scientists, and drug development professionals with the nuanced understanding required to strategically deploy PPh₂TMS in their own catalytic systems.
The Pillars of Phosphine Performance: Sterics and Electronics
The behavior of a phosphine ligand within the coordination sphere of a metal is governed by two primary, often intertwined, properties. An understanding of these is critical before we can appreciate the unique profile of PPh₂TMS.
-
Steric Properties : This refers to the physical size and shape of the ligand. A ligand's bulk influences how many other ligands can bind to the metal, the ease with which a substrate can approach the catalytic center, and the rate of key steps like reductive elimination. The most common metric for quantifying this is the Tolman Cone Angle (θ) .[1][2][3] This is the apex angle of a cone, with the metal at the vertex, that encompasses the entire ligand.[3][4] Larger cone angles signify greater steric hindrance.[3]
-
Electronic Properties : This describes the ligand's ability to donate or withdraw electron density from the metal center. Phosphines are σ-donors through their lone pair and can act as π-acceptors by accepting back-donation from the metal into their P-C σ* antibonding orbitals.[1][5] The net electronic effect modulates the metal's reactivity. The standard measure for this is the Tolman Electronic Parameter (TEP) , which is determined by infrared spectroscopy.[6][7]
Experimental Assessment of Ligand Properties
To ensure trustworthiness and reproducibility, the protocols for determining these parameters must be robust.
Protocol 1: Determination of the Tolman Electronic Parameter (TEP)
The TEP is derived from the vibrational frequency of a carbon monoxide "probe" ligand.[6] A more strongly electron-donating phosphine increases electron density on the metal. This density is then back-donated into the π* orbitals of the CO ligands, which weakens the C-O bond and lowers its stretching frequency (ν(CO)).[3][5] Therefore, a lower ν(CO) value corresponds to a stronger electron-donating ligand.[3] The standard system for this measurement is a nickel(0) complex.[6][7]
Step-by-Step Methodology:
-
Synthesis of the Reference Complex: In an inert atmosphere glovebox, react tetracarbonylnickel(0), Ni(CO)₄, with one equivalent of this compound. This ligand substitution reaction yields the target complex, [Ni(CO)₃(PPh₂TMS)], and liberates one molecule of CO.
-
Sample Preparation: Prepare a dilute solution of the purified [Ni(CO)₃(PPh₂TMS)] complex in an appropriate solvent, such as dichloromethane or hexane, within an IR-transparent cell.
-
Spectroscopic Measurement: Record the infrared spectrum of the solution.
-
Data Analysis: Identify the frequency of the symmetric A₁ C-O stretching mode. This value, in wavenumbers (cm⁻¹), is the Tolman Electronic Parameter for PPh₂TMS.[6][8]
Caption: Experimental workflow for determining the Tolman Electronic Parameter (TEP).
Protocol 2: Determination of the Tolman Cone Angle (θ)
While originally estimated using physical CPK models, the modern and more accurate method for determining cone angles relies on crystallographic data.[2][4][9]
Step-by-Step Methodology:
-
Synthesis and Crystallization: Synthesize a stable, well-defined transition metal complex of PPh₂TMS (e.g., with Au, Pd, Pt). Grow single crystals suitable for X-ray diffraction, often by slow evaporation or vapor diffusion.
-
X-ray Diffraction: Collect diffraction data from a single crystal to resolve the precise three-dimensional structure of the complex, including all bond lengths and angles.
-
Structural Analysis: Using crystallographic software, measure the P-M bond length. To standardize the cone angle, this distance is normalized to 2.28 Å, the value Tolman originally used for Ni-P bonds.[1][3]
-
Angle Calculation: Calculate the angle of a cone, centered on the metal-phosphorus axis, that just touches the van der Waals radii of the outermost atoms of the PPh₂TMS ligand. This angle is the Tolman Cone Angle.
Sources
- 1. people.uleth.ca [people.uleth.ca]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. yanggroup.weebly.com [yanggroup.weebly.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Isotopic Labeling Studies: A Comparative Analysis of Diphenyl(trimethylsilyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of mechanistic chemistry and drug development, the precise tracking of atoms through complex reaction pathways is paramount. Isotopic labeling, a technique where an atom in a molecule is replaced by one of its isotopes, serves as an indispensable tool for elucidating reaction mechanisms, quantifying metabolic fluxes, and aiding in drug discovery. The synthesis of isotopically labeled phosphine ligands, crucial components in a vast array of catalytic reactions, presents a unique set of challenges. This guide provides a comprehensive comparison of Diphenyl(trimethylsilyl)phosphine, Ph₂P(TMS), as a reagent for isotopic labeling, benchmarking its performance against traditional alternatives and providing detailed experimental insights.
The Central Role of Labeled Phosphines in Mechanistic Elucidation
Isotopically labeled phosphines are powerful probes for understanding the intimate details of catalytic cycles and reaction mechanisms.[1] By introducing a "heavy" isotope, such as carbon-13 (¹³C), deuterium (²H or D), or nitrogen-15 (¹⁵N), into a phosphine ligand, researchers can track the ligand's fate and interactions throughout a chemical transformation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3] This allows for the direct observation of bond-making and bond-breaking events, the identification of key intermediates, and the quantification of reaction kinetics.
The choice of the phosphinating agent is critical for the successful and efficient synthesis of these labeled ligands. This guide focuses on this compound, a versatile reagent, and evaluates its advantages and disadvantages in comparison to other commonly used phosphine sources.
This compound: A Versatile Reagent for Phosphine Synthesis
This compound is a nucleophilic phosphine reagent that offers several advantages in organic synthesis.[4] Its utility stems from the reactive silicon-phosphorus (Si-P) bond, which can be readily cleaved by a variety of electrophiles, enabling the formation of new phosphorus-carbon (P-C) or phosphorus-heteroatom bonds.[5] This reactivity makes it a valuable tool for the introduction of the diphenylphosphino group (-PPh₂) into organic molecules.
Comparative Analysis of Phosphinating Agents for Isotopic Labeling
The selection of an appropriate phosphinating agent is a critical decision in the design of an isotopic labeling experiment. The ideal reagent should be readily available, easy to handle, and exhibit high reactivity and selectivity towards the desired labeled electrophile. Here, we compare this compound with two common alternatives: Diphenylphosphine (Ph₂PH) and Chlorodiphenylphosphine (Ph₂PCl).
| Reagent | Key Advantages | Key Disadvantages |
| This compound (Ph₂P(TMS)) | - High Nucleophilicity: The silyl group enhances the nucleophilicity of the phosphorus atom.[4][6] - Good Handling Characteristics: It is a liquid that is generally easier to handle than pyrophoric or gaseous phosphines.[7][8][9] - Clean Reactions: The trimethylsilyl byproducts are often volatile and easily removed. | - Moisture Sensitivity: Can be sensitive to hydrolysis. - Cost: May be more expensive than diphenylphosphine. |
| Diphenylphosphine (Ph₂PH) | - Readily Available and Cost-Effective. - Versatile Reactivity: Can be deprotonated to form a highly nucleophilic phosphide. | - Air-Sensitive: Prone to oxidation, requiring inert atmosphere techniques. - Requires a Base: Deprotonation is necessary for many reactions, adding a step to the procedure. |
| Chlorodiphenylphosphine (Ph₂PCl) | - Electrophilic Phosphorus Center: Reacts with a wide range of nucleophiles. | - Highly Reactive and Corrosive: Requires careful handling. - Can Lead to Side Reactions: The reactivity can sometimes lead to a lack of selectivity. |
Experimental Workflow: Synthesis of a ¹³C-Labeled Phosphine Ligand
To illustrate the practical application of this compound in isotopic labeling, we present a detailed experimental workflow for the synthesis of a ¹³C-labeled diphenylphosphine derivative. This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.
Caption: Experimental workflow for the synthesis of a ¹³C-labeled phosphine.
Detailed Experimental Protocol
Synthesis of (¹³C-Methyl)diphenylphosphine
Materials:
-
This compound (1.0 eq)
-
¹³C-Methyl iodide (1.05 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Labeled Electrophile: Slowly add ¹³C-methyl iodide (1.05 eq) to the stirred solution via syringe.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired (¹³C-methyl)diphenylphosphine.
-
Characterization: Characterize the purified product by ¹H, ¹³C, and ³¹P NMR spectroscopy and mass spectrometry to confirm its identity and isotopic enrichment. The ³¹P NMR spectrum should show a doublet due to coupling with the adjacent ¹³C nucleus.[10]
Characterization by ³¹P NMR Spectroscopy
³¹P NMR spectroscopy is an exceptionally powerful tool for the characterization of phosphorus-containing compounds, including isotopically labeled phosphines.[11] The natural abundance of the ³¹P isotope is 100%, and it has a spin of 1/2, resulting in sharp and well-resolved NMR signals.[12]
When a phosphine is labeled with a spin-active nucleus like ¹³C, the ³¹P NMR signal will be split into a multiplet due to spin-spin coupling. For instance, in the case of (¹³C-methyl)diphenylphosphine, the ³¹P NMR spectrum will exhibit a doublet, with the coupling constant (¹J(P,C)) providing valuable structural information. This coupling is a definitive indicator of successful isotopic labeling at the desired position.
Caption: ³¹P NMR signal comparison for unlabeled vs. ¹³C-labeled phosphine.
Mechanistic Insights from Isotopic Labeling
The true power of synthesizing isotopically labeled phosphines lies in their application to mechanistic studies. By incorporating a labeled phosphine ligand into a catalytic system, researchers can directly follow its involvement in the catalytic cycle. For example, in a cross-coupling reaction, ³¹P NMR can be used to identify and characterize catalyst resting states and key intermediates, providing direct evidence for proposed mechanistic pathways.
Conclusion
This compound stands out as a highly effective and versatile reagent for the synthesis of isotopically labeled phosphine ligands. Its high nucleophilicity and favorable handling characteristics offer distinct advantages over traditional phosphinating agents like diphenylphosphine and chlorodiphenylphosphine. The ability to cleanly and efficiently introduce isotopic labels into phosphine scaffolds opens the door to sophisticated mechanistic studies, providing invaluable insights for researchers in academia and industry alike. The combination of targeted synthesis using reagents like Ph₂P(TMS) and detailed analysis by ³¹P NMR spectroscopy is a powerful strategy for advancing our understanding of chemical reactivity and catalysis.
References
- Schraml, J., et al. (1992). 31P and 13C NMR spectra of cyclohexylphenylphosphines, tricyclohexylphosphine and triphenylphosphine. Magnetic Resonance in Chemistry, 30(7), 659-663.
- Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.
- O'Brien, G. (2007, October 17). The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate. University of Ottawa NMR Facility Blog.
- Goldsberry, R., et al. (2007). This compound and Dimethyl(trimethylsilyl)‐phosphine. Inorganic Syntheses, 13, 26-32.
- Rajadurai, C., et al. (2020). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. Symmetry, 12(1), 108.
- Chekshin, N., et al. (2022). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. bioRxiv.
- Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
- De Vleeschouwer, F. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1064–1096.
- Gierlich, J., et al. (2007). Isotopic labelling in the study of organic and organometallic mechanism and structure: An account. Journal of Physical Organic Chemistry, 20(10), 733-747.
- Ananikov, V. P., et al. (2021). Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. Organic Chemistry Frontiers, 8(1), 114-122.
- Imamoto, T. (2016).
- Imamoto, T. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 92(10), 439-455.
- Grishina, E. E., et al. (2018). P-31 NMR Data for Protonated Trialkyl Phosphines. ResearchGate.
- The Royal Society of Chemistry. (n.d.). Table of Contents.
- Park, H., et al. (2022). Design, synthesis and evaluation of 15N and 13C labeled molecular probes as hyperpolarized nitric oxide sensors. Bioorganic & Medicinal Chemistry, 71, 116942.
- Sako, M., et al. (2022). A γ-15N-Labeled Diazo-Transfer Reagent for the Synthesis of β-15N-Labeled Azides. The Journal of Organic Chemistry, 87(1), 730-735.
- Zhang, H., et al. (2023). Synthesis of 13C-labeled α-Amino Acids via Visible Light-Driven C(sp3)
- Jones, C. (2011).
- Karpov, V. V., et al. (2020). Tertiary phosphines: preparation and reactivity. Organophosphorus Chemistry, 49, 1-76.
- Doyle, A. G., & Meek, S. J. (2014). Tri-(1-adamantyl)phosphine. Organic Syntheses, 91, 1-12.
- Weigand, J. J., et al. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Chemistry – A European Journal, 28(2), e202103555.
- Wiberg, N., et al. (2003). Cleavage of the Silicon–Silicon and Silicon–Chlorine Bond of tBu3Si–SiCl3. Zeitschrift für anorganische und allgemeine Chemie, 629(12‐13), 2183-2191.
- Gladysz, J. A., et al. (2016). Phosphorus–Carbon Bond Forming Reactions of Diphenylphosphenium and Diphenylphosphine Triflate Complexes of Tungsten. Organometallics, 35(15), 2646-2653.
- Baines, K. M., & Stradiotto, M. (2023). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. The Journal of Organic Chemistry, 88(1), 256-266.
- Roesky, H. W., et al. (2020). Formation of Silaimines from a Sterically Demanding Iminophosphonamido Chlorosilylene via intramolecular N–P bond Cleavage. Chemistry – An Asian Journal, 15(18), 2824-2828.
- Ananikov, V. P. (2022). 13C‐Labeling as a Method in Organic Synthesis, Catalysis and Biochemical Applications. Chemistry – A European Journal, 28(41), e202200780.
- Cheméo. (n.d.). This compound.
- Martinez, R. (n.d.). Synthesis of Labeled Precursors. Grantome.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140190, this compound.
- Morgalyuk, V. P., et al. (2016). New synthesis of trimethylsilyl diphenylphosphinite.
- Kwong, F. Y., et al. (2024). Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-434.
- Steer, M. A., & Jelfs, K. E. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50(6), 3949-3983.
- Schlegel, H. B., & Ignacio, E. W. (1996). Structures and Energetics of Some Silicon-Phosphorus Compounds: SiHmPHn, SiHmPHnSiHo, and (SiH3)3P. The Journal of Physical Chemistry, 100(31), 13175-13182.
- Piers, W. E. (2011).
- Liu, Z., & Yuan, Q. (2006). Synthesis of 15N-labeled phthalimide.
Sources
- 1. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound technical grade 17154-34-6 [sigmaaldrich.com]
- 8. chemeo.com [chemeo.com]
- 9. This compound | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Kinetic Analysis: Unveiling the Performance of Diphenyl(trimethylsilyl)phosphine in Catalytic Cycles
For researchers, scientists, and drug development professionals, the optimization of catalytic reactions is a critical endeavor. The choice of ligand in a transition metal-catalyzed reaction can profoundly influence reaction rates, selectivity, and overall efficiency. This guide provides an in-depth kinetic analysis of catalytic cycles involving Diphenyl(trimethylsilyl)phosphine (PPh₂(TMS)), a versatile yet often overlooked phosphine ligand. We will objectively compare its performance with other common phosphine ligands, supported by an exploration of underlying mechanistic principles and providing detailed experimental protocols for researchers to conduct their own comparative studies.
The Crucial Role of Kinetic Analysis in Understanding Catalytic Cycles
Kinetic analysis is an indispensable tool for elucidating the mechanism of a catalytic reaction. By measuring reaction rates under various conditions, we can identify the rate-determining step, understand the influence of each reactant and catalyst component, and ultimately, rationally design more efficient catalytic systems. In the context of cross-coupling reactions, which are central to modern synthetic chemistry, the phosphine ligand plays a pivotal role in modulating the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
This compound presents an interesting case study. The presence of the trimethylsilyl group introduces unique steric and electronic properties compared to more conventional phosphine ligands like triphenylphosphine (PPh₃) or bulky alkylphosphines. Understanding how these properties translate to kinetic behavior is key to harnessing the full potential of this ligand.
The Causality Behind Experimental Choices in Kinetic Analysis
A robust kinetic study is not merely about collecting data; it's about making informed experimental choices to probe the reaction mechanism effectively. The two primary approaches are initial rate kinetics and reaction progress kinetic analysis (RPKA).
-
Initial Rate Kinetics: This classic method involves measuring the reaction rate at the very beginning of the reaction (typically <10% conversion) while varying the concentration of one component at a time. This approach simplifies the kinetic model by minimizing the impact of product inhibition and catalyst deactivation. It is particularly useful for determining the reaction order with respect to each reactant and the catalyst.
-
Reaction Progress Kinetic Analysis (RPKA): This powerful technique involves monitoring the concentration of reactants and products over the entire course of the reaction. By fitting this data to integrated rate laws, one can extract multiple rate constants and gain insights into more complex phenomena such as catalyst activation, deactivation, and product inhibition. In-situ monitoring techniques like NMR spectroscopy are invaluable for RPKA.
The choice between these methods depends on the specific goals of the study. For a direct comparison of ligand performance, initial rate kinetics can provide a clear and rapid assessment of which ligand promotes a faster reaction under a given set of conditions. For a deeper mechanistic understanding, RPKA is the more powerful tool.
Comparative Kinetic Profile of this compound
The trimethylsilyl group influences the properties of the phosphine ligand in two main ways:
-
Electronic Effect: The silicon atom is less electronegative than carbon, and the trimethylsilyl group is generally considered to be a weak σ-donor. This can increase the electron density on the phosphorus atom compared to PPh₃, which in turn can enhance the rate of oxidative addition, often the rate-determining step in cross-coupling reactions.[1][2]
-
Steric Effect: The trimethylsilyl group is sterically demanding, with a cone angle larger than a phenyl group. This increased steric bulk can promote the reductive elimination step by destabilizing the metal-ligand complex, thus accelerating the turnover of the catalyst.[3][4]
Table 1: Qualitative Comparison of Phosphine Ligand Properties and Their Expected Impact on Catalysis
| Ligand | Key Steric Feature | Key Electronic Feature | Expected Impact on Oxidative Addition | Expected Impact on Reductive Elimination |
| This compound (PPh₂(TMS)) | Bulky trimethylsilyl group | Moderately electron-donating | Faster than PPh₃ | Faster than PPh₃ |
| Triphenylphosphine (PPh₃) | Moderately bulky phenyl groups | Weakly electron-donating | Baseline | Baseline |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Very bulky tert-butyl groups | Strongly electron-donating | Significantly faster than PPh₃ | Significantly faster than PPh₃ |
| Buchwald Ligands (e.g., SPhos, XPhos) | Bulky biaryl backbone | Strongly electron-donating | Very fast, enables challenging couplings | Very fast |
This qualitative comparison suggests that PPh₂(TMS) occupies an intermediate position, offering a potential balance between the moderate reactivity of PPh₃ and the high reactivity (and often air-sensitivity) of bulky alkylphosphines and specialized Buchwald-type ligands.
Experimental Protocol: A Self-Validating System for Kinetic Analysis
To provide a practical framework for researchers, we outline a detailed, step-by-step methodology for a comparative kinetic study of a Suzuki-Miyaura cross-coupling reaction using in-situ NMR spectroscopy. This protocol is designed to be a self-validating system, where careful experimental setup and data analysis ensure the reliability of the results.
Objective: To determine the initial reaction rates for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid using palladium catalysts with this compound and Triphenylphosphine as ligands.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (PPh₂(TMS))
-
Triphenylphosphine (PPh₃)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Anhydrous, degassed 1,4-dioxane
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes with J. Young valves
Instrumentation:
-
NMR spectrometer (≥400 MHz) equipped with a variable temperature unit
-
Schlenk line or glovebox for inert atmosphere manipulations
Step-by-Step Methodology:
-
Preparation of Stock Solutions (under inert atmosphere):
-
Prepare a 0.01 M stock solution of Pd(OAc)₂ in 1,4-dioxane.
-
Prepare a 0.02 M stock solution of PPh₂(TMS) in 1,4-dioxane.
-
Prepare a 0.02 M stock solution of PPh₃ in 1,4-dioxane.
-
Prepare a 1.0 M stock solution of 4-bromoanisole in 1,4-dioxane containing the internal standard at a known concentration (e.g., 0.1 M).
-
Prepare a 1.5 M stock solution of phenylboronic acid in 1,4-dioxane.
-
-
In-situ Catalyst Formation and Reaction Setup:
-
In an NMR tube, combine 100 µL of the Pd(OAc)₂ stock solution and 200 µL of the respective phosphine ligand stock solution (to achieve a 1:2 Pd:ligand ratio).
-
Add 500 µL of the 4-bromoanisole/internal standard stock solution.
-
Add 200 µL of the phenylboronic acid stock solution.
-
Add a carefully weighed amount of K₂CO₃ (e.g., 2 equivalents relative to 4-bromoanisole).
-
Add enough 1,4-dioxane to bring the total volume to 1.0 mL.
-
Seal the NMR tube with a J. Young valve.
-
-
NMR Data Acquisition:
-
Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 80 °C).
-
Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction.
-
Inject the base (or the final reactant to initiate the reaction) into the NMR tube and quickly place it in the spectrometer.
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).[5][6]
-
-
Data Analysis:
-
Integrate the signals of the starting material (4-bromoanisole) and the product relative to the internal standard in each spectrum.
-
Plot the concentration of the product versus time.
-
Determine the initial rate by calculating the slope of the linear portion of this plot (typically the first 10-15% of the reaction).
-
Repeat the experiment for the other phosphine ligand under identical conditions.
-
Self-Validation: The use of an internal standard is crucial for accurate quantification, as it corrects for any variations in sample volume or spectrometer performance. Running the reactions in parallel under identical conditions ensures a fair comparison. The linearity of the initial rate plot validates the assumption of pseudo-zero-order kinetics with respect to the reactants in excess.
Visualizing the Catalytic Cycle and Experimental Workflow
To further clarify the concepts discussed, we provide diagrams generated using Graphviz (DOT language).
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for comparative kinetic analysis using in-situ NMR.
Conclusion: Authoritative Grounding for Informed Ligand Selection
The kinetic analysis of catalytic cycles is a powerful approach for optimizing chemical reactions. While this compound may not always exhibit the highest catalytic activity compared to highly specialized and expensive ligands, its unique steric and electronic profile, derived from the trimethylsilyl group, offers a valuable alternative for fine-tuning reactivity. Its performance is anticipated to surpass that of the ubiquitous triphenylphosphine in many cross-coupling reactions due to enhanced electron-donating ability and greater steric bulk, which can accelerate both oxidative addition and reductive elimination.
The provided experimental protocol offers a robust and self-validating framework for researchers to conduct their own comparative kinetic studies. By systematically evaluating different phosphine ligands, including this compound, scientists can make data-driven decisions to select the optimal catalyst system for their specific synthetic challenges, ultimately accelerating research and development in chemistry and drug discovery.
References
- Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
- Tolman, C. A. (1977). Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Chemical Reviews, 77(3), 313–348. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Buchwald, S. L., & Mauger, C. (2009). A new family of ligands for palladium-catalyzed amination reactions. The Journal of Organic Chemistry, 74(21), 8349–8352. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
- Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition, 44(28), 4302–4320. [Link]
- Doyle, A. G., & Jacobsen, E. N. (2007). Small-Molecule H-Bond Donors in Asymmetric Catalysis. Chemical Reviews, 107(12), 5713–5743. [Link]
- Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. [Link]
- Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. [Link]
- Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
Sources
Characterizing Elusive Intermediates: A Comparative Guide to Reactions with Diphenyl(trimethylsilyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role and Utility of Diphenyl(trimethylsilyl)phosphine
This compound, (C₆H₅)₂PSi(CH₃)₃ or Ph₂P-TMS, is a versatile and widely used reagent in organic and organometallic synthesis.[1][2][3] Its utility stems from the labile Phosphorus-Silicon (P-Si) bond, which can be cleaved under mild conditions to generate a nucleophilic diphenylphosphide anion equivalent ("Ph₂P⁻"). This reactivity allows it to serve as a convenient and safer alternative to highly reactive reagents like lithium diphenylphosphide (Ph₂PLi) for introducing the diphenylphosphino group into molecules.[4] Key applications include its use as a phosphine source in the synthesis of ligands for metal catalysts, in phosphine organocatalysis, and in various bond-forming reactions.[1][5] Understanding the transient intermediates formed during its reactions is crucial for optimizing reaction conditions, controlling stereoselectivity, and elucidating complex reaction mechanisms.
This guide provides an in-depth comparison of methodologies for characterizing reaction intermediates involving Ph₂P-TMS, contrasts its reactivity with alternative phosphine sources, and offers detailed experimental protocols for practical application.
The Core of Reactivity: Cleavage and Intermediate Formation
The central theme in the chemistry of Ph₂P-TMS is the heterolytic or homolytic cleavage of the P-Si bond. In most applications, a nucleophile or an electrophile attacks the silicon or phosphorus atom, respectively, leading to the formation of a reactive intermediate. The nature of this intermediate dictates the subsequent reaction pathway.
A primary application is the conjugate addition to Michael acceptors, such as α,β-unsaturated ketones (enones).[6] In this reaction, the phosphine adds to the β-carbon of the enone, generating a zwitterionic enolate intermediate. This intermediate is then trapped by the trimethylsilyl group, which migrates from the phosphorus to the oxygen atom, yielding a silyl enol ether. This process is a cornerstone of phosphine organocatalysis.[5][7]
Caption: Generalized mechanism of Ph₂P-TMS addition to a Michael acceptor.
Characterization Techniques: A Comparative Analysis
Identifying and characterizing the often short-lived intermediates in Ph₂P-TMS reactions requires a multi-pronged analytical approach. The choice of technique is dictated by the stability of the intermediate and the reaction conditions.
| Technique | Application & Insights Provided | Strengths | Limitations |
| ³¹P NMR Spectroscopy | The most powerful tool for tracking phosphorus-containing species. Monitors the disappearance of the Ph₂P-TMS signal and the appearance of new signals corresponding to intermediates and products. Chemical shifts (δ) and coupling constants (J) provide structural information.[8][9] | Highly sensitive to the chemical environment of the phosphorus nucleus. Can be used for in situ monitoring of reactions. Provides quantitative data on species distribution.[9] | Intermediates must be present in sufficient concentration (>1-5%) to be detected. May not distinguish between rapidly equilibrating species. |
| ¹H, ¹³C, ²⁹Si NMR | Complements ³¹P NMR by providing information on the organic framework and the silyl group. The presence of the TMS group in the product can be confirmed by a characteristic singlet in the ¹H NMR spectrum.[10] | Provides a complete structural picture of isolable intermediates or final products. | Less sensitive than ³¹P NMR for specifically tracking the phosphine moiety. Complex spectra can be difficult to interpret for transient species. |
| X-ray Crystallography | Provides unambiguous, definitive structural evidence for stable, crystalline intermediates or products.[11][12][13] Essential for determining bond lengths, bond angles, and stereochemistry.[11][14] | The "gold standard" for structural elucidation. | The intermediate must be stable enough to be isolated as a single crystal. Not suitable for transient or solution-phase species. |
| Mass Spectrometry (MS) | Used to determine the molecular weight of intermediates and products, helping to confirm proposed structures. Techniques like ESI-MS can sometimes detect charged intermediates directly from the reaction mixture. | High sensitivity. Provides molecular formula information (with high-resolution MS). | Provides little direct structural information. Intermediates may fragment or not be observable depending on their stability and ionization properties. |
| Infrared (IR) Spectroscopy | Useful for identifying functional groups. For example, in the reaction with enones, the disappearance of the C=O stretch of the starting material and the appearance of a new C=C stretch for the silyl enol ether can be monitored.[15][16] | Good for tracking changes in key functional groups. Can be used for in situ monitoring with specialized probes. | Provides limited structural detail compared to NMR. Spectra can be complex in mixtures. |
Spotlight on ³¹P NMR Spectroscopy
For reactions involving Ph₂P-TMS, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent analytical tool.[17] The ³¹P nucleus is 100% abundant and has a spin of ½, resulting in sharp signals and a wide chemical shift range that is highly sensitive to the electronic and steric environment of the phosphorus atom.
Typical ³¹P NMR Chemical Shifts (δ) in CDCl₃:
| Compound / Intermediate Type | Typical δ (ppm) | Comments |
| Ph₂P-TMS | ~ -55 to -60 | Starting material reference. |
| Ph₂PH (Diphenylphosphine) | ~ -41 | Common impurity or byproduct from hydrolysis.[18] |
| Ph₂P(O)H | ~ +22 to +26 | Product of oxidation. |
| Ph₂P(O)R | ~ +25 to +45 | Oxidized phosphine adducts.[19] |
| Phosphonium Ylides | ~ +15 to +25 | Key intermediates in Wittig-type reactions. |
| Quaternary Phosphonium Salts [Ph₂PR₂]⁺ | ~ +20 to +30 | Formed by alkylation. |
| Metal-Coordinated Ph₂P-R Ligands | Highly variable | Depends on the metal, its oxidation state, and other ligands. Can range from negative to highly positive values.[20][21] |
Note: Chemical shifts are approximate and can vary with solvent and other reaction components.
Comparison with Alternative Phosphine Sources
While Ph₂P-TMS is a powerful reagent, alternative methods for generating a diphenylphosphide nucleophile exist, each with distinct advantages and disadvantages that influence the formation and characterization of intermediates.
| Reagent | Generation & Reactivity | Advantages | Disadvantages & Intermediate Characterization |
| This compound (Ph₂P-TMS) | Neutral, isolable liquid. P-Si bond cleaved by nucleophiles or electrophiles. | Air-sensitive but easier to handle than ionic phosphides. Generates neutral byproducts (e.g., TMS-X). Allows for controlled, slow addition. | Reactions can be slower. The silyl group can participate in the reaction, leading to silylated intermediates that may or may not be the desired product. |
| Lithium Diphenylphosphide (Ph₂PLi) | Generated in situ from Ph₂PCl and lithium metal, or by deprotonation of Ph₂PH with an organolithium reagent like n-BuLi.[22] | Highly reactive, strong nucleophile. Drives reactions to completion quickly. Well-established reactivity. | Extremely air- and moisture-sensitive (pyrophoric). Organolithium reagents can have side reactions. Intermediates are often transient and difficult to isolate due to high reactivity. |
| Diphenylphosphine (Ph₂PH) | A secondary phosphine that can be deprotonated by a base to form Ph₂P⁻ in situ. Can also add directly to activated systems under base or metal catalysis.[23][24] | The proton source is intrinsic to the reagent. Can participate in catalytic cycles where the P-H bond is regenerated.[22] | Requires a stoichiometric or catalytic base to generate the active nucleophile. The equilibrium with the base can complicate kinetics and intermediate analysis. |
| Tris(trimethylsilyl)phosphine (P(TMS)₃) | A liquid source of "P³⁻", often used as a safer alternative to phosphine gas (PH₃).[25] | Can transfer multiple phosphide equivalents. Useful for synthesizing metal phosphide clusters and primary phosphines.[25] | Primarily used as a source of PH₂ or P, not Ph₂P. Reactivity is distinct from Ph₂P-TMS. |
Experimental Protocol: Monitoring the Michael Addition of Ph₂P-TMS to an Enone by ³¹P NMR
This protocol provides a step-by-step methodology for setting up a reaction and monitoring the formation of the intermediate silyl enol ether product via in situ ³¹P NMR spectroscopy.
Objective: To observe the consumption of Ph₂P-TMS and the formation of the 1,4-adduct intermediate in the reaction with cyclohexen-2-one.
Materials:
-
This compound (Ph₂P-TMS)
-
Cyclohexen-2-one (freshly distilled)
-
Anhydrous Deuterated Chloroform (CDCl₃)
-
NMR Tube with J. Young valve
-
Gas-tight syringes
-
Schlenk line or glovebox
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 5 mL of anhydrous CDCl₃ to a small, oven-dried flask.
-
Initial Spectrum (t=0): Transfer ~0.5 mL of the CDCl₃ to a J. Young NMR tube. Using a gas-tight syringe, add Ph₂P-TMS (e.g., 20 µL, ~0.08 mmol). Seal the tube, mix gently, and acquire a ³¹P NMR spectrum. This is your t=0 reference, which should show a single peak around δ = -57 ppm.
-
Reaction Initiation: To the NMR tube containing the Ph₂P-TMS solution, add one equivalent of cyclohexen-2-one (e.g., 7.5 µL, ~0.08 mmol) using a gas-tight syringe.
-
Monitoring: Immediately after addition and mixing, begin acquiring ³¹P NMR spectra at regular intervals (e.g., every 5-10 minutes) at room temperature.
-
Data Analysis: Process the spectra to observe the decrease in the intensity of the Ph₂P-TMS peak at ~-57 ppm and the appearance of a new peak corresponding to the silyl enol ether product. The product peak is expected to appear in the phosphine oxide region or a region typical for tertiary phosphines, depending on its precise structure and potential for subsequent reactions.
Caption: Workflow for in-situ NMR monitoring of the reaction.
Conclusion and Future Outlook
This compound is an invaluable reagent whose reactivity is governed by the formation of fascinating and often elusive intermediates. A judicious combination of modern analytical techniques, spearheaded by ³¹P NMR spectroscopy, is essential for their characterization. By comparing the reactivity and handling of Ph₂P-TMS with alternatives like Ph₂PLi and Ph₂PH, researchers can make informed decisions to best suit their synthetic goals. The ability to directly observe intermediates in situ not only provides profound mechanistic insight but also enables the rational optimization of reactions, a critical aspect in the efficient development of new chemical entities in academic and industrial research.
References
- Nature Portfolio. (2023). Tetramethylphosphinane as a new secondary phosphine synthon.
- Freie Universität Berlin. (2024). Spectroscopic Identification of Trifluorosilylphosphinidene and Isomeric Phosphasilene and Silicon Trifluorophosphine Complex. Refubium. [Link]
- American Chemical Society. (2024). Spectroscopic Identification of Trifluorosilylphosphinidene and Isomeric Phosphasilene and Silicon Trifluorophosphine Complex. Inorganic Chemistry. [Link]
- The Royal Society of Chemistry. (n.d.).
- MDPI. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules. [Link]
- The Emslie Group. (n.d.). X-Ray Structures. McMaster University. [Link]
- The Royal Society of Chemistry. (n.d.).
- National Center for Biotechnology Information. (2022). Structural Snapshots in Reversible Phosphinidene Transfer: Synthetic, Structural, and Reaction Chemistry of a Sn=P Double Bond. PubMed Central. [Link]
- ResearchGate. (n.d.). This compound and Dimethyl(trimethylsilyl)‐phosphine. [Link]
- MDPI. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules. [Link]
- ResearchGate. (2016). New synthesis of trimethylsilyl diphenylphosphinite. [Link]
- The Royal Society of Chemistry. (2020). Tertiary phosphines: preparation and reactivity. Organophosphorus Chemistry: Volume 49. [Link]
- MDPI. (n.d.). Asymmetric Electrophilic Reactions in Phosphorus Chemistry. [Link]
- ResearchGate. (n.d.). Tetramethylphosphorinones as Functional Alternatives to Di-tert-butylphosphino Substituents in Ligand Design. [Link]
- Borys, A. (2021). Synthesis of Tris(trimethylsilyl)
- Wiley. (n.d.). Diphenylphosphine - Optional[31P NMR] - Chemical Shifts. SpectraBase. [Link]
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. [Link]
- National Center for Biotechnology Information. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. PubMed Central. [Link]
- National Center for Biotechnology Information. (n.d.).
- The Royal Society of Chemistry. (n.d.). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions. [Link]
- ResearchGate. (2025). Synthesis and Characterization of Gold Silyl Compounds with Different Phosphine or Phosphite Groups for Reduction Reactions. [Link]
- ResearchGate. (n.d.). A solid-state 31P NMR study of 1:1 silver-triphenylphosphine complexes. [Link]
- American Chemical Society. (n.d.). Reactions of Phosphines with Silicas: A Solid-State NMR Study. Inorganic Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- MDPI. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers. [Link]
- Semantic Scholar. (n.d.). Mechanistic Aspects of the Phosphine-Catalyzed Isomerization of Allenic Sulfones to 2-Arylsulfonyl 1,3-Dienes. [Link]
Sources
- 1. technical grade, liquid | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound technical grade 17154-34-6 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emsliegroup.mcmaster.ca [emsliegroup.mcmaster.ca]
- 13. Structural Snapshots in Reversible Phosphinidene Transfer: Synthetic, Structural, and Reaction Chemistry of a Sn=P Double Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. spectrabase.com [spectrabase.com]
- 19. Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. books.rsc.org [books.rsc.org]
- 23. Tetramethylphosphinane as a new secondary phosphine synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Diphenyl(trimethylsilyl)phosphine
Introduction: Diphenyl(trimethylsilyl)phosphine is a valuable organophosphorus reagent utilized in synthetic chemistry. However, its utility is matched by its significant reactivity and hazardous nature. This guide provides a comprehensive, field-proven methodology for the safe handling and disposal of this compound. The procedures outlined herein are designed to build a culture of safety and trust by explaining the chemical causality behind each step, ensuring that researchers, scientists, and drug development professionals can manage this reagent with confidence and precision.
PART 1: Hazard Assessment & Chemical Profile
Understanding the reactivity of this compound is the foundation of its safe disposal. The molecule's hazardous characteristics stem from two primary features: the phosphorus(III) center and the labile phosphorus-silicon (P-Si) bond.
-
Air & Moisture Sensitivity: The P-Si bond is highly susceptible to cleavage by protic sources, most notably atmospheric moisture.[1] This hydrolysis reaction is rapid and exothermic, yielding diphenylphosphine and trimethylsilanol (which typically dimerizes to hexamethyldisiloxane).[2][3]
-
Pyrophoricity: Diphenylphosphine, the product of hydrolysis, is itself a pyrophoric liquid, meaning it can spontaneously ignite upon contact with air.[4][5] Therefore, improper handling or exposure of the parent compound to moisture can generate a secondary, and arguably more dangerous, pyrophoric hazard. The parent compound is also classified as a highly flammable liquid.[6]
These properties dictate that all handling and disposal operations must be conducted under a strictly controlled inert atmosphere.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17154-34-6 | [7] |
| Molecular Formula | C₁₅H₁₉PSi | [6] |
| Molecular Weight | 258.37 g/mol | [6] |
| Form | Liquid | |
| Density | 1.009 g/mL at 25 °C | |
| Flash Point | 10 °C (50 °F) - closed cup | |
| Boiling Point | 119-120 °C at 0.2 mmHg | |
| Hazard Codes | H225: Highly flammable liquid and vapor | [1][6] |
PART 2: Essential Safety Protocols & Personal Protective Equipment (PPE)
Before any disposal procedure begins, a rigorous safety framework must be in place. Failure to adhere to these protocols can result in fire, explosion, or chemical exposure.
-
Work Environment : All manipulations must be performed in a certified, functioning chemical fume hood or an inert-atmosphere glove box.[4][8] The work area should be free of clutter and all flammable materials not essential to the procedure must be removed.[8]
-
The Buddy System : Never work with pyrophoric or highly reactive materials alone.[4][9] A second person, also trained in these procedures, must be present and aware of the operation.
-
Emergency Preparedness : An appropriate fire extinguisher (standard dry powder, Class ABC or Class D for metal fires) must be immediately accessible.[4] A container of dry sand, Met-L-X, or other inert smothering agent should also be within arm's reach for spill control.[10][11] Ensure an ANSI-approved safety shower and eyewash station are unobstructed and within a 10-second travel time.[4]
Table 2: Required Personal Protective Equipment (PPE)
| Item | Specification | Rationale & Source(s) |
| Primary Eye Protection | ANSI Z87 certified chemical splash goggles. | Protects against splashes of chemicals and solvents.[9] |
| Secondary Eye Protection | Full-face shield worn over goggles. | Provides an additional layer of protection for the entire face from splashes or fire.[9] |
| Lab Coat | Knee-length, flame-resistant (FR) material. | Protects skin and clothing from splashes and provides crucial protection in case of a flash fire.[9] |
| Gloves | Chemically compatible gloves (e.g., nitrile), ensuring no tears. | Prevents skin contact with the reagent and solvents.[12] |
| Clothing & Footwear | Non-synthetic clothing, long pants, and closed-toe shoes. | Synthetic clothing can melt and adhere to skin in a fire. |
PART 3: The Disposal Workflow: Step-by-Step Protocols
The goal of disposal is to convert the reactive silylphosphine and its byproducts into less hazardous, stable compounds through a controlled quenching process. Two distinct protocols are provided: one for residual amounts in containers and another for bulk quantities.
Protocol A: Deactivating Residual Material in Reagent Containers
Empty reagent bottles are never truly empty and pose a significant hazard if opened directly to the atmosphere.[8][13] This procedure ensures the safe deactivation of trace residues.
-
Inert Atmosphere Purge : In a fume hood, securely clamp the "empty" container. Puncture the Sure/Seal™ septum with a needle connected to a source of inert gas (Nitrogen or Argon) for venting. Puncture with a second, longer needle connected to the inert gas source to introduce gas into the bottle.
-
Solvent Rinse 1 (Inert Solvent) : Using a cannula or a dry, inert-gas-flushed syringe, transfer a small volume of a dry, high-boiling inert solvent (e.g., toluene or hexane) into the container. Swirl to dissolve the residue.
-
Transfer Rinse : Under a positive pressure of inert gas, transfer the solvent rinse via cannula into a larger flask designated for quenching (as described in Protocol B).
-
Repeat : Perform this rinse a total of three times to ensure the container is thoroughly cleaned.[14][15]
-
Atmospheric Quench : After the third rinse, remove the needles and cap. Place the open container in the back of the fume hood for at least 24 hours to allow any final, minute traces of residue to slowly hydrolyze and oxidize in the air.[13][16]
-
Final Disposal : The triple-rinsed, air-quenched bottle can now be safely rinsed with water and disposed of as regular laboratory glassware. The solvent rinses must be quenched according to Protocol B.[15]
Protocol B: Quenching Bulk this compound
This procedure is for the disposal of unused or excess quantities of the reagent. The core principle is a slow, controlled reaction in a dilute, cooled solution.
-
Apparatus Setup : Assemble a three-necked, round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas inlet/outlet connected to a bubbler to maintain an inert atmosphere. Ensure all glassware is oven-dried and cooled under an inert gas stream.[8][17]
-
Dilution : In the prepared flask, add a dry, high-boiling, and unreactive solvent such as toluene.[18] The volume should be sufficient to create a dilute solution (aim for <5% concentration of the phosphine). Begin stirring.
-
Transfer of Phosphine : Under a positive pressure of inert gas, carefully transfer the this compound from its storage container into the addition funnel using a cannula or syringe.
-
Cooling : Place the reaction flask in an ice/water bath to maintain a low temperature and help dissipate the heat generated during the exothermic quenching reaction.[10][19]
-
Primary Quench (Isopropanol) : Slowly add the phosphine from the addition funnel dropwise into the stirring, cooled solvent. After the addition is complete, use the addition funnel to slowly add isopropanol.[4][19] Isopropanol is a mild proton source that will react in a controlled manner. Add it slowly until gas evolution (bubbling) ceases. The causality here is critical: a less reactive alcohol is used first to prevent an uncontrollably violent reaction.
-
Secondary Quench (Ethanol or Methanol) : Once the reaction with isopropanol has subsided, slowly add a more reactive alcohol like ethanol or methanol to quench any remaining reactive species.[10]
-
Final Hydrolysis (Water) : After gas evolution has completely stopped, very slowly and cautiously add water to ensure the complete hydrolysis of all P-Si bonds and any other water-reactive intermediates.[10]
-
Warm to Ambient Temperature : Allow the reaction mixture to slowly warm to room temperature while stirring for an additional 1-2 hours to ensure the reaction is complete.[19]
-
Waste Collection : The resulting mixture, containing diphenylphosphine oxide, hexamethyldisiloxane, alcohols, and the hydrocarbon solvent, must be collected in a properly labeled hazardous waste container.[14][18] Do not cap the container tightly at first in case of any delayed off-gassing.
PART 4: Visualizing the Disposal Pathway
The following diagram outlines the logical decision-making process for the safe disposal of this compound.
Caption: Decision tree for selecting the appropriate disposal protocol.
PART 5: Spill Management
Accidents can happen, and a prepared response is crucial.
-
Small Spill (<10 mL) : If it is safe to do so, cover the spill with an inert material like dry sand, Met-L-X, or powdered lime.[10][11] Do NOT use paper towels or other combustible materials, as this can ignite.[10] Turn off all ignition sources. Using non-sparking tools, collect the absorbed material into a container for quenching as per Protocol B.[14]
-
Large Spill (>10 mL or any fire) : Alert all personnel in the immediate area and evacuate the laboratory.[4][10] If a fire has started, close the fume hood sash if possible. Activate the nearest fire alarm and call emergency services (911).[4] Provide them with the Safety Data Sheet (SDS) for this compound upon their arrival.
PART 6: References
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Retrieved from [Link]
-
University of Victoria. (2023). Safe Work Procedure (SWP – 014) - Pyrophoric and Water Reactive Chemicals. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140190, this compound. Retrieved from [Link]
-
Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley. Retrieved from [Link]
-
University of California, Los Angeles. (2020). Standard Operating Procedure for Pyrophoric Liquid Handling. Retrieved from [Link]
-
Gelest, Inc. (2016). TRIS(TRIMETHYLSILYL)PHOSPHINE Safety Data Sheet. Retrieved from [Link]
-
University of Notre Dame. (2021). Safe Handling of Pyrophoric Materials. Retrieved from [Link]
-
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2883. Retrieved from [Link]
-
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Retrieved from [Link]
-
Air Liquide. (2023). SAFETY DATA SHEET Phosphine. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Health monitoring, Guide for organophosphate pesticides. Retrieved from [Link]
-
Oregon State University. (n.d.). Quenching and Disposal of Pyrophoric Solids. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Organophosphorus Chemistry: Volume 49. Retrieved from
-
Gildenast, H., et al. (2022). Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. Chemistry – A European Journal, 28(5). Retrieved from [Link]
-
Werner-Zwanziger, U., et al. (2018). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. The Journal of Physical Chemistry C, 122(39), 22446-22455. Retrieved from [Link]
-
Division of Research Safety. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
MDPI. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2883. Retrieved from [Link]
-
Syracuse University. (2022). Pyrophoric Materials. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
American Chemical Society. (2018). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. The Journal of Physical Chemistry C. Retrieved from [Link]
-
MDPI. (2021). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Catalysts, 11(11), 1361. Retrieved from [Link]
-
Agilent. (2024). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Organophosphate Toxicity. Retrieved from [Link]
-
Wikipedia. (n.d.). Organophosphorus chemistry. Retrieved from [Link]
-
Brinker, C.J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Formation of Cationic Silanols via Hydrolysis of Carbodiphosphorane-Stabilized Trichlorosilane. Journal of the American Chemical Society, 144(1), 183-188. Retrieved from [Link]
-
Medscape. (2023). Organophosphate Toxicity Workup. Retrieved from [Link]
-
ResearchGate. (n.d.). This compound and Dimethyl(trimethylsilyl)‐phosphine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. Archives of Toxicology, 97(11), 2911-2924. Retrieved from [Link]
-
ChemistryViews. (2021). How Bulky Can a Phosphine Ligand Be?. Retrieved from [Link]
-
Fauske & Associates. (2020). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
-
Hawaii.gov. (n.d.). DANGER/PELIGRO - POISON RESTRICTED USE PESTICIDE. Retrieved from [Link]
Sources
- 1. This compound | 17154-34-6 [amp.chemicalbook.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 17154-34-6 [chemicalbook.com]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. ehss.syr.edu [ehss.syr.edu]
- 10. pnnl.gov [pnnl.gov]
- 11. sjsu.edu [sjsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. drs.illinois.edu [drs.illinois.edu]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 18. uvic.ca [uvic.ca]
- 19. sarponggroup.com [sarponggroup.com]
A Researcher's Guide to the Safe Handling of Diphenyl(trimethylsilyl)phosphine
Diphenyl(trimethylsilyl)phosphine is a versatile reagent in synthetic chemistry, valued for its role in various coupling reactions and as a phosphine source. However, its utility is matched by its hazardous nature, demanding a meticulous approach to laboratory safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. Our aim is to build a foundation of trust by offering value that extends beyond the product itself, ensuring both the integrity of your research and the safety of your team.
Understanding the Risks: The "Why" Behind the Precautions
This compound is a member of the silylphosphine family, which is known for its high reactivity. The primary hazards associated with this compound stem from its pyrophoric nature , sensitivity to air and moisture , and the toxicity of related phosphine compounds .[1][2][3][4][5] It is classified as a highly flammable liquid and vapor.[6] Contact with air can lead to spontaneous ignition, and reaction with water can release phosphine gas, which is toxic and has an odor that does not provide adequate warning of hazardous concentrations.[5][7] Therefore, all handling procedures must be designed to rigorously exclude air and moisture.
Core Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when working with this compound. The following table summarizes the minimum required PPE, with detailed explanations below.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with a heavier-duty nitrile or neoprene glove as the outer layer over a standard nitrile glove.[2][8][9] | Provides robust protection against incidental contact and splashes. The outer glove offers enhanced chemical resistance, while the inner glove provides a secondary barrier in case of a breach. |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[1][2][10] | Protects against splashes, fires, and the release of toxic gases. A face shield offers broader protection for the entire face from unexpected reactions. |
| Respiratory Protection | A NIOSH-approved full-face respirator with cartridges rated for acid gases and organic vapors, or a Self-Contained Breathing Apparatus (SCBA).[11][12][13] | Essential for operations with a potential for aerosol generation or release of phosphine gas. The specific type of respirator should be determined by a formal risk assessment. |
| Protective Clothing | A flame-resistant lab coat worn over long-sleeved clothing and long pants.[1][2] | Protects the skin from splashes and in the event of a fire. Flame-resistant material is crucial due to the pyrophoric nature of the compound. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Hand Protection: A Deeper Dive
For organophosphorus compounds, double-gloving with nitrile gloves (at least 8 mil thickness for the outer glove) is a recommended practice.[8][9] Neoprene gloves are also a suitable alternative for the outer layer.[2] It is imperative to inspect gloves for any signs of degradation or perforation before each use. Should a glove come into contact with the chemical, it must be removed and replaced immediately.[14]
Respiratory Protection: Assessing the Need
The use of respiratory protection should be dictated by a thorough risk assessment of your specific experimental setup. For any procedure that is not conducted within a glovebox, a full-face respirator or SCBA is strongly recommended.[1][2] This is particularly critical when handling larger quantities or during transfers where the risk of exposure to vapors or aerosols is higher.
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow is designed to minimize the risk of exposure and accidental reaction.
Caption: Workflow for the safe handling of this compound.
1. Preparation:
-
Work Area: All manipulations should be conducted in a certified chemical fume hood or a glovebox.[15]
-
Inert Atmosphere: Ensure a reliable source of inert gas (argon or nitrogen) is available for all transfers and reactions.[5][10]
-
Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) and a sand bucket readily accessible. Ensure the safety shower and eyewash station are unobstructed.
2. Handling:
-
Transfers: Use standard air-free techniques, such as a Schlenk line or a glovebox.[5] Syringes and cannulas used for transfer must be purged with inert gas.
-
Reaction Setup: Perform the reaction in oven-dried glassware under a positive pressure of inert gas.
3. Quenching and Workup:
-
Quenching: Unreacted this compound should be quenched carefully. A common method is the slow addition of a protic solvent like isopropanol at a low temperature, followed by a more polar solvent like methanol, and finally water. This should be done under an inert atmosphere.
-
Extraction and Concentration: Standard procedures can be followed, but always be mindful of the potential for residual reactive material.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in ensuring laboratory safety.
-
Solid Waste: Any solid waste, such as contaminated silica gel or filter paper, should be quenched with care before being placed in a designated hazardous waste container.
-
Liquid Waste: Unquenched this compound should never be disposed of directly. It must be fully quenched as described above. The resulting solution should be collected in a clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers of this compound are not truly empty and will contain hazardous residue. They should be triple-rinsed with an inert solvent (e.g., toluene or THF) under an inert atmosphere. The rinsate should be treated as hazardous waste. The rinsed container should then be carefully quenched before disposal.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[16][17]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their work, advancing scientific discovery while prioritizing personal and environmental safety.
References
- Glove Selection For Specific Chemicals. SUNY New Paltz. URL
- Phosphine gas. WorkSafe.qld.gov.au. URL
- This compound. PubChem. URL
- RESPIRATORS AND FILTERS FOR PHOSPHINE FUMIG
- Phosphine, Compressed Safety D
- This compound technical grade. Sigma-Aldrich. URL
- Tris(trimethylsilyl)
- Respiratory Protection Against Phosphine. 3M. URL
- TRIS(TRIMETHYLSILYL)
- Phosphine: Lung Damaging Agent. NIOSH. URL
- Diphenyl(2,4,6-trimethylbenzoyl)
- Methyl(diphenyl)
- Safety D
- Chemical Resistance of Gloves. URL
- Tris(trimethylsilyl)
- Diphenyl(2,4,6-trimethylbenzoyl)
- Diphenylphosphine Safety D
- Glove Comp
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. URL
- Air- and water-stable Lewis acids: Synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations.
- OSHA Glove Selection Chart. Environmental Health and Safety. URL
- Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activ
- TRIS(TRIMETHYLSILYL)PHOSPHINE AND LITHIUM BIS(TRIMETHYLSILYL)PHOSPHIDE·BIS-(TETRAHYDROFURAN). URL
- Synthesis of Tris(trimethylsilyl)
- This compound.
- This compound technical grade. Sigma-Aldrich. URL
- Air- and water-stable Lewis acids: synthesis and reactivity of P-trifluoromethyl electrophilic phosphonium cations.
- Origin of catalytic activity differences between phosphine and phosphine oxide-based structures in the water-crosslinkable polya. Polyolefins Journal. URL
- Self-Igniting Gases: Silane, Phosphine, and Borane. YouTube. URL
Sources
- 1. certs-msds.airliquide.ca [certs-msds.airliquide.ca]
- 2. gelest.com [gelest.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 6. This compound | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. restoredcdc.org [restoredcdc.org]
- 8. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 9. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 10. fishersci.com [fishersci.com]
- 11. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 12. storedgrain.com.au [storedgrain.com.au]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. youtube.com [youtube.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
